molecular formula C50H89NO24 B157967 Clarithromycin lactobionate CAS No. 135326-55-5

Clarithromycin lactobionate

Cat. No.: B157967
CAS No.: 135326-55-5
M. Wt: 1106.2 g/mol
InChI Key: RWVXTLPOSMQGRC-BDHJQFRQSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Clarithromycin lactobionate is a salt form of the semi-synthetic macrolide antibiotic, clarithromycin, complexed with lactobionic acid. This formulation is of significant interest in pharmaceutical research, primarily for developing injectable dosage forms, as the lactobionate salt greatly enhances the aqueous solubility of the parent compound . The primary mechanism of action for clarithromycin involves the inhibition of bacterial protein synthesis. It achieves this by binding to the 50S subunit of the bacterial ribosome, thereby blocking translocation and preventing the elongation of the peptide chain . This bacteriostatic action provides a broad spectrum of activity against various Gram-positive and Gram-negative aerobes, atypical pathogens, and some mycobacteria species . Beyond its established antibacterial applications, research into clarithromycin has revealed valuable non-antibiotic properties. It has demonstrated significant immunomodulatory effects, such as the suppression of pro-inflammatory cytokines including IL-1, IL-6, and IL-8 . These properties are being investigated in oncological research, particularly as an add-on treatment for multiple myeloma, where it appears to suppress various myeloma growth factors and may work through autophagy inhibition and reversal of drug resistance . The global market for this compound is experiencing growth, driven by its essential role in antibiotic research and development . The high-purity segment (≥98%) is particularly critical for pharmaceutical applications, adhering to stringent regulatory standards for injectable formulations . This product is presented as a lyophilized powder for laboratory use and must be stored under appropriate conditions to maintain stability. This compound is intended For Research Use Only and is not for diagnostic, therapeutic, or personal use. Researchers should consult the Safety Data Sheet (SDS) prior to handling.

Properties

IUPAC Name

(3R,4S,5S,6R,7R,9R,11R,12R,13S,14R)-6-[(2S,3R,4S,6R)-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-14-ethyl-12,13-dihydroxy-4-[(2R,4R,5S,6S)-5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl]oxy-7-methoxy-3,5,7,9,11,13-hexamethyl-oxacyclotetradecane-2,10-dione;(2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-[(2S,3R,4S,5R,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C38H69NO13.C12H22O12/c1-15-26-38(10,45)31(42)21(4)28(40)19(2)17-37(9,47-14)33(52-35-29(41)25(39(11)12)16-20(3)48-35)22(5)30(23(6)34(44)50-26)51-27-18-36(8,46-13)32(43)24(7)49-27;13-1-3(15)10(7(18)8(19)11(21)22)24-12-9(20)6(17)5(16)4(2-14)23-12/h19-27,29-33,35,41-43,45H,15-18H2,1-14H3;3-10,12-20H,1-2H2,(H,21,22)/t19-,20-,21+,22+,23-,24+,25+,26-,27+,29-,30+,31-,32+,33-,35+,36-,37-,38-;3-,4-,5+,6+,7-,8-,9-,10-,12+/m11/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWVXTLPOSMQGRC-BDHJQFRQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(C(C(C(=O)C(CC(C(C(C(C(C(=O)O1)C)OC2CC(C(C(O2)C)O)(C)OC)C)OC3C(C(CC(O3)C)N(C)C)O)(C)OC)C)C)O)(C)O.C(C1C(C(C(C(O1)OC(C(CO)O)C(C(C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@@H]1[C@@]([C@@H]([C@H](C(=O)[C@@H](C[C@@]([C@@H]([C@H]([C@@H]([C@H](C(=O)O1)C)O[C@H]2C[C@@]([C@H]([C@@H](O2)C)O)(C)OC)C)O[C@H]3[C@@H]([C@H](C[C@H](O3)C)N(C)C)O)(C)OC)C)C)O)(C)O.C([C@@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]([C@@H](CO)O)[C@@H]([C@H](C(=O)O)O)O)O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C50H91NO25
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1106.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

135326-55-5
Record name Clarithromycin lactobionate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0135326555
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name CLARITHROMYCIN LACTOBIONATE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4108JKI097
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Purification of Clarithromycin Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification processes for clarithromycin (B1669154) lactobionate (B10762962), a salt form of the macrolide antibiotic clarithromycin, designed to enhance its aqueous solubility for parenteral administration. The information presented is collated from established patented methodologies.

Introduction

Clarithromycin is a broad-spectrum antibiotic effective against a variety of bacterial infections.[1] However, its low aqueous solubility presents challenges for developing intravenous formulations. The formation of a salt with lactobionic acid significantly improves its solubility, making it suitable for injection.[1][2] This guide details the chemical synthesis and subsequent purification steps to obtain high-purity clarithromycin lactobionate suitable for pharmaceutical use.

Synthesis of this compound

The synthesis of this compound is achieved through a salt formation reaction between clarithromycin and lactobionic acid in a suitable solvent system. The general process involves the preparation of a lactobionic acid solution followed by its reaction with clarithromycin.

1. Preparation of Lactobionic Acid Solution

Two primary methods for preparing the lactobionic acid solution are described:

  • Method A: From Sodium Lactobionate via Ion Exchange: This method starts with the more stable sodium salt of lactobionic acid. An aqueous solution of sodium lactobionate is passed through an ion exchange column to produce a lactobionic acid aqueous solution.[3]

  • Method B: Direct Dissolution and Pre-treatment of Lactobionic Acid: This method involves dissolving lactobionic acid directly in water, followed by a heating step. This pre-treatment is intended to convert the lactone form of the acid into the open-chain acidic form, which is more suitable for the salt formation reaction.[4]

2. Salt Formation Reaction

Clarithromycin is dissolved in an organic solvent, typically acetone (B3395972), under heating. The prepared lactobionic acid solution is then added dropwise to the clarithromycin solution. The reaction is monitored, often by pH measurement, and the addition is stopped upon reaching a specific endpoint.[3]

Experimental Protocol: Synthesis

Method A: From Sodium Lactobionate

  • Preparation of Lactobionic Acid Solution:

    • Dissolve sodium lactobionate in purified water at a weight ratio of 1:1 to 1:2.[3]

    • Heat the solution to 55°C and stir until the sodium lactobionate is completely dissolved.[3]

    • Pass the resulting aqueous solution through an ion exchange column.

    • Control the eluent flow rate to 3.5-4.5 L/min to obtain the lactobionic acid aqueous solution.[3]

  • Reaction with Clarithromycin:

    • In a separate reaction vessel, dissolve clarithromycin in acetone. The weight ratio of clarithromycin to acetone can range from 1:4 to 1:6.[3]

    • Heat the clarithromycin-acetone solution to 50-55°C with stirring.[3]

    • Begin the dropwise addition of the lactobionic acid aqueous solution.

    • Monitor the pH of the reaction mixture and stop the addition when the pH reaches the desired endpoint.[3]

Method B: From Lactobionic Acid

  • Lactobionic Acid Pre-treatment:

    • Mix lactobionic acid and water.

    • Heat the mixture to 50-60°C until the content of the acid form of lactobionic acid is ≥95% as determined by a suitable analytical method like potentiometric titration.[4]

  • Reaction with Clarithromycin:

    • In a separate vessel, mix clarithromycin and acetone and heat to 40-50°C.[4]

    • Add the pre-treated acidic lactobionic acid solution to the clarithromycin-acetone mixture.

    • Continue the reaction with stirring until the solution becomes clear, indicating the formation of this compound.[4]

Quantitative Data for Synthesis

ParameterValueReference
Method A
Sodium Lactobionate:Water Ratio (w/w)1:1 to 1:2[3]
Dissolution Temperature55°C[3]
Ion Exchange Eluent Flow Rate3.5-4.5 L/min[3]
Clarithromycin:Acetone Ratio (w/w)1:4 to 1:6[3]
Reaction Temperature50-55°C[3]
Method B
Lactobionic Acid Pre-treatment Temp.50-60°C[4]
Reaction Temperature40-50°C[4]

Purification of this compound

Following the synthesis, a multi-step purification process is employed to isolate and purify the this compound. This process typically includes decolorization, filtration, crystallization, centrifugation, and drying.

Experimental Protocol: Purification

  • Decolorization and Filtration:

    • To the crude this compound solution, add activated carbon for decolorization.[3]

    • Stir the mixture for a specified period to allow for the adsorption of colored impurities.

    • Filter the solution to remove the activated carbon and any other solid impurities, collecting the clear filtrate.[3]

  • Crystallization:

    • Cool the filtrate to induce crystallization. The crystallization temperature is typically between 10-20°C.[3]

    • Maintain the temperature and allow the crystallization to proceed for 4-6 hours.[3] In some protocols, additional acetone may be added prior to cooling to facilitate crystallization.[4]

  • Isolation and Drying:

    • Separate the crystallized product from the mother liquor by centrifugation.[3]

    • Wash the resulting wet cake with a suitable solvent, if necessary, to remove residual impurities.

    • Dry the wet product under vacuum to obtain the final, purified this compound.[3]

Quantitative Data for Purification and Product Characteristics

ParameterValueReference
Crystallization Temperature10-20°C (Optimal: 10-15°C)[3]
Crystallization Time4-6 hours (Optimal: 5-6 hours)[3]
Achieved Purity (by HPLC)99.15% - 99.34%[3]
Overall Yield83% - 85%[3]

Process Visualization

Synthesis and Purification Workflow

Synthesis_Purification_Workflow cluster_synthesis Synthesis Stage cluster_purification Purification Stage A1 Dissolve Sodium Lactobionate in Water A2 Heat to 55°C A1->A2 A3 Ion Exchange Chromatography A2->A3 A4 Obtain Lactobionic Acid Solution A3->A4 C1 Mix Clarithromycin and Lactobionic Acid Solutions A4->C1 B1 Dissolve Clarithromycin in Acetone B2 Heat to 50-55°C B1->B2 B2->C1 D1 Decolorization with Activated Carbon C1->D1 Crude Product D2 Filtration D1->D2 D3 Cooling and Crystallization (10-20°C, 4-6h) D2->D3 D4 Centrifugation D3->D4 D5 Drying D4->D5 E1 High-Purity this compound D5->E1

Caption: Workflow for the synthesis and purification of this compound.

Logical Relationship of Reactants and Product

Logical_Relationship Clarithromycin Clarithromycin Clarithromycin_Lactobionate This compound Clarithromycin->Clarithromycin_Lactobionate reacts with Lactobionic_Acid Lactobionic Acid Lactobionic_Acid->Clarithromycin_Lactobionate Acetone Acetone (Solvent) Acetone->Clarithromycin_Lactobionate in

Caption: Reactants leading to the formation of this compound.

References

Physicochemical Characterization of Clarithromycin Lactobionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physicochemical properties of clarithromycin (B1669154) lactobionate (B10762962), a salt form of the macrolide antibiotic clarithromycin, designed to enhance its aqueous solubility for parenteral administration. This document collates critical data on its solubility, stability, and solid-state characteristics, and details the experimental protocols for its characterization.

Introduction

Clarithromycin, a second-generation macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its clinical efficacy is hampered by its very low intrinsic aqueous solubility.[1] To overcome this limitation for intravenous formulations, clarithromycin is often prepared as a lactobionate salt. This salt formation significantly improves its solubility in water, enabling the preparation of parenteral dosage forms.[2] A thorough understanding of the physicochemical properties of clarithromycin lactobionate is paramount for the development of stable, safe, and effective drug products.

General Properties

This compound is a white or almost white crystalline powder.[3] It is formed by an acid-base reaction between the basic dimethylamino group on the desosamine (B1220255) sugar of clarithromycin and the acidic lactobionic acid.

Table 1: General Physicochemical Properties of this compound

PropertyValueReference(s)
Molecular Formula C₅₀H₈₉NO₂₄[1]
Molecular Weight 1088.23 g/mol [1]
Appearance White or almost white, crystalline powder[3]
pKa (Clarithromycin) 8.8[1]

Solubility Profile

The primary advantage of the lactobionate salt is its enhanced aqueous solubility compared to the clarithromycin base, which is practically insoluble in water.[1] The solubility of clarithromycin is pH-dependent, with increased solubility in acidic conditions due to the protonation of its amine group.[4]

Table 2: Solubility Data for Clarithromycin and its Lactobionate Salt

SolventClarithromycinThis compoundReference(s)
Water Practically insoluble (~0.33 mg/mL)Soluble, used for IV formulations at ~2 mg/mL[1][5]
Acetone SolubleSoluble[3]
Methylene Chloride SolubleSoluble[3]
Methanol Slightly solubleSlightly soluble[3]
PBS (pH 7.2) ~500 µg/mL-[1]

Note: The solubility of this compound in water is sufficient for the preparation of intravenous solutions, typically reconstituted to a concentration of 50 mg/mL before further dilution.[5]

Stability Characteristics

Clarithromycin is known to be unstable in acidic conditions, undergoing rapid degradation.[6] The formation of the lactobionate salt and appropriate formulation strategies are crucial for its stability. The pH of the formulation is a critical factor, with greater stability observed at pH values above 4.8.[1]

Table 3: Stability of this compound under Various Conditions

ConditionObservationReference(s)
Acidic pH (e.g., pH 1.5-2.0) Rapid degradation. 70% degradation at pH 1.5 in 30 minutes.[6]
pH > 5.0 Scarcely decomposes.[6]
Reconstituted Solution (50 mg/mL) Chemically and physically stable for 48 hours at 5±3°C and for 24 hours at 25±2°C.[5]
Topical Cream (1%) Stable for at least 60 days at 40°C and for 90 days at room temperature and under refrigeration.[7]
Oxidative Stress Sensitive to oxidizing conditions.[7]

Solid-State Characterization

The solid-state properties of an active pharmaceutical ingredient (API) are critical for its processing and stability. Techniques such as Differential Scanning Calorimetry (DSC), X-Ray Powder Diffraction (XRPD), and Fourier-Transform Infrared (FTIR) Spectroscopy are essential for characterizing this compound.

Differential Scanning Calorimetry (DSC)

DSC is used to determine the thermal properties of the compound, such as its melting point and crystallinity. The endothermic peak of clarithromycin is observed around 228.51°C.[1]

X-Ray Powder Diffraction (XRPD)

XRPD is a powerful tool for identifying the crystalline form of a substance. Clarithromycin is known to exist in different polymorphic forms (Form I and Form II), which can be distinguished by their unique diffraction patterns.[8][9]

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in the molecule and can be used to confirm the salt formation and identify any interactions with excipients. The FTIR spectrum of clarithromycin shows characteristic peaks for its carbonyl, hydroxyl, and amine groups.[10]

Experimental Protocols

Preparation of this compound

The following is a general workflow for the preparation of this compound.

G cluster_0 Step 1: Lactobionic Acid Preparation cluster_1 Step 2: Salt Formation cluster_2 Step 3: Purification and Isolation NaLacto Sodium Lactobionate Dissolution Heat and stir to dissolve NaLacto->Dissolution PurifiedWater Purified Water PurifiedWater->Dissolution IonExchange Ion Exchange Chromatography Dissolution->IonExchange LactoAcidSol Lactobionic Acid Solution IonExchange->LactoAcidSol Titration Add Lactobionic Acid Solution to pH endpoint LactoAcidSol->Titration Clarithro Clarithromycin Mixing Heat and stir Clarithro->Mixing Acetone1 Acetone Acetone1->Mixing Mixing->Titration ClearSolution Clear Solution Titration->ClearSolution Decoloring Decoloring ClearSolution->Decoloring Acetone2 Acetone Acetone2->Decoloring ActivatedCarbon Activated Carbon ActivatedCarbon->Decoloring Filtration1 Filtration Decoloring->Filtration1 Filtrate Filtrate Filtration1->Filtrate Crystallization Cooling and Crystallization Filtrate->Crystallization Centrifugation Centrifugation Crystallization->Centrifugation WetProduct Wet Product Centrifugation->WetProduct Drying Drying WetProduct->Drying FinalProduct This compound (Finished Product) Drying->FinalProduct

Workflow for the Preparation of this compound.
High-Performance Liquid Chromatography (HPLC) for Purity and Assay

HPLC is a standard method for determining the purity and concentration of this compound.

  • Instrumentation: A standard HPLC system with a UV or electrochemical detector.

  • Column: A C8 or C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm).[11]

  • Mobile Phase: A mixture of a buffer solution (e.g., 0.1 M phosphate (B84403) buffer, pH 6.0) and an organic solvent (e.g., acetonitrile) in a 50:50 (v/v) ratio is commonly used.[11]

  • Flow Rate: Typically around 0.5 to 1.0 mL/min.[11][12]

  • Detection: UV detection at approximately 205 nm or 210 nm.[11][12]

  • Procedure:

    • Prepare a standard solution of clarithromycin of known concentration in the mobile phase.

    • Prepare the sample solution by accurately weighing and dissolving the this compound in the mobile phase.

    • Filter both solutions through a 0.45 µm filter.

    • Inject equal volumes of the standard and sample solutions into the chromatograph.

    • Record the peak responses and calculate the amount of clarithromycin in the sample by comparing the peak areas.

Differential Scanning Calorimetry (DSC) Protocol

DSC is employed to study the thermal behavior of the substance.

  • Instrumentation: A calibrated differential scanning calorimeter.

  • Sample Preparation: Accurately weigh 2-10 mg of the sample into an aluminum pan and hermetically seal it. An empty sealed pan is used as a reference.[13]

  • Experimental Conditions:

    • Purge Gas: Nitrogen at a flow rate of 30-50 mL/min.[14]

    • Heating Rate: A typical heating rate is 10°C/min.

    • Temperature Range: Scan from ambient temperature to a temperature above the expected melting point (e.g., 30°C to 250°C).

  • Data Analysis: The heat flow is plotted against temperature. The peak of the endotherm corresponds to the melting point.

X-Ray Powder Diffraction (XRPD) Protocol

XRPD is used to analyze the crystal structure of the material.

  • Instrumentation: A powder X-ray diffractometer with a Cu Kα radiation source.

  • Sample Preparation: The sample is finely powdered and packed into a sample holder.

  • Experimental Conditions:

    • Voltage and Current: Typically 40 kV and 40 mA.

    • Scan Range: Scan over a 2θ range of 5° to 40°.

    • Scan Speed: A suitable scan speed is 2°/min.

  • Data Analysis: The diffraction pattern is recorded as a plot of intensity versus 2θ angle. The positions and intensities of the diffraction peaks are characteristic of the crystalline form.

Fourier-Transform Infrared (FTIR) Spectroscopy Protocol

FTIR is used to identify the functional groups and confirm the structure of the compound.

  • Instrumentation: An FTIR spectrometer.

  • Sample Preparation: The sample can be prepared as a KBr (potassium bromide) pellet. A small amount of the sample is mixed with KBr powder and compressed into a thin, transparent disk.

  • Experimental Conditions:

    • Spectral Range: Typically 4000 to 400 cm⁻¹.

    • Resolution: A resolution of 4 cm⁻¹ is generally sufficient.

  • Data Analysis: The infrared spectrum is a plot of transmittance or absorbance versus wavenumber. The characteristic absorption bands are assigned to the corresponding functional groups in the molecule.

Logical Relationship of Characterization Techniques

The following diagram illustrates the interconnectedness of the various physicochemical characterization techniques in the development and quality control of this compound.

G cluster_0 Core Properties cluster_1 Solid-State Characterization cluster_2 Analytical Methods Solubility Solubility (pH, Temp) UV_Spec UV-Vis Spectrophotometry (Assay) Solubility->UV_Spec concentration measurement Formulation Formulation Development (e.g., IV Solution) Solubility->Formulation Stability Stability (pH, Temp, Light) HPLC HPLC (Purity, Assay, Degradation Products) Stability->HPLC determines degradation Stability->Formulation DSC DSC (Melting Point, Crystallinity) DSC->Formulation QC Quality Control DSC->QC XRPD XRPD (Polymorphism, Crystal Structure) XRPD->Formulation XRPD->QC FTIR FTIR (Functional Groups, Salt Formation) FTIR->Formulation FTIR->QC HPLC->QC UV_Spec->QC Formulation->HPLC Formulation->UV_Spec

Interrelation of Physicochemical Characterization Techniques.

Conclusion

The physicochemical characterization of this compound is a critical component of its development as a parenteral antibiotic. Its enhanced aqueous solubility compared to the parent drug is its most significant attribute. However, its stability, particularly in relation to pH, must be carefully controlled through formulation. A combination of analytical techniques, including HPLC, DSC, XRPD, and FTIR, is essential for a comprehensive understanding and for ensuring the quality, safety, and efficacy of the final drug product. The data and protocols presented in this guide serve as a valuable resource for professionals involved in the research and development of clarithromycin-based therapeutics.

References

A Technical Guide to the Solubility Enhancement Mechanisms of Clarithromycin Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

Abstract: Clarithromycin (B1669154), a broad-spectrum macrolide antibiotic, is categorized as a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility.[1][2][3][4] This inherent poor solubility, approximately 0.33 mg/mL in water, presents a significant challenge for formulation development, particularly for parenteral dosage forms.[5] The primary strategy to overcome this limitation is the formation of a salt, clarithromycin lactobionate (B10762962), by reacting clarithromycin with lactobionic acid. This significantly improves aqueous solubility.[5][6][7] This technical guide provides an in-depth analysis of the core mechanisms behind the solubility enhancement of clarithromycin lactobionate, exploring the primary salt formation and secondary strategies including the use of co-solvents, solid dispersions, nanotechnology, and other advanced drug delivery systems. Detailed experimental protocols, quantitative data summaries, and mechanistic diagrams are provided for researchers, scientists, and drug development professionals.

Core Mechanism: Salt Formation with Lactobionic Acid

The fundamental mechanism for enhancing the aqueous solubility of clarithromycin is its conversion into a salt form. Clarithromycin possesses a dimethylamino group which is basic (pKa 8.8) and can be protonated.[5] Lactobionic acid, an aldonic acid comprised of galactose and gluconic acid, serves as an effective organic acid to form a stable, water-soluble salt with clarithromycin.[5][6] Studies comparing nine different acids concluded that lactobionic acid was the most effective at increasing the drug's solubility in water, making it suitable for injectable formulations.[5] This acid-base reaction converts the poorly soluble free base of clarithromycin into the highly soluble lactobionate salt.

cluster_process Acid-Base Reaction (Salt Formation) A Clarithromycin Free Base (Poorly Water-Soluble) C This compound Salt (Enhanced Water Solubility) A->C + B Lactobionic Acid B->C

Caption: Primary solubility enhancement via salt formation.

Secondary Enhancement Mechanisms

While salt formation is the primary strategy, solubility can be further augmented by combining this compound with other formulation technologies.

Co-solvency and Micellar Solubilization

The addition of non-ionic surfactants acts as a co-solvent system that further boosts the solubility of the clarithromycin-lactobionic acid formulation. These surfactants, at concentrations above their critical micelle concentration (CMC), form micelles that entrap the drug, increasing its apparent solubility.[5] Studies have shown that surfactants like Cremophor and Myrj 52 significantly increase drug solubility, with Cremophor demonstrating a higher enhancing effect than Myrj 52.[5][7][8] Formulations containing these surfactants achieved solubilities of 70-85 mg/mL, compared to 65-70 mg/mL for formulations with lactobionic acid alone.[5]

cluster_0 Aqueous Medium cluster_1 Micelle Formation Drug Drug Molecules (this compound) center Drug Core Drug->center Encapsulation Surfactant Surfactant Monomers s1 Surfactant->s1 Aggregation s2 Surfactant->s2 Aggregation s3 Surfactant->s3 Aggregation s4 Surfactant->s4 Aggregation s5 Surfactant->s5 Aggregation s6 Surfactant->s6 Aggregation center->s1 center->s2 center->s3 center->s4 center->s5 center->s6

Caption: Micellar solubilization of drug by surfactants.

Solid Dispersion Technology

Solid dispersion is a technique where the drug is dispersed in an inert, hydrophilic carrier matrix. This enhances solubility by reducing drug particle size, increasing the surface area, and, most importantly, converting the drug from a crystalline to a more soluble amorphous form.[9]

  • Mechanism: The drug is molecularly dispersed within the carrier, preventing crystallization and presenting it in a high-energy amorphous state, which has higher solubility.[9]

  • Methods: The fusion (or melting) method is a common technique where the carrier (e.g., Mannitol, Kollidon VA64) is melted, and the drug is dissolved or mixed into the molten carrier before cooling and solidifying.[1][2][10]

  • Efficacy: A solid dispersion of clarithromycin with Kollidon VA64 prepared by hot-melt extrusion resulted in a 4.5-fold increase in saturation solubility in a pH 6.8 medium.[10]

start Start melt Melt Hydrophilic Carrier (e.g., Mannitol) start->melt add Add Clarithromycin melt->add mix Mix Until Homogenous add->mix cool Cool and Solidify mix->cool mill Mill and Sieve cool->mill end Solid Dispersion Product (Amorphous, Soluble) mill->end

Caption: Workflow for solid dispersion via fusion method.

Nanotechnology Approaches

Reducing the particle size of a drug to the nanometer range dramatically increases the surface area available for dissolution, as described by the Noyes-Whitney equation. This leads to a higher dissolution rate and apparent solubility.

  • Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles stabilized by surfactants or polymers. The sonoprecipitation method involves dissolving clarithromycin in an acidic solution and then raising the pH under sonication in the presence of a stabilizer (like HPMC), causing the drug to precipitate as nanoparticles.[11]

  • Co-grinding: This dry-milling process involves grinding the drug with water-soluble carriers (e.g., PVP) and surfactants (e.g., SLS) to produce nanoparticles.[3]

A Decrease Particle Size (Nanotechnology) B Increase Surface Area-to-Volume Ratio A->B C Enhanced Dissolution Rate (Noyes-Whitney Equation) B->C

Caption: Principle of solubility enhancement via nanotechnology.

Other Advanced Delivery Systems
  • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that, upon mild agitation in an aqueous medium like gastrointestinal fluids, spontaneously form fine oil-in-water emulsions.[12] This system maintains the drug in a solubilized state within the small oil droplets, presenting a large surface area for absorption and bypassing the dissolution step.[12][13]

  • Cyclodextrin (B1172386) Complexation: Clarithromycin can form inclusion complexes with cyclodextrins (like β-cyclodextrin). The hydrophobic drug molecule is encapsulated within the hydrophobic cavity of the cyclodextrin, while the hydrophilic exterior of the complex imparts water solubility.[14] The addition of a water-soluble polymer can create a ternary system that further enhances this effect.[14]

Quantitative Solubility Data Summary

The following table summarizes the quantitative data on clarithromycin solubility achieved through various enhancement strategies.

Formulation / SystemSolvent / MediumReported SolubilityFold Increase (Approx. vs. Water)Reference
Clarithromycin (Intrinsic)Water (pH 7.0)~0.33 - 0.5 mg/mL1x[5]
ClarithromycinEthanol, DMSO, DMF~1.0 mg/mL~3x[15]
Clarithromycin1:1 Ethanol:PBS (pH 7.2)~0.5 mg/mL~1.5x[15]
Clarithromycin + Lactobionic AcidWater65 - 70 mg/mL~200x[5]
Clarithromycin + Lactobionic Acid + SurfactantsWater70 - 85 mg/mL~230x[5]
Solid Dispersion (Kollidon VA64)pH 6.8 Buffer4.5-fold increase over pure drug-[10]
SEDDS Component (Isopropyl Myristate)-~112.35 mg/mL-[13]
SEDDS Component (Isopropyl Alcohol)-83.67 mg/mL-
SEDDS Component (Tween 80)-64.72 mg/mL-

Key Experimental Protocols

Equilibrium Solubility Determination (Shake-Flask Method)

This protocol is a standard method for determining the equilibrium solubility of a compound.[16]

  • Preparation: Prepare a series of aqueous buffer solutions covering the physiological pH range (e.g., 1.2, 4.5, 6.8).[16] Prepare the specific solvent systems to be tested (e.g., water with lactobionic acid, surfactant solutions).

  • Addition of Drug: Add an excess amount of the clarithromycin formulation to a known volume of each medium in a sealed container (e.g., glass vial). The amount should be sufficient to ensure a saturated solution with solid drug remaining.

  • Equilibration: Place the containers in a shaker bath set to a constant temperature (e.g., 25°C or 37°C) and agitate for a predetermined time (e.g., 48 hours) to ensure equilibrium is reached.[5][7][8]

  • Sample Collection: After agitation, allow the samples to stand for a short period to let undissolved particles settle.

  • Separation: Withdraw an aliquot of the supernatant and immediately filter it through a suitable membrane filter (e.g., 0.22 µm) to remove any undissolved solids.

  • Analysis: Dilute the clear filtrate with an appropriate solvent and quantify the concentration of dissolved clarithromycin using a validated analytical method, such as HPLC-UV.[5][8][14] Perform at least three replicate determinations for each condition.[16]

Drug Quantification (General HPLC Method)
  • System: A reverse-phase High-Performance Liquid Chromatography (HPLC) system equipped with a UV detector is typically used.[5][8]

  • Column: A C18 column is commonly employed.

  • Mobile Phase: A mixture of an organic solvent and an aqueous buffer is used. A reported mobile phase is acetonitrile (B52724) and sodium dihydrogen phosphate (B84403) (2:3 v/v).[8]

  • Detection: UV detection is performed at a wavelength where clarithromycin has significant absorbance (e.g., 210 nm).[14]

  • Quantification: A calibration curve is generated using standard solutions of known clarithromycin concentrations. The concentration in the test samples is determined by comparing their peak areas to the calibration curve.

Nanosuspension Preparation (Sonoprecipitation Method)

This protocol is adapted from methodologies used to create drug nanosuspensions.[11]

  • Drug Solution: Dissolve clarithromycin in a suitable acidic solution (e.g., dilute HCl) to achieve complete solubilization.

  • Stabilizer Solution: Prepare an aqueous solution of a stabilizer, such as Hydroxypropyl Methylcellulose (HPMC), Poloxamer 188, or PVA.

  • Precipitation: Place the stabilizer solution in a beaker under high-intensity sonication (using a probe sonicator).

  • pH Adjustment: While sonicating, slowly add a base (e.g., NaOH solution) to the drug-acid solution to raise the pH. As the pH increases, clarithromycin will precipitate out of the solution.

  • Nanoparticle Formation: The high-energy sonication process controls the particle nucleation and growth, resulting in the formation of nanoparticles. The stabilizer adsorbs onto the surface of the newly formed particles, preventing aggregation.

  • Characterization: The resulting nanosuspension should be characterized for particle size, polydispersity index, and zeta potential.

Conclusion

The enhancement of clarithromycin solubility is a multi-step process, beginning with the crucial formation of the this compound salt. This primary mechanism transforms the practically insoluble drug into a form suitable for aqueous formulations. For further significant improvements, secondary strategies are employed. Co-solvents and surfactants enhance solubility through micellar encapsulation, while advanced methods like solid dispersions and nanotechnology fundamentally alter the drug's physical state (to amorphous) or particle size, respectively, to boost dissolution rates. For oral delivery, SEDDS and cyclodextrin complexation offer sophisticated means to keep the drug in a solubilized state. The choice of a specific enhancement strategy depends on the desired dosage form, route of administration, and required solubility targets. A comprehensive understanding of these mechanisms is essential for the successful development of effective clarithromycin drug products.

References

The Role of Lactobionic Acid in the Formation of Clarithromycin Salt: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clarithromycin (B1669154), a macrolide antibiotic, is a Biopharmaceutics Classification System (BCS) Class II drug, characterized by high permeability but low aqueous solubility. This poor solubility presents a significant challenge in the development of parenteral dosage forms, which are crucial for treating severe infections. Salt formation with suitable counter-ions is a widely employed strategy to enhance the aqueous solubility and dissolution rate of poorly soluble drugs. This technical guide provides an in-depth analysis of the role of lactobionic acid in the formation of a highly soluble salt of clarithromycin, enabling the development of intravenous formulations. We will delve into the physicochemical properties, synthesis, and stability of clarithromycin lactobionate (B10762962), supported by experimental data and detailed methodologies.

The Challenge of Clarithromycin's Poor Solubility

Clarithromycin is practically insoluble in water, with a reported solubility of approximately 0.33 mg/mL.[1] This low solubility hinders its formulation into aqueous parenteral products, which require complete dissolution of the active pharmaceutical ingredient (API). The dimethylamino group on the desosamine (B1220255) sugar of clarithromycin is the only ionizable moiety, with a pKa of 8.8, allowing for salt formation with acids.[1]

Lactobionic Acid as a Superior Salt Former

Lactobionic acid, a disaccharide formed from galactose and gluconic acid, has been identified as a highly effective agent for increasing the water solubility of clarithromycin.[1] Studies comparing various acids have demonstrated that lactobionic acid is the most effective in enhancing clarithromycin's solubility, making it a suitable candidate for developing a soluble salt for injection.[1] The resulting salt, clarithromycin lactobionate, exhibits significantly improved aqueous solubility.

Physicochemical Properties: A Comparative Analysis

The formation of the lactobionate salt dramatically alters the physicochemical properties of clarithromycin. The following tables summarize the key quantitative data, comparing the parent drug with its lactobionate salt.

Table 1: Comparative Solubility of Clarithromycin and this compound

CompoundAqueous SolubilityNotes
Clarithromycin~ 0.33 mg/mLPractically insoluble in water.[1]
This compoundFormulations can achieve concentrations of 50 mg/mL upon reconstitution.[1]Significantly enhanced solubility, suitable for intravenous administration.

Table 2: Comparative Thermal Properties of Clarithromycin and Lactobionic Acid

CompoundMelting Point (°C)Analytical Method
Clarithromycin~ 228.51Differential Scanning Calorimetry (DSC)[1]
Lactobionic Acid~ 61.75Differential Scanning Calorimetry (DSC)[1]

Table 3: Stability of Reconstituted this compound Solution

Storage ConditionDuration of StabilityParameter Measured
5 ± 3°C48 hoursPhysicochemical stability
25 ± 2°C24 hoursPhysicochemical stability
4°C> 5 days> 90% of drug remained[1]

Lyophilized powder for injection has a shelf-life of over 24 months when stored under appropriate conditions.[1]

The Mechanism of Salt Formation

The formation of this compound is an acid-base reaction. The basic dimethylamino group on the desosamine sugar of clarithromycin is protonated by the acidic carboxylic group of lactobionic acid. This ionic interaction results in the formation of a soluble salt.

G Clarithromycin Clarithromycin (with basic dimethylamino group) Salt_Formation This compound (Soluble Salt) Clarithromycin->Salt_Formation Protonation Lactobionic_Acid Lactobionic Acid (with acidic carboxylic group) Lactobionic_Acid->Salt_Formation Donates Proton

Caption: Clarithromycin and Lactobionic Acid Salt Formation.

Experimental Protocols

Synthesis of this compound

The following is a generalized protocol based on patented synthesis methods.[2][3]

  • Preparation of Lactobionic Acid Solution:

    • Dissolve sodium lactobionate in purified water.

    • Pass the solution through an ion-exchange column to obtain an aqueous solution of lactobionic acid.[2]

    • Alternatively, lactobionic acid can be pretreated by heating in water to 50-60°C to ensure it is in its acidic form.[3]

  • Salt Formation Reaction:

    • Dissolve clarithromycin in acetone (B3395972) with heating (40-55°C) and stirring.[2][3]

    • Slowly add the prepared lactobionic acid aqueous solution to the clarithromycin solution.

    • Monitor the pH of the reaction mixture, aiming for a final pH between 6.0 and 7.0.[2]

    • Continue stirring until the solution becomes clear, indicating the completion of the salt formation.

  • Isolation and Purification:

    • Add activated carbon to decolorize the solution, followed by filtration.

    • Cool the filtrate to induce crystallization (10-20°C).[2]

    • Collect the crystalline this compound by centrifugation or filtration.

    • Dry the product under vacuum.

Characterization Methods

A stability-indicating HPLC method is crucial for the analysis of this compound.

  • Column: C18 reverse-phase column.

  • Mobile Phase: A mixture of acetonitrile (B52724) and a phosphate (B84403) buffer. The exact ratio may vary depending on the specific method.

  • Detection: UV detection at a wavelength around 205-210 nm.

  • Flow Rate: Typically around 1.0 mL/min.

  • Injection Volume: 20 µL.

  • Method Validation: The method should be validated according to ICH guidelines for linearity, precision, accuracy, specificity, and robustness.

DSC is used to determine the thermal properties of the salt and its components.

  • Sample Preparation: Accurately weigh 3-5 mg of the sample into an aluminum pan and seal it.

  • Heating Rate: A typical heating rate is 10°C/min.

  • Temperature Range: Scan from room temperature to a temperature above the melting point of the components (e.g., 300°C).

  • Atmosphere: Purge with an inert gas like nitrogen.

Experimental and Logical Relationship Diagrams

G cluster_synthesis Synthesis cluster_characterization Characterization Clarithromycin_Acetone Clarithromycin in Acetone Reaction Reaction Vessel (40-60°C, pH 6-7) Clarithromycin_Acetone->Reaction Lactobionic_Acid_Aq Aqueous Lactobionic Acid Lactobionic_Acid_Aq->Reaction Crystallization Crystallization (10-20°C) Reaction->Crystallization Isolation Isolation & Drying Crystallization->Isolation Final_Product This compound Isolation->Final_Product HPLC HPLC Analysis Final_Product->HPLC Solubility Solubility Studies Final_Product->Solubility Stability Stability Testing Final_Product->Stability DSC DSC Analysis Final_Prouct Final_Prouct Final_Prouct->DSC

Caption: Experimental Workflow for Synthesis and Characterization.

G Clarithromycin Clarithromycin (Poorly Water-Soluble) Salt_Formation Salt Formation (Protonation of Dimethylamino Group) Clarithromycin->Salt_Formation Lactobionic_Acid Lactobionic Acid Lactobionic_Acid->Salt_Formation Clarithromycin_Lactobionate This compound Salt_Formation->Clarithromycin_Lactobionate Improved_Properties Improved Physicochemical Properties Clarithromycin_Lactobionate->Improved_Properties High_Solubility High Aqueous Solubility Improved_Properties->High_Solubility Parenteral_Formulation Suitable for Parenteral Formulation High_Solubility->Parenteral_Formulation

Caption: Logical Relationship of Property Improvement.

Conclusion

The formation of a lactobionate salt of clarithromycin is a critical step in overcoming the inherent poor aqueous solubility of the drug. This strategy has successfully enabled the development of a stable and effective intravenous formulation. The use of lactobionic acid provides a significant enhancement in solubility, allowing for the preparation of parenteral solutions at clinically relevant concentrations. The detailed understanding of the synthesis, physicochemical properties, and stability of this compound is essential for drug development professionals working on the formulation of poorly soluble APIs.

References

The Core Mechanism of Clarithromycin Lactobionate in Disrupting Bacterial Protein Synthesis: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive examination of the molecular mechanism by which clarithromycin (B1669154) lactobionate, a prominent member of the macrolide antibiotic class, inhibits bacterial protein synthesis. The document delves into its interaction with the bacterial ribosome, the context-dependent nature of its inhibitory action, and the experimental methodologies used to elucidate these intricate processes.

Executive Summary

Clarithromycin exerts its bacteriostatic effect by targeting the 50S subunit of the bacterial ribosome, a critical component of the protein synthesis machinery.[1][2] Initially conceptualized as a simple "plug" in the nascent peptide exit tunnel (NPET), recent evidence reveals a more nuanced mechanism.[3][4] Clarithromycin acts as a modulator of translation, with its inhibitory activity being dependent on the specific amino acid sequence of the nascent polypeptide chain.[3][4][5] This context-specific inhibition leads to the dissociation of peptidyl-tRNA from the ribosome, ultimately halting protein elongation.[6][7] Resistance to clarithromycin primarily arises from specific point mutations in the 23S rRNA, which alter the drug's binding site.[8][9][10][11]

Molecular Interaction with the Bacterial Ribosome

Clarithromycin binds within the nascent peptide exit tunnel (NPET) of the large (50S) ribosomal subunit, in close proximity to the peptidyl transferase center (PTC).[3][5][7][12][13] This binding site is primarily composed of 23S ribosomal RNA (rRNA).

Key interactions include:

  • Hydrogen Bonds: A hydrogen bond forms between the 2'-OH group of clarithromycin's desosamine (B1220255) sugar and nucleotide A2058 of the 23S rRNA.[12]

  • Van der Waals Contacts: The drug establishes tight van der Waals contacts with several other key nucleotides, including A2062, A2503, and C2505.[12]

  • Conformational Changes: The binding of clarithromycin can induce conformational changes in the ribosome, such as the reorientation of nucleotide A2062, which can in turn modulate the activity of the PTC.[12]

The following diagram illustrates the binding site of clarithromycin within the 50S ribosomal subunit.

Clarithromycin Binding Site in the 50S Ribosomal Subunit cluster_Ribosome 50S Ribosomal Subunit Peptidyl Transferase Center (PTC) Peptidyl Transferase Center (PTC) Nascent Peptide Exit Tunnel (NPET) Nascent Peptide Exit Tunnel (NPET) Peptidyl Transferase Center (PTC)->Nascent Peptide Exit Tunnel (NPET) Nascent Peptide Path 23S rRNA 23S rRNA A2058 A2058 23S rRNA->A2058 A2062 A2062 23S rRNA->A2062 A2503 A2503 23S rRNA->A2503 Clarithromycin Clarithromycin Clarithromycin->Nascent Peptide Exit Tunnel (NPET) Binds within Clarithromycin->A2058 H-bond with 2'-OH Clarithromycin->A2062 van der Waals contact Clarithromycin->A2503 van der Waals contact Mechanism of Clarithromycin-Induced Translation Arrest Start Start Clarithromycin Binds to 50S Subunit Clarithromycin Binds to 50S Subunit Start->Clarithromycin Binds to 50S Subunit Ribosome Translates mRNA Ribosome Translates mRNA Clarithromycin Binds to 50S Subunit->Ribosome Translates mRNA Problematic Nascent Peptide Sequence Reaches PTC Problematic Nascent Peptide Sequence Reaches PTC Ribosome Translates mRNA->Problematic Nascent Peptide Sequence Reaches PTC Allosteric Modulation of PTC Allosteric Modulation of PTC Problematic Nascent Peptide Sequence Reaches PTC->Allosteric Modulation of PTC Inhibition of Peptide Bond Formation Inhibition of Peptide Bond Formation Allosteric Modulation of PTC->Inhibition of Peptide Bond Formation Peptidyl-tRNA Dissociation Peptidyl-tRNA Dissociation Inhibition of Peptide Bond Formation->Peptidyl-tRNA Dissociation Translation Arrest Translation Arrest Peptidyl-tRNA Dissociation->Translation Arrest Ribosome Profiling Experimental Workflow Cell Culture + Clarithromycin Cell Culture + Clarithromycin Rapid Harvest & Lysis Rapid Harvest & Lysis Cell Culture + Clarithromycin->Rapid Harvest & Lysis Nuclease Digestion Nuclease Digestion Rapid Harvest & Lysis->Nuclease Digestion Monosome Isolation Monosome Isolation Nuclease Digestion->Monosome Isolation Footprint Extraction Footprint Extraction Monosome Isolation->Footprint Extraction Library Preparation Library Preparation Footprint Extraction->Library Preparation High-Throughput Sequencing High-Throughput Sequencing Library Preparation->High-Throughput Sequencing Data Analysis & Mapping Data Analysis & Mapping High-Throughput Sequencing->Data Analysis & Mapping Clarithromycin Action and Resistance Pathways Clarithromycin Clarithromycin Binds to 50S Ribosome Binds to 50S Ribosome Clarithromycin->Binds to 50S Ribosome Efflux Pump Efflux Pump Clarithromycin->Efflux Pump counteracted by Inhibits Protein Synthesis Inhibits Protein Synthesis Binds to 50S Ribosome->Inhibits Protein Synthesis 23S rRNA Mutation 23S rRNA Mutation Binds to 50S Ribosome->23S rRNA Mutation prevented by Bacteriostatic Effect Bacteriostatic Effect Inhibits Protein Synthesis->Bacteriostatic Effect Reduced Binding Affinity Reduced Binding Affinity 23S rRNA Mutation->Reduced Binding Affinity Drug Expulsion Drug Expulsion Efflux Pump->Drug Expulsion Resistance Resistance Reduced Binding Affinity->Resistance Drug Expulsion->Resistance

References

Unveiling the Immunomodulatory Landscape of Clarithromycin Lactobionate: An In Vitro Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Clarithromycin (B1669154), a macrolide antibiotic, has long been recognized for its antimicrobial properties. However, a growing body of evidence highlights its significant immunomodulatory effects, independent of its action on bacteria.[1][2] This technical guide delves into the in vitro immunomodulatory activities of Clarithromycin lactobionate (B10762962), the intravenous formulation of clarithromycin. It aims to provide a comprehensive resource for researchers and drug development professionals exploring its therapeutic potential in inflammatory and immune-mediated conditions. This document summarizes key quantitative data, provides detailed experimental protocols for reproducing pivotal studies, and visualizes the underlying molecular pathways.

Data Presentation: Quantitative Effects on Cytokine Production

Clarithromycin exerts a profound influence on the production of various cytokines by immune cells. The following tables summarize the quantitative data from several in vitro studies, showcasing the concentration-dependent effects of clarithromycin on cytokine secretion by different immune cell types.

Table 1: Effect of Clarithromycin on Cytokine Production by Human Monocytes/Peripheral Blood Mononuclear Cells (PBMCs)

CytokineStimulantClarithromycin Concentration% Change in ProductionReference
TNF-αLPS1.6 - 40 µg/mL↓ (Concentration-dependent)[3]
IL-1αLPS1.6 - 40 µg/mL↓ (Concentration-dependent)[3]
IL-1βLPS1.6 - 40 µg/mL↓ (Concentration-dependent)[3]
IL-6LPS1.6 - 40 µg/mL↓ (Deeply suppressed)[3]
IL-10LPS1.6 - 40 µg/mL↑ (Enhanced)[3]
GM-CSFLPS1.6 - 40 µg/mL↓ (Concentration-dependent)[3]
IL-1 Receptor AntagonistLPS1.6 - 40 µg/mL↓ (Concentration-dependent)[3]
TNF-αLPSNot Specified↓ (Decreased ex vivo release)[4]
IL-2MitogenNot Specified↓ (Suppressed)[5]
IL-8Not SpecifiedNot Specified↓ (Inhibited)[6]

Table 2: Effect of Clarithromycin on Cytokine Production by Murine Dendritic Cells (DCs)

CytokineStimulantClarithromycin Concentration% Change in ProductionReference
IL-6LPSNot Specified↓ (Significantly inhibited)[7]
IL-10LPSNot SpecifiedNo Significant Effect
IL-12p40LPSNot SpecifiedNo Significant Effect
TNF-αLPSNot SpecifiedNo Significant Effect
IFN-γLPSNot SpecifiedNo Significant Effect
IL-2LPS (co-culture with T cells)Not Specified↓ (Significantly decreased)[8]

Table 3: Effect of Clarithromycin on Cytokine Production by Human Synoviocytes

CytokineStimulantClarithromycin Concentration% Change in ProductionReference
IL-1βSpontaneous & IFN-γ, IL-1β, TPA0.1 - 10 µg/mL↓ (Significantly suppressed)[9]
IL-6Spontaneous & IFN-γ, IL-1β, TPA0.1 - 10 µg/mL↓ (Significantly suppressed)[9]
IL-8Spontaneous & IFN-γ, IL-1β, TPA0.1 - 10 µg/mL↓ (Significantly suppressed)[9]
G-CSFSpontaneous & IFN-γ, IL-1β, TPA0.1 - 10 µg/mL↓ (Significantly suppressed)[9]
GM-CSFSpontaneous & IFN-γ, IL-1β, TPA0.1 - 10 µg/mL↓ (Significantly suppressed)[9]
IL-10Spontaneous & IFN-γ, IL-1β, TPA0.1 - 10 µg/mLNo Enhancement[9]

Core Signaling Pathways Modulated by Clarithromycin

Clarithromycin exerts its immunomodulatory effects by targeting key intracellular signaling pathways that regulate inflammatory responses. The two primary pathways identified are the Nuclear Factor-kappa B (NF-κB) and the Mitogen-Activated Protein Kinase (MAPK) pathways.

Nuclear Factor-kappa B (NF-κB) Signaling Pathway

The NF-κB pathway is a central regulator of pro-inflammatory gene expression.[6] In vitro studies have demonstrated that clarithromycin can inhibit the activation of NF-κB in various cell types, including human peripheral blood mononuclear cells and pulmonary epithelial cells.[6][10] This inhibition is not linked to the preservation of IκBα expression, suggesting that clarithromycin may act downstream in the pathway, potentially by modulating the nuclear translocation of NF-κB or its binding to DNA.[6][10]

NF_kB_Pathway Stimulus Stimulus Receptor Receptor Stimulus->Receptor IKK_complex IKK Complex Receptor->IKK_complex 2. Signal Transduction IkBa IκBα IKK_complex->IkBa 3. Phosphorylation p50 p50 p65 p65 NFkB_complex NF-κB (p50/p65) NFkB_translocated NF-κB (p50/p65) NFkB_complex->NFkB_translocated 4. Nuclear Translocation Clarithromycin Clarithromycin Clarithromycin->NFkB_translocated Inhibition DNA DNA NFkB_translocated->DNA 5. DNA Binding Pro_inflammatory_Genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_Genes 6. Transcription

Clarithromycin's Inhibition of the NF-κB Signaling Pathway.
p38 Mitogen-Activated Protein Kinase (MAPK) Signaling Pathway

The p38 MAPK pathway is another crucial signaling cascade involved in the inflammatory response, particularly in the production of pro-inflammatory cytokines and the regulation of mucin gene expression.[11] Clarithromycin has been shown to suppress TNF-α-induced MUC5AC mucin gene expression in human airway epithelial cells by inducing MAPK phosphatase-1 (MKP-1), which in turn dephosphorylates and inactivates p38 MAPK.[11]

p38_MAPK_Pathway TNFa TNF-α TNFR TNF-α Receptor TNFa->TNFR MAPKKK MAPKKK TNFR->MAPKKK 2. Phosphorylation Cascade MAPKK MAPKK MAPKKK->MAPKK 2. Phosphorylation Cascade p38_MAPK p38 MAPK MAPKK->p38_MAPK 2. Phosphorylation Cascade Transcription_Factor Transcription Factor (e.g., AP-1) p38_MAPK->Transcription_Factor 3. Activation MKP1 MKP-1 MKP1->p38_MAPK Dephosphorylation (Inhibition) Clarithromycin Clarithromycin Clarithromycin->MKP1 MUC5AC_Gene MUC5AC Gene Transcription_Factor->MUC5AC_Gene 4. Binding to Promoter Mucin_Production Mucin Overproduction MUC5AC_Gene->Mucin_Production 5. Transcription

Clarithromycin's Modulation of the p38 MAPK Pathway.

Experimental Protocols

To facilitate further research and validation of the immunomodulatory effects of Clarithromycin lactobionate, this section provides detailed methodologies for key in vitro experiments.

Isolation and Culture of Human Peripheral Blood Mononuclear Cells (PBMCs) and Monocyte-Derived Macrophages

This protocol describes the isolation of PBMCs from whole blood and their subsequent differentiation into macrophages.

Materials:

  • Human whole blood collected in EDTA or heparin-containing tubes

  • Ficoll-Paque PLUS (or equivalent density gradient medium)

  • Phosphate-Buffered Saline (PBS), sterile

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (B1217042) (complete medium)

  • Recombinant Human M-CSF (Macrophage Colony-Stimulating Factor)

  • Centrifuge

  • Laminar flow hood

  • Cell culture plates/flasks

Procedure:

  • Dilute the whole blood 1:1 with sterile PBS.

  • Carefully layer the diluted blood over an equal volume of Ficoll-Paque PLUS in a centrifuge tube, avoiding mixing of the layers.

  • Centrifuge at 400 x g for 30-40 minutes at room temperature with the brake off.

  • After centrifugation, carefully aspirate the upper layer (plasma and platelets) without disturbing the mononuclear cell layer at the interface.

  • Collect the mononuclear cell layer (buffy coat) and transfer it to a new centrifuge tube.

  • Wash the cells by adding 3-4 volumes of PBS and centrifuge at 300 x g for 10 minutes at room temperature.

  • Discard the supernatant and resuspend the cell pellet in complete medium.

  • Count the cells using a hemocytometer and assess viability with trypan blue exclusion.

  • To differentiate monocytes into macrophages, plate the PBMCs at a density of 1 x 10^6 cells/mL in cell culture plates.

  • After 2-4 hours of incubation at 37°C in a 5% CO2 incubator, non-adherent cells (lymphocytes) are removed by washing with warm PBS.

  • Add fresh complete medium containing 50 ng/mL of M-CSF to the adherent monocytes.

  • Culture the cells for 5-7 days, replacing the medium with fresh M-CSF-containing medium every 2-3 days, to allow for differentiation into macrophages.

In Vitro Stimulation and Cytokine Quantification by ELISA

This protocol outlines the stimulation of immune cells with Lipopolysaccharide (LPS) and the subsequent measurement of secreted cytokines using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Cultured immune cells (e.g., macrophages, PBMCs)

  • Lipopolysaccharide (LPS) from E. coli

  • This compound stock solution

  • Complete cell culture medium

  • Cytokine-specific ELISA kits (e.g., for TNF-α, IL-6, IL-10)

  • 96-well ELISA plates

  • Plate reader

Procedure:

  • Seed the cultured cells in 24- or 48-well plates at an appropriate density and allow them to adhere overnight.

  • Pre-treat the cells with various concentrations of this compound for 1-2 hours. Include a vehicle control (medium alone).

  • Stimulate the cells with a final concentration of 100 ng/mL LPS. Include an unstimulated control.

  • Incubate the cells for a predetermined time (e.g., 24 hours) at 37°C in a 5% CO2 incubator.

  • After incubation, collect the cell culture supernatants and centrifuge to remove any cellular debris.

  • Perform the cytokine ELISA according to the manufacturer's instructions. A general procedure is as follows: a. Coat a 96-well plate with the capture antibody overnight. b. Wash the plate and block non-specific binding sites. c. Add the cell culture supernatants and a standard curve of the recombinant cytokine to the plate and incubate. d. Wash the plate and add the biotinylated detection antibody. e. Wash the plate and add streptavidin-horseradish peroxidase (HRP) conjugate. f. Wash the plate and add a substrate solution (e.g., TMB). g. Stop the reaction with a stop solution and measure the absorbance at the appropriate wavelength using a plate reader.

  • Calculate the cytokine concentrations in the samples by interpolating from the standard curve.

Flow Cytometry Analysis of Lymphocyte Apoptosis

This protocol describes the use of Annexin V and Propidium Iodide (PI) staining to quantify apoptosis in lymphocytes by flow cytometry.

Materials:

  • Isolated lymphocytes

  • This compound

  • Annexin V-FITC and Propidium Iodide (PI) staining kit

  • Binding buffer (provided with the kit)

  • Flow cytometer

Procedure:

  • Culture lymphocytes in the presence or absence of this compound for a specified duration (e.g., 24-48 hours).

  • Harvest the cells and wash them twice with cold PBS by centrifugation at 300 x g for 5 minutes.

  • Resuspend the cell pellet in 1X binding buffer to a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples on a flow cytometer within one hour.

  • Use unstained cells, cells stained only with Annexin V-FITC, and cells stained only with PI as controls to set up compensation and gates.

  • Quantify the percentage of cells in each quadrant:

    • Lower-left (Annexin V-/PI-): Live cells

    • Lower-right (Annexin V+/PI-): Early apoptotic cells

    • Upper-right (Annexin V+/PI+): Late apoptotic/necrotic cells

    • Upper-left (Annexin V-/PI+): Necrotic cells

Western Blot Analysis of NF-κB Activation

This protocol details the detection of NF-κB activation by monitoring the phosphorylation of IκBα and the nuclear translocation of the p65 subunit via Western blotting.

Materials:

  • Cultured cells (e.g., monocytes, epithelial cells)

  • This compound

  • LPS or TNF-α for stimulation

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Nuclear and cytoplasmic extraction kit

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-phospho-IκBα, anti-IκBα, anti-p65, anti-Lamin B1, anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Imaging system

Procedure:

  • Pre-treat cells with this compound followed by stimulation with LPS or TNF-α for a short duration (e.g., 30 minutes).

  • For total cell lysates, wash cells with cold PBS and lyse with lysis buffer. For subcellular fractionation, use a nuclear/cytoplasmic extraction kit according to the manufacturer's protocol.

  • Determine the protein concentration of the lysates using a BCA assay.

  • Denature equal amounts of protein by boiling in Laemmli sample buffer.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.

  • Quantify band intensities using densitometry software and normalize to a loading control (β-actin for total and cytoplasmic extracts, Lamin B1 for nuclear extracts).

Conclusion

The in vitro evidence strongly supports the immunomodulatory properties of this compound. Its ability to modulate cytokine production, influence immune cell function, and inhibit key inflammatory signaling pathways, such as NF-κB and p38 MAPK, underscores its potential as a therapeutic agent beyond its antimicrobial activity. The data and protocols presented in this technical guide provide a solid foundation for researchers and drug development professionals to further explore and harness the non-antibiotic effects of clarithromycin in a variety of disease contexts. Further in vitro and in vivo studies are warranted to fully elucidate its mechanisms of action and translate these findings into novel therapeutic strategies.

References

Investigating the Anti-Cancer Properties of Clarithromycin Lactobionate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clarithromycin, a macrolide antibiotic, has garnered significant attention for its potential as a repurposed anti-cancer agent. This technical guide provides a comprehensive overview of the anti-cancer properties of Clarithromycin lactobionate (B10762962), focusing on its core mechanisms of action, supported by quantitative data from preclinical studies. Detailed experimental protocols for key assays are provided to facilitate further research in this promising area. The guide also includes visualizations of the key signaling pathways and experimental workflows to offer a clear and concise understanding of the compound's multifaceted anti-neoplastic effects.

Introduction

The repurposing of existing drugs for oncology applications presents a promising strategy to accelerate the development of novel cancer therapies. Clarithromycin, a widely used macrolide antibiotic, has demonstrated potent anti-cancer activities in a variety of preclinical and clinical settings. Its mechanisms of action are diverse, extending beyond its antimicrobial properties to include the modulation of critical cellular processes such as autophagy, apoptosis, and inflammation. This guide delves into the intricate molecular mechanisms through which Clarithromycin lactobionate exerts its anti-tumor effects and provides the necessary technical information for researchers to investigate its therapeutic potential further.

Mechanisms of Action

This compound exhibits a multi-pronged attack on cancer cells, primarily through the inhibition of autophagy, induction of apoptosis, and modulation of key signaling pathways.

Autophagy Inhibition

A primary mechanism of Clarithromycin's anti-cancer activity is the disruption of the autophagic process. Autophagy is a cellular recycling process that cancer cells often exploit to survive under stressful conditions, such as chemotherapy. Clarithromycin appears to block the late stages of autophagy, specifically the fusion of autophagosomes with lysosomes, leading to an accumulation of autophagosomes and eventual cell death.[1][2] This action sensitizes cancer cells to conventional chemotherapeutic agents.[3]

Clarithromycin Clarithromycin hERG1 hERG1 Potassium Channel (Closed Conformation) Clarithromycin->hERG1 Binds to and stabilizes Autolysosome Autolysosome (Fusion Blocked) Clarithromycin->Autolysosome Blocks fusion PI3K PI3K hERG1->PI3K Inhibits interaction with p85 subunit Akt Akt PI3K->Akt Inhibits phosphorylation mTOR mTOR Akt->mTOR Inhibits activation Autophagosome_Formation Autophagosome Formation mTOR->Autophagosome_Formation Regulates Autophagosome_Formation->Autolysosome Fusion with Lysosome Lysosome Lysosome Lysosome->Autolysosome Cell_Death Apoptotic Cell Death Autolysosome->Cell_Death Leads to

Clarithromycin's Inhibition of Autophagy via the hERG1/PI3K/Akt Pathway.
Induction of Apoptosis

Clarithromycin has been shown to directly induce apoptosis, or programmed cell death, in various cancer cell lines.[1] This process is often mediated through the modulation of key apoptotic proteins. For instance, in colorectal cancer cells, Clarithromycin treatment leads to an increase in the percentage of cells in the sub-G1 phase, a hallmark of apoptosis, and the activation of caspases.[4]

Clarithromycin Clarithromycin p53 p53 Clarithromycin->p53 Stimulates Bax Bax p53->Bax Activates Bcl2 Bcl-2 p53->Bcl2 Inhibits Mitochondrion Mitochondrion Bax->Mitochondrion Promotes permeabilization Bcl2->Mitochondrion Inhibits permeabilization Cytochrome_c Cytochrome c Mitochondrion->Cytochrome_c Releases Caspase9 Caspase-9 Cytochrome_c->Caspase9 Activates Caspase3 Caspase-3 Caspase9->Caspase3 Activates Apoptosis Apoptosis Caspase3->Apoptosis Executes

Proposed Apoptotic Pathway Induced by Clarithromycin.
Modulation of Signaling Pathways

Clarithromycin influences several key signaling pathways that are often dysregulated in cancer.

  • NF-κB Signaling Pathway: Clarithromycin has been demonstrated to inhibit the activation of Nuclear Factor-kappa B (NF-κB), a key transcription factor involved in inflammation, cell survival, and proliferation.[5][6] By suppressing NF-κB, Clarithromycin can reduce the expression of pro-inflammatory cytokines and anti-apoptotic proteins, thereby contributing to its anti-cancer effects.[7]

Clarithromycin Clarithromycin IKK IKK Complex Clarithromycin->IKK Inhibits TNFa TNF-α TNFR TNFR TNFa->TNFR Binds TNFR->IKK Activates IkBa IκBα IKK->IkBa Phosphorylates NFkB NF-κB (p65/p50) IkBa->NFkB Degradation & Release Nucleus Nucleus NFkB->Nucleus Translocates to Gene_Expression Pro-inflammatory & Anti-apoptotic Genes Nucleus->Gene_Expression Promotes Transcription

Inhibition of the NF-κB Signaling Pathway by Clarithromycin.
  • ERK Signaling Pathway: The Extracellular signal-regulated kinase (ERK) pathway is crucial for cell proliferation and survival. Clarithromycin has been shown to suppress the phosphorylation of ERK1/2, leading to cell cycle arrest at the G1 phase and inhibition of cell growth.[8]

Data Presentation

The following tables summarize the quantitative data on the anti-cancer effects of this compound from various preclinical studies.

Table 1: In Vitro Cytotoxicity of Clarithromycin (IC50 Values)

Cancer Cell LineCancer TypeIC50 (µM)Reference
HCT116Colorectal Cancer80.0 - 154.4[6]
LS174TColorectal Cancer80.0 - 154.4[6]
U-937Human monocytic~3 µg/ml[5][6]
JurkatT-cell leukemia~10 µg/ml[5][6]
A549Lung adenocarcinoma~3 µg/ml[5][6]

Table 2: Induction of Apoptosis by Clarithromycin

Cancer Cell LineTreatmentApoptotic Cells (%)Assay MethodReference
HCT116160 µM Clarithromycin (48h)Increased percentage of early apoptotic cellsAnnexin V/PI Staining[1][4]
CCL22925-35 µmol/L ClotrimazoleDose and time-dependent increaseFlow Cytometry, TUNEL[9]

Table 3: In Vivo Tumor Growth Inhibition by Clarithromycin

Animal ModelCancer TypeTreatment RegimenTumor Growth InhibitionReference
Nude mice with HCT116 xenograftsColorectal Cancer15 mg/kg daily (oral gavage) for 14 daysSignificant reduction in tumor volume (P=0.0001)[10][11]
Rats with 13762NF mammary adenocarcinomaMammary Adenocarcinoma2 mg/kg daily for 21 days (in combination with carboplatin (B1684641) or cyclophosphamide)Significant decrease in death rate[12]
Mouse dorsal air sac modelLung Cancer100 mg/kg twice daily (intraperitoneally)Reduced dense capillary network to ~30% of control[13]

Experimental Protocols

The following are detailed methodologies for key experiments cited in this guide.

Cell Viability Assay (MTT Assay)

This protocol is adapted for assessing the cytotoxicity of this compound against cancer cell lines.[5][12][14]

Start Seed cells in 96-well plate Incubate1 Incubate (24h) Start->Incubate1 Treat Treat with Clarithromycin (various concentrations) Incubate1->Treat Incubate2 Incubate (e.g., 48-72h) Treat->Incubate2 Add_MTT Add MTT solution (0.5 mg/mL) Incubate2->Add_MTT Incubate3 Incubate (4h) Add_MTT->Incubate3 Add_Solubilizer Add solubilization solution (e.g., DMSO) Incubate3->Add_Solubilizer Incubate4 Incubate (overnight) Add_Solubilizer->Incubate4 Read_Absorbance Read absorbance at 570 nm Incubate4->Read_Absorbance

Workflow for MTT Cell Viability Assay.
  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.

  • Drug Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drug).

  • Incubation: Incubate the plate for the desired time period (e.g., 48 or 72 hours).

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of a solubilization solution (e.g., DMSO or a 1:1 mixture of DMSO and ethanol) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Shake the plate for 10 minutes and measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Western Blot Analysis for NF-κB Pathway

This protocol is designed to analyze the effect of this compound on the expression and phosphorylation of key proteins in the NF-κB pathway.[2][15]

Start Cell culture and treatment with Clarithromycin Lysis Protein extraction (Lysis) Start->Lysis Quantification Protein quantification (BCA assay) Lysis->Quantification SDS_PAGE SDS-PAGE Quantification->SDS_PAGE Transfer Transfer to PVDF membrane SDS_PAGE->Transfer Blocking Blocking (5% non-fat milk) Transfer->Blocking Primary_Ab Incubate with primary antibodies (e.g., anti-p65, anti-p-IκBα) Blocking->Primary_Ab Secondary_Ab Incubate with HRP-conjugated secondary antibody Primary_Ab->Secondary_Ab Detection Chemiluminescent detection Secondary_Ab->Detection Analysis Data analysis Detection->Analysis

Workflow for Western Blot Analysis.
  • Cell Treatment and Lysis: Culture cells to 70-80% confluency and treat with this compound for the desired time. Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.

  • SDS-PAGE: Denature 20-30 µg of protein from each sample by boiling in Laemmli buffer. Separate the proteins on a 10% SDS-polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Immunoblotting:

    • Block the membrane with 5% non-fat milk in TBST for 1 hour.

    • Incubate the membrane with primary antibodies against NF-κB p65, phospho-IκBα, and a loading control (e.g., β-actin) overnight at 4°C.

    • Wash the membrane and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.

  • Analysis: Quantify the band intensities using densitometry software and normalize to the loading control.

In Vivo Tumor Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a mouse xenograft model.

  • Cell Preparation and Implantation: Harvest cancer cells in their logarithmic growth phase. Resuspend the cells in a mixture of PBS and Matrigel at a concentration of 1-5 x 10⁶ cells per 100 µL. Subcutaneously inject the cell suspension into the flank of immunodeficient mice (e.g., nude or SCID mice).

  • Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: (Length x Width²) / 2.

  • Drug Administration: Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups. Administer this compound (e.g., 15 mg/kg) or vehicle control daily via oral gavage or intraperitoneal injection.

  • Endpoint Analysis: Continue treatment for a predetermined period (e.g., 14-21 days). At the end of the study, euthanize the mice, and excise and weigh the tumors.

  • Data Analysis: Compare the tumor weights and volumes between the treatment and control groups to determine the percentage of tumor growth inhibition.

Conclusion

This compound demonstrates significant anti-cancer properties through a variety of mechanisms, including the potent inhibition of autophagy, induction of apoptosis, and modulation of critical cancer-related signaling pathways. The quantitative data from preclinical studies underscore its potential as a therapeutic agent, both as a monotherapy and in combination with existing chemotherapies. The detailed experimental protocols provided in this guide are intended to serve as a valuable resource for researchers dedicated to further elucidating the anti-neoplastic activities of Clarithromycin and advancing its clinical development for the treatment of cancer. Further investigation into its efficacy across a broader range of malignancies and its potential for synergistic combinations with other anti-cancer drugs is warranted.

References

Clarithromycin Lactobionate: A Technical Guide to pKa, Formulation, and Stability

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the critical role of the acid dissociation constant (pKa) of clarithromycin (B1669154) lactobionate (B10762962) in the development of parenteral formulations. Clarithromycin, a macrolide antibiotic, exhibits poor aqueous solubility, a significant hurdle in the formulation of intravenous dosage forms. The formation of the lactobionate salt is a key strategy to enhance its solubility and enable effective parenteral administration. This guide provides a comprehensive overview of the physicochemical properties of clarithromycin lactobionate, with a focus on its pKa, and details the profound influence of this parameter on formulation strategies, stability, and analytical method development.

Physicochemical Properties of Clarithromycin and its Lactobionate Salt

Clarithromycin is a weak base with a pKa of approximately 8.8 for its dimethylamino group.[1][2] This pKa value indicates that clarithromycin is predominantly in its ionized, more water-soluble form in acidic environments (pH < pKa) and exists primarily as the poorly soluble free base at physiological and alkaline pH. The inherent low water solubility of the free base necessitates the use of strategies to improve its aqueous solubility for parenteral formulations.

The formation of a salt with lactobionic acid to create this compound is a widely adopted and effective approach. Lactobionic acid is a polyhydroxy carboxylic acid that is highly soluble in water and is used to form soluble salts of basic drugs.[2]

Table 1: Physicochemical Data of Clarithromycin

PropertyValueReference
Chemical FormulaC38H69NO13[3]
Molecular Weight747.96 g/mol [3]
pKa (dimethylamino group)~8.8[1][2]
Aqueous Solubility (free base)Practically insoluble in water[1][4]
Solubility in 0.1 N HClSoluble[4]
Solubility in Phosphate (B84403) Buffer (pH 7.4)Very slightly soluble[4]

The Influence of pKa on Formulation Development

The pKa of clarithromycin is a pivotal factor guiding the formulation development of its parenteral dosage forms. Understanding the relationship between pH and the ionization state of the drug is crucial for optimizing solubility, ensuring stability, and achieving the desired therapeutic effect.

Solubility and pH

The aqueous solubility of clarithromycin is highly pH-dependent.[1][5] As a weak base, its solubility increases significantly in acidic conditions where the dimethylamino group is protonated. Conversely, as the pH increases towards and beyond the pKa, the equilibrium shifts towards the un-ionized form, leading to a sharp decrease in solubility.

Stability Considerations

The stability of clarithromycin is also influenced by pH. The drug is known to be more stable in acidic to neutral conditions and is susceptible to degradation at alkaline pH. Therefore, the formulation of this compound for injection is typically buffered to a pH range that ensures both adequate solubility and optimal stability. The pH of the final reconstituted solution is a critical quality attribute that must be carefully controlled.

Experimental Protocols

Determination of pKa by Potentiometric Titration

Objective: To determine the acid dissociation constant (pKa) of clarithromycin.

Methodology:

  • Preparation of the Analyte Solution: Accurately weigh and dissolve a known amount of clarithromycin in a suitable co-solvent system (e.g., methanol-water mixture) to achieve a final concentration of approximately 1-5 mM. The co-solvent is necessary due to the low aqueous solubility of the free base.

  • Titration Setup: Calibrate a pH meter with standard buffer solutions (pH 4.0, 7.0, and 10.0). Place the analyte solution in a thermostated vessel maintained at a constant temperature (e.g., 25 °C) and continuously stir with a magnetic stirrer.

  • Titration Procedure: Titrate the solution with a standardized solution of a strong acid (e.g., 0.1 M HCl). Add the titrant in small, precise increments and record the pH value after each addition, ensuring the reading stabilizes.

  • Data Analysis: Plot the pH values against the volume of titrant added. The pKa is determined from the pH at the half-equivalence point of the titration curve. Alternatively, the first derivative of the titration curve can be plotted to accurately determine the equivalence point.

Equilibrium Solubility Determination (Shake-Flask Method)

Objective: To determine the aqueous solubility of this compound at different pH values.

Methodology:

  • Preparation of Buffer Solutions: Prepare a series of buffers with different pH values (e.g., pH 2, 4, 6, 7, 8, 10) using appropriate buffer systems (e.g., phosphate, citrate).

  • Sample Preparation: Add an excess amount of this compound powder to vials containing a known volume of each buffer solution. The presence of undissolved solid is crucial to ensure that equilibrium is reached at saturation.

  • Equilibration: Seal the vials and place them in a constant temperature shaker bath (e.g., 25 °C or 37 °C). Agitate the samples for a predetermined period (e.g., 24-48 hours) to allow for complete equilibration.

  • Sample Analysis: After equilibration, allow the samples to stand to let the excess solid settle. Carefully withdraw an aliquot of the supernatant and filter it through a suitable membrane filter (e.g., 0.22 µm) that does not bind the drug.

  • Quantification: Analyze the concentration of clarithromycin in the filtered supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the quantification of this compound and its degradation products in parenteral formulations.

Methodology:

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C8 or C18, is typically used.

    • Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile, methanol) is commonly employed. The pH of the mobile phase should be optimized to ensure good peak shape and resolution.

    • Detection: UV detection at a wavelength of approximately 210 nm is suitable for clarithromycin.

    • Flow Rate and Temperature: These parameters should be optimized to achieve efficient separation within a reasonable run time.

  • Forced Degradation Studies: To establish the stability-indicating nature of the method, subject the this compound solution to various stress conditions, including:

    • Acid Hydrolysis: Treatment with a strong acid (e.g., 0.1 M HCl) at elevated temperature.

    • Base Hydrolysis: Treatment with a strong base (e.g., 0.1 M NaOH) at elevated temperature.

    • Oxidation: Treatment with an oxidizing agent (e.g., 3% H2O2).

    • Thermal Degradation: Exposure to high temperature.

    • Photodegradation: Exposure to UV and visible light.

  • Method Validation: Validate the developed method according to ICH guidelines, including parameters such as specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). The method is considered stability-indicating if it can resolve the main drug peak from all degradation product peaks.

Visualizations

Clarithromycin's Mechanism of Action

Clarithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S subunit of the bacterial ribosome, specifically at or near the peptidyl transferase center, thereby blocking the translocation of peptides.

Clarithromycin_Mechanism_of_Action cluster_bacterium Bacterial Cell cluster_ribosome Ribosome 70S Ribosome Protein Bacterial Protein (Essential for survival) Ribosome->Protein Protein Synthesis 50S_Subunit 50S Subunit Inhibition Inhibition 30S_Subunit 30S Subunit mRNA mRNA mRNA->Ribosome Translation tRNA tRNA tRNA->Ribosome Clarithromycin Clarithromycin Clarithromycin->50S_Subunit Binds to P-site Inhibition->Protein Blocks Translocation

Caption: Clarithromycin's mechanism of action: Inhibition of bacterial protein synthesis.

Experimental Workflow for Parenteral Formulation Development

The development of a parenteral formulation for a poorly soluble drug like clarithromycin involves a systematic workflow, from initial characterization to the final lyophilized product.

Parenteral_Formulation_Workflow cluster_preformulation Preformulation Studies cluster_formulation Formulation Development cluster_analytical Analytical Development cluster_manufacturing Manufacturing & Stability pKa pKa Determination (Potentiometric Titration) Solubility Solubility Profiling (Shake-Flask Method) pKa->Solubility Excipient Excipient Screening (e.g., Buffers, Tonicity Agents) Solubility->Excipient Stability Forced Degradation (Stress Testing) Method_Dev Stability-Indicating Method Development (HPLC) Stability->Method_Dev Formulation_Opt Formulation Optimization (pH, Concentration) Excipient->Formulation_Opt Lyophilization Lyophilization Cycle Development Formulation_Opt->Lyophilization Scale_Up Scale-Up & Process Validation Lyophilization->Scale_Up Method_Val Method Validation (ICH Guidelines) Method_Dev->Method_Val Method_Val->Scale_Up Stability_Studies Long-Term Stability Studies Scale_Up->Stability_Studies

Caption: Workflow for parenteral formulation development of this compound.

Conclusion

The pKa of clarithromycin is a fundamental physicochemical property that dictates its solubility and stability, thereby profoundly influencing the formulation strategies for its parenteral dosage forms. The formation of the lactobionate salt is a critical step in overcoming the poor aqueous solubility of the free base, enabling the development of a safe and effective intravenous product. A thorough understanding of the interplay between pKa, pH, solubility, and stability, coupled with robust analytical methodologies, is essential for the successful development and commercialization of this compound for injection. This guide provides a foundational framework for researchers and drug development professionals working with this important antibiotic.

References

Thermal Analysis of Clarithromycin Lactobionate: A Technical Guide to Stability Profiling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the thermal analysis techniques used for the stability profiling of clarithromycin (B1669154) lactobionate (B10762962). The stability of an active pharmaceutical ingredient (API) is a critical quality attribute that influences its safety, efficacy, and shelf-life. Thermal analysis methods are powerful tools for characterizing the physicochemical properties of drug substances and formulations, providing crucial information on their solid-state properties, stability, and degradation behavior.

Clarithromycin, a macrolide antibiotic, is often formulated as a lactobionate salt to enhance its aqueous solubility for parenteral administration. Understanding the thermal behavior of clarithromycin lactobionate is therefore essential for the development of stable and effective drug products. This guide details the experimental protocols for key thermal analysis techniques, presents available data in a structured format, and discusses the degradation pathways of clarithromycin.

Physicochemical Properties of Clarithromycin and Lactobionic Acid

A comprehensive thermal analysis of this compound begins with an understanding of its individual components.

Clarithromycin: A semi-synthetic macrolide antibiotic, clarithromycin is a white or almost white crystalline powder. It is known to exist in different polymorphic forms, which can influence its physical and chemical stability.

Lactobionic Acid: A sugar acid derived from lactose, lactobionic acid is a white, crystalline powder. Recent studies have characterized it as a molecular glass rather than a simple crystalline solid, exhibiting a glass transition temperature and other subtle thermal events.

The following table summarizes the key thermal properties of clarithromycin and lactobionic acid found in the literature.

ParameterClarithromycinLactobionic Acid
Melting Point (°C) 217 - 220 (with decomposition)[1]~125 (with decomposition)
DSC Endotherm (°C) ~220 - 228.51[2][3]61.75 (in a formulation)[2]
Glass Transition (°C) Not reported~125 (major), ~40 and ~70 (minor)
Decomposition Emits toxic vapors of nitrogen oxides upon heating[1]Decomposes around its melting point

Experimental Protocols for Thermal Analysis

Detailed and standardized experimental protocols are crucial for obtaining reproducible and reliable thermal analysis data.

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to determine melting points, glass transitions, and other thermal events, and to assess drug-excipient compatibility.

Experimental Protocol:

  • Sample Preparation: Accurately weigh 3-5 mg of the sample (this compound, clarithromycin, or lactobionic acid) into a standard aluminum pan.

  • Pan Sealing: Hermetically seal the pan to ensure a closed system, especially for volatile substances or to prevent moisture loss.

  • Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate, typically 10°C/min, over a specified temperature range (e.g., 25°C to 300°C).[3]

  • Atmosphere: Purge the DSC cell with an inert gas, such as nitrogen, at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.

  • Data Analysis: Analyze the resulting thermogram to identify endothermic (melting, glass transition) and exothermic (crystallization, decomposition) events.

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time. It is used to evaluate thermal stability, determine moisture and solvent content, and study decomposition kinetics.

Experimental Protocol:

  • Sample Preparation: Place a precisely weighed sample (typically 5-10 mg) into a tared TGA pan.

  • Instrument Setup: Position the pan in the TGA furnace.

  • Thermal Program: Heat the sample at a controlled rate (e.g., 10°C/min) through a defined temperature range (e.g., ambient to 600°C).

  • Atmosphere: Maintain a controlled atmosphere, typically an inert gas like nitrogen or an oxidative one like air, at a constant flow rate.

  • Data Analysis: Analyze the TGA curve (mass versus temperature) to identify the onset of decomposition and quantify mass loss at different stages. For clarithromycin, major thermal events and abrupt mass loss have been observed to start around 230°C and above 250°C, respectively.[3]

Fourier-Transform Infrared Spectroscopy (FT-IR)

FT-IR spectroscopy is used to identify functional groups in a molecule and to study drug-excipient interactions and solid-state transformations.

Experimental Protocol:

  • Sample Preparation: Prepare a solid sample by mixing a small amount of the substance with dry potassium bromide (KBr) and compressing the mixture into a thin pellet. Alternatively, use an Attenuated Total Reflectance (ATR) accessory for direct analysis of the powder.

  • Spectral Acquisition: Record the infrared spectrum over a specific wavenumber range (e.g., 4000-400 cm⁻¹).

  • Data Analysis: Identify characteristic absorption bands corresponding to the functional groups present in clarithromycin and lactobionic acid.[4] Compare the spectrum of this compound with those of the individual components to identify any shifts or changes in peaks that may indicate salt formation or interactions.

Data Presentation and Interpretation

The thermal analysis of a physical mixture of clarithromycin and lactobionic acid showed that the endothermic peak of clarithromycin at 228.51°C did not significantly change, suggesting no strong interaction in the solid state.[2] However, as a salt, the thermal properties of this compound are expected to differ from a simple physical mixture. The ionic interaction between the basic clarithromycin and the acidic lactobionic acid will likely result in a unique thermal profile.

Quantitative Data Summary:

SubstanceTechniqueEventTemperature (°C)Reference
ClarithromycinDSCMelting Endotherm220 - 228.51[2][3]
ClarithromycinTGAOnset of Decomposition~230[3]
Lactobionic AcidDSCEndotherm (in formulation)61.75[2]
Lactobionic Acid-Melting Point~125 (with decomp.)
Lactobionic AcidDSCGlass Transition~125

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates a typical workflow for the thermal analysis of a pharmaceutical substance like this compound.

G cluster_0 Sample Preparation cluster_1 Thermal Analysis Techniques cluster_2 Data Acquisition and Analysis cluster_3 Stability Profile Sample This compound DSC Differential Scanning Calorimetry (DSC) Sample->DSC TGA Thermogravimetric Analysis (TGA) Sample->TGA FTIR Fourier-Transform Infrared Spectroscopy (FT-IR) Sample->FTIR Thermogram Thermogram Analysis (Melting, Tg, Decomposition) DSC->Thermogram MassLoss Mass Loss Curve (Decomposition Profile) TGA->MassLoss Spectrum Spectral Analysis (Functional Groups, Interactions) FTIR->Spectrum Stability Comprehensive Stability Profile Thermogram->Stability MassLoss->Stability Spectrum->Stability

Caption: Workflow for Thermal Analysis of this compound.

Degradation Pathway of Clarithromycin

The primary degradation pathway for clarithromycin, particularly in acidic conditions, involves the hydrolysis of the glycosidic bond, leading to the loss of the cladinose (B132029) sugar. While solid-state thermal degradation may follow a different mechanism, this hydrolytic pathway is a key aspect of its overall stability.

G Clarithromycin Clarithromycin Hydrolysis Acid-Catalyzed Hydrolysis Clarithromycin->Hydrolysis Decladinosyl Decladinosyl Clarithromycin Hydrolysis->Decladinosyl Cladinose Cladinose Sugar Hydrolysis->Cladinose

Caption: Acid-Catalyzed Degradation Pathway of Clarithromycin.

Conclusion

The thermal analysis of this compound is a critical component of its stability profiling. While comprehensive data on the salt itself is limited in publicly available literature, analysis of its individual components, clarithromycin and lactobionic acid, provides a strong foundation for understanding its expected thermal behavior. DSC, TGA, and FT-IR are indispensable techniques for characterizing the solid-state properties and identifying potential stability issues. Further studies focusing specifically on the thermal degradation of this compound in the solid state are warranted to provide a more complete stability profile and to ensure the development of robust and reliable parenteral formulations.

References

The Advent of Injectable Clarithromycin: A Technical Guide to the Discovery and Development of Clarithromycin Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

A Whitepaper for Researchers, Scientists, and Drug Development Professionals

Abstract

Clarithromycin (B1669154), a second-generation macrolide antibiotic, has long been a cornerstone in the treatment of various bacterial infections.[1] However, its utility in severe infections necessitating intravenous administration was hindered by its poor aqueous solubility. This technical guide delves into the discovery and development of clarithromycin lactobionate (B10762962), a salt form that successfully addressed this challenge, enabling the creation of an effective injectable antibiotic. We will explore the journey from the initial identification of solubility issues to the formulation of a stable, parenteral solution, detailing the experimental methodologies, physicochemical characterizations, and the underlying signaling pathways that contribute to its therapeutic and immunomodulatory effects.

Introduction: The Need for an Injectable Macrolide

The macrolide class of antibiotics, originating from erythromycin, has been pivotal in combating a wide spectrum of bacterial pathogens since 1952.[2] Clarithromycin, a semi-synthetic derivative of erythromycin, was developed in the 1980s to improve upon its predecessor's acid stability and pharmacokinetic profile.[1] While the oral formulation of clarithromycin proved highly successful, its low water solubility (approximately 0.33 mg/mL) posed a significant barrier to the development of a parenteral formulation, crucial for treating severe infections where oral administration is not feasible.[3] The dimethylamino group is the only ionizable moiety on the clarithromycin molecule, contributing to its hydrophobicity.[3]

The development of an injectable form of clarithromycin was driven by the need for a potent macrolide with a favorable safety profile that could be administered intravenously. This would allow for higher bioavailability and more rapid achievement of therapeutic concentrations in critically ill patients. The primary challenge was to identify a suitable salt or formulation strategy to overcome the inherent insolubility of the clarithromycin base.

The Discovery of Clarithromycin Lactobionate: A Solubility Solution

The breakthrough in developing an injectable clarithromycin came with the formation of the lactobionate salt. Lactobionic acid, a sugar acid, was identified as a highly effective agent for increasing the aqueous solubility of clarithromycin.[3] Studies comparing various acids revealed that lactobionic acid was superior in its ability to form a soluble salt with clarithromycin, a critical step for creating a parenteral dosage form.[3]

Physicochemical Properties

The formation of the lactobionate salt significantly alters the physicochemical properties of clarithromycin, most notably its solubility. This enhancement is crucial for the formulation of a lyophilized powder that can be readily reconstituted for intravenous infusion.

Table 1: Physicochemical Properties of Clarithromycin and this compound

PropertyClarithromycinThis compoundReference(s)
Molecular Formula C38H69NO13C50H89NO24[4]
Molecular Weight 747.96 g/mol 1088.23 g/mol [4]
Aqueous Solubility ~0.33 mg/mL (practically insoluble)Significantly increased (suitable for injection)[3]
Melting Point ~228.51 °CData not consistently reported; DSC shows complex thermal events[3]
pKa 8.8 (dimethylamino group)Not applicable (salt form)[3]

Experimental Protocols

This section provides detailed methodologies for key experiments involved in the development and characterization of this compound for injection.

Synthesis of this compound (Generalized Protocol)

This protocol is a generalized representation based on principles outlined in various patents.

Objective: To synthesize this compound by reacting clarithromycin with lactobionic acid.

Materials:

  • Clarithromycin base

  • Lactobionic acid

  • Acetone (B3395972)

  • Purified water

  • Heating and stirring apparatus

  • Filtration apparatus

  • Crystallization vessel

  • Drying oven

Procedure:

  • Preparation of Lactobionic Acid Solution: Dissolve a molar equivalent of lactobionic acid in purified water with gentle heating (e.g., 50-60°C) to ensure the lactone form is hydrolyzed to the acidic form.[5]

  • Dissolution of Clarithromycin: In a separate vessel, dissolve clarithromycin base in acetone under heating and stirring.[5]

  • Salt Formation: Slowly add the prepared lactobionic acid solution to the clarithromycin solution while maintaining the temperature and stirring. The reaction is typically continued until the solution becomes clear, indicating the formation of the soluble salt.[5]

  • Crystallization: Add an excess of acetone to the resulting solution to induce crystallization of this compound.[5]

  • Isolation and Drying: The precipitated this compound is isolated by filtration, washed with acetone, and then dried under vacuum at a controlled temperature (e.g., 55-60°C) to yield a white crystalline powder.[5]

High-Performance Liquid Chromatography (HPLC) for Purity and Assay

Objective: To determine the purity and concentration of this compound in the synthesized product and final formulation.

Instrumentation:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 250mm x 4.6mm, 5µm)

Reagents:

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of acetonitrile and a sodium dihydrogen phosphate buffer (e.g., 2:3 v/v). Adjust the pH of the buffer to approximately 4.5 using phosphoric acid and sodium hydroxide.[6]

  • Standard Solution Preparation: Accurately weigh and dissolve a known amount of clarithromycin reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions to create a calibration curve.

  • Sample Preparation: Dissolve a known amount of the this compound sample in the mobile phase. For formulated products, the lyophilized powder is reconstituted with purified water and then diluted with the mobile phase.

  • Chromatographic Conditions:

    • Flow rate: 1.0 - 2.0 mL/min[6][7]

    • Column temperature: Maintained at a constant temperature (e.g., 59°C)[6]

    • Injection volume: 20 µL[6]

    • Detection wavelength: 205 nm[6][7]

  • Analysis: Inject the standard and sample solutions into the HPLC system. The concentration of clarithromycin in the sample is determined by comparing the peak area with the calibration curve generated from the standard solutions.

Differential Scanning Calorimetry (DSC) for Thermal Analysis

Objective: To assess the thermal properties and compatibility of this compound with excipients.

Instrumentation:

  • Differential Scanning Calorimeter

Procedure:

  • Sample Preparation: Accurately weigh a small amount of the sample (e.g., 5 mg) into an aluminum DSC pan and seal it.[3]

  • Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell.

  • Thermal Program: Heat the sample at a constant rate (e.g., 20°C/min) over a specified temperature range (e.g., 30°C to 300°C).[3]

  • Data Analysis: The resulting thermogram, a plot of heat flow versus temperature, is analyzed to identify thermal events such as melting, decomposition, and glass transitions. The endothermic peak of clarithromycin is typically observed around 228.51°C.[3]

In Vitro Dissolution and Drug Release Testing

Objective: To evaluate the dissolution characteristics of the lyophilized this compound powder for injection.

Instrumentation:

  • USP Dissolution Apparatus 2 (Paddle Apparatus) or USP Apparatus 4 (Flow-Through Cell)

Media:

  • Phosphate buffer (pH 6.8 or 7.0)

Procedure (using USP Apparatus 2):

  • Preparation: Place a known volume (e.g., 900 mL) of the dissolution medium into each vessel and allow it to equilibrate to 37°C ± 0.5°C.

  • Sample Introduction: Introduce a sample of the lyophilized powder (equivalent to a specific dose of clarithromycin) into each vessel.

  • Operation: Start the apparatus at a specified paddle speed (e.g., 50 rpm).

  • Sampling: At predetermined time intervals, withdraw aliquots of the dissolution medium and replace with an equal volume of fresh medium.

  • Analysis: Analyze the withdrawn samples for clarithromycin concentration using a validated analytical method, such as HPLC.

Formulation of Injectable this compound

The development of a stable and effective injectable formulation of this compound involves more than just the active pharmaceutical ingredient. Excipients are crucial for ensuring the stability, tonicity, and safety of the final product.

Table 2: Typical Composition of a this compound 500 mg Lyophilized Powder for Injection

ComponentQuantity per VialPurposeReference(s)
Clarithromycin (as lactobionate salt)500 mgActive Pharmaceutical Ingredient[8]
Lactobionic Acidq.s. to form the saltSolubilizing agent[3]
Other excipients (e.g., tonicity-adjusting agents)May be presentTo ensure isotonicity upon reconstitution[9]

The final product is a sterile, lyophilized powder that is reconstituted with sterile water for injection prior to administration, typically as an intravenous infusion.[8]

Pharmacokinetics of Intravenous this compound

Intravenous administration of this compound results in a distinct pharmacokinetic profile compared to oral administration, characterized by 100% bioavailability and rapid attainment of peak plasma concentrations.

Table 3: Pharmacokinetic Parameters of Intravenous this compound in Adults

ParameterValueReference(s)
Bioavailability 100%Assumed for IV administration
Volume of Distribution (Vd) High, indicating extensive tissue penetration[10]
Elimination Half-life (t½) 3-4 hours (for a 250 mg dose) to 5-7 hours (for a 500 mg dose)[11]
Metabolism Primarily hepatic via CYP3A4 to an active metabolite, 14-hydroxyclarithromycin[11]
Excretion Primarily renal[11]

Mechanism of Action and Signaling Pathways

Clarithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, preventing the translocation of peptides.[5] Beyond its antimicrobial activity, clarithromycin possesses significant immunomodulatory properties, which are attributed to its influence on key inflammatory signaling pathways.

Inhibition of NF-κB Signaling Pathway

Nuclear factor-kappa B (NF-κB) is a critical transcription factor that regulates the expression of numerous pro-inflammatory cytokines. Studies have shown that clarithromycin can inhibit the activation of NF-κB in various cell types, including peripheral blood mononuclear cells and pulmonary epithelial cells.[8][9] This inhibition leads to a downstream reduction in the production of inflammatory mediators like TNF-α, IL-6, and IL-8.[8][12]

NFkB_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK Complex TNFR->IKK IkB IκBα IKK->IkB Phosphorylation & Degradation NFkB NF-κB (p50/p65) NFkB_active Active NF-κB NFkB->NFkB_active Release Nucleus Nucleus NFkB_active->Nucleus Gene Pro-inflammatory Gene Transcription Nucleus->Gene Transcription Clarithromycin Clarithromycin Clarithromycin->IKK Inhibits

Caption: Clarithromycin inhibits the NF-κB signaling pathway.

Modulation of the MAPK/ERK Signaling Pathway

The mitogen-activated protein kinase (MAPK) cascades, including the extracellular signal-regulated kinase (ERK) pathway, are involved in cellular processes like proliferation and inflammation. Clarithromycin has been shown to modulate the ERK pathway, which can contribute to its anti-inflammatory effects.[3][13] Specifically, it can inhibit the phosphorylation of ERK1/2, thereby suppressing downstream inflammatory responses, such as the production of interleukin-8 (IL-8).[3][14]

ERK_Pathway Stimulus Inflammatory Stimulus (e.g., P. aeruginosa flagellin) Receptor Receptor Stimulus->Receptor MEK MEK1/2 Receptor->MEK ERK ERK1/2 MEK->ERK Phosphorylation ERK_p Phosphorylated ERK1/2 TranscriptionFactors Transcription Factors (e.g., AP-1) ERK_p->TranscriptionFactors GeneExpression Pro-inflammatory Gene Expression (e.g., IL-8) TranscriptionFactors->GeneExpression Clarithromycin Clarithromycin Clarithromycin->ERK Inhibits Phosphorylation

Caption: Clarithromycin modulates the MAPK/ERK signaling pathway.

Clinical Efficacy of Injectable Clarithromycin

Clinical trials have demonstrated the efficacy and safety of intravenous this compound in the treatment of various infections, particularly community-acquired pneumonia. The ability to initiate therapy with an intravenous formulation and then transition to oral clarithromycin offers a significant advantage in patient management.

Table 4: Summary of Clinical Efficacy Data for Injectable Clarithromycin

IndicationStudy DesignKey FindingsReference(s)
Community-Acquired Pneumonia Randomized, double-blind, placebo-controlled trialAddition of clarithromycin to standard care enhanced early clinical response and attenuated the inflammatory burden.[15]
Bacteremic Mycobacterium avium Complex Disease in AIDS Patients Randomized, double-blind, dose-ranging studyClarithromycin therapy significantly decreased M. avium complex bacteremia.[16]
Active Crohn's Disease Randomized, placebo-controlled trialIneffective for long-term treatment but showed a possible initial benefit at 1 month.[17]

Conclusion

The development of this compound represents a significant advancement in the field of macrolide antibiotics. By successfully overcoming the challenge of poor aqueous solubility, it has provided a valuable therapeutic option for the intravenous treatment of serious bacterial infections. This technical guide has outlined the key milestones in its discovery and development, from the initial formulation work to the elucidation of its mechanisms of action. The synthesis of the lactobionate salt, coupled with a thorough understanding of its physicochemical properties and pharmacokinetic profile, has enabled the creation of a stable and effective injectable antibiotic. Furthermore, the exploration of its immunomodulatory effects through the NF-κB and MAPK/ERK signaling pathways continues to expand our understanding of its therapeutic potential beyond its direct antimicrobial activity. For researchers and drug development professionals, the story of this compound serves as a compelling case study in pharmaceutical innovation, demonstrating the power of targeted formulation strategies to unlock the full potential of a valuable therapeutic agent.

References

Clarithromycin Lactobionate: A Technical Guide to Crystal Structure and Polymorphism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Clarithromycin (B1669154), a widely prescribed macrolide antibiotic, exhibits poor aqueous solubility, which presents challenges for formulation, particularly for parenteral administration. The formation of salts, such as clarithromycin lactobionate (B10762962), is a key strategy to enhance its solubility and bioavailability. This technical guide provides an in-depth exploration of the solid-state properties of clarithromycin and its lactobionate salt, with a focus on crystal structure and polymorphism. While extensive research has characterized the polymorphic forms of clarithromycin, detailed crystallographic data for clarithromycin lactobionate remains limited in publicly accessible literature. This guide summarizes the known polymorphic forms of clarithromycin, discusses the physicochemical principles of forming the lactobionate salt, and outlines the critical experimental protocols for solid-state characterization.

Introduction to Clarithromycin and the Role of Lactobionate Salt Formation

Clarithromycin is a semi-synthetic macrolide antibiotic effective against a broad spectrum of bacteria.[1] Its clinical efficacy is, however, hampered by its low water solubility. To overcome this limitation for intravenous formulations, clarithromycin is often converted into a more soluble salt form. Lactobionic acid is frequently employed for this purpose, resulting in the formation of this compound, which exhibits significantly improved aqueous solubility.[2] Understanding the solid-state properties of both the parent drug and its salt form is crucial for drug development, as these properties directly impact manufacturing, stability, and bioavailability.

Polymorphism of Clarithromycin

Clarithromycin is known to exist in several crystalline forms, including polymorphs, solvates, and an amorphous form.[3] The most well-characterized polymorphs are Form I and Form II.[4] Form II is the most thermodynamically stable form under ambient conditions and is the preferred form for pharmaceutical formulations.[4][5] Other known forms include Form 0' and various solvates.[3]

The different polymorphic forms of clarithromycin exhibit distinct physicochemical properties, which are summarized in the table below.

Table 1: Physicochemical Properties of Clarithromycin Polymorphs

PropertyForm IForm IIAmorphous
Thermodynamic Stability MetastableStableUnstable
Melting Point (°C) ~130-132 (converts to Form II)[3]~227-233[3]N/A
Solubility Higher than Form IILower than Form IHighest
Hygroscopicity Less stable at high humidityMore stableHighly hygroscopic
Bioavailability Potentially higher initial dissolutionGenerally lower initial dissolutionVariable, prone to recrystallization

This compound: Crystal Structure and Physicochemical Properties

The logical relationship for the formation of this compound is depicted in the following diagram:

G Formation of this compound Clarithromycin Clarithromycin (Base) - Poorly water-soluble - Crystalline (e.g., Form II) Process Salification Process - Acid-Base Reaction - Crystallization Clarithromycin->Process Lactobionic_Acid Lactobionic Acid - Highly water-soluble Lactobionic_Acid->Process Solvent Solvent System (e.g., Acetone/Water) Solvent->Process Clarithromycin_Lactobionate This compound (Salt) - Enhanced water solubility - Crystalline or Amorphous Process->Clarithromycin_Lactobionate

Caption: Formation of this compound Salt.

Further research, including single-crystal X-ray diffraction studies, is required to fully elucidate the crystal structure and explore the potential for polymorphism in this compound.

Experimental Protocols for Solid-State Characterization

The characterization of the solid-state properties of active pharmaceutical ingredients (APIs) like clarithromycin and its salts is essential for quality control and formulation development. The following are detailed methodologies for key experiments.

X-Ray Powder Diffraction (XRPD)

Purpose: To identify crystalline phases, determine the degree of crystallinity, and analyze polymorphism.

Methodology:

  • A small amount of the sample powder (typically 10-50 mg) is gently packed into a sample holder.

  • The sample is placed in an X-ray diffractometer.

  • The sample is irradiated with monochromatic X-rays (commonly Cu Kα radiation) at a specific wavelength (e.g., 1.5406 Å).

  • The intensity of the diffracted X-rays is measured as a function of the diffraction angle (2θ).

  • The instrument is typically operated at a voltage of 40-45 kV and a current of 40 mA.

  • Data is collected over a 2θ range of 5° to 40° with a step size of 0.02° and a scan speed of 1-5°/min.

  • The resulting diffraction pattern is a unique "fingerprint" of the crystalline solid.

Differential Scanning Calorimetry (DSC)

Purpose: To measure the thermal properties of a sample, including melting point, glass transition temperature, and enthalpy of transitions, which are indicative of its polymorphic form and purity.

Methodology:

  • A small amount of the sample (typically 2-5 mg) is accurately weighed into an aluminum pan.

  • The pan is hermetically sealed. An empty sealed pan is used as a reference.

  • The sample and reference pans are placed in the DSC cell.

  • The cell is heated at a constant rate (e.g., 10 °C/min) under a nitrogen purge (20-50 mL/min).

  • The difference in heat flow required to maintain the sample and reference at the same temperature is recorded as a function of temperature.

  • Endothermic and exothermic events, such as melting and crystallization, are observed as peaks in the DSC thermogram.

Thermogravimetric Analysis (TGA)

Purpose: To determine the thermal stability of a material and to quantify the amount of volatile components such as water or residual solvents.

Methodology:

  • A small amount of the sample (typically 5-10 mg) is placed in a tared TGA pan.

  • The pan is placed on a sensitive microbalance within a furnace.

  • The sample is heated at a constant rate (e.g., 10 °C/min) in a controlled atmosphere (e.g., nitrogen).

  • The change in mass of the sample is recorded as a function of temperature.

  • Weight loss at specific temperatures can indicate desolvation, dehydration, or decomposition.

Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy

Purpose: To provide information about the local molecular environment in the solid state, which can be used to differentiate between polymorphs and to characterize amorphous materials.

Methodology:

  • The solid sample is packed into a zirconia rotor.

  • The rotor is placed in the NMR probe and spun at a high speed (e.g., 5-15 kHz) at the magic angle (54.7°).

  • Cross-polarization (CP) techniques are often used to enhance the signal of low-abundance nuclei like ¹³C.

  • The ¹³C CP/MAS NMR spectrum is acquired.

  • Differences in the chemical shifts of specific carbon atoms can be used to distinguish between different solid forms. For clarithromycin, the C1 carbonyl carbon is a characteristic resonance for differentiating polymorphs.[6]

The following diagram illustrates a typical experimental workflow for the solid-state characterization of a pharmaceutical compound.

G Solid-State Characterization Workflow cluster_synthesis Sample Preparation cluster_primary Primary Characterization cluster_secondary Secondary Characterization cluster_properties Property Assessment Synthesis Synthesis/Crystallization of Clarithromycin or This compound XRPD X-Ray Powder Diffraction (XRPD) - Phase Identification - Polymorph Screening Synthesis->XRPD DSC_TGA Thermal Analysis (DSC/TGA) - Melting Point, Stability - Solvate/Hydrate Identification Synthesis->DSC_TGA ssNMR Solid-State NMR (ssNMR) - Structural Elucidation - Amorphous Content XRPD->ssNMR Microscopy Microscopy (SEM/PLM) - Morphology - Crystal Habit XRPD->Microscopy Solubility Solubility Studies XRPD->Solubility DSC_TGA->ssNMR Stability Stability Studies (Humidity, Temperature) DSC_TGA->Stability Spectroscopy Spectroscopy (FTIR/Raman) - Functional Groups - Intermolecular Interactions ssNMR->Spectroscopy Microscopy->Stability Spectroscopy->Solubility

Caption: Experimental workflow for solid-state characterization.

Conclusion

The polymorphism of clarithromycin is a well-studied area, with Form II being the most stable and commercially relevant polymorph. The formation of this compound is a critical strategy for enhancing the aqueous solubility of the drug for parenteral delivery. However, a comprehensive understanding of the solid-state properties of this compound, including its crystal structure and potential for polymorphism, is currently lacking in the public domain. This technical guide has summarized the existing knowledge on clarithromycin polymorphs and provided a framework of the essential experimental protocols required for a thorough solid-state characterization of both the parent drug and its salts. Further investigation into the crystallography of this compound is warranted to fully optimize its formulation and ensure consistent product quality and performance.

References

An In-depth Technical Guide to the Non-Antibiotic Properties of Clarithromycin Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Clarithromycin (B1669154), a macrolide antibiotic, is increasingly recognized for its significant non-antibiotic properties, including potent immunomodulatory, anti-inflammatory, anti-biofilm, and muco-regulatory effects. These attributes are clinically relevant in the management of chronic inflammatory diseases, independent of its antimicrobial activity. This technical guide provides a comprehensive examination of the molecular mechanisms that underpin these non-antibiotic actions of Clarithromycin Lactobionate, the intravenous formulation of clarithromycin. It offers a detailed analysis of its impact on key signaling pathways, quantitative data on its modulatory effects, and detailed experimental protocols for the investigation of these properties.

Core Non-Antibiotic Mechanisms of Clarithromycin

Clarithromycin's non-antibiotic effects are multifaceted, primarily stemming from its ability to modulate host immune and inflammatory responses. These actions are particularly beneficial in chronic inflammatory conditions where persistent inflammation and microbial biofilms contribute to disease pathology.

Immunomodulatory and Anti-inflammatory Effects

Clarithromycin exerts its immunomodulatory effects by influencing the function of various immune cells and the production of signaling molecules.[1] It has been shown to suppress the production of pro-inflammatory cytokines while in some contexts enhancing anti-inflammatory responses.[2][3] This modulation is achieved through interference with critical intracellular signaling pathways that govern the transcription of inflammatory mediators.[1]

Key immunomodulatory actions include:

  • Inhibition of Pro-inflammatory Cytokines: Clarithromycin significantly suppresses the production of key pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1β (IL-1β), IL-6, and IL-8.[3][4][5][6]

  • Modulation of T-cell Responses: It can influence T-helper (Th) cell differentiation, often promoting a shift from a Th2 to a Th1 response, which can be beneficial in certain allergic and inflammatory conditions.[4][7]

  • Effects on Neutrophil Function: Clarithromycin can impact neutrophil activity, including inhibiting their migration and the release of inflammatory mediators like neutrophil elastase.[6][8] However, some studies have also reported an enhancement of neutrophil reactive oxygen species generation and chemotaxis.[9]

  • Induction of Apoptosis in Inflammatory Cells: At higher concentrations, clarithromycin has been observed to induce apoptosis in inflammatory cells like mast cells and eosinophils.[10]

Anti-Biofilm Properties

Bacterial biofilms are a significant challenge in chronic infections due to their inherent resistance to antibiotics. Clarithromycin has demonstrated the ability to inhibit biofilm formation by various pathogens, including Pseudomonas aeruginosa and Staphylococcus aureus.[11][12][13] This effect is often independent of its bactericidal activity and is thought to involve the disruption of bacterial communication systems (quorum sensing) and the production of extracellular matrix components.[12]

Muco-regulatory Effects

In chronic respiratory diseases, excessive mucus production and altered mucus properties contribute significantly to airway obstruction and infection. Clarithromycin has been shown to have beneficial muco-regulatory effects, including:

  • Reduction of Mucus Secretion: It can decrease the volume of airway mucus production.[14][15]

  • Alteration of Mucus Properties: Clarithromycin can modify the viscoelasticity and hydration of mucus, potentially improving its clearance.[14]

  • Inhibition of Goblet Cell Hyperplasia: It can attenuate the increase in mucus-producing goblet cells induced by inflammatory stimuli like IL-13.[16]

Molecular Mechanisms and Signaling Pathways

Clarithromycin's diverse non-antibiotic effects are mediated through its interaction with key intracellular signaling pathways that regulate inflammation and immune responses.

Inhibition of NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) is a critical transcription factor that controls the expression of numerous pro-inflammatory genes.[1] In an inactive state, NF-κB is held in the cytoplasm by an inhibitory protein, IκBα. Upon stimulation by inflammatory signals, IκBα is degraded, allowing NF-κB to translocate to the nucleus and initiate the transcription of target genes. Clarithromycin has been shown to inhibit the activation of NF-κB, thereby suppressing the downstream expression of pro-inflammatory cytokines.[17]

NF_kB_Inhibition cluster_stimulus Pro-inflammatory Stimulus cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Stimulus TNF-α, LPS IKK IKK Complex Stimulus->IKK IkB IκBα IKK->IkB Phosphorylation NFkB_inactive NF-κB (p50/p65) IkB->NFkB_inactive Inhibition NFkB_active Active NF-κB (p50/p65) NFkB_inactive->NFkB_active Activation DNA DNA NFkB_active->DNA Binding Clarithromycin Clarithromycin Clarithromycin->NFkB_active Inhibition Transcription Pro-inflammatory Gene Transcription DNA->Transcription

References

Exploring the Autophagy Inhibition Pathway of Clarithromycin in Cancer Cells

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide:

Audience: Researchers, scientists, and drug development professionals.

Core Content: This guide provides a detailed examination of the molecular mechanisms through which the macrolide antibiotic Clarithromycin (CAM) inhibits autophagy in cancer cells, thereby enhancing the efficacy of chemotherapeutic agents. It includes a summary of quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Introduction: Autophagy in Cancer and the Role of Clarithromycin

Autophagy is a cellular self-degradation process that is essential for maintaining cellular homeostasis by eliminating damaged organelles and protein aggregates.[1] In the context of cancer, autophagy can have a dual role. While it can suppress tumor initiation, in established tumors it often acts as a pro-survival mechanism, enabling cancer cells to withstand metabolic stress and resist chemotherapy.[2][3][4] Consequently, inhibiting autophagy has emerged as a promising strategy to enhance the effectiveness of anti-cancer therapies.[2][4]

Clarithromycin (CAM), a widely used macrolide antibiotic, has been identified as a potent inhibitor of autophagy.[2][5] It disrupts the late stages of the autophagic process, specifically by impairing the fusion of autophagosomes with lysosomes, a process known as autophagic flux.[6][7][8] This blockage leads to the accumulation of autophagosomes and ultimately sensitizes cancer cells to the cytotoxic effects of conventional chemotherapies.[6][9][10] This guide delves into the specific pathways of CAM-mediated autophagy inhibition and provides the technical details required to study these phenomena.

Molecular Mechanism of Clarithromycin's Autophagy Inhibition

Clarithromycin's primary mechanism for inhibiting autophagy involves the disruption of lysosomal function.[5][11] This leads to a blockage in the degradation of autophagosomes. Key observations from various studies include:

  • Late-Stage Autophagy Blockade: CAM halts the autophagy process after the fusion of autophagosomes with lysosomes, leading to the accumulation of autolysosomes.[7] This is evidenced by an increase in the levels of autophagic markers LC3-II and p62/SQSTM1.[12][13]

  • Impairment of Autophagic Flux: By preventing the degradation of autophagosomal content, CAM effectively blocks the autophagic flux.[6][8][12] This is a critical step, as it prevents the recycling of cellular components that cancer cells rely on for survival under stress.

  • hERG1-PI3K/Akt Pathway Involvement: In colorectal cancer cells, Clarithromycin has been shown to inhibit the formation of a complex between the hERG1 potassium channel and the p85 subunit of PI3K.[12][13] This leads to a reduction in Akt phosphorylation, which can in turn modulate autophagy and promote apoptosis.[12][13]

  • mTOR-Independent Mechanism: Some studies suggest that CAM's effect on autophagy is independent of the mTOR signaling pathway, a central regulator of cell growth and autophagy.[7]

Signaling Pathway Diagram

The following diagram illustrates the proposed mechanism of Clarithromycin's action on the autophagic pathway in cancer cells, particularly highlighting the hERG1-PI3K/Akt axis.

G Clarithromycin-Induced Autophagy Inhibition Pathway cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm hERG1 hERG1 Channel (Closed Conformation) PI3K PI3K hERG1->PI3K Inhibits complex formation CAM Clarithromycin CAM->hERG1 Binds and sequesters Lysosome Lysosome CAM->Lysosome Impairs function Autolysosome Autolysosome (Degradation Blocked) CAM->Autolysosome Blocks Degradation pAkt p-Akt (Active) PI3K->pAkt Phosphorylation Akt Akt Autophagy Autophagy (Pro-survival) pAkt->Autophagy Promotes Apoptosis Apoptosis pAkt->Apoptosis Inhibits Autophagosome Autophagosome Accumulation Autophagosome->Lysosome Fusion

Caption: Clarithromycin inhibits autophagy by impairing lysosomal function and the hERG1-PI3K-Akt pathway.

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the effects of Clarithromycin on cancer cell lines.

Table 1: Effect of Clarithromycin on Autophagy Markers

Cell LineCancer TypeClarithromycin Conc.Duration (h)LC3-II Levelsp62/SQSTM1 LevelsReference
HCT116Colorectal Cancer80 µM8IncreasedIncreased[12]
MCF7Breast Cancer100 µM72No significant change (flux blocked)Increased[14]
Myeloma CellsMultiple Myeloma6-50 µg/mL-Accumulation-[5][7]
CML CellsChronic Myeloid Leukemia6-50 µg/mL-Accumulation-[5]

Table 2: Clarithromycin's Effect on Cell Viability and Synergy with Chemotherapeutics

Cell LineCancer TypeCombination DrugClarithromycin EffectSynergy ObservedReference
HCT116Colorectal Cancer5-Fluorouracil (5-FU)Enhanced 5-FU cytotoxicityYes[12][13]
MCF7Breast CancerDoxorubicin (DOX)Enhanced DOX cytotoxicityYes[14][10]
Myeloma CellsMultiple MyelomaBortezomibEnhanced Bortezomib cytotoxicityYes[5][6][9]
CML CellsChronic Myeloid LeukemiaTyrosine Kinase InhibitorsSensitized cells to TKIsYes[2][15]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to investigate the autophagy-inhibiting effects of Clarithromycin.

Western Blotting for Autophagy Markers (LC3 and p62)

This protocol is for detecting changes in LC3-I to LC3-II conversion and p62 levels, which are indicative of autophagic flux.[16][17][18][19]

Experimental Workflow Diagram

G start Cell Culture and Treatment (e.g., with Clarithromycin) lysis Cell Lysis in RIPA Buffer start->lysis quant Protein Quantification (BCA Assay) lysis->quant sds SDS-PAGE Gel Electrophoresis (12-15% gel for LC3 separation) quant->sds transfer Protein Transfer to PVDF Membrane sds->transfer block Blocking with 5% Non-fat Milk in TBST transfer->block p_ab Primary Antibody Incubation (anti-LC3, anti-p62, anti-GAPDH) Overnight at 4°C block->p_ab s_ab Secondary Antibody Incubation (HRP-conjugated) p_ab->s_ab detect Chemiluminescence Detection (ECL) s_ab->detect analyze Image Acquisition and Densitometry Analysis (e.g., ImageJ) detect->analyze end Quantify LC3-II/LC3-I and p62 levels analyze->end G cluster_flux autophagosome Autophagosome (Neutral pH) mCherry-GFP-LC3 (Yellow Puncta) lysosome Lysosome (Acidic pH) autophagosome->lysosome Fusion autolysosome Autolysosome (Acidic pH) mCherry-LC3 (Red Puncta, GFP quenched) autophagosome->autolysosome Autophagic Flux cam_block Clarithromycin Inhibition cam_block->autolysosome Blocks Degradation & Causes Accumulation of Autophagosomes (Yellow)

References

Methodological & Application

Application Note: HPLC-UV Method for Quantification of Clarithromycin Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clarithromycin (B1669154), a macrolide antibiotic, is widely used to treat various bacterial infections. Clarithromycin lactobionate (B10762962) is a water-soluble salt of clarithromycin, making it suitable for parenteral formulations.[1][2] Accurate and reliable quantification of Clarithromycin lactobionate in bulk drug substances and pharmaceutical dosage forms is crucial for quality control and ensuring therapeutic efficacy. This application note details a robust and validated High-Performance Liquid Chromatography (HPLC) method with Ultraviolet (UV) detection for the precise quantification of this compound.

Materials and Methods

Equipment and Chemicals
  • HPLC System: A system equipped with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.[3][4][5] A C8 column can also be suitable.[3]

  • Data Acquisition and Processing Software

  • Analytical Balance

  • pH Meter

  • Volumetric flasks, pipettes, and other standard laboratory glassware

  • Syringe filters (0.45 µm)

  • This compound Reference Standard

  • Acetonitrile (B52724) (HPLC grade) [3][4][5]

  • Potassium dihydrogen phosphate (B84403) (analytical grade) [4][5]

  • Orthophosphoric acid or Hydrochloric acid (for pH adjustment) [3][4]

  • Water (HPLC grade)

Chromatographic Conditions

A summary of the recommended HPLC-UV conditions for the analysis of this compound is presented in Table 1. These parameters are based on established methods for clarithromycin and can be optimized for specific laboratory conditions.[3][4][5]

Table 1: HPLC-UV Chromatographic Conditions

ParameterRecommended Condition
Column C18 (250 mm x 4.6 mm, 5 µm)
Mobile Phase Acetonitrile and 0.035 M Potassium dihydrogen phosphate buffer (pH adjusted to 4.4) in a ratio of 55:45 (v/v)[4][5]
Flow Rate 0.6 - 1.0 mL/min[4][5]
Injection Volume 10 - 20 µL[3][4][5]
Column Temperature Ambient or controlled at 30-55°C[6][7]
Detection Wavelength 210 nm[3][4][5]
Run Time Approximately 10 minutes

Experimental Protocols

Preparation of Mobile Phase
  • Phosphate Buffer Preparation (0.035 M): Dissolve an appropriate amount of potassium dihydrogen phosphate in HPLC grade water to make a 0.035 M solution.

  • pH Adjustment: Adjust the pH of the phosphate buffer to 4.4 using orthophosphoric acid.

  • Mobile Phase Mixture: Mix the prepared phosphate buffer and acetonitrile in the desired ratio (e.g., 45:55 v/v).[4][5]

  • Degassing: Degas the mobile phase using a suitable method such as sonication or vacuum filtration before use.

Preparation of Standard Solutions
  • Standard Stock Solution (e.g., 1000 µg/mL): Accurately weigh a suitable amount of this compound reference standard and dissolve it in the mobile phase in a volumetric flask to obtain a concentration of 1000 µg/mL.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with the mobile phase to achieve concentrations covering the expected range of the samples (e.g., 5, 10, 20, 50, 100 µg/mL).

Preparation of Sample Solutions (from a solid dosage form)
  • Weighing and Grinding: Weigh and finely powder a representative number of tablets (e.g., 10 tablets).[3]

  • Sample Stock Solution: Accurately weigh a portion of the powder equivalent to a specific amount of this compound and transfer it to a volumetric flask.

  • Dissolution: Add a portion of the mobile phase to the flask and sonicate for approximately 10-15 minutes to ensure complete dissolution of the active ingredient.[3]

  • Dilution: Make up the volume with the mobile phase to obtain a known concentration.

  • Filtration: Filter the solution through a 0.45 µm syringe filter to remove any particulate matter before injection into the HPLC system.[3]

Method Validation

The developed method should be validated according to the International Council for Harmonisation (ICH) guidelines. The key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters and Acceptance Criteria

ParameterDescriptionAcceptance Criteria
Specificity The ability to assess the analyte unequivocally in the presence of other components.The peak for Clarithromycin should be well-resolved from any other peaks.
Linearity The ability to obtain test results which are directly proportional to the concentration of the analyte.Correlation coefficient (r²) ≥ 0.999.
Range The interval between the upper and lower concentration of the analyte in the sample for which the method has a suitable level of precision, accuracy, and linearity.To be established based on linearity studies.
Accuracy The closeness of the test results obtained by the method to the true value.% Recovery should be within 98-102%.
Precision The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.Relative Standard Deviation (%RSD) should be ≤ 2%.
Limit of Detection (LOD) The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value.Typically determined by signal-to-noise ratio of 3:1.
Limit of Quantification (LOQ) The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.Typically determined by signal-to-noise ratio of 10:1.
Robustness A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.%RSD of results should remain ≤ 2% after minor changes in parameters like mobile phase composition, pH, flow rate, and column temperature.

Data Presentation

All quantitative data from the method validation should be summarized in clearly structured tables for easy interpretation and comparison.

Table 3: Linearity Data

Concentration (µg/mL)Peak Area (mAU*s)
Standard 1
Standard 2
Standard 3
Standard 4
Standard 5
Correlation Coefficient (r²)

Table 4: Accuracy (Recovery) Data

Spiked Level (%)Amount Added (µg/mL)Amount Found (µg/mL)% Recovery
80
100
120
Mean % Recovery

Table 5: Precision Data

SampleConcentration (µg/mL)Peak Area (mAU*s)
1
2
3
4
5
6
Mean
Standard Deviation
% RSD

Experimental Workflow Diagram

The following diagram illustrates the logical workflow for the HPLC-UV method development and quantification of this compound.

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis & Validation prep_mobile Mobile Phase Preparation hplc_system HPLC System Setup prep_mobile->hplc_system prep_std Standard Solution Preparation injection Inject Standards & Samples prep_std->injection prep_sample Sample Solution Preparation prep_sample->injection hplc_system->injection chromatogram Chromatogram Acquisition injection->chromatogram peak_integration Peak Integration & Identification chromatogram->peak_integration calibration Calibration Curve Generation peak_integration->calibration quantification Quantification of this compound peak_integration->quantification calibration->quantification validation Method Validation quantification->validation

Caption: HPLC-UV method workflow for this compound.

References

Application Note: High-Throughput Analysis of Clarithromycin in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clarithromycin (B1669154) is a broad-spectrum macrolide antibiotic widely utilized for the treatment of various bacterial infections.[1][2][3] Accurate quantification of clarithromycin in human plasma is essential for pharmacokinetic studies, bioequivalence assessments, and therapeutic drug monitoring. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the preferred analytical method due to its high sensitivity, specificity, and throughput.[3][4][5][6] This document provides a detailed protocol for the determination of clarithromycin in human plasma using LC-MS/MS. While the request specifies clarithromycin lactobionate, in biological matrices such as plasma, the salt form dissociates, and the assay quantifies the active clarithromycin molecule.

The presented method employs a simple and rapid protein precipitation technique for sample preparation, making it suitable for high-throughput analysis. The chromatographic and mass spectrometric conditions are optimized for sensitive and selective detection of clarithromycin.

Experimental Protocols

Materials and Reagents
  • Clarithromycin reference standard

  • Internal Standard (IS): Clarithromycin-¹³C-d₃, Roxithromycin, or Erythromycin[4]

  • Methanol (HPLC or MS grade)

  • Acetonitrile (B52724) (HPLC or MS grade)

  • Ammonium formate (B1220265) or Ammonium acetate[4]

  • Formic acid or Acetic acid[4]

  • Reagent-grade water

  • Blank human plasma, stored at -20°C or lower until use.[7]

Preparation of Solutions
  • Stock Solutions (Clarithromycin & IS): Prepare primary stock solutions of Clarithromycin (e.g., 1 mg/mL) and the internal standard in methanol.[5][8]

  • Working Solutions: Prepare intermediate and working standard solutions by serially diluting the stock solutions with a methanol:water mixture (e.g., 60:40, v/v) to create calibration curve (CS) and quality control (QC) spiking solutions.[4][7]

  • Internal Standard Working Solution: Prepare a working IS solution (e.g., 100 ng/mL) by diluting the IS stock solution.[4][7]

Sample Preparation (Protein Precipitation)
  • Thaw frozen plasma samples, calibration standards, and quality control samples at room temperature.[7]

  • Pipette 100 µL of the plasma sample, calibration standard, or QC sample into a clean microcentrifuge tube.

  • Add 25 µL of the internal standard working solution and briefly vortex.

  • Add 200 µL of acetonitrile to precipitate the plasma proteins.[9]

  • Vortex vigorously for 1-2 minutes.

  • Centrifuge at high speed (e.g., 13,000 x g) for 5-10 minutes to pellet the precipitated proteins.[7]

  • Carefully transfer the supernatant to a new tube or a 96-well plate.

  • Inject 5-10 µL of the supernatant directly into the LC-MS/MS system.[7]

LC-MS/MS Instrumentation and Conditions

Liquid Chromatography (LC) Parameters:

ParameterCondition
LC System Waters Acquity UPLC system or equivalent[7]
Column Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm) or equivalent[7]
Column Temperature 30°C[7]
Mobile Phase A: 5 mM Ammonium Formate in water, pH 3.0 (adjusted with Formic Acid)B: Methanol[7]
Gradient Isocratic: 78% B[7]
Flow Rate 0.350 mL/min[7]
Injection Volume 10 µL[7]
Autosampler Temp. 5°C[7]

Mass Spectrometry (MS) Parameters:

ParameterCondition
MS System Quattro Premier XE Triple Quadrupole Mass Spectrometer or equivalent[7]
Ionization Mode Electrospray Ionization (ESI), Positive[7]
Capillary Voltage 1.4 kV[7]
Source Temperature 120°C[7]
Desolvation Temp. 400°C[7]
Desolvation Gas Flow 630 L/h[7]
Cone Gas Flow 110 L/h[7]
Collision Gas Argon
Detection Mode Multiple Reaction Monitoring (MRM)

MRM Transitions:

AnalytePrecursor Ion (m/z)Product Ion (m/z)Cone Voltage (V)Collision Energy (eV)
Clarithromycin 748.9[7]158.1[7]35[7]30[7]
Clarithromycin-¹³C-d₃ (IS) 752.8[7]162.0[7]35[7]32[7]
Roxithromycin (IS) 837.5[5]679.4[5]-25[5]
Erythromycin (IS) 719.3[1]158.2[1]--

Data Presentation

Method Validation Parameters Summary:

The following table summarizes typical validation results for a similar LC-MS/MS method for clarithromycin in human plasma.

ParameterResult
Linearity Range 0.80 - 1600 ng/mL[7]
Correlation Coefficient (r²) ≥ 0.9998[7]
Lower Limit of Quantification (LLOQ) 0.80 ng/mL[7]
Intra-batch Precision (% CV) 1.28 - 4.85%[7]
Inter-batch Precision (% CV) 2.5 - 9.6%[1]
Intra-batch Accuracy 96.8 - 103.5%[7]
Inter-batch Accuracy Within ±15% of nominal values
Mean Extraction Recovery 96.2% for Clarithromycin[7]
Stability Stable under various conditions including benchtop, freeze-thaw cycles, and long-term storage.[1][7]

Mandatory Visualization

Clarithromycin_Analysis_Workflow cluster_sample_prep Sample Preparation cluster_lcms_analysis LC-MS/MS Analysis cluster_data_processing Data Processing plasma Human Plasma Sample (100 µL) add_is Add Internal Standard (25 µL) plasma->add_is vortex1 Vortex add_is->vortex1 add_acn Add Acetonitrile (200 µL) vortex1->add_acn vortex2 Vortex add_acn->vortex2 centrifuge Centrifuge (13,000 x g, 10 min) vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant injection Inject Supernatant (10 µL) supernatant->injection lc_separation UPLC Separation (C18 Column) injection->lc_separation ms_detection Mass Spectrometry (ESI+, MRM) lc_separation->ms_detection data_acquisition Data Acquisition ms_detection->data_acquisition quantification Quantification (Calibration Curve) data_acquisition->quantification reporting Reporting Results quantification->reporting

References

Application Notes and Protocols for In Vitro Dissolution Testing of Clarithromycin Formulations

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide detailed protocols for the in vitro dissolution analysis of Clarithromycin (B1669154) formulations. The methods described are applicable to researchers, scientists, and drug development professionals involved in the quality control and formulation development of Clarithromycin products. The protocols cover methods for oral solid dosage forms as well as a characterization method for the dissolution rate of Clarithromycin Lactobionate for injection.

Application Note 1: Dissolution Testing for Clarithromycin Oral Solid Dosage Forms

In vitro dissolution testing is a critical quality control parameter for oral solid dosage forms. It measures the rate and extent of drug release from the formulation, which is essential for ensuring product consistency and predicting in vivo performance. Clarithromycin, being a Biopharmaceutics Classification System (BCS) Class II drug, has low solubility, making dissolution a rate-limiting step for its absorption.

Protocol 1.1: Compendial Method for Clarithromycin Immediate-Release (IR) Tablets

This protocol is based on United States Pharmacopeia (USP) monographs for immediate-release Clarithromycin tablets.[1] It is a standard quality control test to ensure batch-to-batch consistency.

Table 1: Dissolution Parameters for Clarithromycin IR Tablets

Parameter Condition Source
Apparatus USP Apparatus 2 (Paddles) [1][2]
Dissolution Medium 900 mL of 0.1 M Sodium Acetate Buffer [1]
Medium pH 5.0 [1][2]
Rotation Speed 50 rpm [1][2]
Temperature 37 ± 0.5 °C [2]
Sampling Time 30 minutes [1]

| Acceptance Criteria | Not less than 80% (Q) of the labeled amount is dissolved in 30 minutes. |[1] |

Experimental Protocol:

  • Preparation of Dissolution Medium: Prepare a 0.1 M Sodium Acetate buffer and adjust the pH to 5.0 using acetic acid.[1][2] De-aerate the medium before use.

  • Apparatus Setup: Set up the USP Apparatus 2 with 900 mL of the dissolution medium in each vessel. Equilibrate the medium to 37 ± 0.5 °C.

  • Sample Introduction: Place one Clarithromycin tablet into each vessel. Start the apparatus immediately at a rotation speed of 50 rpm.

  • Sampling: At 30 minutes, withdraw a sample from each vessel from a zone midway between the surface of the medium and the top of the rotating paddle, not less than 1 cm from the vessel wall.

  • Sample Preparation: Filter the withdrawn samples immediately through a suitable filter (e.g., 0.45 µm PVDF). Dilute the filtrate with the mobile phase to a suitable concentration for analysis (e.g., ~125 µg/mL).[1]

  • Analysis: Quantify the amount of dissolved Clarithromycin using a validated analytical method, such as the HPLC-UV method detailed in Protocol 3.

G cluster_prep Preparation cluster_test Dissolution Test cluster_analysis Analysis prep_media Prepare pH 5.0 Acetate Buffer setup_apparatus Set up USP App. 2 (Paddles, 37°C) add_tablet Add Tablet to Vessel setup_apparatus->add_tablet start_rotation Start Rotation (50 rpm) add_tablet->start_rotation run_test Run for 30 min start_rotation->run_test withdraw_sample Withdraw Sample run_test->withdraw_sample filter_sample Filter Sample withdraw_sample->filter_sample dilute_sample Dilute with Mobile Phase filter_sample->dilute_sample analyze_hplc Analyze by HPLC dilute_sample->analyze_hplc

Caption: Workflow for USP Dissolution Test of Clarithromycin IR Tablets.
Protocol 1.2: Multi-pH Media Dissolution for Clarithromycin Extended-Release (ER) Tablets

This protocol is recommended by the FDA for biowaiver studies and for the characterization of modified-release formulations.[3] Testing in multiple media (e.g., pH 1.2, 4.5, and 6.8) simulates the different pH environments of the gastrointestinal tract.

Table 2: Dissolution Parameters for Clarithromycin ER Tablets

Parameter Condition Source
Apparatus USP Apparatus 2 (Paddles) [3]
Dissolution Media 1. 900 mL of 0.1 N HCl (or simulated gastric fluid, pH 1.2) 2. 900 mL of Acetate Buffer (pH 4.5) 3. 900 mL of Phosphate Buffer (pH 6.8) [3][4]
Rotation Speed 50 rpm (may be increased if necessary) [3]
Temperature 37 ± 0.5 °C

| Sampling Times | 1, 2, 4 hours, and every 2 hours thereafter until ≥80% release. |[3] |

Experimental Protocol:

  • Preparation of Media: Prepare the three dissolution media (pH 1.2, 4.5, and 6.8) and de-aerate them.

  • Apparatus Setup: For each medium, set up the USP Apparatus 2 with 900 mL of the respective medium, equilibrated to 37 ± 0.5 °C.

  • Sample Introduction: Place one ER tablet into each vessel and start the apparatus at 50 rpm.

  • Sampling: At each specified time point (1, 2, 4, 6, 8... hours), withdraw an aliquot of the medium. Replace the withdrawn volume with an equal volume of fresh, pre-warmed medium.

  • Sample Preparation: Filter and dilute the samples as described in Protocol 1.1 to fall within the calibration range of the analytical method.

  • Analysis: Quantify the Clarithromycin concentration in each sample using a validated HPLC method (Protocol 3). Construct a dissolution profile by plotting the percentage of drug released against time for each medium.

G cluster_test Parallel Dissolution Tests start Start prep_media Prepare Media (pH 1.2, 4.5, 6.8) start->prep_media setup_apparatus Set up 3 Sets of USP App. 2 (37°C) prep_media->setup_apparatus test_ph1_2 Test in pH 1.2 setup_apparatus->test_ph1_2 test_ph4_5 Test in pH 4.5 setup_apparatus->test_ph4_5 test_ph6_8 Test in pH 6.8 setup_apparatus->test_ph6_8 sampling Sample at 1, 2, 4, 6, 8... hrs (Replace volume) test_ph1_2->sampling test_ph4_5->sampling test_ph6_8->sampling analysis Filter, Dilute, & Analyze Samples by HPLC sampling->analysis profile Construct Dissolution Profiles analysis->profile end_node End profile->end_node

Caption: Workflow for Multi-pH Dissolution of Clarithromycin ER Tablets.

Application Note 2: Dissolution Rate of this compound for Injection

This compound is formulated as a lyophilized powder for reconstitution before intravenous administration. A formal dissolution test as for oral solids is not applicable. However, the rate at which the powder dissolves upon reconstitution (reconstitution time) is a critical quality attribute. This protocol outlines a method to characterize this dissolution rate.

Table 3: Parameters for Reconstitution/Dissolution Rate Testing

Parameter Condition
Apparatus Glass vial (original container), magnetic stirrer
Dissolution Medium Sterile Water for Injection (WFI)
Medium Volume As specified on the product label for reconstitution
Stirring Speed ~100 rpm (gentle, to avoid foaming)
Temperature Ambient (e.g., 25 ± 2 °C)

| Endpoint | Time to achieve a clear, particle-free solution by visual inspection |

Experimental Protocol:

  • Setup: Place the vial containing the this compound powder on a magnetic stirrer. Place a small, sterile magnetic stir bar inside the vial.

  • Medium Addition: Add the prescribed volume of Sterile Water for Injection to the vial in a single, swift action.

  • Start Timing and Stirring: Immediately start a stopwatch and begin gentle stirring (~100 rpm).

  • Observation: Observe the vial's contents continuously against a black and a white background.

  • Endpoint Determination: Stop the stopwatch when the last solid particle has dissolved and the resulting solution is clear and free of visible particulates.

  • Record Data: Record the time as the dissolution or reconstitution time. The pH of the final solution can also be measured as an additional quality check.[5][6]

G start Start place_vial Place Vial with Stir Bar on Stirrer start->place_vial add_wfi Add Sterile Water for Injection place_vial->add_wfi start_timer Start Timer & Gentle Stirring add_wfi->start_timer observe Observe for Complete Dissolution start_timer->observe observe->observe stop_timer Stop Timer & Record Time observe->stop_timer Solution is Clear end_node End stop_timer->end_node

Caption: Workflow for Determining Reconstitution Time of Lyophilized Powder.

Protocol 3: Analytical Finish by HPLC-UV

This High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) detection method is suitable for the quantification of Clarithromycin in samples obtained from dissolution studies. The parameters are compiled from various literature and USP methods.[7][8]

Table 4: HPLC-UV Parameters for Clarithromycin Quantification

Parameter Condition Source
Mode Reverse Phase HPLC [7]
Column C18, 4.6 mm x 150 mm, 5 µm packing (L1) [4][8]
Mobile Phase Acetonitrile : Sodium Dihydrogen Phosphate Buffer (pH adjusted to 4.0-4.5) [7][9]
Ratio Varies, e.g., 60:40 or 13:7 (Methanol/Buffer) [8][9]
Flow Rate 1.0 - 2.0 mL/min [7][8]
Column Temperature 50 - 59 °C [7][8]
Detection Wavelength 205 - 210 nm [7][8]

| Injection Volume | 20 - 50 µL |[7][8] |

Experimental Protocol:

  • Preparation of Standard Solutions: Prepare a stock solution of USP Clarithromycin Reference Standard in methanol.[8] Dilute this stock solution with the mobile phase to create a series of calibration standards (e.g., 5 to 100 µg/mL).

  • System Suitability: Inject a standard solution multiple times to ensure the system meets suitability requirements for parameters like tailing factor (e.g., 1.0–1.7) and relative standard deviation (e.g., NMT 2.0%).[8]

  • Calibration Curve: Inject the calibration standards and construct a calibration curve by plotting the peak area against the concentration.

  • Sample Analysis: Inject the prepared and diluted samples from the dissolution tests.

  • Quantification: Determine the concentration of Clarithromycin in the samples by interpolating their peak areas from the calibration curve. Calculate the cumulative percentage of the drug dissolved at each time point, correcting for any volume replacement during sampling.

G start Start prep_standards Prepare Calibration Standards start->prep_standards prep_samples Prepare Dissolution Samples (Filter/Dilute) start->prep_samples setup_hplc Set up HPLC System (Column, Mobile Phase, etc.) prep_standards->setup_hplc prep_samples->setup_hplc system_suitability Perform System Suitability Test setup_hplc->system_suitability run_sequence Run Standards & Samples system_suitability->run_sequence Pass process_data Process Data (Integrate Peaks) run_sequence->process_data calculate Calculate Concentration & % Dissolved process_data->calculate end_node End calculate->end_node

Caption: General Workflow for HPLC Analysis of Dissolution Samples.

References

Application Notes: Clarithromycin Lactobionate as a Chiral Selector in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clarithromycin (B1669154) lactobionate (B10762962), a macrolide antibiotic, has emerged as a versatile and effective chiral selector for the enantiomeric separation of various pharmaceutical compounds by capillary electrophoresis (CE).[1][2] Its unique stereochemical structure provides multiple interaction points for chiral recognition, enabling the resolution of racemic mixtures. This document provides detailed application notes and protocols for researchers, scientists, and drug development professionals on utilizing Clarithromycin lactobionate in CE. Key advantages of this chiral selector include its high solubility in common background electrolytes (BGE), low viscosity of the resulting solutions, and weak UV absorption, which minimizes interference with analyte detection.[1][2]

Principle of Chiral Separation

In capillary electrophoresis, chiral separation is achieved by adding a chiral selector to the background electrolyte. The enantiomers of a racemic analyte form transient diastereomeric complexes with the chiral selector. These complexes have different formation constants and/or mobilities, leading to different migration times and, consequently, their separation. The chemical diversity of macrolide antibiotics like clarithromycin allows for a multitude of potential interactions, including electrostatic, hydrogen bonding, and inclusion phenomena, facilitating the enantioseparation of a wide range of analytes.

Applications

This compound has demonstrated excellent capabilities in the enantiomeric separation of a variety of basic drugs.[1][2]

Successfully Separated Compounds Include:

  • Beta-blockers: Metoprolol, Atenolol, Propranolol, Bisoprolol, Esmolol[1][2]

  • Beta2-agonists: Ritodrine[1][2]

  • Calcium Channel Blockers: Amlodipine[1][2]

  • Other Basic Drugs: Partial enantioresolution has been achieved for Labetalol and Nefopam.[1][2]

Furthermore, clarithromycin has been effectively used in non-aqueous capillary electrophoresis (NACE) for the chiral separation of other basic compounds such as alprenolol, clenbuterol, methoxyphenamine, pindolol, sotalol, and synephrine.[3]

Data Presentation: Optimized Separation Conditions

The following tables summarize the optimized experimental conditions for the enantiomeric separation of various basic drugs using this compound as a chiral selector in aqueous and non-aqueous capillary electrophoresis.

Table 1: Optimized Conditions for Aqueous Capillary Electrophoresis [1][2]

ParameterOptimized Value
Chiral SelectorThis compound (CL)
Selector Concentration60 mM
Background Electrolyte (BGE)12.5 mM Borax buffer
BGE pH7.3 - 7.5
Organic Modifier50% v/v Methanol (B129727)
Applied Voltage20 kV
Capillary TemperatureNot specified
DetectionUV Absorbance

Table 2: Optimized Conditions for Non-Aqueous Capillary Electrophoresis (NACE) [3]

ParameterOptimized Value
Chiral SelectorClarithromycin (CLM)
Selector Concentration60 - 75 mM
Background Electrolyte (BGE)100 mM Citric acid, 10 mM NaOH, 240-300 mM Boric acid in Methanol
Organic SolventMethanol
Applied VoltageNot specified
Capillary TemperatureNot specified
DetectionUV Absorbance

Experimental Protocols

This section provides a detailed step-by-step protocol for the enantiomeric separation of basic drugs using this compound in an aqueous CE system.

1. Materials and Reagents

  • This compound

  • Sodium tetraborate (B1243019) (Borax)

  • Methanol (HPLC grade)

  • Hydrochloric acid (for pH adjustment)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Deionized water (18.2 MΩ·cm)

  • Racemic drug standards

  • Fused-silica capillary

2. Instrumentation

  • A standard capillary electrophoresis system equipped with a UV detector.

  • Power supply capable of delivering at least 25 kV.

  • Thermostatted capillary cassette.

  • Data acquisition and analysis software.

3. Preparation of Solutions

  • Background Electrolyte (BGE) Preparation (100 mL of 12.5 mM Borax buffer with 60 mM this compound and 50% Methanol):

    • Weigh the appropriate amount of this compound and dissolve it in 50 mL of methanol.

    • Weigh the appropriate amount of sodium tetraborate and dissolve it in approximately 40 mL of deionized water.

    • Combine the two solutions and mix thoroughly.

    • Adjust the pH to 7.3-7.5 using dilute HCl or NaOH.

    • Bring the final volume to 100 mL with deionized water.

    • Filter the BGE through a 0.45 µm syringe filter before use.

  • Sample Preparation:

    • Dissolve the racemic drug standard in a suitable solvent (e.g., methanol or water) to a final concentration of approximately 1 mg/mL.

    • Further dilute the sample with deionized water or BGE to an appropriate concentration for CE analysis (typically in the range of 10-100 µg/mL).

4. Capillary Conditioning

  • Before the first use, and at the beginning of each day, condition the new fused-silica capillary by flushing sequentially with:

    • 1 M NaOH for 20 minutes.

    • Deionized water for 10 minutes.

    • Background electrolyte (BGE) for 15 minutes.

  • Between runs, rinse the capillary with the BGE for 2-5 minutes to ensure reproducibility.

5. Electrophoretic Separation

  • Fill the capillary with the prepared BGE.

  • Introduce the sample into the capillary using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Place the capillary ends into the BGE vials.

  • Apply the separation voltage (e.g., 20 kV).

  • Monitor the separation using the UV detector at a wavelength appropriate for the analyte.

  • Record and analyze the electropherogram.

Diagrams

Experimental_Workflow cluster_prep Preparation cluster_ce Capillary Electrophoresis cluster_analysis Data Analysis BGE_Prep BGE Preparation (Borax, Clarithromycin, Methanol) Capillary_Conditioning Capillary Conditioning BGE_Prep->Capillary_Conditioning Sample_Prep Sample Preparation (Racemic Drug) Sample_Injection Sample Injection Sample_Prep->Sample_Injection Capillary_Conditioning->Sample_Injection Separation Electrophoretic Separation (Applied Voltage) Sample_Injection->Separation Detection UV Detection Separation->Detection Data_Acquisition Data Acquisition Detection->Data_Acquisition Analysis Electropherogram Analysis (Migration Times, Resolution) Data_Acquisition->Analysis

Caption: General workflow for chiral separation using this compound in CE.

Chiral_Recognition_Mechanism cluster_complexes Transient Diastereomeric Complexes Enantiomers Racemic Analyte (Enantiomer 1 + Enantiomer 2) Complex1 [Enantiomer 1 - Selector] Enantiomers->Complex1 Forms Complex 1 Complex2 [Enantiomer 2 - Selector] Enantiomers->Complex2 Forms Complex 2 Selector Clarithromycin Lactobionate (Chiral Selector) Selector->Complex1 Selector->Complex2 Separation Separation in CE (Different Mobilities) Complex1->Separation Complex2->Separation

References

Application Notes and Protocols for Parenteral Formulation of Clarithromycin Lactobionate with Surfactants

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the development of a parenteral formulation of Clarithromycin (B1669154) lactobionate (B10762962), with a focus on utilizing surfactants to enhance solubility and stability.

Introduction

Clarithromycin, a macrolide antibiotic, exhibits broad-spectrum activity against various bacterial pathogens.[1] However, its poor aqueous solubility presents a significant challenge for the development of parenteral dosage forms.[1] The formation of a salt with lactobionic acid improves solubility, and the inclusion of surfactants can further enhance the drug's concentration in an injectable formulation.[1][2] This document outlines the materials, methods, and characterization techniques for preparing a stable and effective parenteral formulation of Clarithromycin lactobionate using nonionic surfactants.

I. Materials and Equipment

Materials
  • Clarithromycin, USP grade

  • Lactobionic acid[1]

  • Nonionic Surfactants (e.g., Myrj 52, Cremophor EL)[1][3]

  • Water for Injection (WFI)

  • Sodium hydroxide (B78521) (for pH adjustment)[4]

  • Phosphoric acid (for pH adjustment)[1]

  • 0.22 µm membrane filters[1]

  • Depyrogenated vials and stoppers

Equipment
  • Analytical balance

  • pH meter

  • Magnetic stirrer and stir bars

  • Ultrasonicator

  • High-Performance Liquid Chromatography (HPLC) system with UV detector[1]

  • Lyophilizer (Freeze-dryer)

  • Differential Scanning Calorimeter (DSC)

  • Particle size analyzer

  • Osmometer

  • Equipment for sterility testing

  • Equipment for bacterial endotoxin (B1171834) testing

  • Equipment for hemolysis testing

II. Formulation Development

The primary goal is to achieve a target concentration of Clarithromycin suitable for intravenous administration, typically around 2 mg/mL after reconstitution and dilution.[4][5] The formulation strategy involves the formation of the this compound salt in situ, with the addition of surfactants to further enhance solubility and stability.

Table 1: Exemplary Formulations of this compound with Surfactants
Formulation CodeClarithromycin (mg)Lactobionic Acid (mg)Surfactant TypeSurfactant Conc. (% w/v)Final Volume (mL)
F1500q.s.Myrj 522.510
F2500q.s.Myrj 525.010
F3500q.s.Cremophor EL2.510
F4500q.s.Cremophor EL5.010

q.s. (quantum sufficit) - a sufficient quantity to achieve the desired effect.

Table 2: Solubility of Clarithromycin in the Presence of Surfactants
Formulation CodeSurfactantSurfactant Conc. (w/v)Solubility (mg/mL)[1]
ControlNone-~65
F1Myrj 522.5%~70
F2Myrj 525.0%~75
F3Cremophor2.5%~75
F4Cremophor5.0%~85

III. Experimental Protocols

A. Preparation of Parenteral Formulation (Lyophilized Powder)

This protocol describes the preparation of a lyophilized powder for injection.

  • Surfactant Solution Preparation: Dissolve the desired amount of surfactant (e.g., Myrj 52 or Cremophor) in Water for Injection with gentle stirring.[1]

  • Drug Dispersion: Add Clarithromycin powder to the surfactant solution and stir to form a uniform suspension.[1]

  • Salt Formation: Prepare a solution of lactobionic acid in Water for Injection. Slowly add the lactobionic acid solution to the Clarithromycin suspension while stirring. Continue addition until a clear solution is obtained.[1]

  • pH Adjustment: Adjust the pH of the solution to a range of 4.8-6.5 using sodium hydroxide or phosphoric acid.[1]

  • Sterile Filtration: Filter the solution through a 0.22 µm sterile membrane filter into a sterile container.[1]

  • Filling: Aseptically fill the sterile solution into depyrogenated vials.

  • Lyophilization: Place the vials in a lyophilizer and run a suitable freeze-drying cycle to obtain a lyophilized cake.

  • Stoppering and Capping: Under aseptic conditions, stopper and seal the vials.

B. Reconstitution and Dilution for Administration
  • Reconstitution: Reconstitute the lyophilized powder with 10 mL of Sterile Water for Injection.[4][5] Shake the vial until the contents are completely dissolved.[4][5] The reconstituted solution will have a Clarithromycin concentration of approximately 50 mg/mL.[4][5]

  • Dilution: Further dilute the reconstituted solution in a larger volume (e.g., 250 mL) of a suitable infusion fluid, such as 0.9% Sodium Chloride Injection or 5% Dextrose Injection, to achieve a final concentration of approximately 2 mg/mL.[4][5]

  • Administration: Administer the final diluted solution as an intravenous infusion over 60 minutes.[4][5]

C. Analytical Methods

This method is used to determine the concentration of Clarithromycin in the formulation.

  • Mobile Phase: A suitable mixture of organic solvent (e.g., acetonitrile (B52724) or methanol) and buffer (e.g., phosphate (B84403) buffer).

  • Column: A C18 reverse-phase column is commonly used.

  • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).[6]

  • Procedure:

    • Prepare a standard curve of Clarithromycin in the mobile phase.

    • Dilute the formulated sample to fall within the concentration range of the standard curve.

    • Inject the standard and sample solutions into the HPLC system.

    • Quantify the Clarithromycin concentration by comparing the peak area of the sample to the standard curve.

This assay is a critical safety evaluation to assess the potential of the parenteral formulation to cause red blood cell lysis.[7][8]

  • Materials:

    • Freshly collected human or animal blood with an anticoagulant (e.g., EDTA).

    • Phosphate Buffered Saline (PBS) or saline as a negative control.[9]

    • Triton X-100 (1%) or distilled water as a positive control for 100% hemolysis.[10]

  • Procedure:

    • Prepare serial dilutions of the Clarithromycin formulation in PBS.

    • Wash red blood cells (RBCs) by centrifugation and resuspend in PBS to a specific concentration (e.g., 2%).

    • Mix the diluted formulation with the RBC suspension in a microplate or test tubes.[11]

    • Incubate the mixture at 37°C for a specified time (e.g., 1-4 hours).[11]

    • Centrifuge the samples to pellet the intact RBCs.[11]

    • Transfer the supernatant to a new microplate.

    • Measure the absorbance of the supernatant at a wavelength corresponding to hemoglobin release (e.g., 540 nm).[10]

    • Calculate the percentage of hemolysis using the following formula: % Hemolysis = [(Abs_sample - Abs_negative_control) / (Abs_positive_control - Abs_negative_control)] x 100

  • Acceptance Criteria: A hemolysis value of less than 5-10% is generally considered acceptable for parenteral formulations.[7][8][9]

IV. Visualizations

G cluster_formulation Formulation Development Workflow cluster_testing Quality Control & Characterization A Material Procurement (Clarithromycin, Lactobionic Acid, Surfactant) B Solubility Screening of Surfactants A->B Excipient Selection C Formulation Preparation (Salt Formation & pH Adjustment) B->C Optimized Surfactant D Sterile Filtration (0.22 µm) C->D E Lyophilization D->E F Finished Product Testing E->F G Assay & Purity (HPLC) F->G QC Tests H Appearance & Reconstitution Time F->H QC Tests I In Vitro Hemolysis F->I QC Tests J Stability Studies F->J QC Tests

Caption: Workflow for Parenteral Clarithromycin Formulation.

G cluster_drug Clarithromycin Action on Bacterial Ribosome Clarithromycin Clarithromycin Ribosome 50S Ribosomal Subunit Clarithromycin->Ribosome Binds to Protein_Synthesis Protein Synthesis Ribosome->Protein_Synthesis Inhibits Bacterial_Growth Bacterial Growth Inhibition Protein_Synthesis->Bacterial_Growth Leads to

References

Application Notes and Protocols for In Vivo Efficacy Studies of Clarithromycin Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

Clarithromycin (B1669154), a macrolide antibiotic, is a crucial therapeutic agent against a wide spectrum of bacterial pathogens, particularly those causing respiratory and gastrointestinal infections.[1][2] Its lactobionate (B10762962) salt is a formulation often used for intravenous administration. Evaluating the in vivo efficacy of Clarithromycin lactobionate is a critical preclinical step to ascertain its therapeutic potential. Animal models, especially murine models, are instrumental in these evaluations, offering insights into the drug's pharmacokinetics, pharmacodynamics, and overall effectiveness in a living system.[3] These application notes provide detailed protocols for establishing and utilizing various murine infection models to test the in vivo efficacy of Clarithromycin.

Data Presentation: Quantitative Summary

The following tables summarize key quantitative data for designing and interpreting Clarithromycin efficacy studies in murine models.

Table 1: Pharmacokinetic Parameters of Clarithromycin in Mice [3]

Mouse StrainDose (mg/kg)Route of AdministrationCmax (µg/mL)Tmax (h)Half-life (h)AUC (µg·h/mL)Reference
ICR150Oral6.30.610.524 (AUC0-12)[4]
ICR18Subcutaneous2.0-0.82-[3]
-250 (single)Oral1.09 (plasma)-~2.0-[3]
-500 (multiple)Oral--~4.0-[3]

Table 2: Example Efficacy Data of Clarithromycin in Murine Models

Bacterial SpeciesMurine ModelClarithromycin Dose (mg/kg) & RegimenEfficacy EndpointOutcomeReference
Streptococcus pneumoniaeImmunocompromised ICR mice (pneumonia)5-600 (oral, daily for 5 days)Survival Rate & Bacterial Density in LungsDose-dependent increase in survival and decrease in bacterial load. Less effective against strains with MIC ≥4 µg/ml.[4]
Streptococcus pneumoniaeMouse thigh infection4 (single or divided doses over 24h)Bacterial Killing (log10 CFU/thigh)Single or two-dose regimens were more effective than four or eight-dose regimens.[5]
Pseudomonas aeruginosa (mucoid)Neutropenic mice (pneumonia)100 (oral) with ceftazidime (B193861)Survival RateCombination therapy significantly improved survival compared to ceftazidime alone (48% vs 32%).[6]
Helicobacter pyloriC57BL/6 or C3H/HeN miceNot specifiedBacterial Colonization (CFU/stomach)Effective in reducing H. pylori colonization.[3][7]
Mycobacterium aviumBeige mice (intravenous infection)25 (subcutaneous or oral, twice daily for 9 days)Bacterial Counts in SpleenEffective in reducing viable bacterial counts.[8]
Mycobacterium kansasiiC57BL miceNot specifiedBacterial LoadClarithromycin was the most active single agent.[9]

Experimental Protocols

Protocol 1: Murine Model of Streptococcus pneumoniae Pneumonia

This protocol is designed to induce pneumonia in mice to evaluate the efficacy of Clarithromycin.[3]

1. Animal Model Preparation:

  • Mouse Strain: ICR or CBA/J mice, 6-8 weeks old.[3]

  • Acclimatization: House the mice in a controlled environment for at least one week before the experiment.

  • Immunocompromised Model (Optional): To establish a more severe infection, mice can be rendered neutropenic by intraperitoneal injection of cyclophosphamide.[4]

2. Bacterial Inoculum Preparation:

  • Culture S. pneumoniae on blood agar (B569324) plates overnight at 37°C in a 5% CO2 environment.[3]

  • Inoculate colonies into a suitable broth (e.g., Todd-Hewitt broth with yeast extract) and grow to the mid-logarithmic phase.[3]

  • Wash the bacterial cells with sterile phosphate-buffered saline (PBS) and resuspend to a final concentration of approximately 1 x 10⁸ CFU in 50 µL.[3]

3. Infection Procedure:

  • Anesthetize the mice using a suitable anesthetic agent.

  • Inoculate the bacterial suspension intratracheally.[4]

4. Clarithromycin Administration:

  • Prepare this compound in a suitable vehicle for the desired route of administration (e.g., oral gavage, subcutaneous injection).

  • Initiate treatment at a predetermined time post-infection (e.g., 24 hours).

  • Administer the drug according to the planned dosing regimen (e.g., once or twice daily for 5 days).[4]

5. Assessment of Efficacy:

  • Monitor the survival of the mice daily.[4]

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the lungs, homogenize the tissue, and perform serial dilutions.

  • Plate the dilutions on appropriate agar plates to determine the bacterial load (CFU/lung).[4]

Protocol 2: Murine Model of Helicobacter pylori Gastric Infection

This protocol is for establishing H. pylori infection in the murine stomach.[3]

1. Animal Model Preparation:

  • Mouse Strain: C57BL/6 or C3H/HeN mice, 6-8 weeks old.[3] Other models like Mongolian gerbils can also be used for studying gastric pathogenicity.[10][11][12]

  • Fast the mice for 12-24 hours before inoculation to empty the stomach.[3]

2. Bacterial Inoculum Preparation:

  • Culture H. pylori on selective agar plates under microaerophilic conditions.

  • Harvest the bacteria and resuspend in a suitable broth to the desired concentration.

3. Infection Procedure:

  • Administer the bacterial suspension to the mice via oral gavage.

  • Repeat the inoculation 2-3 times over a week to ensure consistent infection.[3]

4. Clarithromycin Administration:

  • Allow the infection to establish (e.g., 2-4 weeks).[3]

  • Administer this compound orally according to the study design.

5. Assessment of Efficacy:

  • At the end of the treatment period, euthanize the mice.

  • Aseptically remove the stomach, rinse with sterile saline, and homogenize.[3]

  • Plate serial dilutions of the stomach homogenate on selective agar for H. pylori.[3]

  • Incubate under microaerophilic conditions and count colonies to determine CFU/stomach.[3]

Visualizations

Signaling Pathway and Experimental Workflows

Clarithromycin_Mechanism_and_Host_Response cluster_bacterium Bacterial Cell cluster_host Host Cell ribosome 50S Ribosomal Subunit protein Protein Synthesis ribosome->protein facilitates growth Bacterial Growth & Proliferation protein->growth leads to prr Pattern Recognition Receptors (PRRs) nfkb NF-κB Signaling prr->nfkb activates cytokines Pro-inflammatory Cytokines (e.g., IL-8) nfkb->cytokines induces inflammation Inflammatory Response cytokines->inflammation mediates clarithromycin Clarithromycin clarithromycin->ribosome binds to bacteria Bacteria bacteria->prr activates

Caption: Mechanism of Clarithromycin action and host inflammatory response.

Experimental_Workflow cluster_setup Phase 1: Model Development cluster_treatment Phase 2: Intervention cluster_assessment Phase 3: Efficacy Assessment animal_prep Animal Preparation (Acclimatization, Strain Selection) inoculum_prep Bacterial Inoculum Preparation animal_prep->inoculum_prep infection Infection of Animals inoculum_prep->infection treatment_groups Group Allocation (Control, Vehicle, Treatment) infection->treatment_groups drug_admin Clarithromycin Administration treatment_groups->drug_admin monitoring Monitoring (Survival, Clinical Signs) drug_admin->monitoring euthanasia Euthanasia & Sample Collection (Organs, Blood) monitoring->euthanasia analysis Analysis (Bacterial Load, Histopathology) euthanasia->analysis

Caption: General experimental workflow for in vivo Clarithromycin efficacy testing.

References

Application Notes and Protocols: Evaluation of the Immunomodulatory Effects of Clarithromycin Lactobionate in Cell Culture Assays

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clarithromycin (B1669154), a macrolide antibiotic, is recognized for its immunomodulatory properties beyond its antimicrobial activity. These effects are clinically relevant in the management of chronic inflammatory diseases. Clarithromycin lactobionate (B10762962), the lactobionate salt of clarithromycin, is a formulation used for intravenous administration. Understanding its impact on immune cells is crucial for elucidating its therapeutic mechanisms and exploring new clinical applications. These application notes provide detailed protocols for in vitro cell culture assays to characterize the immunomodulatory effects of clarithromycin lactobionate on key immune cell functions, including cytokine production, T-cell proliferation, and macrophage activity, as well as its influence on crucial signaling pathways.

Immunomodulatory Profile of Clarithromycin

Clarithromycin has been shown to exert a range of immunomodulatory effects on various immune cells. These effects are often concentration-dependent and can vary based on the cell type and stimulus.

Effects on Cytokine Production:

Clarithromycin has been demonstrated to modulate the production of several key pro-inflammatory and anti-inflammatory cytokines. In human monocytes and peripheral blood mononuclear cells (PBMCs), clarithromycin can suppress the production of pro-inflammatory cytokines such as Tumor Necrosis Factor-alpha (TNF-α), Interleukin-1 (IL-1), Interleukin-6 (IL-6), and Interleukin-8 (IL-8).[1] This suppression is often observed in response to stimuli like lipopolysaccharide (LPS).[1]

Effects on T-Cell Function:

Clarithromycin can also influence T-cell activity. It has been reported to suppress T-cell proliferation, which may contribute to its anti-inflammatory effects in T-cell-mediated inflammatory conditions.[2] This inhibition can be associated with a reduction in the production of T-cell growth factors like Interleukin-2 (IL-2).

Effects on Macrophage Function:

The impact of clarithromycin on macrophages is multifaceted. It has been shown to stimulate macrophage phagocytosis and chemotaxis at certain concentrations.[3] This suggests that clarithromycin can enhance the bacterial clearance capacity of these innate immune cells.

Data Presentation: Summary of Clarithromycin's Immunomodulatory Effects

The following tables summarize the reported effects of clarithromycin on various immunological parameters. The specific quantitative effects can vary depending on the experimental conditions.

Table 1: Effect of Clarithromycin on Cytokine Production

CytokineCell TypeStimulusObserved EffectReference
TNF-αHuman Monocytes/PBMCsLPS, SEADecrease[1][4]
IL-1α/βHuman MonocytesLPSDecrease[1]
IL-6Human MonocytesLPSDecrease[1][5]
IL-8Human Bronchial Epithelial CellsP. aeruginosa flagellinInitial Decrease
IL-10Human MonocytesLPSVariable (Increase/Decrease)[1]
GM-CSFHuman MonocytesLPSDecrease[1]

LPS: Lipopolysaccharide; SEA: Staphylococcal enterotoxin A

Table 2: Effect of Clarithromycin on Immune Cell Functions

AssayCell TypeObserved EffectReference
Cell ProliferationT-cellsDecrease[2][6]
PhagocytosisMacrophages (J774.1)Increase[3]
ChemotaxisMacrophages (J774.1)Increase[3]
Respiratory BurstHuman Eosinophils, NeutrophilsDecrease[7]

Table 3: Effect of Clarithromycin on Signaling Pathways

Signaling PathwayTarget ProteinCell TypeObserved EffectReference
NF-κBp65 nuclear translocationU-937, Jurkat, A549, PBMCsInhibition[4][8]
MAPKERK1/2 phosphorylationNHBE cellsInhibition[6]
MAPKp38 phosphorylationNCI-H292 cellsInhibition (via MKP-1 induction)[9]

Experimental Protocols

Here, we provide detailed protocols for key experiments to evaluate the immunomodulatory effects of this compound.

Protocol 1: Evaluation of Cytokine Production in Human PBMCs

This protocol details the measurement of cytokine production by human Peripheral Blood Mononuclear Cells (PBMCs) in response to stimulation and treatment with this compound using an Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RosetteSep™ Human Mononuclear Cell Enrichment Cocktail or Ficoll-Paque

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin

  • This compound stock solution (dissolved in sterile water or DMSO, then diluted in culture medium)

  • Lipopolysaccharide (LPS) from E. coli

  • 96-well cell culture plates

  • ELISA kits for human TNF-α, IL-6, and IL-10

  • Plate reader

Procedure:

  • PBMC Isolation: Isolate PBMCs from healthy donor blood using density gradient centrifugation with Ficoll-Paque or an equivalent method.

  • Cell Seeding: Resuspend the isolated PBMCs in complete RPMI-1640 medium and adjust the cell concentration to 1 x 10^6 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Clarithromycin Treatment: Prepare serial dilutions of this compound in complete RPMI-1640 medium. Add 50 µL of the clarithromycin solutions to the respective wells to achieve final concentrations ranging from 1 to 100 µg/mL. Include a vehicle control (medium with the same concentration of solvent used for the stock solution).

  • Pre-incubation: Incubate the plate at 37°C in a 5% CO2 incubator for 1 hour to allow for drug uptake.

  • Stimulation: Prepare a working solution of LPS at 200 ng/mL in complete RPMI-1640 medium. Add 50 µL of the LPS solution to each well (final concentration of 50 ng/mL), except for the unstimulated control wells. Add 50 µL of medium to the unstimulated wells.

  • Incubation: Incubate the plate for 18-24 hours at 37°C in a 5% CO2 incubator.

  • Supernatant Collection: Centrifuge the plate at 400 x g for 5 minutes. Carefully collect the supernatant from each well and store at -80°C until analysis.

  • Cytokine Quantification (ELISA): Measure the concentrations of TNF-α, IL-6, and IL-10 in the collected supernatants using commercial ELISA kits according to the manufacturer's instructions.

Protocol 2: T-Cell Proliferation Assay

This protocol describes how to assess the effect of this compound on T-cell proliferation using a colorimetric assay such as the MTT assay.

Materials:

  • Human T-cells (isolated from PBMCs)

  • RPMI-1640 medium supplemented with 10% FBS, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • Phytohemagglutinin (PHA) or anti-CD3/anti-CD28 antibodies

  • This compound stock solution

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • Plate reader

Procedure:

  • T-Cell Isolation: Isolate T-cells from PBMCs using a pan-T cell isolation kit.

  • Cell Seeding: Resuspend the purified T-cells in complete RPMI-1640 medium and adjust the concentration to 2 x 10^5 cells/mL. Seed 100 µL of the cell suspension into each well of a 96-well plate.

  • Clarithromycin Treatment: Add 50 µL of serially diluted this compound to the wells to achieve final concentrations ranging from 1 to 100 µg/mL. Include a vehicle control.

  • Stimulation: Add 50 µL of PHA (final concentration 5 µg/mL) or a combination of plate-bound anti-CD3 (1 µg/mL) and soluble anti-CD28 (1 µg/mL) antibodies to stimulate T-cell proliferation. Include unstimulated control wells.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well.

    • Incubate for 4 hours at 37°C.

    • Carefully remove the medium and add 150 µL of solubilization buffer to each well to dissolve the formazan (B1609692) crystals.

    • Incubate for 15 minutes at room temperature with gentle shaking.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable, proliferating cells.

Protocol 3: Macrophage Phagocytosis Assay

This protocol outlines a method to evaluate the effect of this compound on the phagocytic activity of a macrophage cell line (e.g., J774.1 or RAW 264.7) using fluorescently labeled particles.

Materials:

  • Macrophage cell line (e.g., J774.1 or RAW 264.7)

  • DMEM or RPMI-1640 medium with 10% FBS

  • This compound stock solution

  • Fluorescently labeled latex beads or zymosan particles

  • Trypan Blue solution

  • 96-well black, clear-bottom cell culture plates

  • Fluorescence microscope or a plate reader with fluorescence capabilities

Procedure:

  • Cell Seeding: Seed macrophages in a 96-well black, clear-bottom plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Clarithromycin Treatment: Remove the medium and add fresh medium containing various concentrations of this compound (e.g., 0.01 to 10 µg/mL).[3] Include a vehicle control.

  • Incubation: Incubate the cells with clarithromycin for 4 hours at 37°C in a 5% CO2 incubator.[3]

  • Phagocytosis Induction: Add fluorescently labeled particles to each well at a particle-to-cell ratio of approximately 10:1.

  • Incubation for Phagocytosis: Incubate for 1-2 hours at 37°C to allow for phagocytosis.

  • Quenching of Extracellular Fluorescence: Add Trypan Blue solution (0.25 mg/mL in PBS) to each well for 5-10 minutes to quench the fluorescence of non-internalized particles.

  • Washing: Gently wash the cells three times with cold PBS to remove excess particles and Trypan Blue.

  • Data Acquisition:

    • Fluorescence Microscopy: Visualize the cells under a fluorescence microscope and capture images. The number of internalized particles per cell can be quantified using image analysis software.

    • Plate Reader: Measure the fluorescence intensity of each well using a microplate reader.

Protocol 4: Western Blot Analysis of NF-κB and MAPK Signaling Pathways

This protocol provides a method to assess the effect of this compound on the activation of the NF-κB and MAPK signaling pathways by analyzing the phosphorylation status of key proteins.

Materials:

  • Immune cell line (e.g., A549, Jurkat, or PBMCs)

  • Appropriate cell culture medium

  • This compound stock solution

  • Stimulant (e.g., TNF-α or LPS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels and running buffer

  • PVDF membrane

  • Transfer buffer

  • Blocking buffer (5% non-fat dry milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-p65, anti-p65, anti-phospho-ERK1/2, anti-ERK1/2, anti-phospho-p38, anti-p38)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Pre-treat the cells with this compound at desired concentrations for 1 hour.

  • Stimulation: Stimulate the cells with an appropriate agonist (e.g., 10 ng/mL TNF-α for 30 minutes) to activate the signaling pathways of interest.[4]

  • Cell Lysis: Wash the cells with ice-cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the cell lysates using a BCA assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein from each sample by boiling in Laemmli buffer.

    • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody overnight at 4°C.

    • Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again and develop the blot using an ECL substrate.

  • Data Analysis: Capture the chemiluminescent signal and perform densitometric analysis of the bands. Normalize the levels of phosphorylated proteins to the total protein levels.

Mandatory Visualizations

Signaling Pathways and Experimental Workflows

experimental_workflow cluster_assays Cell-Based Assays cluster_methods Analytical Methods cytokine Cytokine Production Assay (PBMCs) elisa ELISA cytokine->elisa proliferation T-Cell Proliferation Assay mtt MTT Assay proliferation->mtt phagocytosis Macrophage Phagocytosis Assay microscopy Fluorescence Microscopy phagocytosis->microscopy signaling Signaling Pathway Analysis western Western Blot signaling->western analysis Data Analysis & Interpretation elisa->analysis mtt->analysis microscopy->analysis western->analysis start Isolate & Culture Immune Cells treatment Treat with This compound & Stimulate start->treatment treatment->cytokine treatment->proliferation treatment->phagocytosis treatment->signaling

Caption: Experimental workflow for evaluating the immunomodulatory effects of this compound.

nfkb_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus tnfr TNFR ikk IKK Complex tnfr->ikk activates tnf TNF-α tnf->tnfr ikb IκB ikk->ikb phosphorylates proteasome Proteasome ikb->proteasome ubiquitination & degradation nfkb NF-κB (p65/p50) nfkb->ikb nfkb_nuc NF-κB (p65/p50) nfkb->nfkb_nuc translocates proteasome->nfkb releases clarithromycin Clarithromycin Lactobionate clarithromycin->nfkb_nuc Inhibits (mechanism under investigation) dna DNA nfkb_nuc->dna binds gene Pro-inflammatory Gene Transcription dna->gene

Caption: Clarithromycin's inhibitory effect on the NF-κB signaling pathway.

mapk_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus receptor Receptor mek MEK1/2 receptor->mek activates mkk MKK3/6 receptor->mkk activates stimulus Stimulus (e.g., Growth Factors, Stress) stimulus->receptor erk ERK1/2 mek->erk phosphorylates transcription_factors Transcription Factors (e.g., AP-1) erk->transcription_factors activates p38 p38 MAPK mkk->p38 phosphorylates p38->transcription_factors activates mkp1 MKP-1 mkp1->p38 Dephosphorylates (Inhibits) clarithromycin Clarithromycin Lactobionate clarithromycin->erk Inhibits phosphorylation clarithromycin->mkp1 Induces gene_expression Cell Proliferation & Inflammation transcription_factors->gene_expression

Caption: Clarithromycin's modulation of the MAPK signaling pathway.

References

Application Note: High-Performance Liquid Chromatography Method for the Determination of Clarithromycin in Pharmaceutical Tablets

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This application note details a robust and validated high-performance liquid chromatography (HPLC) method for the quantitative determination of Clarithromycin in pharmaceutical tablet formulations. The described isocratic reverse-phase HPLC method is simple, precise, and accurate, making it suitable for routine quality control analysis. The method utilizes a C18 column with UV detection, providing excellent separation and quantification of Clarithromycin.

Introduction

Clarithromycin is a macrolide antibiotic used to treat a variety of bacterial infections. It functions by inhibiting protein synthesis in susceptible bacteria. Accurate and reliable analytical methods are crucial for the quality control of Clarithromycin in pharmaceutical dosage forms to ensure their safety and efficacy. High-performance liquid chromatography (HPLC) is a widely used technique for this purpose due to its high resolution, sensitivity, and specificity. This document provides a detailed protocol for the determination of Clarithromycin in tablets using a validated HPLC method.

Experimental

2.1. Instrumentation and Chromatographic Conditions

A standard HPLC system equipped with a UV-Vis detector is suitable for this analysis. The chromatographic conditions are summarized in Table 1.

Table 1: HPLC Chromatographic Conditions

ParameterValue
Column C18, 250 mm x 4.6 mm, 5 µm particle size
Mobile Phase 0.1 M Potassium Dihydrogen Orthophosphate Buffer (pH 6.0) : Acetonitrile (B52724) (50:50, v/v)
Flow Rate 0.6 mL/min
Detection Wavelength 210 nm
Injection Volume 20 µL
Column Temperature Ambient
Run Time Approximately 10 minutes

2.2. Reagents and Materials

  • Clarithromycin reference standard (purity >99%)

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen orthophosphate (analytical grade)

  • Orthophosphoric acid (analytical grade)

  • Water (HPLC grade)

  • Clarithromycin tablets (e.g., 250 mg or 500 mg)

2.3. Preparation of Solutions

2.3.1. Mobile Phase Preparation

  • 0.1 M Potassium Dihydrogen Orthophosphate Buffer (pH 6.0): Dissolve 13.6 g of potassium dihydrogen orthophosphate in 1000 mL of HPLC grade water. Adjust the pH to 6.0 with orthophosphoric acid.

  • Mobile Phase: Mix the 0.1 M potassium dihydrogen orthophosphate buffer (pH 6.0) and acetonitrile in a 50:50 (v/v) ratio. Degas the mobile phase by sonication or vacuum filtration before use.

2.3.2. Standard Stock Solution Preparation (1000 µg/mL)

Accurately weigh about 100 mg of Clarithromycin reference standard and transfer it to a 100 mL volumetric flask. Dissolve in and dilute to volume with the mobile phase.

2.3.3. Working Standard Solutions

Prepare a series of working standard solutions by diluting the standard stock solution with the mobile phase to achieve concentrations in the range of 50 µg/mL to 150 µg/mL.

2.4. Sample Preparation

  • Weigh and finely powder not fewer than 20 Clarithromycin tablets.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Clarithromycin and transfer it to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase and sonicate for 15 minutes to ensure complete dissolution of the drug.

  • Allow the solution to cool to room temperature and then dilute to volume with the mobile phase.

  • Filter the solution through a 0.45 µm syringe filter, discarding the first few mL of the filtrate.

  • Dilute the filtered solution with the mobile phase to obtain a final concentration within the calibration range (e.g., 100 µg/mL).

Method Validation Summary

The described method has been validated according to ICH guidelines, and the key validation parameters are summarized in Table 2.

Table 2: Method Validation Parameters

ParameterResult
Linearity Range 50 - 150 µg/mL
Correlation Coefficient (r²) > 0.999
Accuracy (% Recovery) 98.0% - 102.0%
Precision (% RSD) < 2.0%
Limit of Detection (LOD) 0.04 µg/mL[1][2]
Limit of Quantification (LOQ) 0.12 µg/mL
Specificity No interference from common excipients

Experimental Workflow

The overall experimental workflow for the analysis of Clarithromycin in pharmaceutical tablets is depicted in the following diagram.

Clarithromycin_HPLC_Workflow cluster_prep Preparation cluster_analysis HPLC Analysis cluster_data Data Processing node_mobile_phase Mobile Phase Preparation (Buffer:ACN 50:50) node_hplc_system HPLC System (C18 Column, UV 210 nm) node_mobile_phase->node_hplc_system Equilibrate System node_standard_prep Standard Solution Preparation node_injection Inject Samples & Standards node_standard_prep->node_injection node_sample_prep Tablet Sample Preparation (Weigh, Dissolve, Filter) node_sample_prep->node_injection node_chromatogram Obtain Chromatograms node_injection->node_chromatogram node_peak_area Measure Peak Area node_chromatogram->node_peak_area node_calculation Calculate Clarithromycin Concentration node_peak_area->node_calculation

Caption: Workflow for HPLC analysis of Clarithromycin tablets.

Detailed Protocols

Protocol 1: Preparation of Standard Solutions

  • Standard Stock Solution (1000 µg/mL):

    • Accurately weigh approximately 100 mg of Clarithromycin reference standard.

    • Quantitatively transfer the standard to a 100 mL volumetric flask.

    • Add about 70 mL of the mobile phase and sonicate for 5 minutes to dissolve.

    • Allow the solution to equilibrate to room temperature.

    • Dilute to the mark with the mobile phase and mix thoroughly.

  • Working Standard Solutions:

    • Pipette appropriate volumes of the Standard Stock Solution into separate volumetric flasks.

    • Dilute with the mobile phase to obtain concentrations of 50, 75, 100, 125, and 150 µg/mL.

Protocol 2: Preparation of Sample Solution

  • Determine the average weight of 20 Clarithromycin tablets.

  • Grind the tablets into a fine, uniform powder using a mortar and pestle.

  • Accurately weigh a portion of the powder equivalent to 100 mg of Clarithromycin.

  • Transfer the weighed powder to a 100 mL volumetric flask.

  • Add approximately 70 mL of the mobile phase.

  • Sonicate the flask for 15 minutes to ensure complete extraction of Clarithromycin.

  • Allow the flask to cool to ambient temperature.

  • Dilute to the 100 mL mark with the mobile phase and mix well.

  • Withdraw approximately 10 mL of the solution and filter it through a 0.45 µm PVDF syringe filter into a clean vial, discarding the initial 2-3 mL.

  • Pipette 10 mL of the filtered solution into a 100 mL volumetric flask and dilute to the mark with the mobile phase to achieve a theoretical concentration of 100 µg/mL.

Protocol 3: HPLC System Operation and Analysis

  • Set up the HPLC system according to the conditions specified in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the absence of interfering peaks.

  • Perform five replicate injections of a working standard solution (e.g., 100 µg/mL) to check for system suitability. The relative standard deviation (RSD) of the peak areas should be less than 2.0%.

  • Inject the series of working standard solutions to generate a calibration curve.

  • Inject the prepared sample solutions in duplicate.

  • After the analysis, flush the column with a mixture of acetonitrile and water (e.g., 80:20 v/v) for at least 30 minutes before storing.

Data Analysis and Calculation

  • Record the peak areas of the Clarithromycin peak in the chromatograms of the standard and sample solutions.

  • Construct a calibration curve by plotting the peak area versus the concentration of the Clarithromycin working standard solutions.

  • Determine the concentration of Clarithromycin in the sample solution from the calibration curve using linear regression.

  • Calculate the amount of Clarithromycin in the tablet using the following formula:

    Amount of Clarithromycin (mg/tablet) = (C × D × A) / W

    Where:

    • C = Concentration of Clarithromycin in the final sample solution (µg/mL) from the calibration curve

    • D = Dilution factor of the sample solution

    • A = Average tablet weight (mg)

    • W = Weight of the tablet powder taken for analysis (mg)

Conclusion

The HPLC method described in this application note is a reliable and efficient technique for the routine quality control analysis of Clarithromycin in pharmaceutical tablets. The method is specific, accurate, precise, and linear over the specified concentration range. The short run time allows for a high throughput of samples.

References

Preparation of Clarithromycin lactobionate for injection and intravenous administration

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the preparation and intravenous administration of Clarithromycin (B1669154) lactobionate (B10762962) for injection. The information is intended to guide researchers and professionals in the proper handling, formulation, and quality control of this macrolide antibiotic for parenteral use.

Introduction

Clarithromycin is a semi-synthetic macrolide antibiotic with a broad spectrum of activity against many Gram-positive and Gram-negative bacteria.[1] Due to its poor aqueous solubility, the lactobionate salt of clarithromycin is utilized for intravenous formulations.[1] This document outlines the essential procedures for the preparation, administration, and quality assessment of Clarithromycin lactobionate for injection.

Physicochemical Properties and Formulation

This compound is supplied as a sterile, white to off-white lyophilized powder for reconstitution.[2][3][4] The formulation leverages lactobionic acid to significantly enhance the water solubility of clarithromycin, making it suitable for intravenous administration.[1]

Table 1: Formulation and Physicochemical Properties

ParameterValue/SpecificationSource(s)
Active Ingredient Clarithromycin (as this compound)[2][3][4]
Excipient Lactobionic acid (for salt formation and pH adjustment)[1]
Appearance White to off-white lyophilized cake or powder[3][4]
pH of Reconstituted Solution To be adjusted during manufacturing, typically between 5.0 and 6.5 for stability[1]
Final Concentration for Infusion Approximately 2 mg/mL[3][5][6]

Experimental Protocols

Protocol for Reconstitution and Dilution of this compound for Injection

This protocol details the two-step process for preparing a 500 mg vial of this compound for intravenous infusion.[5][6][7]

Materials:

  • One 500 mg vial of this compound lyophilized powder

  • 10 mL Sterile Water for Injection (WFI)

  • 250 mL infusion bag of a compatible diluent (see Table 2)

  • Sterile syringes and needles

  • Aseptic workspace (e.g., laminar flow hood)

Procedure:

Step 1: Reconstitution

  • Inspect the vial of this compound for any defects.

  • Aseptically withdraw 10 mL of Sterile Water for Injection into a sterile syringe.

  • Inject the 10 mL of WFI into the 500 mg vial of this compound.

  • Gently swirl the vial until the powder is completely dissolved. The resulting solution should be clear.[2]

  • The concentration of the reconstituted solution is 50 mg/mL.[2]

Step 2: Dilution for Infusion

  • Aseptically withdraw the entire contents (10 mL) of the reconstituted this compound solution.

  • Inject the 10 mL of the reconstituted solution into a 250 mL infusion bag of a compatible diluent.

  • Gently mix the infusion bag to ensure homogeneity.

  • The final concentration of the infusion solution is approximately 2 mg/mL (500 mg in 260 mL total volume).[3][5][6]

  • Visually inspect the final solution for any particulate matter or discoloration before administration.

Table 2: Compatible Diluents for Intravenous Infusion

Diluent
0.9% Sodium Chloride
5% Dextrose
5% Dextrose in 0.3% Sodium Chloride
5% Dextrose in 0.45% Sodium Chloride
5% Dextrose in Ringer's Lactate Solution
Ringer's Lactate Solution

Source:[6][8]

Protocol for HPLC Analysis of this compound

This protocol provides a general High-Performance Liquid Chromatography (HPLC) method for the quantification of clarithromycin in the final injection solution.

Materials and Equipment:

  • HPLC system with a UV or electrochemical detector

  • C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size)

  • Clarithromycin reference standard

  • Acetonitrile (HPLC grade)

  • Potassium dihydrogen phosphate (B84403) (analytical grade)

  • Orthophosphoric acid or sodium hydroxide (B78521) for pH adjustment

  • Mobile phase prepared as described in Table 4

  • Filtration apparatus for mobile phase and samples

Procedure:

  • Preparation of Standard Solutions: Prepare a stock solution of clarithromycin reference standard in the mobile phase. From the stock solution, prepare a series of calibration standards covering the expected concentration range of the sample.

  • Preparation of Sample Solution: Dilute the final infusion solution of this compound with the mobile phase to a concentration within the calibration range.

  • Chromatographic Conditions: Set up the HPLC system according to the parameters outlined in Table 4.

  • Analysis: Inject the blank (mobile phase), standard solutions, and the sample solution into the HPLC system.

  • Quantification: Construct a calibration curve by plotting the peak area of the clarithromycin peak against the concentration of the standard solutions. Determine the concentration of clarithromycin in the sample solution from the calibration curve.

Data Presentation

Table 3: Stability of Reconstituted and Diluted Solutions

SolutionStorage TemperatureStabilitySource(s)
Reconstituted Solution (50 mg/mL) 2-8°C24 hours[5]
Final Infusion Solution (~2 mg/mL) 2-8°C24 hours[5]
Final Infusion Solution (~2 mg/mL) Room Temperature (25°C)6 hours

Table 4: Comparative HPLC Method Parameters for Clarithromycin Analysis

ParameterMethod 1Method 2
Column Capcell Pak C18 (150 mm × 4.6 mm, 5 µm)MZ-C8 (125 mm x 4.0 mm)
Mobile Phase Acetonitrile: 0.035 M Potassium Dihydrogen Phosphate (55:45, v/v)Acetonitrile:Methanol:Potassium Dihydrogen Phosphate buffer (40:6:54, v/v)
pH 4.47.5
Flow Rate 0.6 mL/min1.5 mL/min
Detector UV at 210 nmAmperometric
Injection Volume 20 µL30 µL
Run Time ~6 min< 6 min

Source: Method 1, Method 2[9]

Table 5: Dosage and Administration Guidelines

ParameterGuidelineSource(s)
Standard Adult Dose 1.0 gram daily, divided into two 500 mg doses[3][4][6]
Administration Route Intravenous infusion only[2][3][4]
Infusion Time 60 minutes[5][6][7]
Renal Impairment (CrCl < 30 mL/min) Dose should be reduced by half[3][4][6]

Quality Control Specifications

Table 6: Quality Control Parameters for this compound for Injection

ParameterSpecification
Appearance of Lyophilized Powder White to off-white cake or powder
Appearance of Reconstituted Solution Clear, free from visible particulate matter
pH of Final Infusion Solution Within a range that ensures stability and is suitable for intravenous administration
Assay (HPLC) 90.0% - 110.0% of the labeled amount of clarithromycin
Related Substances/Degradation Products Specific limits for known and unknown impurities
Bacterial Endotoxins NMT 0.25 EU/mL
Sterility Must meet compendial sterility requirements

Source: General quality control principles for parenteral products.[10]

Mandatory Visualizations

Mechanism of Action of Clarithromycin

Clarithromycin exerts its antibacterial effect by inhibiting protein synthesis in susceptible bacteria. It binds to the 50S ribosomal subunit, which prevents the translocation of peptides and ultimately halts bacterial growth.

G cluster_bacterium Bacterial Cell Ribosome 70S Ribosome Synthesis Protein Synthesis Ribosome->Synthesis Ribosome->Inhibition mRNA mRNA mRNA->Ribosome Translation Protein Bacterial Protein (Essential for growth) Synthesis->Protein Clarithromycin Clarithromycin Clarithromycin->Ribosome Binds to 50S subunit Inhibition->Synthesis Inhibition

Caption: Mechanism of action of Clarithromycin.

Experimental Workflow for Preparation and Administration

The following diagram illustrates the sequential steps involved in the preparation and administration of this compound for injection.

G start Start: Lyophilized Powder (500 mg this compound) reconstitution Step 1: Reconstitution Add 10 mL Sterile Water for Injection start->reconstitution reconstituted_solution Reconstituted Solution (50 mg/mL) reconstitution->reconstituted_solution dilution Step 2: Dilution Add 10 mL to 250 mL compatible diluent reconstituted_solution->dilution final_solution Final Infusion Solution (~2 mg/mL) dilution->final_solution qc_check Quality Control Check (Visual Inspection) final_solution->qc_check administration Intravenous Administration (Infuse over 60 minutes) qc_check->administration Pass end End administration->end

Caption: Workflow for IV Clarithromycin preparation.

References

Development of a Stable Lyophilization Cycle for Clarithromycin Lactobionate Powder: An Application Note and Protocol

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clarithromycin (B1669154), a macrolide antibiotic, is effective against a broad spectrum of bacteria. However, its poor aqueous solubility presents a significant challenge for parenteral formulations. The formation of a lactobionate (B10762962) salt of clarithromycin enhances its water solubility, making it suitable for intravenous administration. To ensure long-term stability and shelf-life of the parenteral formulation, lyophilization, or freeze-drying, is the preferred manufacturing process. This application note provides a comprehensive guide to the development of a robust lyophilization cycle for clarithromycin lactobionate, ensuring a stable, readily reconstitutable, and efficacious final product.

The development of a successful lyophilization cycle is a scientifically driven process that relies on a thorough understanding of the thermal properties of the formulation.[1][2][3][4][5][6][7][8] Key to this is the determination of the critical temperatures: the glass transition temperature of the maximally freeze-concentrated solute (Tg') and the collapse temperature (Tc).[1][2][9][10] Operating the primary drying phase below these temperatures is crucial to prevent the loss of the dried cake structure, which can compromise the stability and reconstitution of the final product.[1][2][9]

This document outlines the essential steps for formulation preparation, thermal characterization, lyophilization cycle development, and quality control of the lyophilized this compound powder.

Materials and Methods

Formulation Preparation

A sterile, injectable grade formulation of this compound should be prepared under aseptic conditions. A typical formulation may consist of:

ComponentPurposeExample Concentration (w/v)
ClarithromycinActive Pharmaceutical Ingredient (API)5%
Lactobionic AcidSolubilizing agent to form the saltq.s. to form the lactobionate salt
Mannitol (B672)Bulking agent2-5%
Water for Injection (WFI)Solventq.s. to final volume

Protocol for Formulation Preparation:

  • Accurately weigh the required amounts of clarithromycin and lactobionic acid.

  • In an appropriate sterile vessel, dissolve the clarithromycin and lactobionic acid in a portion of the Water for Injection with continuous stirring until a clear solution is obtained.

  • Weigh and dissolve the mannitol in the solution.

  • Adjust the final volume with Water for Injection.

  • Filter the bulk solution through a 0.22 µm sterile filter.

  • Aseptically fill the solution into sterile glass vials. The fill volume should be carefully controlled to ensure uniform drying.

  • Partially insert sterile lyophilization stoppers into the vials.

Thermal Characterization

To design a rational lyophilization cycle, it is imperative to determine the critical thermal properties of the this compound formulation.

DSC is used to measure the heat flow associated with thermal transitions in the material as a function of temperature. The Tg' is identified as a step change in the heat capacity of the frozen sample.[7]

Experimental Protocol for DSC:

  • Calibrate the DSC instrument for temperature and enthalpy using appropriate standards.

  • Hermetically seal 10-20 µL of the this compound solution in an aluminum DSC pan. An empty sealed pan is used as a reference.

  • Place the sample and reference pans in the DSC cell.

  • Equilibrate the sample at room temperature.

  • Cool the sample to -70°C at a controlled rate (e.g., 5°C/min).

  • Hold the sample at -70°C for 10 minutes to ensure complete freezing.

  • Heat the sample from -70°C to 25°C at a controlled rate (e.g., 5°C/min).

  • Analyze the resulting thermogram to determine the onset of the glass transition (Tg').

FDM allows for the direct visualization of the drying process of a small sample under vacuum and controlled temperature, enabling the determination of the collapse temperature.[4][11]

Experimental Protocol for FDM:

  • Place a small droplet (approximately 1-2 µL) of the this compound solution onto the FDM stage.

  • Cover the sample with a coverslip.

  • Cool the stage to a low temperature (e.g., -50°C) to freeze the sample.

  • Apply a vacuum to the sample chamber (e.g., 100 mTorr).

  • Slowly increase the stage temperature at a constant rate (e.g., 1°C/min).

  • Visually monitor the sample through the microscope for any signs of structural collapse at the sublimation front.

  • The temperature at which the first signs of collapse are observed is recorded as the onset of collapse temperature (Tc).

Lyophilization Cycle Development

The lyophilization cycle consists of three main stages: freezing, primary drying, and secondary drying. The parameters for each stage are determined based on the thermal characterization data.

The goal of the freezing stage is to solidify the water in the formulation into ice crystals. The rate of freezing can influence the ice crystal size and, consequently, the drying rate.

Freezing Protocol:

  • Load the filled vials into the lyophilizer.

  • Cool the shelves to a temperature below the freezing point of the formulation (e.g., -40°C) at a controlled rate (e.g., 1°C/min).

  • Hold the product at this temperature for a sufficient time (e.g., 2-4 hours) to ensure complete solidification.

In this stage, the frozen water is removed by sublimation under vacuum. The shelf temperature must be kept below the collapse temperature (Tc) of the formulation to maintain the structural integrity of the cake.

Primary Drying Protocol:

  • Reduce the chamber pressure to a setpoint (e.g., 100-200 mTorr).

  • Increase the shelf temperature to a value safely below the Tc (e.g., Tc - 5°C). The temperature of the product itself will be lower than the shelf temperature due to evaporative cooling.

  • Hold at this temperature and pressure until all the ice has sublimed. This can be monitored by pressure rise tests or by observing the product temperature approaching the shelf temperature.

The final stage of lyophilization removes the residual unfrozen water that is adsorbed to the solid matrix.

Secondary Drying Protocol:

  • After the completion of primary drying, gradually increase the shelf temperature to a higher value (e.g., 25-40°C) at a controlled rate (e.g., 0.2°C/min).

  • Maintain a low chamber pressure.

  • Hold at this temperature for a sufficient duration (e.g., 6-12 hours) to reduce the residual moisture content to the desired level (typically <2%).

Quality Control of Lyophilized Powder

The final lyophilized this compound powder should be subjected to a series of quality control tests to ensure its safety, efficacy, and stability.[9][12]

TestMethodAcceptance Criteria
Appearance Visual InspectionA uniform, white to off-white, intact cake.
Reconstitution Time Manual or automated swirling with a specified diluent (e.g., Sterile Water for Injection).[5][6][13][14][15]Complete dissolution within a specified time (e.g., < 60 seconds). The resulting solution should be clear and free from particulate matter.
Moisture Content Karl Fischer Titration.[1][3][16][17][18]Typically ≤ 2.0%.
pH of Reconstituted Solution pH meterWithin a specified range (e.g., 6.0 - 7.5).
Assay (Clarithromycin content) High-Performance Liquid Chromatography (HPLC)90.0% - 110.0% of the labeled amount.
Sterility As per pharmacopeial methods.Must be sterile.
Endotoxin Limulus Amebocyte Lysate (LAL) testWithin specified limits.

Stability Studies

The stability of the lyophilized this compound powder should be evaluated under long-term and accelerated storage conditions as per ICH guidelines. Key stability-indicating parameters to monitor include appearance, reconstitution time, moisture content, pH, and assay.

Data Presentation

The following tables summarize the critical parameters for the development of a lyophilization cycle for this compound.

Table 1: Thermal Characterization Data (Hypothetical)

ParameterMethodResult
Glass Transition Temperature (Tg')DSC-32°C
Collapse Temperature (Tc)FDM-28°C

Table 2: Proposed Lyophilization Cycle Parameters

StageParameterSetpointDuration
Freezing Shelf Temperature-40°C3 hours
Cooling Rate1°C/min-
Primary Drying Shelf Temperature-33°C~48 hours
Chamber Pressure150 mTorr-
Secondary Drying Shelf Temperature30°C10 hours
Ramping Rate0.2°C/min-
Chamber Pressure150 mTorr-

Visualizations

Lyophilization_Cycle_Development_Workflow cluster_formulation Formulation & Preparation cluster_characterization Thermal Characterization cluster_cycle_dev Lyophilization Cycle Development cluster_qc Quality Control & Stability Formulation Formulation Design (Clarithromycin, Lactobionic Acid, Bulking Agent) Preparation Aseptic Solution Preparation Formulation->Preparation Filling Vial Filling & Stoppering Preparation->Filling DSC DSC Analysis (Determine Tg') Filling->DSC FDM FDM Analysis (Determine Tc) Filling->FDM Freezing Freezing Stage Design Filling->Freezing PrimaryDrying Primary Drying Stage Design (Temp < Tc) DSC->PrimaryDrying FDM->PrimaryDrying Freezing->PrimaryDrying SecondaryDrying Secondary Drying Stage Design PrimaryDrying->SecondaryDrying QC_Testing Finished Product QC Testing (Appearance, Reconstitution, Moisture) SecondaryDrying->QC_Testing Stability Stability Studies (ICH Guidelines) QC_Testing->Stability

Caption: Experimental workflow for lyophilization cycle development.

Critical_Parameters_Relationship cluster_formulation Formulation Components cluster_properties Critical Thermal Properties cluster_process Lyophilization Process Parameters cluster_quality Final Product Quality API Clarithromycin Lactobionate Tg_prime Glass Transition Temp. (Tg') API->Tg_prime Excipients Bulking Agents (e.g., Mannitol) Excipients->Tg_prime Tc Collapse Temp. (Tc) Tg_prime->Tc Primary_Drying_Temp Primary Drying Temperature Tc->Primary_Drying_Temp Freezing_Rate Freezing Rate Cake_Appearance Cake Appearance Freezing_Rate->Cake_Appearance Primary_Drying_Temp->Cake_Appearance Stability Product Stability Primary_Drying_Temp->Stability Chamber_Pressure Chamber Pressure Chamber_Pressure->Cake_Appearance Reconstitution Reconstitution Time Cake_Appearance->Reconstitution Stability->Reconstitution

Caption: Relationship between critical parameters in lyophilization.

Conclusion

The development of a stable lyophilized this compound powder is a systematic process that requires a thorough understanding of the formulation's physicochemical properties and the principles of freeze-drying. By carefully characterizing the thermal properties, particularly the glass transition and collapse temperatures, a rational and robust lyophilization cycle can be designed. This ensures the production of a high-quality, stable, and efficacious parenteral antibiotic product that meets all regulatory requirements. The protocols and guidelines presented in this application note provide a solid framework for researchers and drug development professionals to successfully develop a lyophilization cycle for this compound.

References

Application of Clarithromycin Lactobionate in the Treatment of Respiratory Tract Infections: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Clarithromycin (B1669154), a macrolide antibiotic, is a well-established therapeutic agent for the management of respiratory tract infections. Its lactobionate (B10762962) salt is suitable for intravenous administration, offering a valuable option for hospitalized patients with moderate to severe infections. This document provides detailed application notes and experimental protocols for researchers and drug development professionals working with Clarithromycin lactobionate. It covers its mechanism of action, in vitro susceptibility, in vivo efficacy in preclinical models, and clinical applications, with a focus on its dual antimicrobial and immunomodulatory properties.

Mechanism of Action

Clarithromycin exerts its antimicrobial effect by binding to the 50S ribosomal subunit of susceptible bacteria, thereby inhibiting protein synthesis.[1][2] This action is primarily bacteriostatic, but at higher concentrations, it can be bactericidal.[2] A key feature of clarithromycin is its metabolism to an active metabolite, 14-hydroxyclarithromycin, which acts synergistically with the parent compound, particularly against Haemophilus influenzae.

Beyond its direct antibacterial activity, clarithromycin possesses significant anti-inflammatory and immunomodulatory effects. A primary mechanism for this is the inhibition of the nuclear factor-kappa B (NF-κB) signaling pathway in pulmonary epithelial cells and immune cells.[1][2] By suppressing NF-κB activation, clarithromycin reduces the production of pro-inflammatory cytokines, such as TNF-α and interleukins, mitigating the excessive inflammatory response that can lead to lung injury in severe respiratory infections.[1]

Data Presentation

In Vitro Susceptibility of Common Respiratory Pathogens to Clarithromycin

The following table summarizes the Minimum Inhibitory Concentration (MIC) data for clarithromycin against key bacterial pathogens associated with respiratory tract infections.

PathogenMIC50 (µg/mL)MIC90 (µg/mL)MIC Range (µg/mL)
Streptococcus pneumoniae---
(Penicillin-susceptible)0.060.12≤0.015 - 0.5
(Penicillin-resistant)0.06160.03 - >256
Haemophilus influenzae2.08.00.25 - 64
Moraxella catarrhalis0.120.250.03 - 0.5
Mycoplasma pneumoniae--≤0.004 - 0.06
Legionella pneumophila0.060.120.015 - 0.25
Chlamydia pneumoniae0.030.120.008 - 0.25

Data compiled from multiple sources. MIC values can vary based on geographic location and testing methodology.

Clinical Efficacy of Clarithromycin in Community-Acquired Pneumonia (CAP)

This table presents a summary of clinical outcomes from studies evaluating clarithromycin in the treatment of CAP.

Study DesignComparator(s)Clarithromycin RegimenClinical Success Rate (Clarithromycin)Clinical Success Rate (Comparator)Key Findings
Randomized, Double-BlindBeta-lactam monotherapy500 mg orally twice daily (in combination with a beta-lactam)68% (Early clinical response)38% (Early clinical response)Addition of clarithromycin to a beta-lactam significantly improves early clinical response and reduces inflammatory burden in hospitalized CAP patients.[3][4]
Systematic ReviewAzithromycin (B1666446) + Beta-lactam500 mg twice daily (oral or IV) + Beta-lactam75.42%87.55%Azithromycin combination showed a higher overall success rate, but the clarithromycin combination was associated with a shorter hospital stay.[5][6]
Observational, Propensity-matchedIntravenous Clarithromycin500 mg orally twice daily85.4% (30-day survival)83.2% (30-day survival)No significant difference in 30-day mortality between oral and intravenous clarithromycin in moderate to severe CAP where the oral route is not compromised.[7][8]
Randomized, MulticenterAmpicillin (B1664943)500 mg twice daily97%97%Clarithromycin is as effective as ampicillin for the treatment of acute bacterial exacerbations of chronic bronchitis.[9]
Randomized, MulticenterAmoxicillin-clavulanate500 mg twice daily89%100%Clarithromycin is as effective as amoxicillin-clavulanate in the treatment of acute maxillary sinusitis.[9]

Experimental Protocols

Protocol 1: In Vitro Antimicrobial Susceptibility Testing - Broth Microdilution Method

This protocol outlines the determination of the Minimum Inhibitory Concentration (MIC) of this compound against respiratory pathogens using the broth microdilution method, following CLSI guidelines.

1. Preparation of Clarithromycin Stock Solution: a. Aseptically weigh the required amount of this compound powder. b. Dissolve the powder in a small volume of a suitable solvent (e.g., sterile deionized water or ethanol, depending on solubility). c. Bring the solution to the final desired volume with the appropriate sterile broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth with lysed horse blood for Streptococcus pneumoniae). d. Filter-sterilize the stock solution using a 0.22 µm syringe filter.

2. Preparation of Microdilution Plates: a. Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate. b. Add 50 µL of the clarithromycin stock solution to the first well of each row, creating a 1:2 dilution. c. Perform a two-fold serial dilution by transferring 50 µL from the first well to the second, and so on, across the plate. Discard 50 µL from the last well containing the antibiotic.

3. Inoculum Preparation: a. From an 18-24 hour culture plate, select 3-5 isolated colonies of the test organism. b. Suspend the colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). c. Dilute the standardized suspension in the appropriate broth to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well after inoculation.

4. Inoculation and Incubation: a. Inoculate each well of the microdilution plate with 50 µL of the diluted bacterial suspension. b. Include a growth control well (broth and inoculum, no antibiotic) and a sterility control well (broth only). c. Incubate the plates at 35°C ± 2°C for 16-20 hours in ambient air (or in a CO₂-enriched atmosphere for fastidious organisms like S. pneumoniae).

5. Interpretation of Results: a. After incubation, visually inspect the plates for bacterial growth (turbidity). b. The MIC is the lowest concentration of clarithromycin that completely inhibits visible growth.[10][11][12][13]

cluster_prep Preparation cluster_exec Execution cluster_analysis Analysis Stock Solution Stock Solution Microdilution Plate Microdilution Plate Stock Solution->Microdilution Plate Serial Dilution Inoculation Inoculation Microdilution Plate->Inoculation Bacterial Inoculum Bacterial Inoculum Bacterial Inoculum->Inoculation Incubation Incubation Inoculation->Incubation MIC Determination MIC Determination Incubation->MIC Determination

Experimental workflow for broth microdilution MIC testing.

Protocol 2: Murine Model of Pneumococcal Pneumonia

This protocol describes the induction of pneumonia in mice with Streptococcus pneumoniae to evaluate the in vivo efficacy of this compound.[14][15][16][17]

1. Animal Model and Housing: a. Use 6-8 week old immunocompetent (e.g., BALB/c) or neutropenic mice, depending on the study objective. b. House animals in a specific pathogen-free facility with access to food and water ad libitum.

2. Bacterial Inoculum Preparation: a. Culture S. pneumoniae on blood agar (B569324) plates overnight at 37°C in a 5% CO₂ environment. b. Harvest the bacteria and suspend in sterile phosphate-buffered saline (PBS) or broth. c. Adjust the bacterial suspension to the desired concentration (e.g., 10⁶ - 10⁷ CFU per mouse).

3. Induction of Pneumonia: a. Anesthetize the mice with a suitable anesthetic (e.g., isoflurane (B1672236) or ketamine/xylazine). b. Administer the bacterial inoculum (typically 25-50 µL) via intranasal or intratracheal instillation.

4. This compound Administration: a. Prepare the desired concentration of this compound in a sterile vehicle (e.g., sterile water for injection). b. At a predetermined time post-infection (e.g., 4-18 hours), administer this compound via the desired route (e.g., intravenous, subcutaneous, or oral gavage). Dosing regimens can be varied to mimic human pharmacokinetics (e.g., 150 mg/kg twice daily in mice can be representative of 500 mg twice daily in humans).[15]

5. Assessment of Efficacy: a. Bacterial Load in Lungs: At specific time points post-treatment (e.g., 24, 48 hours), euthanize a subset of mice. Aseptically remove the lungs, homogenize in sterile PBS, and perform serial dilutions for quantitative culture on blood agar plates to determine the CFU/lung.[14][18] b. Survival Studies: Monitor a cohort of treated and untreated mice for a defined period (e.g., 7-10 days) and record survival rates.[19] c. Histopathology: Collect lung tissue, fix in formalin, embed in paraffin, section, and stain (e.g., with hematoxylin (B73222) and eosin) to assess the degree of inflammation and lung injury. d. Cytokine Analysis: Collect bronchoalveolar lavage (BAL) fluid to measure the levels of pro-inflammatory and anti-inflammatory cytokines using ELISA or other immunoassays.

cluster_endpoints Efficacy Assessment Animal Acclimatization Animal Acclimatization Induction of Pneumonia Induction of Pneumonia Animal Acclimatization->Induction of Pneumonia Bacterial Inoculum Prep Bacterial Inoculum Prep Bacterial Inoculum Prep->Induction of Pneumonia Clarithromycin Treatment Clarithromycin Treatment Induction of Pneumonia->Clarithromycin Treatment Bacterial Load Bacterial Load Clarithromycin Treatment->Bacterial Load Survival Analysis Survival Analysis Clarithromycin Treatment->Survival Analysis Histopathology Histopathology Clarithromycin Treatment->Histopathology

Workflow for in vivo efficacy testing in a murine pneumonia model.

Protocol 3: Clinical Trial Design for Community-Acquired Pneumonia

This outlines a general framework for a randomized, controlled clinical trial to evaluate the efficacy and safety of intravenous this compound in hospitalized patients with community-acquired pneumonia.

1. Study Design: a. Randomized, double-blind, multicenter, non-inferiority or superiority trial. b. Comparator arm: Standard-of-care antibiotic therapy (e.g., a beta-lactam antibiotic).

2. Patient Population: a. Inclusion criteria: Adult patients hospitalized with a clinical diagnosis of CAP, evidence of systemic inflammation (e.g., fever, elevated white blood cell count), and radiological confirmation of pneumonia. b. Exclusion criteria: Known hypersensitivity to macrolides, severe immunosuppression, pregnancy, or lactation.[20]

3. Intervention: a. Investigational arm: Intravenous this compound (e.g., 500 mg every 12 hours) in combination with a beta-lactam. b. Control arm: Placebo in combination with a beta-lactam.

4. Endpoints: a. Primary endpoint: Clinical response at a specific time point (e.g., 72-96 hours after initiation of therapy), defined by a composite of improvement in signs and symptoms of pneumonia. An early clinical response endpoint is increasingly used.[3][4] b. Secondary endpoints: i. All-cause mortality at 30 days. ii. Time to clinical stability. iii. Length of hospital stay. iv. Microbiological response (eradication of the causative pathogen). v. Changes in inflammatory biomarkers (e.g., C-reactive protein, procalcitonin). vi. Incidence of adverse events.

5. Statistical Analysis: a. Sample size calculation based on the primary endpoint and the non-inferiority or superiority margin. b. Efficacy analysis performed on the intent-to-treat (ITT) and per-protocol (PP) populations. c. Safety analysis to include all patients who received at least one dose of the study drug.

Signaling Pathway Modulation

Clarithromycin's anti-inflammatory effects are, in large part, mediated through the inhibition of the NF-κB signaling pathway. In respiratory epithelial cells, inflammatory stimuli such as bacterial products or cytokines activate this pathway, leading to the transcription of genes encoding pro-inflammatory mediators. Clarithromycin can interfere with this cascade, although the exact molecular target is still under investigation. It is thought to act downstream of IκBα degradation, potentially affecting the nuclear translocation or DNA binding of NF-κB subunits.[1][2]

Inflammatory Stimulus Inflammatory Stimulus Receptor Receptor Inflammatory Stimulus->Receptor IKK Complex IKK Complex Receptor->IKK Complex Activation IκBα IκBα IKK Complex->IκBα Phosphorylation Ubiquitination & Degradation Ubiquitination & Degradation IκBα->Ubiquitination & Degradation NF-κB (p50/p65) NF-κB (p50/p65) NF-κB (p50/p65)->IκBα Bound (inactive) Nuclear Translocation Nuclear Translocation NF-κB (p50/p65)->Nuclear Translocation Ubiquitination & Degradation->NF-κB (p50/p65) Release Gene Transcription Gene Transcription Nuclear Translocation->Gene Transcription Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines Gene Transcription->Pro-inflammatory Cytokines Clarithromycin Clarithromycin Clarithromycin->Nuclear Translocation Inhibition

Clarithromycin's inhibition of the NF-κB signaling pathway.

References

Application Notes and Protocols: Clarithromycin Lactobionate in Multiple Myeloma Combination Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of clarithromycin (B1669154) lactobionate (B10762962) in combination therapy for multiple myeloma. This document summarizes key clinical trial data, outlines detailed experimental protocols for investigating its mechanisms of action, and provides visual representations of the relevant signaling pathways.

Introduction

Clarithromycin, a macrolide antibiotic, has demonstrated significant anti-myeloma activity when used in combination with other therapeutic agents. Its proposed mechanisms of action include the inhibition of autophagy and immunomodulatory effects, such as the suppression of key myeloma growth factors like Interleukin-6 (IL-6) and Tumor Necrosis Factor-alpha (TNF-α). These application notes are intended to serve as a resource for researchers and drug development professionals investigating the therapeutic potential of clarithromycin in multiple myeloma.

Quantitative Data from Clinical Trials

The following tables summarize the efficacy of clarithromycin-containing combination therapies in patients with multiple myeloma, as reported in various clinical trials.

Table 1: Efficacy of Clarithromycin, Lenalidomide (B1683929), and Dexamethasone (B1670325) (BiRd/C-Rd) Regimens

Trial/StudyPatient PopulationNOverall Response Rate (ORR)Complete Response (CR) or betterMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
Retrospective Analysis (Rd-refractory)[1]Relapsed/Refractory MM2441.7% (≥PR)4.2% (CR)4 months25 months
Phase III GEM-CLARIDEX (C-Rd vs. Rd)[2]Transplant-ineligible Newly Diagnosed MM286Not Reported22.6%23 monthsNot Reported
T-BiRD (Thalidomide, Clarithromycin, Lenalidomide, Dexamethasone)[3]Newly Diagnosed MM2680%Not Reported35.6 months4-year rate: 74.9%

Table 2: Efficacy of Clarithromycin, Pomalidomide, and Dexamethasone (ClaPd) Regimen

Trial/StudyPatient PopulationNOverall Response Rate (ORR)Very Good Partial Response (VGPR) or betterMedian Progression-Free Survival (PFS)Median Overall Survival (OS)
Phase 2 Study[4]Relapsed/Refractory MM12060%23%7.7 months19.2 months

Table 3: Efficacy of Clarithromycin in Bortezomib-Based Regimens

Trial/StudyPatient PopulationNVGPR or better after inductionNotes
Randomized Placebo-Controlled Phase II (VCD + Clarithromycin)[5]Newly Diagnosed MM (transplant-eligible)5844.4% (Clarithromycin arm) vs. 51.6% (Placebo arm)Study prematurely stopped due to adverse events. No significant difference in response.

Experimental Protocols

The following are generalized protocols for key experiments to investigate the mechanisms of action of clarithromycin in multiple myeloma. Researchers should optimize these protocols for their specific experimental conditions.

Protocol 1: Assessment of Autophagy Inhibition by Western Blot

This protocol describes how to assess the effect of clarithromycin on the autophagy markers LC3-II and p62 in multiple myeloma cell lines. An accumulation of both proteins is indicative of autophagy inhibition.

Materials:

  • Multiple myeloma cell lines (e.g., RPMI 8226, IM-9)

  • Clarithromycin

  • Cell culture medium and supplements

  • Phosphate-Buffered Saline (PBS)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels

  • Transfer buffer

  • PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-LC3B, Rabbit anti-p62/SQSTM1, Mouse anti-GAPDH (loading control)

  • HRP-conjugated secondary antibodies (anti-rabbit, anti-mouse)

  • Enhanced Chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Culture and Treatment:

    • Culture multiple myeloma cells to the desired density.

    • Treat cells with varying concentrations of clarithromycin (e.g., 50 μM) for a specified time (e.g., 24 hours). Include a vehicle-treated control.

  • Cell Lysis:

    • Harvest cells and wash with ice-cold PBS.

    • Lyse cells in RIPA buffer on ice for 30 minutes.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C and collect the supernatant.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA assay.

  • Western Blotting:

    • Denature equal amounts of protein by boiling in Laemmli buffer.

    • Separate proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Block the membrane in blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with primary antibodies overnight at 4°C.

    • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

    • Wash the membrane again with TBST.

  • Detection and Analysis:

    • Incubate the membrane with ECL substrate.

    • Capture the chemiluminescent signal.

    • Quantify band intensities and normalize to the loading control.

Protocol 2: Measurement of Cytokine Secretion by ELISA

This protocol outlines the measurement of IL-6 and TNF-α secreted by multiple myeloma cells or co-cultured stromal cells after treatment with clarithromycin.

Materials:

  • Multiple myeloma cell lines and/or bone marrow stromal cells

  • Clarithromycin

  • Cell culture medium

  • Human IL-6 and TNF-α ELISA kits

Procedure:

  • Cell Culture and Treatment:

    • Culture cells and treat with clarithromycin as described in Protocol 1.

    • For co-culture experiments, plate stromal cells and allow them to adhere before adding myeloma cells.

  • Sample Collection:

    • After the treatment period, collect the cell culture supernatant.

    • Centrifuge to remove any cells or debris.

  • ELISA Assay:

    • Perform the ELISA for IL-6 and TNF-α according to the manufacturer's instructions.

    • Briefly, this involves adding standards and samples to antibody-coated plates, followed by incubation with detection antibodies and a substrate for color development.

  • Data Analysis:

    • Measure the absorbance at the appropriate wavelength.

    • Calculate the concentration of IL-6 and TNF-α in each sample based on the standard curve.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by clarithromycin in multiple myeloma and the general experimental workflows.

cluster_0 Clarithromycin's Effect on Autophagy CAM Clarithromycin Autolysosome Autolysosome (Degradation Blocked) CAM->Autolysosome Inhibits Fusion/ Degradation Autophagosome Autophagosome (LC3-II accumulation) Autophagosome->Autolysosome Lysosome Lysosome Lysosome->Autolysosome p62 p62 Accumulation Autolysosome->p62 Leads to CellDeath Myeloma Cell Apoptosis Autolysosome->CellDeath Contributes to

Caption: Clarithromycin-mediated inhibition of autophagy in multiple myeloma cells.

cluster_1 Clarithromycin's Immunomodulatory Effects CAM Clarithromycin IL6 IL-6 Secretion CAM->IL6 Inhibits TNFa TNF-α Secretion CAM->TNFa Inhibits MyelomaCell Myeloma Cell MyelomaCell->IL6 MyelomaCell->TNFa BMSC Bone Marrow Stromal Cell BMSC->IL6 Proliferation Myeloma Cell Proliferation & Survival IL6->Proliferation Promotes TNFa->Proliferation Promotes

Caption: Immunomodulatory effects of clarithromycin on the myeloma microenvironment.

cluster_2 General Experimental Workflow Start Start: Myeloma Cell Culture Treatment Clarithromycin Treatment Start->Treatment Harvest Harvest Cells/ Supernatant Treatment->Harvest Analysis Analysis Harvest->Analysis WB Western Blot (LC3-II, p62) Analysis->WB ELISA ELISA (IL-6, TNF-α) Analysis->ELISA End End: Data Interpretation WB->End ELISA->End

Caption: A generalized workflow for in vitro investigation of clarithromycin.

References

Application Notes: Enantiomeric Separation of Basic Drugs Using Clarithromycin Lactobionate in Capillary Electrophoresis

Author: BenchChem Technical Support Team. Date: December 2025

Authored for Researchers, Scientists, and Drug Development Professionals

Introduction

Chiral separation is a critical aspect of drug development and analysis, as enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations due to its high efficiency, low sample consumption, and operational simplicity. The choice of a suitable chiral selector is paramount for achieving successful enantiomeric resolution. Macrocyclic antibiotics, such as clarithromycin (B1669154), have shown great promise as effective chiral selectors in CE.[1][2] This document provides detailed application notes and protocols for the use of clarithromycin lactobionate (B10762962), a salt of clarithromycin with enhanced aqueous solubility, for the enantiomeric separation of various basic drugs.[1][3]

Clarithromycin lactobionate offers several advantages as a chiral selector, including high solubility in common background electrolytes (BGEs), low viscosity of the resulting solutions, and minimal UV absorbance, which prevents interference with the detection of analytes.[1] These characteristics contribute to robust and reproducible enantiomeric separations.

Principle of Chiral Recognition

The enantiomeric separation of basic drugs using this compound in CE is based on the formation of transient diastereomeric complexes between the chiral selector and the enantiomers of the analyte.[4][5] The different stabilities of these complexes lead to different electrophoretic mobilities, enabling their separation. The chiral recognition mechanism is a multifactorial process involving a combination of intermolecular interactions.[2][6][7]

The primary interaction is believed to be an electrostatic attraction between the protonated basic drug (analyte) and the negatively charged lactobionate counter-ion of the chiral selector. Secondary interactions, which are crucial for chiral discrimination, include hydrogen bonding, dipole-dipole interactions, and steric hindrance. The complex three-dimensional structure of the clarithromycin molecule, with its multiple chiral centers and functional groups, provides the necessary environment for these selective interactions to occur.

G cluster_0 Chiral Recognition Mechanism cluster_1 Interactions Analyte Basic Drug Enantiomers (R- and S-) Electrostatic Electrostatic Interaction Analyte->Electrostatic CS This compound (Chiral Selector) CS->Electrostatic Diastereomeric_Complexes Transient Diastereomeric Complexes (Analyte-CS) Electrostatic->Diastereomeric_Complexes H_Bond Hydrogen Bonding H_Bond->Diastereomeric_Complexes Dipole Dipole-Dipole Interaction Dipole->Diastereomeric_Complexes Steric Steric Hindrance Steric->Diastereomeric_Complexes Separation Differential Migration & Enantiomeric Separation Diastereomeric_Complexes->Separation

Caption: Chiral recognition and separation process.

Optimized Experimental Conditions

Systematic investigation has revealed that several experimental parameters significantly influence the migration times and enantioseparation of basic drugs.[1][2] These include the concentration of the chiral selector, the composition and pH of the background electrolyte (BGE), the type and concentration of organic modifier, and the applied voltage.[1] The following table summarizes the optimized conditions for the successful enantiomeric separation of a range of basic drugs.

ParameterOptimized Condition
Chiral Selector This compound (CL)
CL Concentration 60 mM
Background Electrolyte 12.5 mM Borax Buffer
BGE pH 7.3 - 7.5
Organic Modifier 50% v/v Methanol (B129727)
Applied Voltage 20 kV

Table 1: Optimized experimental parameters for the enantiomeric separation of basic drugs using this compound in CE.[1][2]

Applications: Enantioseparation of Basic Drugs

This compound has been successfully employed for the excellent enantiomeric separation of several basic drugs, including beta-blockers and other cardiovascular agents.[1] Partial resolution has also been achieved for other compounds.

DrugAchieved Separation
MetoprololExcellent
AtenololExcellent
PropranololExcellent
BisoprololExcellent
EsmololExcellent
RitodrineExcellent
AmlodipineExcellent
LabetalolPartial
NefopamPartial

Table 2: Summary of basic drugs enantiomerically separated using this compound as a chiral selector.[1]

Detailed Experimental Protocol

This protocol outlines the step-by-step procedure for the enantiomeric separation of basic drugs using this compound in a capillary electrophoresis system.

1. Materials and Reagents

  • This compound

  • Boric acid

  • Sodium tetraborate (B1243019) (Borax)

  • Methanol (HPLC grade)

  • Sodium hydroxide (B78521) (for pH adjustment)

  • Hydrochloric acid (for pH adjustment)

  • Deionized water

  • Racemic standards of the basic drugs of interest

  • Fused-silica capillary

2. Instrument and Apparatus

  • Capillary Electrophoresis (CE) system equipped with a UV detector

  • Fused-silica capillary (e.g., 50 µm i.d., 360 µm o.d., effective length dependent on instrument)

  • pH meter

  • Sonicator

  • Vortex mixer

  • Microcentrifuge

3. Preparation of Solutions

  • Background Electrolyte (BGE) - 12.5 mM Borax Buffer with 50% Methanol:

    • Weigh the appropriate amount of sodium tetraborate (Borax) to prepare a 25 mM aqueous solution.

    • Dissolve the Borax in deionized water.

    • Adjust the pH to the desired range (7.3 - 7.5) using a boric acid solution or sodium hydroxide solution.

    • In a separate volumetric flask, mix equal volumes of the 25 mM Borax buffer and methanol to obtain the final BGE with 12.5 mM Borax and 50% v/v methanol.

  • Chiral Selector Solution (60 mM this compound in BGE):

    • Weigh the calculated amount of this compound.

    • Dissolve the this compound directly into the prepared BGE.

    • Use a vortex mixer and sonicator to ensure complete dissolution.

  • Sample Solutions:

    • Prepare stock solutions of the racemic drug standards in a suitable solvent (e.g., methanol or water).

    • Dilute the stock solutions with the BGE to the desired working concentration (e.g., 0.1 - 1 mg/mL).

4. Capillary Conditioning

  • Before the first use, and at the beginning of each day, condition the new capillary by flushing sequentially with:

    • 1 M Sodium hydroxide (20 min)

    • Deionized water (10 min)

    • 0.1 M Hydrochloric acid (10 min)

    • Deionized water (10 min)

    • Running BGE (20 min)

  • Between runs, flush the capillary with the BGE for a shorter duration (e.g., 2-5 min) to ensure reproducibility.

5. Electrophoretic Procedure

  • Fill the CE instrument vials with the prepared BGE and the chiral selector solution.

  • Place the sample vial in the autosampler.

  • Set the instrument parameters:

    • Applied Voltage: 20 kV

    • Capillary Temperature: 25 °C (or as optimized)

    • Injection: Hydrodynamic (e.g., 50 mbar for 5 seconds) or electrokinetic injection.

    • Detection Wavelength: As appropriate for the analyte (e.g., 214 nm).

  • Run the separation.

  • After the analysis, flush the capillary with the BGE.

G cluster_workflow Experimental Workflow A Solution Preparation (BGE, Chiral Selector, Sample) B Capillary Conditioning (NaOH, H2O, HCl, BGE) A->B C Instrument Setup (Voltage, Temperature, Injection, Detection) B->C D Sample Injection C->D E Electrophoretic Separation D->E F Data Acquisition & Analysis E->F

Caption: Capillary electrophoresis experimental workflow.

Data Analysis

The enantiomeric separation is evaluated by calculating the resolution (Rs) between the two enantiomer peaks. The resolution can be calculated using the following formula:

Rs = 2(t₂ - t₁) / (w₁ + w₂)

Where:

  • t₁ and t₂ are the migration times of the two enantiomers.

  • w₁ and w₂ are the peak widths at the base of the two enantiomers.

A resolution value of 1.5 or greater indicates baseline separation.

Conclusion

This compound serves as a highly effective chiral selector for the enantiomeric separation of a variety of basic drugs in capillary electrophoresis. Its favorable physicochemical properties and strong chiral recognition capabilities enable the development of robust and efficient analytical methods. The provided protocols and optimized conditions offer a solid foundation for researchers and scientists in the pharmaceutical industry to implement this technique for routine chiral analysis and quality control. Further optimization of the experimental parameters may be necessary for specific applications and for the separation of other basic drug compounds.

References

Application Notes: Development of a Topical Cream Formulation with Clarithromycin Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

Clarithromycin (B1669154) is a macrolide antibiotic effective against a broad spectrum of gram-positive and gram-negative bacteria, making it a candidate for treating skin and soft tissue infections.[1][2][3] The lactobionate (B10762962) salt of clarithromycin is utilized to enhance its aqueous solubility, a crucial factor for incorporation into topical formulations.[4][5][6] These application notes provide a comprehensive guide for researchers and formulation scientists on developing and evaluating a topical cream containing Clarithromycin lactobionate. The focus is on the formulation strategy, in vitro performance testing, and the potential anti-inflammatory mechanism of action.

Target Audience: Researchers, scientists, and drug development professionals.

Physicochemical Properties and Formulation Rationale

Clarithromycin itself is practically insoluble in water.[7] The use of its lactobionate salt significantly improves solubility, which is advantageous for creating a stable and effective topical product.[4][6]

1.1. Properties of Clarithromycin and its Lactobionate Salt

PropertyClarithromycin BaseThis compoundReference
Appearance White or almost white, crystalline powderWhite or almost white powder[7]
Solubility in Water Practically insoluble (~0.33 mg/mL)Soluble; used to increase water solubility for parenteral and other liquid formulations[4][6][7]
Solubility in Solvents Soluble in acetone (B3395972) and methylene (B1212753) chloride; slightly soluble in methanolSoluble in DMSO and dimethylformamide (~20 mg/mL)[5][7]
Mechanism of Action Macrolide antibiotic, inhibits bacterial protein synthesisSame as base[1][2]
Therapeutic Use Respiratory, skin, and soft tissue infectionsUsed in formulations where higher aqueous solubility is required[1][3]

1.2. Rationale for Excipient Selection

The development of a stable and effective topical cream requires careful selection of excipients that ensure drug solubility, stability, and skin penetration.

  • Solvent/Penetration Enhancer: A co-solvent that can dissolve this compound and enhance its penetration into the skin is crucial. Diethylene glycol monoethyl ether (e.g., Transcutol®) is an excellent choice due to its high solubilizing capacity for both hydrophilic and lipophilic drugs and its proven skin penetration enhancement properties.[1]

  • Cream Base: An oil-in-water (O/W) vanishing cream base (e.g., Pentravan®) is suitable as it is non-greasy and has good aesthetic properties. Such bases often contain a liposomal matrix that can improve the skin penetration of active ingredients.[1]

  • Antioxidant: Clarithromycin can be sensitive to oxidative conditions.[1] The inclusion of an antioxidant like ascorbic acid helps maintain the chemical stability of the drug in the formulation.

  • pH Adjustment: Clarithromycin is more stable and active at a neutral or slightly alkaline pH.[1] The pH of the final formulation should be adjusted to approximately 7.3 ± 0.2 to optimize both stability and pharmacological activity.[1]

Experimental Protocols

2.1. Formulation of 1% w/w this compound Cream

This protocol describes the preparation of a 100g batch of a 1% Clarithromycin topical cream.

Table 2: Sample Formulation for 1% Clarithromycin Cream

IngredientQuantity (for 100 g)Purpose
This compound1.49 g (equivalent to 1 g of Clarithromycin base)Active Pharmaceutical Ingredient
Diethylene Glycol Monoethyl Ether10.0 gSolvent / Penetration Enhancer
Ascorbic Acid0.1 gAntioxidant
O/W Cream Base (e.g., Pentravan®)q.s. to 100 gVehicle
Sodium Hydroxide (B78521) Solution (1N)q.s. to adjust pHpH Modifier

Protocol:

  • Drug Solubilization: Accurately weigh 1.49 g of this compound and 10.0 g of diethylene glycol monoethyl ether. Dissolve the drug in the solvent with gentle stirring until a clear solution is obtained.

  • Incorporation into Base: Transfer the drug solution into a suitable mixing vessel. Gradually add the O/W cream base while continuously mixing at a moderate speed until a homogenous cream is formed.

  • Antioxidant Addition: Dissolve 0.1 g of ascorbic acid in a minimal amount of purified water and add it to the cream with continuous mixing.

  • pH Adjustment: Measure the pH of the cream. Adjust the pH to a target of 7.3 ± 0.2 using a 1N sodium hydroxide solution.

  • Homogenization: Homogenize the final formulation to ensure uniform consistency and particle size distribution.

  • Packaging: Package the cream in inert, airtight containers (e.g., Topitec® jars) and store at controlled room temperature, protected from light.

Workflow for Cream Formulation

G cluster_0 Preparation of 1% this compound Cream A Weigh this compound and Solvent (e.g., Transcutol®) B Dissolve Drug in Solvent to form a clear solution A->B C Gradually add O/W Cream Base with continuous mixing B->C D Add Antioxidant (e.g., Ascorbic Acid) C->D E Measure and Adjust pH to 7.3 ± 0.2 D->E F Homogenize Final Formulation E->F G Package in Airtight Containers F->G

Caption: Workflow for the preparation of the topical cream.

2.2. In Vitro Release Testing (IVRT)

IVRT is used to assess the rate at which the drug is released from the cream formulation. This is a critical quality control test and helps in comparing different formulations.[8][9][10][11]

Protocol using Franz Diffusion Cells:

  • Apparatus Setup: Assemble the Franz diffusion cells. The receptor chamber should be filled with a suitable receptor medium (e.g., phosphate-buffered saline pH 5.5 to mimic skin surface pH), ensuring no air bubbles are trapped.[12][13] The system should be maintained at 32°C ± 1°C.[12]

  • Membrane Mounting: Place a synthetic, inert membrane (e.g., nitrocellulose) between the donor and receptor chambers.[14]

  • Sample Application: Apply a finite dose (e.g., 300 mg) of the Clarithromycin cream uniformly onto the surface of the membrane in the donor chamber.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12 hours), withdraw an aliquot (e.g., 0.5 mL) from the receptor chamber for analysis. Immediately replace the withdrawn volume with fresh, pre-warmed receptor medium to maintain sink conditions.[12]

  • Sample Analysis: Analyze the drug concentration in the collected samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Data Analysis: Calculate the cumulative amount of drug released per unit area (µg/cm²) and plot it against time. The release rate (flux) is determined from the slope of the linear portion of the curve.

Workflow for In Vitro Release Testing (IVRT)

G cluster_1 IVRT Experimental Workflow A Assemble Franz Diffusion Cell Fill with Receptor Medium (pH 5.5, 32°C) B Mount Synthetic Membrane A->B C Apply Cream Formulation to Donor Chamber B->C D Collect Samples from Receptor Chamber at Timed Intervals C->D E Replenish with Fresh Medium D->E F Analyze Drug Concentration (e.g., by HPLC) D->F G Calculate Cumulative Release and Determine Release Rate F->G

Caption: Experimental workflow for In Vitro Release Testing.

2.3. Antimicrobial Activity Assay

This assay determines the effectiveness of the formulated cream against relevant microorganisms.

Protocol using Agar (B569324) Well Diffusion Method:

  • Prepare Inoculum: Prepare a standardized suspension of the test microorganism (e.g., Staphylococcus aureus ATCC 25923 or Cutibacterium acnes ATCC 6919) equivalent to a 0.5 McFarland standard.

  • Plate Inoculation: Evenly spread the microbial inoculum over the surface of a suitable agar plate (e.g., Mueller-Hinton agar).

  • Well Creation: Create uniform wells (e.g., 6 mm in diameter) in the agar using a sterile borer.

  • Sample Application: Accurately weigh a specified amount of the Clarithromycin cream and place it into one of the wells. Use the cream base without the active drug as a negative control.

  • Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 24 hours for S. aureus; anaerobic conditions for C. acnes).

  • Measurement: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone indicates greater antimicrobial activity.

Table 3: Example Data for Antimicrobial Activity

FormulationTest OrganismZone of Inhibition (mm)
1% this compound CreamS. aureus25 ± 2
1% this compound CreamC. acnes22 ± 1.5
Placebo Cream (Vehicle without drug)S. aureus0
Placebo Cream (Vehicle without drug)C. acnes0

2.4. Stability Testing

Stability studies are conducted to determine the shelf-life of the product under various environmental conditions, following ICH guidelines.[15][16][17][18]

Protocol:

  • Batch Selection: Use at least three primary batches of the cream, packaged in the proposed commercial container.[17][18]

  • Storage Conditions: Store the batches under long-term, intermediate, and accelerated stability conditions.[16]

  • Testing Frequency: Test the samples at specified time points for various quality attributes.[16][18]

  • Parameters to Test:

    • Physical: Appearance, color, odor, phase separation, pH, viscosity.

    • Chemical: Assay of Clarithromycin, presence of degradation products.

    • Microbiological: Total microbial count, absence of specified pathogens.

Table 4: ICH Stability Testing Conditions and Schedule

Study TypeStorage ConditionMinimum DurationTesting Frequency (Months)
Long-term 25°C ± 2°C / 60% RH ± 5% RH or 30°C ± 2°C / 65% RH ± 5% RH12 months0, 3, 6, 9, 12, 18, 24
Intermediate 30°C ± 2°C / 65% RH ± 5% RH6 months0, 3, 6
Accelerated 40°C ± 2°C / 75% RH ± 5% RH6 months0, 3, 6

A study on a 1% Clarithromycin cream showed it was stable for at least 90 days at refrigerated and room temperatures, and for 60 days at 40°C.[1][2][19]

Mechanism of Action: Anti-inflammatory Effects

Beyond its antimicrobial properties, Clarithromycin may exert anti-inflammatory effects, which is particularly relevant for inflammatory skin conditions like acne vulgaris.[20][21] Inflammation in acne is a complex process involving the activation of innate immune responses, often triggered by C. acnes.[22][23][24] A key pathway in this process is the Nuclear Factor-kappa B (NF-κB) signaling pathway.[20][25]

NF-κB Signaling Pathway in Skin Inflammation

NF-κB is a transcription factor that plays a central role in regulating the immune and inflammatory responses.[26] In skin cells like keratinocytes, stimuli such as bacteria or pro-inflammatory cytokines (e.g., TNF-α, IL-1) can activate the NF-κB pathway.[27][28] This activation leads to the transcription of genes encoding inflammatory mediators, including cytokines, chemokines, and adhesion molecules, which perpetuate the inflammatory cascade.

G cluster_0 Extracellular Space cluster_1 Cytoplasm cluster_2 Nucleus Stimuli Inflammatory Stimuli (e.g., C. acnes, TNF-α, IL-1) IKK IKK Complex Stimuli->IKK Activation IkB_NFkB IκB-NF-κB (Inactive Complex) IKK->IkB_NFkB Phosphorylation of IκB NFkB NF-κB (Active) IkB_NFkB->NFkB Release Proteasome Proteasomal Degradation IkB_NFkB->Proteasome Ubiquitination & Degradation of IκB IkB_P P-IκB NFkB_nuc NF-κB NFkB->NFkB_nuc Translocation DNA Target Gene DNA NFkB_nuc->DNA Binding mRNA mRNA DNA->mRNA Transcription Cytokines Pro-inflammatory Cytokines & Chemokines (IL-8, TNF-α) mRNA->Cytokines Translation

Caption: Simplified NF-κB signaling pathway in skin inflammation.

References

Troubleshooting & Optimization

Troubleshooting Clarithromycin lactobionate degradation in acidic conditions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Clarithromycin (B1669154) lactobionate (B10762962), focusing on its degradation in acidic conditions.

Frequently Asked Questions (FAQs)

Q1: My Clarithromycin lactobionate solution is showing signs of degradation after acidification. What is the expected stability of Clarithromycin at low pH?

A1: Clarithromycin is known to be unstable in acidic conditions.[1][2] It is stable above pH 3, but degradation occurs at pH values below this.[1] The degradation follows pseudo-first-order kinetics.[1][3] For instance, at pH 2.0, approximately 25% degradation can be observed within 30 minutes, which increases to 70% at pH 1.5 within the same timeframe.[4][5] In a solution of 1 M HCl at 70°C, Clarithromycin can degrade by 60-90% within 24 hours.[]

Q2: What are the primary degradation products of Clarithromycin in an acidic environment?

A2: The primary degradation product of Clarithromycin in acidic conditions is 5-O-desosaminyl-6-O-methylerythronolide A, which is formed by the loss of the cladinose (B132029) sugar.[1][7] Another degradation product that can be formed is decladinosyl clarithromycin.[4] Under strongly acidic conditions, further degradation may occur.

Q3: I suspect my this compound has degraded. What analytical methods can I use to confirm this and quantify the remaining active compound?

A3: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique to quantify Clarithromycin and its degradation products.[][8] Several HPLC methods have been developed with UV[8][9], electrochemical[8], or mass spectrometry (LC/MS) detection.[7] These methods can effectively separate the intact drug from its degradation products.

Troubleshooting Guide

Issue: Significant loss of this compound potency in my formulation.

Potential Cause Troubleshooting Step Expected Outcome
Low pH of the solution Measure the pH of your solution. Clarithromycin degradation is rapid below pH 3.If the pH is below 3, consider adjusting it to a higher, more stable range (ideally above 4.8).[10]
Inappropriate solvent/buffer Review the composition of your formulation. Certain excipients can create acidic microenvironments.Use buffers with sufficient capacity to maintain a stable pH. Consider using excipients that protect the drug from acidic conditions.
High temperature during processing or storage Review your experimental conditions. Elevated temperatures can accelerate degradation, especially in acidic environments.If possible, perform acidic steps at reduced temperatures and store the formulation under refrigerated conditions.
Presence of oxidative agents Clarithromycin can be sensitive to oxidizing conditions.[4][11]If your formulation contains potential oxidizing agents, consider adding an antioxidant like ascorbic acid.[4][11]

Quantitative Data Summary

The following table summarizes the degradation kinetics of Clarithromycin under different acidic conditions.

pH Temperature (°C) Half-life (t½) Degradation (%) Time Reference
1.0370.1 hours--[5]
1.393717 minutes--[3]
1.5--70%30 minutes[4][5]
2.0371.3 hours25%30 minutes[4][5]
> 337StableMinimal-[1]
1 M HCl70-60-90%24 hours[]

Experimental Protocols

Protocol 1: Forced Degradation Study of this compound in Acidic Conditions

This protocol outlines a typical forced degradation study to assess the stability of this compound in an acidic solution.

  • Preparation of Stock Solution: Prepare a stock solution of this compound at a concentration of 4.0 mg/mL in a suitable solvent (e.g., a mixture of acetonitrile (B52724) and water).[]

  • Acidic Stress:

    • To a known volume of the stock solution, add an equal volume of 0.2 M HCl to achieve a final acid concentration of 0.1 M HCl.[8]

    • Incubate the solution at a controlled temperature (e.g., 80°C) for a defined period (e.g., 12 hours).[8]

  • Neutralization: After the incubation period, cool the solution to room temperature and neutralize it with an appropriate amount of 0.1 M NaOH.

  • Sample Preparation for Analysis: Dilute the neutralized solution with the mobile phase to a suitable concentration for HPLC analysis (e.g., 50 µg/mL).

  • HPLC Analysis:

    • Inject the prepared sample into a validated stability-indicating HPLC system.

    • Use a suitable mobile phase, such as a mixture of acetonitrile and sodium dihydrogen phosphate (B84403) buffer (pH adjusted to 4.5).[10]

    • Detect the eluting peaks using a UV detector at 205 nm.[]

  • Data Analysis: Quantify the amount of undegraded Clarithromycin and any major degradation products by comparing their peak areas to those of a reference standard.

Protocol 2: HPLC Method for Quantification of Clarithromycin

This protocol describes a general HPLC method for the quantitative analysis of Clarithromycin.

  • Chromatographic System:

    • Column: Octadecylsilyl silica (B1680970) column (e.g., C18, 5 µm particle size).[]

    • Mobile Phase: A gradient mixture of Buffer A (e.g., 75% phosphate buffer) and Buffer B (e.g., 25% acetonitrile). The gradient can be programmed to decrease the concentration of Buffer A over time.[]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 205 nm.[]

    • Injection Volume: 5 µL.[]

  • Standard Preparation: Prepare a series of standard solutions of Clarithromycin in the mobile phase over a suitable concentration range (e.g., 5-50 µg/mL) to generate a calibration curve.[8]

  • Sample Analysis: Inject the prepared samples and standards into the HPLC system and record the chromatograms.

  • Quantification: Determine the concentration of Clarithromycin in the samples by comparing the peak area with the calibration curve.

Visualizations

Clarithromycin_Degradation_Pathway Clarithromycin This compound Acid Acidic Conditions (pH < 3) Clarithromycin->Acid Exposure Degradation_Product 5-O-desosaminyl-6-O- methylerythronolide A (Decladinosyl Clarithromycin) Acid->Degradation_Product Catalyzes Hydrolysis of Cladinose Sugar Loss_of_Potency Loss of Antibacterial Activity Degradation_Product->Loss_of_Potency Results in Troubleshooting_Workflow Start Start: Suspected Degradation Check_pH Measure pH of Solution Start->Check_pH pH_Low pH < 3? Check_pH->pH_Low Adjust_pH Adjust pH to > 4.8 pH_Low->Adjust_pH Yes Review_Temp Review Processing/ Storage Temperature pH_Low->Review_Temp No Adjust_pH->Review_Temp High_Temp Elevated Temperature? Review_Temp->High_Temp Reduce_Temp Lower Temperature High_Temp->Reduce_Temp Yes Check_Oxidants Presence of Oxidizing Agents? High_Temp->Check_Oxidants No Reduce_Temp->Check_Oxidants Add_Antioxidant Add Antioxidant (e.g., Ascorbic Acid) Check_Oxidants->Add_Antioxidant Yes Analyze_Sample Analyze via Stability-Indicating HPLC Check_Oxidants->Analyze_Sample No Add_Antioxidant->Analyze_Sample End End: Problem Resolved Analyze_Sample->End

References

Technical Support Center: Optimizing Clarithromycin Lactobionate Injectable Formulations

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Clarithromycin (B1669154) lactobionate (B10762962) for injection.

Frequently Asked Questions (FAQs)

1. What are the primary degradation pathways for Clarithromycin lactobionate in an injectable formulation?

Clarithromycin is susceptible to degradation primarily through two main pathways:

  • Acid-catalyzed hydrolysis: Under acidic conditions (pH < 3), the cladinose (B132029) sugar moiety can be cleaved from the macrolide ring, leading to the formation of decladinosyl clarithromycin, which is inactive.[1][2]

  • Oxidation: The tertiary amine group on the desosamine (B1220255) sugar is susceptible to oxidation, which can lead to the formation of various degradation products.[3]

2. What is the optimal pH range for a stable this compound injectable formulation?

To ensure stability, the pH of the reconstituted solution should be maintained above 4.8.[4] Clarithromycin is more stable at a neutral pH and degrades rapidly in acidic conditions.[1][5] Formulations are often adjusted to a pH range of 4.5 to 6.5.[6]

3. How do temperature and light affect the stability of this compound solutions?

  • Temperature: Elevated temperatures accelerate the degradation of clarithromycin. Reconstituted solutions should typically be stored at controlled room temperature or under refrigeration as specified by the product literature. Long-term storage of the lyophilized powder should also be at controlled room temperature.

  • Light: Exposure to UV radiation can lead to some degradation of clarithromycin.[3] Therefore, it is advisable to protect the formulation from light during storage.

4. What are common excipients used to stabilize this compound injectable formulations?

Several excipients are used to enhance the solubility and stability of this compound for injection:

  • Lactobionic acid: This is a key excipient that forms a salt with clarithromycin, significantly improving its water solubility.[4][7]

  • Antioxidants: Ascorbic acid (Vitamin C) can be included in formulations to protect against oxidative degradation.[1]

  • Bulking agents/Lyoprotectants: For lyophilized formulations, bulking agents like polyethylene (B3416737) glycol (PEG) are used to ensure a stable and elegant cake structure.[8][9]

  • Tonicity-adjusting agents: To make the injectable formulation isotonic with human plasma, tonicity modifiers may be added.[10]

  • pH modifiers: Acids (e.g., hydrochloric acid) and bases (e.g., sodium hydroxide) are used to adjust the pH of the formulation to the optimal range for stability.[6]

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental formulation of this compound for injection.

Issue 1: Precipitation or Cloudiness Upon Reconstitution

Potential Cause Troubleshooting Steps
Incorrect Diluent: Use only Sterile Water for Injection for reconstitution. Diluents containing preservatives or inorganic salts can cause precipitation.[11]
Incorrect pH: Ensure the pH of the final reconstituted solution is within the recommended range (typically 4.5-6.5). An acidic pH can lead to degradation and precipitation.[4][6]
Incomplete Dissolution of Lactobionic Acid: Pre-treating the lactobionic acid by heating it in water to ensure it is in its acid form before reacting with clarithromycin can improve dissolution speed and prevent turbidity.[12]
Low Temperature of Diluent: Using a cold diluent might slow down the dissolution process. Allow the diluent to come to room temperature before reconstitution.

Issue 2: Yellowing or Discoloration of the Reconstituted Solution

Potential Cause Troubleshooting Steps
Oxidative Degradation: Discoloration can be an indicator of oxidative degradation. Ensure the formulation process minimizes exposure to oxygen. Consider incorporating an antioxidant like ascorbic acid into the formulation.[1]
Light Exposure: Protect the formulation from light during preparation and storage, as light can induce degradation that may lead to color changes.
Interaction with Excipients: Evaluate the compatibility of all excipients with this compound. Impurities in excipients could also contribute to discoloration.
High Storage Temperature: Storing the reconstituted solution at elevated temperatures can accelerate degradation and lead to color changes. Adhere to recommended storage conditions.

Issue 3: Unexpected Peaks in HPLC Analysis (Impurity Profile)

Potential Cause Troubleshooting Steps
Forced Degradation: The unexpected peaks could be degradation products. This is more likely if the formulation has been subjected to stress conditions (e.g., high temperature, extreme pH, light).
Starting Material Impurities: Impurities may be present in the clarithromycin active pharmaceutical ingredient (API) or excipients. Ensure all raw materials meet pharmacopeial standards.
Process-Related Impurities: By-products from the synthesis of clarithromycin or interactions with processing equipment can introduce impurities.
Inappropriate Analytical Method: The HPLC method may not be specific enough, leading to the co-elution of impurities with the main peak or other components. A stability-indicating method should be used.

Data Presentation

Table 1: Summary of Forced Degradation Studies on Clarithromycin

The following table summarizes the degradation of clarithromycin under various stress conditions, providing a quantitative overview of its stability.

Stress ConditionParametersDurationApproximate Degradation (%)Primary Degradation Products
Acid Hydrolysis 0.1 M HCl12 hours~5%Hydrolysis of the cladinose sugar[3]
Base Hydrolysis 0.1 M NaOH12 hoursSignificant DegradationHydrolysis of ester functional groups[3]
Oxidation 4% H₂O₂12 hoursExtensive DegradationOxidation of the tertiary amino group[3]
Thermal Degradation 80 °C12 hours< 10%-
Photodegradation 500 W/m² UV radiation12 hours< 10%-

Data adapted from forced degradation studies on clarithromycin.[3][13]

Experimental Protocols

1. Protocol for Forced Degradation Study

This protocol outlines a general procedure for conducting forced degradation studies on a this compound formulation to identify potential degradation products and establish the stability-indicating nature of an analytical method.

  • Preparation of Stock Solution: Prepare a stock solution of the this compound formulation at a known concentration (e.g., 1 mg/mL) in a suitable solvent system (e.g., a mixture of acetonitrile (B52724) and water).

  • Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 12 hours). Neutralize the solution with 0.1 M sodium hydroxide (B78521) before analysis.

  • Base Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide. Keep the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 12 hours). Neutralize the solution with 0.1 M hydrochloric acid before analysis.

  • Oxidative Degradation: To an aliquot of the stock solution, add an equal volume of 4% hydrogen peroxide. Keep the solution at room temperature for a specified period (e.g., 12 hours).

  • Thermal Degradation: Keep an aliquot of the stock solution in a temperature-controlled oven at a high temperature (e.g., 80°C) for a specified period (e.g., 12 hours).

  • Photolytic Degradation: Expose an aliquot of the stock solution to UV light (e.g., 500 W/m²) in a photostability chamber for a specified period (e.g., 12 hours). A control sample should be wrapped in aluminum foil to protect it from light.

  • Analysis: Analyze all stressed samples and a control (unstressed) sample using a validated stability-indicating HPLC method.

2. Protocol for Stability-Indicating HPLC Method

This protocol provides a starting point for developing a stability-indicating HPLC method for the analysis of this compound and its degradation products.

  • Chromatographic Conditions:

    • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size)

    • Mobile Phase: A mixture of a phosphate (B84403) buffer (pH adjusted to a suitable range, e.g., 4.5) and acetonitrile in a specific ratio (e.g., 60:40 v/v). The exact pH and ratio should be optimized for best separation.

    • Flow Rate: 1.0 mL/min

    • Detection: UV detector at 210 nm

    • Injection Volume: 20 µL

    • Column Temperature: 30°C

  • Method Validation: The method should be validated according to ICH guidelines, including specificity, linearity, range, accuracy, precision, and robustness. The specificity is confirmed by analyzing the samples from the forced degradation study to ensure that the degradation product peaks are well-resolved from the main clarithromycin peak.

3. Protocol for Reconstitution and Dilution

This protocol describes the standard procedure for reconstituting and diluting a lyophilized this compound 500 mg vial for injection.

  • Reconstitution (Step 1):

    • Aseptically add 10 mL of Sterile Water for Injection to the 500 mg vial of this compound.

    • Shake the vial gently until the powder is completely dissolved. The resulting solution will have a concentration of 50 mg/mL.

  • Dilution (Step 2):

    • Withdraw the required volume of the reconstituted solution.

    • Further dilute the reconstituted solution in a minimum of 250 mL of a compatible infusion fluid (e.g., 0.9% Sodium Chloride, 5% Dextrose). The final concentration for infusion is typically around 2 mg/mL.

  • Administration: The diluted solution should be administered as an intravenous infusion over 60 minutes.

Mandatory Visualizations

Clarithromycin Clarithromycin Decladinosyl_Clarithromycin Decladinosyl Clarithromycin (Inactive) Clarithromycin->Decladinosyl_Clarithromycin Acidic pH (Hydrolysis) Oxidized_Products Oxidized Products Clarithromycin->Oxidized_Products Oxidizing Agents (e.g., H2O2)

Caption: Degradation pathway of Clarithromycin.

cluster_prep Sample Preparation cluster_analysis Analysis cluster_outcome Outcome Formulation This compound Formulation Forced_Degradation Forced Degradation (Acid, Base, Heat, Light, Oxidation) Formulation->Forced_Degradation HPLC_Analysis Stability-Indicating HPLC Analysis Forced_Degradation->HPLC_Analysis Data_Evaluation Data Evaluation (Peak Purity, Impurity Profiling) HPLC_Analysis->Data_Evaluation Stability_Assessment Stability Assessment Data_Evaluation->Stability_Assessment

Caption: Experimental workflow for stability testing.

Start Formulation Issue (e.g., Precipitation, Discoloration) Check_Diluent Is the correct diluent being used? (Sterile Water for Injection) Start->Check_Diluent Check_pH Is the pH of the solution within the optimal range (4.5-6.5)? Check_Diluent->Check_pH Yes Root_Cause_Identified Root Cause Identified and Corrected Check_Diluent->Root_Cause_Identified No Check_Storage Are storage conditions (temperature, light) appropriate? Check_pH->Check_Storage Yes Check_pH->Root_Cause_Identified No Check_Excipients Are all excipients compatible and of high purity? Check_Storage->Check_Excipients Yes Check_Storage->Root_Cause_Identified No Check_Excipients->Root_Cause_Identified No Further_Investigation Further Investigation Needed (e.g., API analysis, process review) Check_Excipients->Further_Investigation Yes

References

Technical Support Center: Overcoming Poor Aqueous Solubility of Clarithromycin Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with clarithromycin (B1669154) lactobionate (B10762962). The focus is on addressing challenges related to its poor aqueous solubility.

Frequently Asked Questions (FAQs)

Q1: What is the intrinsic aqueous solubility of clarithromycin, and why is it a challenge?

Clarithromycin is practically insoluble in water, with a reported solubility of approximately 0.33 mg/mL.[1][2] This low solubility is a significant hurdle in the development of parenteral and oral dosage forms, as it can lead to low bioavailability, which does not exceed 55% for oral forms.[1] Clarithromycin is classified as a Biopharmaceutical Classification System (BCS) Class II drug, characterized by low solubility and high permeability.[3][4][5][6]

Q2: How does the formation of clarithromycin lactobionate improve solubility?

Forming a salt with lactobionic acid is an effective strategy to enhance the aqueous solubility of clarithromycin.[1][2][7] Lactobionic acid has been identified as a particularly effective acid for this purpose compared to others like citric acid, sulfuric acid, and hydrochloric acid.[1] A patented method also describes that pretreatment of lactobionic acid before reacting it with clarithromycin can lead to a final product with higher dissolution speed and solubility.[8]

Q3: What are the common formulation strategies to further enhance the solubility of this compound?

Common strategies to further enhance the solubility of this compound and clarithromycin in general include:

  • Use of Solubilizing Excipients: Nonionic surfactants such as Cremophor and Myrj 52 have been shown to significantly increase the solubility of clarithromycin in the presence of lactobionic acid.[1][2][7]

  • Solid Dispersions: This technique involves dispersing the drug in a hydrophilic carrier matrix.[3][4][6][9] Carriers like Mannitol, Kollidon VA64, polyethylene (B3416737) glycols (PEGs), and hydroxypropyl methylcellulose (B11928114) (HPMC) have been used.[3][10][11]

  • Nanoparticle Formulations: Reducing the particle size to the nanometer range increases the surface area, leading to enhanced dissolution rates.[5][12][13][14] Techniques like nanoprecipitation and ionic gelation are employed.[5][14][15]

  • Complexation: The use of cyclodextrins to form inclusion complexes can improve the solubility of clarithromycin.[12][16]

  • Co-grinding: This method involves grinding the drug with hydrophilic excipients to increase its dissolution rate.[12]

Q4: What analytical methods are suitable for determining the concentration of clarithromycin in solubility studies?

High-Performance Liquid Chromatography (HPLC) with UV detection is a commonly used and validated method for the quantitative analysis of clarithromycin.[1][2][7][17] UV-Vis spectrophotometry is another viable and simpler method for determining clarithromycin concentration.[3][18][19]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Low solubility of prepared this compound. Incomplete reaction between clarithromycin and lactobionic acid.Ensure proper stoichiometry and reaction conditions (e.g., temperature, stirring) as per established protocols. Consider pretreatment of lactobionic acid to improve its reactivity.[8]
pH of the final solution is not optimal.Adjust the pH of the solution. The solubility of clarithromycin is pH-dependent.[20] For parenteral formulations, a pH above 4.8 has been suggested for stability.[1]
Precipitation of this compound upon dilution. The concentration of the diluted solution exceeds the solubility limit in the new medium.Incorporate co-solvents or surfactants in the dilution medium. Consider developing a nanoparticle or solid dispersion formulation for improved stability upon dilution.[1][13]
Inconsistent results in solubility enhancement experiments. Variability in the preparation method of solid dispersions or nanoparticles.Standardize the experimental protocol, including parameters like solvent evaporation rate, stirring speed, and temperature. Ensure uniform particle size distribution.
Degradation of clarithromycin, especially in acidic conditions.Clarithromycin is labile in acidic environments.[20][21] Monitor for degradation products using HPLC. Consider using pH modifiers or enteric coating for oral formulations.
Poor dissolution rate despite using a solubility enhancement technique. Agglomeration of nanoparticles or incomplete dispersion of solid formulations.Optimize the concentration of stabilizers (e.g., Poloxamer 188, SLS) in nanosuspensions.[15] For solid dispersions, ensure the drug is molecularly dispersed in the carrier, which can be verified by techniques like DSC and XRD.[10]
High stability of drug-excipient complexes (e.g., with cyclodextrins).While complexation enhances solubility, a very stable complex might hinder drug release.[12] Optimize the drug-to-cyclodextrin ratio.

Quantitative Data on Solubility Enhancement

Table 1: Effect of Lactobionic Acid and Surfactants on Clarithromycin Solubility

Formulation Component(s)Concentration (% w/v)Resulting Clarithromycin SolubilityReference
Water (Control)-~0.33 mg/mL[1][2]
Lactobionic AcidNot specified, used to form the saltSignificantly increased[1][2][7]
Myrj 522.5Increased by 5 mg/mL over salt alone[1]
Myrj 525.0Increased by 10 mg/mL over salt alone[1]
Cremophor2.5Higher enhancement than Myrj 52[1][7]
Cremophor5.0Higher enhancement than Myrj 52[1][7]

Table 2: Solubility Enhancement with Solid Dispersions

CarrierDrug:Carrier RatioMethodFold Increase in SolubilityReference
Kollidon VA64Not specifiedHot Melt Extrusion~4.5-fold (in pH 6.8)[10]
Mannitol, Citric Acid, Sodium BicarbonateVariousEffervescence Assisted FusionSignificant increase[3][4][6]

Experimental Protocols

Protocol 1: Shake-Flask Method for Solubility Determination

This protocol is used to determine the equilibrium solubility of this compound in a given solvent system.

Materials:

  • This compound powder

  • Selected solvent (e.g., distilled water, buffer of specific pH)

  • Orbital shaker or shaking water bath

  • Centrifuge

  • Syringe filters (0.22 µm)

  • HPLC or UV-Vis spectrophotometer

Procedure:

  • Add an excess amount of this compound powder to a known volume of the solvent in a sealed container.

  • Place the container in an orbital shaker or shaking water bath set at a constant temperature (e.g., 25 °C or 37 °C).

  • Shake the mixture for a predetermined period (e.g., 24-48 hours) to ensure equilibrium is reached.[1][2][7]

  • After shaking, centrifuge the suspension at a high speed (e.g., 10,000 rpm) for a sufficient time to pellet the undissolved solid.

  • Carefully withdraw the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

  • Dilute the filtered solution with a suitable solvent to a concentration within the calibrated range of the analytical instrument.

  • Analyze the concentration of clarithromycin in the diluted solution using a validated HPLC or UV-Vis spectrophotometric method.[18]

  • Calculate the solubility based on the measured concentration and the dilution factor.

Protocol 2: Preparation of Clarithromycin Solid Dispersion by Solvent Evaporation Method

This method involves dissolving the drug and a hydrophilic carrier in a common solvent, followed by the removal of the solvent.

Materials:

  • Clarithromycin

  • Hydrophilic carrier (e.g., HPMC, PEG 6000)

  • Organic solvent (e.g., methanol, ethanol)

  • Rotary evaporator or water bath

  • Mortar and pestle

  • Sieves

Procedure:

  • Accurately weigh the desired amounts of clarithromycin and the hydrophilic carrier.

  • Dissolve both components in a suitable organic solvent in a round-bottom flask.

  • Attach the flask to a rotary evaporator and remove the solvent under vacuum at a controlled temperature. Alternatively, evaporate the solvent in a water bath.

  • Once the solvent is completely removed, a solid mass will be formed.

  • Scrape the solid dispersion from the flask and pulverize it using a mortar and pestle.

  • Pass the powdered solid dispersion through a sieve of appropriate mesh size to obtain a uniform particle size.

  • Store the prepared solid dispersion in a desiccator until further characterization.

Visualizations

experimental_workflow_solubility_determination start Start: Excess Clarithromycin Lactobionate + Solvent shake Shake to Equilibrium (e.g., 48h at 25°C) start->shake centrifuge Centrifuge to Separate Undissolved Solid shake->centrifuge filter Filter Supernatant (0.22 µm filter) centrifuge->filter dilute Dilute Sample filter->dilute analyze Analyze Concentration (HPLC/UV-Vis) dilute->analyze end End: Determine Solubility analyze->end

Caption: Workflow for solubility determination using the shake-flask method.

logical_relationship_solubility_enhancement problem Poor Aqueous Solubility of This compound strategy Formulation Strategies problem->strategy solid_dispersion Solid Dispersions strategy->solid_dispersion nanoparticles Nanoparticle Formulation strategy->nanoparticles complexation Cyclodextrin Complexation strategy->complexation surfactants Use of Surfactants strategy->surfactants

Caption: Strategies to overcome the poor aqueous solubility of this compound.

References

Strategies to minimize impurities during Clarithromycin lactobionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing impurities during the synthesis of Clarithromycin (B1669154) lactobionate (B10762962).

Frequently Asked Questions (FAQs)

Q1: What are the primary sources of impurities in Clarithromycin lactobionate synthesis?

Impurities in this compound synthesis can originate from three main sources:

  • Starting Material Impurities: Residuals from the raw materials, such as unconverted erythromycin, the precursor to Clarithromycin.[]

  • Process-Related Impurities: By-products, unreacted intermediates, and residual solvents that arise from side reactions or incomplete reactions during the synthesis process.[][2]

  • Degradation Products: Impurities formed due to the chemical degradation of Clarithromycin under specific conditions like exposure to heat, light, moisture, or non-optimal pH.[][2]

Q2: Why is controlling the pH crucial during the synthesis?

Controlling the pH is critical to prevent the degradation of Clarithromycin. Clarithromycin is highly susceptible to degradation under acidic conditions.[] Maintaining a pH endpoint of 6-7 during the addition of lactobionic acid is recommended to minimize the formation of acid-catalyzed degradation products.[3]

Q3: What is the recommended temperature for the reaction between Clarithromycin and lactobionic acid?

The reaction is typically carried out at an elevated temperature to ensure the dissolution of Clarithromycin. A common temperature range is 50-55°C.[3]

Q4: How can crystallization conditions be optimized to improve purity?

Optimizing crystallization is a key step in obtaining high-purity this compound. This involves controlling the cooling temperature and crystallization time. A recommended approach is to cool the filtrate to 10-20°C and allow crystallization to proceed for 4-6 hours.[3]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High levels of degradation products in the final product. The reaction mixture is too acidic.Carefully monitor and control the pH during the addition of the lactobionic acid solution, ensuring it does not drop below the recommended range. A target pH of 6-7 is advisable.[3]
Presence of unreacted Clarithromycin. Incomplete reaction between Clarithromycin and lactobionic acid.Ensure the reaction temperature is maintained at 40-50°C to facilitate complete dissolution and reaction.[4] Also, confirm that the molar ratio of lactobionic acid to Clarithromycin is appropriate.
Poor yield of crystalline this compound. Suboptimal crystallization conditions.Control the crystallization temperature and time. Cooling the solution to 10-15°C and allowing it to crystallize for 5-6 hours can improve the yield of high-purity product.[3]
Discolored final product. Oxidation of lactobionic acid or other components.Using activated carbon for decolorization before crystallization can help remove colored impurities.[3]

Quantitative Data Summary

The following tables summarize key quantitative parameters for the synthesis of this compound, derived from patented procedures.

Table 1: Reaction and Crystallization Conditions

ParameterValueReference
Reaction Temperature 50-55°C[3]
Endpoint pH 6-7[3]
Crystallization Temperature 10-20°C[3]
Crystallization Time 4-6 hours[3]

Table 2: Purity and Yield under Optimized Conditions

ExampleCrystallization TemperatureCrystallization TimeYieldPurityReference
115-20°C4 hours83%99.34%[3]
210-15°C5 hours85%99.15%[3]

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a method designed to produce high-purity this compound.[3]

  • Preparation of Lactobionic Acid Solution:

    • Dissolve sodium lactobionate in purified water with heating and stirring until a clear solution is obtained.

    • Pass the sodium lactobionate solution through an ion-exchange column to obtain an aqueous solution of lactobionic acid.

  • Reaction:

    • In a separate reaction vessel, add Clarithromycin to acetone (B3395972) (weight ratio of 1:4 to 1:6) and heat to 50-55°C with stirring.

    • Slowly add the lactobionic acid solution dropwise to the Clarithromycin-acetone mixture.

    • Monitor the pH and stop the addition when the pH reaches 6-7.

  • Purification and Crystallization:

    • Add activated carbon to the reaction mixture for decolorization and then filter to remove the carbon.

    • Cool the filtrate to 10-20°C and maintain this temperature for 4-6 hours to allow for crystallization.

    • Collect the this compound crystals by centrifugation or filtration.

    • Dry the wet product to obtain the final this compound.

Protocol 2: HPLC Analysis of Impurities

This protocol outlines a typical HPLC method for the analysis of impurities in Clarithromycin.[5]

  • Chromatographic System:

    • Column: C18, 4.6 mm x 150 mm, 3 µm particle size

    • Mobile Phase A: 0.035 M potassium phosphate (B84403) buffer

    • Mobile Phase B: Acetonitrile (B52724)

    • Gradient:

      • 0-30 min: 75% A, 25% B

      • 30-35 min: 45% A, 55% B

    • Flow Rate: 1.1 mL/min

    • Detection Wavelength: 205 nm

    • Column Temperature: 40°C

    • Injection Volume: 20 µL

  • Sample Preparation:

    • Prepare a test solution of the Clarithromycin bulk drug at a concentration of 1.5 mg/mL in a 1:1 mixture of acetonitrile and water.

Visualizations

Clarithromycin_Impurity_Formation Clarithromycin Clarithromycin ClarithromycinLactobionate Clarithromycin Lactobionate Clarithromycin->ClarithromycinLactobionate Reaction ProcessRelatedImpurities Process-Related Impurities Clarithromycin->ProcessRelatedImpurities Side Reactions DegradationProducts Degradation Products Clarithromycin->DegradationProducts LactobionicAcid Lactobionic Acid LactobionicAcid->ClarithromycinLactobionate StartingMaterialImpurities Starting Material Impurities (e.g., Erythromycin) StartingMaterialImpurities->ClarithromycinLactobionate Carry-over AcidDegradation Acidic Conditions (Low pH) AcidDegradation->DegradationProducts OxidativeDegradation Oxidative Stress OxidativeDegradation->DegradationProducts ThermalDegradation High Temperature ThermalDegradation->DegradationProducts

Caption: Impurity Formation Pathways in this compound Synthesis.

Experimental_Workflow Start Start PrepareLA Prepare Lactobionic Acid Solution Start->PrepareLA PrepareClarithro Prepare Clarithromycin in Acetone (50-55°C) Start->PrepareClarithro Reaction Reaction: Add Lactobionic Acid (Control pH to 6-7) PrepareLA->Reaction PrepareClarithro->Reaction Decolorize Decolorize with Activated Carbon & Filter Reaction->Decolorize Crystallize Crystallize (10-20°C, 4-6h) Decolorize->Crystallize IsolateDry Isolate and Dry Product Crystallize->IsolateDry Analyze Analyze Purity by HPLC IsolateDry->Analyze End End Analyze->End

Caption: Experimental Workflow for High-Purity Synthesis.

References

Technical Support Center: Improving the Dissolution Rate of Clarithromycin Lactobionate Solid Dosage Forms

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for researchers, scientists, and drug development professionals. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the formulation of Clarithromycin (B1669154) lactobionate (B10762962) solid dosage forms, with a focus on enhancing the dissolution rate.

Troubleshooting Guides

This section provides structured guidance for resolving specific issues you may encounter during your experiments.

Issue 1: Inconsistent or Slow Dissolution Rate from Batch to Batch

You observe significant variability in dissolution profiles or a consistently slow release of Clarithromycin lactobionate across different manufactured batches.

Possible Causes & Recommended Solutions

Potential Cause Troubleshooting Steps & Solutions
Variability in Particle Size of API/Excipients 1. Characterize Particle Size: Use techniques like laser diffraction to analyze the particle size distribution of the raw Clarithromycin and key excipients for each batch.[1][2] 2. Implement Milling/Micronization: If variability is high, introduce a consistent milling or micronization step to achieve a uniform and reduced particle size. Nanonization can be a major factor in enhancing the dissolution rate.[1][2]
Non-Uniform Mixing 1. Optimize Blending Parameters: Review and optimize the blending time, speed, and method to ensure a homogenous mixture. 2. Content Uniformity Testing: Perform content uniformity tests at different stages of the manufacturing process to verify consistent drug distribution.
Excipient Lot-to-Lot Variability 1. Qualify Excipient Suppliers: Ensure consistent quality and physical properties (e.g., moisture content, particle size, viscosity of polymers) from your excipient supplier. 2. Multi-lot Assessment: Test multiple lots of critical excipients to understand their potential impact on dissolution.
Recrystallization of Amorphous Form 1. Physical Characterization: Use Powder X-ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC) to check for the presence of crystalline material in your final dosage form.[1][3] 2. Stabilize Amorphous Form: If recrystallization is detected, consider increasing the concentration of stabilizing polymers (like PVP or HPMC) or incorporating a secondary stabilizer.[1]

Troubleshooting Workflow: Inconsistent Dissolution

G start Inconsistent Dissolution Observed check_psd Analyze Particle Size Distribution (PSD) of API & Excipients start->check_psd is_psd_variable Is PSD Variable? check_psd->is_psd_variable implement_milling Implement Consistent Milling/Micronization Step is_psd_variable->implement_milling Yes check_mixing Evaluate Blending Process & Content Uniformity is_psd_variable->check_mixing No implement_milling->check_mixing is_mixing_inadequate Is Mixing Inadequate? check_mixing->is_mixing_inadequate optimize_blending Optimize Blending Parameters (Time, Speed) is_mixing_inadequate->optimize_blending Yes check_crystallinity Check for Recrystallization (PXRD, DSC) is_mixing_inadequate->check_crystallinity No optimize_blending->check_crystallinity is_recrystallized Recrystallization Detected? check_crystallinity->is_recrystallized stabilize_asd Increase Stabilizer Concentration or Add Secondary Stabilizer is_recrystallized->stabilize_asd Yes retest Re-manufacture & Retest Dissolution is_recrystallized->retest No stabilize_asd->retest

Workflow for troubleshooting inconsistent dissolution.
Issue 2: Drug Precipitates During Dissolution Testing

After initial release, the concentration of dissolved Clarithromycin decreases over time in the dissolution medium.

Possible Causes & Recommended Solutions

Potential Cause Troubleshooting Steps & Solutions
Supersaturation & Crystallization This is common with amorphous solid dispersions (ASDs) which can generate a supersaturated state that is thermodynamically unstable. 1. Incorporate Precipitation Inhibitors: Include polymers like HPMC or PVP in the formulation. These polymers can maintain the supersaturated state by sterically hindering the nucleation and growth of drug crystals in the dissolution medium.[4][5] 2. Optimize Drug Loading: A very high drug load in the ASD can increase the driving force for precipitation. Experiment with lower drug-to-carrier ratios.
pH Shift ("Spring and Parachute" Effect) Clarithromycin solubility is higher at acidic pH. If the dissolution medium pH changes from acidic to neutral (simulating transit from stomach to intestine), the drug may precipitate.[4][5] 1. Use Enteric Polymers: Formulate with pH-sensitive polymers (e.g., HPMCAS, Eudragit grades) that prevent drug release in acidic conditions but dissolve at the higher pH of the small intestine.[4] 2. Maintain Supersaturation: Ensure precipitation-inhibiting polymers are effective at the target intestinal pH.

Logical Relationship: Supersaturation and Precipitation

G asd Amorphous Solid Dispersion (ASD) dissolution Rapid Dissolution asd->dissolution supersaturation Supersaturated State (High Energy) dissolution->supersaturation precipitation Precipitation (Crystallization) supersaturation->precipitation Unstable stable_concentration Maintained Therapeutic Concentration supersaturation->stable_concentration Stabilized parachute Precipitation Inhibitors (e.g., HPMC, PVP) parachute->supersaturation 'Parachute' Effect

The "Spring and Parachute" model for ASDs.

Frequently Asked Questions (FAQs)

Q1: Why is the dissolution of my this compound formulation slow, even though it's a salt form?

A: While the lactobionate salt improves the intrinsic solubility of Clarithromycin compared to the free base, several factors in a solid dosage form can still limit its dissolution rate.[6] Clarithromycin is a BCS Class II drug, meaning it has high permeability but low solubility, and its absorption is often limited by the dissolution rate.[1][7] Key issues include:

  • High Crystallinity: The drug may still exist in a highly stable, crystalline form that dissolves slowly.

  • Poor Wettability: The drug particles may not be easily wetted by the dissolution medium.

  • Particle Size: Large drug particles have a smaller surface area available for dissolution.[8]

  • Formulation Effects: Excipients in the tablet or capsule can hinder drug release and dissolution.

Q2: What are the most common strategies to enhance the dissolution rate of Clarithromycin?

A: The most prevalent and effective strategies focus on increasing the drug's surface area and/or presenting it in a higher energy (amorphous) state. These include:

  • Solid Dispersions (SDs): Dispersing Clarithromycin in a hydrophilic carrier matrix (like PVP, PEGs, or cellulose (B213188) derivatives) at a molecular level.[9][10][11] This can be achieved through methods like melting (fusion), solvent evaporation, and hot-melt extrusion.[3][11][12]

  • Nanonization: Reducing the particle size of the drug to the nanometer range, which drastically increases the surface area.[1][2] Co-grinding the drug with soluble polymers and surfactants is a common approach.[1]

  • Co-crystals: Forming a crystalline structure comprising Clarithromycin and a neutral co-former (e.g., urea).[7] This creates a new solid phase with different, often improved, physicochemical properties, including solubility.

  • Use of Solubilizing Excipients: Incorporating surfactants (e.g., Sodium Lauryl Sulfate, Polysorbates) and acids (like lactobionic acid itself) can improve the wettability and solubility of the drug.[13][14][15]

Q3: How do I select an appropriate carrier for a Clarithromycin solid dispersion?

A: The choice of carrier is critical for the success of a solid dispersion. Key considerations include:

  • Miscibility/Solubility: The drug and carrier should be miscible to form a homogenous, single-phase dispersion.

  • Stabilization: The carrier must prevent the amorphous drug from recrystallizing over time. Polymers with high glass transition temperatures (Tg) and the ability to form hydrogen bonds with the drug (e.g., PVP, Kollidon® VA64, HPMC-AS) are often excellent choices.[3]

  • Manufacturing Process: The carrier's thermal stability is crucial for melt-based methods like hot-melt extrusion.[3] Its solubility in various solvents is important for solvent evaporation or spray drying techniques.[10]

  • Release Profile: The carrier can influence the drug release profile (e.g., immediate vs. sustained release).

Q4: My formulation contains Clarithromycin, which is acid-labile. How can I perform dissolution testing without causing degradation?

A: This is a significant challenge. Clarithromycin is unstable at the low pH of the stomach.[4][5][16]

  • Use Buffered Media: For in vitro testing, it is common to use a buffered medium at a higher pH where the drug is more stable, such as phosphate (B84403) buffer at pH 6.8 or 7.4.[1][17] This is often more representative of intestinal conditions where the drug is primarily absorbed.

  • pH-Switch Dissolution: To simulate the gastrointestinal transit, a two-stage (pH-switch) dissolution test can be performed. The formulation is first exposed to an acidic medium (e.g., 0.1 N HCl) for a short period (e.g., 30 minutes to 2 hours), followed by a switch to a higher pH buffer.[4] During analysis, it's crucial to use a stability-indicating HPLC method that can separate intact Clarithromycin from its degradation products.

  • Protective Formulations: In vivo, this issue is addressed by creating enteric-coated or matrix formulations that protect the drug from the stomach's acid, releasing it only in the higher pH environment of the intestine.[4]

Experimental Protocols

Protocol 1: Preparation of Clarithromycin Solid Dispersion by Solvent Evaporation

This method is suitable for lab-scale development and for thermally sensitive materials.

Materials:

  • Clarithromycin

  • Polyvinylpyrrolidone (PVP K30) or Kollidon® VA64 (carrier)

  • Ethanol or Acetone (solvent)[7]

Procedure:

  • Dissolution: Accurately weigh Clarithromycin and the selected carrier (e.g., at a 1:1, 1:3, or 1:5 drug-to-carrier ratio)[18].

  • Dissolve both components completely in a suitable volume of solvent (e.g., ethanol) in a beaker with the help of a magnetic stirrer or sonicator.[10][18]

  • Evaporation: Evaporate the solvent using a rotary evaporator under vacuum at a controlled temperature (e.g., 40-50°C).

  • Drying: Place the resulting solid mass in a vacuum oven at a slightly elevated temperature (e.g., 40°C) for 24 hours to remove any residual solvent.

  • Processing: Gently grind the dried solid dispersion using a mortar and pestle and pass it through a sieve (e.g., #60 mesh) to obtain a uniform powder.

  • Characterization: Characterize the prepared solid dispersion using PXRD, DSC, and FTIR to confirm the amorphous state and absence of chemical interaction.[18]

Protocol 2: In Vitro Dissolution Testing

This protocol is a standard method for evaluating the release of Clarithromycin from solid dosage forms.

Apparatus & Conditions:

  • Apparatus: USP Apparatus II (Paddle)[1]

  • Dissolution Medium: 900 mL of Phosphate Buffer (pH 6.8 or 7.4)[1][7][17]

  • Temperature: 37 ± 0.5°C

  • Paddle Speed: 50 or 75 rpm[1][7]

Procedure:

  • Setup: De-aerate the dissolution medium and bring it to the required temperature in the dissolution vessels.

  • Sample Introduction: Place one tablet/capsule or an amount of powder equivalent to a single dose (e.g., 250 mg) into each vessel.[1][7]

  • Sampling: Withdraw samples (e.g., 5 mL) at predetermined time points (e.g., 5, 10, 15, 30, 45, 60 minutes).[1][7]

  • Medium Replacement: Immediately replace the withdrawn volume with an equal amount of fresh, pre-warmed dissolution medium.[1]

  • Sample Preparation: Filter the samples promptly through a suitable filter (e.g., 0.45 µm PVDF or PTFE).

  • Analysis: Analyze the concentration of Clarithromycin in the filtered samples using a validated analytical method, typically HPLC-UV.[1][13]

Quantitative Data Summary

Table 1: Effect of Formulation Strategy on Clarithromycin Dissolution
Formulation Strategy Key Components Dissolution Efficiency (DE) Improvement Key Finding Reference
Ternary Co-Grinding CLA:SLS:PVP (1:1:1)DE at 30 min was 5-fold higher than the untreated drug.Nanonization of the drug to particles <200 nm was a major factor in dissolution enhancement.[1][19]
Solid Dispersion (Hot-Melt Extrusion) CLA with Kollidon® VA64Saturation solubility showed a 4.5-fold increase in pH 6.8 medium compared to pure CAM.Conversion to an amorphous form and hydrogen bonding between drug and carrier enhanced solubility.[3]
Co-Crystals CLA with UreaCo-crystals showed a significant increase in drug release (>80% in 30 min) compared to pure drug (~75% in 30 min).Formation of a new crystalline solid with improved solubility characteristics.
Effervescence-Assisted Solid Dispersion CLA with Mannitol, Citric Acid, Sodium BicarbonateThe drug content release was found to be between 60% - 97.5%.The effervescent action aids in the dispersion and dissolution of the drug.[11][20]

(CLA: Clarithromycin; SLS: Sodium Lauryl Sulfate; PVP: Polyvinylpyrrolidone; DE: Dissolution Efficiency; CAM: Clarithromycin)

References

Technical Support Center: Managing pH-Dependent Stability of Clarithromycin Lactobionate Solutions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Clarithromycin (B1669154) lactobionate (B10762962) solutions. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on managing the pH-dependent stability of Clarithromycin lactobionate. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What is the optimal pH range for maintaining the stability of this compound in aqueous solutions?

Clarithromycin is an acid-labile drug. It undergoes rapid degradation in acidic conditions, primarily through the hydrolysis of the cladinose (B132029) sugar moiety. To ensure stability, it is crucial to maintain the pH of the solution above 5.0.[1] The optimal stability is generally observed in the pH range of 7.0 to 8.0.

Q2: What are the primary degradation products of Clarithromycin in acidic media?

Under acidic conditions (pH < 3), Clarithromycin primarily degrades to 5-O-desosaminyl-6-O-methylerythronolide A, which involves the loss of the cladinose sugar.[1]

Q3: Can I use normal saline (0.9% NaCl) to reconstitute lyophilized this compound?

No, it is not recommended to use diluents containing inorganic salts, such as normal saline, for the initial reconstitution of this compound powder for injection.[2] Such diluents can cause precipitation. Sterile Water for Injection is the recommended solvent for reconstitution.[2]

Q4: How long is a reconstituted solution of this compound stable?

A reconstituted solution of this compound (500 mg in 10 mL of Sterile Water for Injection) is chemically and physically stable for up to 24 hours at room temperature (25°C) and for up to 48 hours when refrigerated (5±3°C).[3] After further dilution in appropriate infusion fluids (e.g., 5% Dextrose in Water), the solution should be used within 6 hours at room temperature or 24-48 hours if refrigerated.[2][3]

Q5: What is the solubility of this compound in water?

Clarithromycin itself is practically insoluble in water.[4] The lactobionate salt is used to increase its aqueous solubility, making it suitable for parenteral administration.[4]

Troubleshooting Guide

Problem Possible Cause(s) Recommended Solution(s)
Precipitation upon reconstitution of lyophilized powder. Use of an incorrect diluent, such as normal saline or other solutions containing inorganic salts.[2]Reconstitute the lyophilized powder exclusively with Sterile Water for Injection.[2] Ensure the powder is completely dissolved by gentle shaking.
Unexpectedly rapid degradation of Clarithromycin in solution. The pH of the solution is in the acidic range (below 5.0).[1]Measure the pH of your solution. Adjust the pH to a range of 7.0-8.0 using appropriate buffers (e.g., phosphate (B84403) buffer) to enhance stability. Avoid acidic buffers.
Inconsistent results in HPLC analysis. Instability of Clarithromycin in the mobile phase or sample diluent if it is acidic.Ensure the mobile phase and sample diluent are at a neutral or slightly alkaline pH. Prepare standards and samples fresh and analyze them promptly.
Formation of a gel-like substance in highly acidic conditions. At very low pH (e.g., 1.0-1.2), Clarithromycin can react with strong acids like HCl to form a transparent gel on the surface of solid particles, which can affect dissolution.[5]For dissolution studies at very low pH, be aware of this phenomenon. Use appropriate agitation and consider this factor in the interpretation of dissolution data. For solution stability, avoid such low pH values.

Quantitative Data on pH-Dependent Degradation

The stability of Clarithromycin is highly dependent on the pH of the solution. The table below summarizes the degradation kinetics at different pH values.

pHTemperature (°C)TimePercent DegradationHalf-life (t½)
1.0371 hour-0.1 hours[1]
1.39Not Specified--17 minutes[6]
1.53730 minutes70%[1]-
2.03730 minutes25%[1]1.3 hours[1]
> 5.037-Scarcely decomposes[1]-

Experimental Protocols

Stability-Indicating HPLC Method for Clarithromycin

This protocol outlines a general method for the analysis of Clarithromycin and its degradation products.

1.1. Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size).

  • Mobile Phase: A mixture of a phosphate buffer (e.g., 0.067 M monobasic potassium phosphate, adjusted to a pH between 6.0 and 7.0 with phosphoric acid) and acetonitrile (B52724) in a suitable ratio (e.g., 35:65 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV detector at 210 nm.

  • Injection Volume: 20 µL.

  • Column Temperature: 30°C.

1.2. Standard Solution Preparation:

  • Prepare a stock solution of Clarithromycin reference standard (e.g., 1 mg/mL) in a suitable organic solvent like methanol (B129727) or acetonitrile.

  • Prepare working standard solutions by diluting the stock solution with the mobile phase to achieve a concentration within the linear range of the assay (e.g., 10-100 µg/mL).

1.3. Sample Preparation:

  • Dilute the this compound solution under investigation with the mobile phase to a concentration within the calibration range.

  • Filter the sample through a 0.45 µm syringe filter before injection.

1.4. Analysis:

  • Inject the standard and sample solutions into the HPLC system.

  • Identify and quantify the Clarithromycin peak based on the retention time and peak area of the standard.

  • Monitor for the appearance of any new peaks, which may indicate degradation products.

Forced Degradation Study Protocol

Forced degradation studies are essential to establish the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[7][8][9]

2.1. Preparation of Stock Solution:

Prepare a stock solution of this compound at a concentration of approximately 1 mg/mL in a suitable solvent (e.g., methanol or a mixture of methanol and water).

2.2. Stress Conditions:

  • Acid Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M HCl.

    • Incubate the solution at a controlled temperature (e.g., 60°C) for a specified period (e.g., 2, 4, 8, 24 hours).

    • At each time point, withdraw a sample, neutralize it with 0.1 M NaOH, and dilute it with the mobile phase for HPLC analysis.

  • Base Hydrolysis:

    • Mix the stock solution with an equal volume of 0.1 M NaOH.

    • Incubate at a controlled temperature (e.g., 60°C) for specified time intervals.

    • Withdraw samples, neutralize with 0.1 M HCl, and dilute for analysis.

  • Oxidative Degradation:

    • Mix the stock solution with an equal volume of 3% hydrogen peroxide.

    • Keep the solution at room temperature and protected from light for a specified duration.

    • Withdraw samples at different time points and dilute for HPLC analysis.

  • Thermal Degradation:

    • Expose the solid drug substance and a solution of the drug to elevated temperatures (e.g., 70°C) for a defined period.

    • For the solid, dissolve a portion at each time point in a suitable solvent and dilute for analysis.

    • For the solution, directly dilute the samples for analysis.

  • Photodegradation:

    • Expose the solid drug substance and a solution of the drug to a light source that provides both UV and visible light (as per ICH Q1B guidelines).

    • Simultaneously, keep a control sample protected from light.

    • At specified time points, prepare solutions from the solid or dilute the solution samples for analysis.

2.3. Analysis of Stressed Samples:

Analyze all stressed samples using the validated stability-indicating HPLC method to determine the extent of degradation and to observe the formation of degradation products. The goal is to achieve a degradation of 5-20% to demonstrate the method's ability to separate degradants from the parent drug.[8]

Visualizations

Clarithromycin Acid Degradation Pathway Clarithromycin Clarithromycin Acid Acidic Conditions (pH < 3) Clarithromycin->Acid Hydrolysis Degradation_Product 5-O-desosaminyl-6-O-methylerythronolide A Acid->Degradation_Product Cladinose Cladinose Sugar Acid->Cladinose Loss of

Caption: Acid-catalyzed degradation pathway of Clarithromycin.

Workflow for pH Stability Study cluster_prep Sample Preparation cluster_incubation Incubation cluster_analysis Analysis Prep Prepare Clarithromycin Lactobionate Solution Adjust_pH Adjust pH to Desired Levels Prep->Adjust_pH Incubate Incubate at Controlled Temperature Adjust_pH->Incubate Sample Withdraw Samples at Time Intervals Incubate->Sample HPLC Analyze by Stability- Indicating HPLC Sample->HPLC Data Quantify Degradation HPLC->Data

Caption: Experimental workflow for a pH stability study.

Caption: A decision tree for troubleshooting common issues.

References

Technical Support Center: Optimization of Mobile Phase for Clarithromycin Lactobionate HPLC Analysis

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the HPLC analysis of Clarithromycin (B1669154) Lactobionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing their analytical methods.

Frequently Asked Questions (FAQs)

Q1: What is a typical starting mobile phase for Clarithromycin Lactobionate HPLC analysis?

A typical starting point for reversed-phase HPLC analysis of Clarithromycin involves a mixture of an organic solvent (like acetonitrile (B52724) or methanol) and an aqueous buffer (such as phosphate (B84403) or acetate (B1210297) buffer). A common ratio to begin with is a 55:45 (v/v) mixture of acetonitrile and a phosphate buffer.[1] The pH of the aqueous phase is also a critical parameter and is often adjusted to a range of 4.4 to 7.5.[1][2]

Q2: What detection wavelength is recommended for Clarithromycin analysis?

Clarithromycin exhibits significant UV absorbance at lower wavelengths. A wavelength of 205 nm or 210 nm is frequently used for UV detection.[1][3][4] It is important to note that detection at these low wavelengths can sometimes lead to baseline noise, so ensuring the purity of the mobile phase components is crucial.[5]

Q3: How can I improve the peak shape for Clarithromycin?

Poor peak shape, such as tailing, can be addressed by optimizing the mobile phase pH and composition. The addition of a small percentage of an organic modifier like methanol (B129727) to an acetonitrile-based mobile phase can sometimes improve peak symmetry.[6] Adjusting the pH of the buffer can also have a significant impact on the ionization state of Clarithromycin and its interaction with the stationary phase, thereby affecting peak shape.

Q4: My Clarithromycin peak is showing poor resolution from other components. What should I do?

To improve resolution, you can try several approaches:

  • Adjust the organic-to-aqueous ratio: Increasing the aqueous component of the mobile phase will generally increase retention time and may improve the separation of closely eluting peaks.

  • Change the organic solvent: Switching from acetonitrile to methanol, or using a combination of both, can alter the selectivity of the separation.

  • Modify the mobile phase pH: Altering the pH can change the retention characteristics of ionizable compounds, potentially leading to better resolution.

  • Consider a different column: A column with a different stationary phase chemistry (e.g., C8 instead of C18) or a smaller particle size may provide the necessary selectivity for your separation.

Troubleshooting Guide

Problem Potential Cause Suggested Solution
No peaks or very small peaks Injection issue (e.g., air bubble in syringe, incorrect injection volume).Manually inspect the injection process. Purge the injector and ensure the correct volume is being drawn.
Detector issue (e.g., lamp off, incorrect wavelength).Verify that the detector lamp is on and set to the appropriate wavelength (e.g., 205 nm or 210 nm).
Sample degradation.Ensure proper sample handling and storage. Prepare fresh standards and samples.
Poor peak resolution Inappropriate mobile phase composition.Optimize the ratio of organic solvent to aqueous buffer. A lower percentage of organic solvent will increase retention and may improve resolution.
Incorrect mobile phase pH.Adjust the pH of the buffer. For Clarithromycin, a pH range of 4.4-7.5 is commonly used.[1][2]
Column deterioration.Replace the column with a new one of the same type.
Peak tailing Secondary interactions between the analyte and the stationary phase.Add a competing base, like triethylamine, to the mobile phase in low concentrations. Adjusting the mobile phase pH can also help.
Column overload.Reduce the concentration of the injected sample.
Column contamination or aging.Wash the column with a strong solvent or replace it if necessary.
Baseline noise or drift Contaminated or improperly prepared mobile phase.Use HPLC-grade solvents and freshly prepared buffers. Degas the mobile phase before use.
Detector issues.Ensure the detector lamp has sufficient energy. Check for leaks in the flow cell.
Column temperature fluctuations.Use a column oven to maintain a constant temperature.[3][6]
Variable retention times Inconsistent mobile phase preparation.Prepare the mobile phase accurately and consistently. Use a precise method for pH adjustment.
Fluctuations in flow rate.Check the pump for leaks and ensure it is delivering a constant flow rate.
Changes in column temperature.Maintain a stable column temperature using a column oven.

Experimental Protocols

Below are examples of mobile phase compositions and chromatographic conditions that have been successfully used for the analysis of Clarithromycin.

Method 1: Reversed-Phase HPLC with UV Detection

ParameterCondition
Mobile Phase Acetonitrile : 0.035 M Potassium Dihydrogen Phosphate (55:45, v/v), pH 4.4
Column Capcell Pak C18 (150 mm x 4.6 mm, 5 µm)
Flow Rate 0.6 mL/min
Detection UV at 210 nm
Injection Volume 20 µL
Reference:[1]

Method 2: Stability-Indicating HPLC-ECD Method

ParameterCondition
Mobile Phase 50 mM Phosphate Buffer (pH 7.0) : Acetonitrile : Methanol (58.5:36.5:5.0, v/v/v)
Column Beckman® C8, 4 µm (150 mm x 4.0 mm)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Electrochemical Detector (ECD)
Injection Volume 10 µL
Reference:[6]

Method 3: HPLC with Amperometric Detection for Plasma Samples

ParameterCondition
Mobile Phase Acetonitrile : Methanol : Potassium Dihydrogen Phosphate Buffer (40:6:54, v/v), pH 7.5
Column MZ-C8 (125 mm x 4.0 mm)
Flow Rate 1.5 mL/min
Detection Amperometric
Reference:[2]

Visualized Workflows

HPLC_Workflow cluster_prep Preparation cluster_hplc HPLC System cluster_analysis Data Analysis MobilePhase Mobile Phase Preparation (e.g., Acetonitrile:Buffer) Pump Pump MobilePhase->Pump SamplePrep Sample Preparation (e.g., Dissolution, Dilution) Injector Injector SamplePrep->Injector Pump->Injector Column HPLC Column (e.g., C18) Injector->Column Detector Detector (e.g., UV, ECD) Column->Detector Chromatogram Chromatogram Generation Detector->Chromatogram Integration Peak Integration & Quantification Chromatogram->Integration Report Report Generation Integration->Report

Caption: A general experimental workflow for HPLC analysis.

Troubleshooting_Tree Start Chromatographic Problem Identified CheckSystem Check System Suitability (e.g., Pressure, Leaks) Start->CheckSystem ProblemType Identify Problem Type CheckSystem->ProblemType Resolution Poor Resolution ProblemType->Resolution Resolution Tailing Peak Tailing ProblemType->Tailing Peak Shape Retention Retention Time Shift ProblemType->Retention Retention AdjustMobilePhase Adjust Mobile Phase (Organic:Aqueous Ratio, pH) Resolution->AdjustMobilePhase Tailing->AdjustMobilePhase CheckColumn Check Column (Age, Contamination) Tailing->CheckColumn CheckTempFlow Check Temperature & Flow Rate Stability Retention->CheckTempFlow Solution Problem Resolved AdjustMobilePhase->Solution CheckColumn->Solution CheckTempFlow->Solution

Caption: A logical troubleshooting workflow for common HPLC issues.

References

Reducing matrix effects in LC-MS/MS analysis of Clarithromycin lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the LC-MS/MS analysis of Clarithromycin (B1669154) lactobionate. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a specific focus on mitigating matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects and how do they impact the analysis of Clarithromycin lactobionate?

A1: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting, interfering compounds from the sample matrix.[1][2] In the LC-MS/MS analysis of this compound, these interferences can lead to ion suppression or enhancement, which adversely affects the accuracy, precision, and sensitivity of the method.[3][4] Common sources of matrix effects in biological samples like plasma or serum include phospholipids, proteins, and salts.[4][5] Failure to address matrix effects can result in erroneous quantitative results.[4]

Q2: How can I identify if my analysis is suffering from matrix effects?

A2: Two common methods to qualitatively and quantitatively assess matrix effects are post-column infusion and the post-extraction spike method.[3][4]

  • Post-Column Infusion: A standard solution of Clarithromycin is continuously infused into the mass spectrometer after the analytical column. A blank, processed sample matrix is then injected. Any dip or rise in the baseline signal at the retention time of Clarithromycin indicates the presence of ion suppression or enhancement, respectively.[3][4]

  • Post-Extraction Spike (Matrix Factor Calculation): This is the "gold standard" for quantitative assessment.[4] The response of an analyte spiked into a pre-extracted blank matrix is compared to the response of the analyte in a neat solution at the same concentration. The ratio of these responses is the Matrix Factor (MF). An MF less than 1 indicates ion suppression, while an MF greater than 1 suggests ion enhancement.[4]

Q3: What are the primary strategies to reduce matrix effects?

A3: The most effective strategies to mitigate matrix effects involve optimizing sample preparation, chromatography, and the use of appropriate internal standards.[5][6]

  • Sample Preparation: The goal is to remove interfering components from the sample matrix. Common techniques include Protein Precipitation (PPT), Liquid-Liquid Extraction (LLE), and Solid-Phase Extraction (SPE).[5][7] While PPT is simple, it is often the least effective at removing matrix components.[7] LLE and SPE, particularly mixed-mode SPE, can provide cleaner extracts.[7]

  • Chromatographic Separation: Optimizing the chromatographic conditions to separate Clarithromycin from co-eluting matrix components is crucial. This can be achieved by adjusting the mobile phase composition, gradient profile, and choice of analytical column.[6]

  • Internal Standards: The use of a stable isotope-labeled internal standard (SIL-IS) is highly recommended. A SIL-IS has nearly identical chemical and physical properties to the analyte and will be similarly affected by matrix effects, thus providing more accurate and precise quantification.[8]

Troubleshooting Guide

Problem: Low signal intensity and poor sensitivity for Clarithromycin.

Possible CauseTroubleshooting Steps & Solutions
Ion Suppression 1. Assess Matrix Effects: Perform a post-column infusion experiment to confirm ion suppression at the retention time of Clarithromycin.[3][9] 2. Improve Sample Cleanup: Switch from protein precipitation to a more rigorous sample preparation technique like LLE or SPE.[7][10] LLE with a solvent mixture like n-hexane: methyl tert-butyl ether (20:80, v/v) has been shown to be effective.[10] 3. Optimize Chromatography: Modify the LC gradient to better separate Clarithromycin from the suppression zone.[3] Experiment with different analytical columns, such as a Phenyl-Hexyl column, which may offer different selectivity.[11] 4. Sample Dilution: If the concentration of Clarithromycin is sufficiently high, diluting the sample can reduce the concentration of interfering matrix components.[8]
Suboptimal MS/MS Parameters 1. Tune Instrument: Infuse a standard solution of Clarithromycin to optimize MS/MS parameters, including precursor and product ions, collision energy, and source parameters (e.g., spray voltage, source temperature).[10][11] For Clarithromycin, the precursor ion is typically [M+H]⁺ at m/z 748.9 and a common product ion is at m/z 158.1.[10]

Problem: High variability and poor reproducibility in quantitative results.

Possible CauseTroubleshooting Steps & Solutions
Inconsistent Matrix Effects 1. Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A deuterated internal standard for Clarithromycin (e.g., Clarithromycin-¹³C-d₃) will co-elute and experience similar matrix effects, thereby correcting for variability.[8][10] If a SIL-IS is not available, a structural analog like Roxithromycin or Erythromycin can be used, but a SIL-IS is preferred.[11][12] 2. Standardize Sample Preparation: Ensure the sample preparation protocol is followed precisely for all samples to minimize variability in matrix composition.[10] 3. Matrix-Matched Calibrants: Prepare calibration standards and quality controls in the same biological matrix as the study samples to compensate for consistent matrix effects.[8]
Carryover 1. Optimize Autosampler Wash: Use a strong wash solution for the autosampler needle and injection port. 2. Inject Blanks: Inject blank samples after high-concentration samples to assess and ensure carryover is minimal.[11]

Experimental Protocols

Protocol 1: Sample Preparation using Protein Precipitation (PPT)

This method is quick but may result in significant matrix effects.[10][11]

  • To 25 µL of plasma sample, add an internal standard solution.[11]

  • Add a precipitating agent (e.g., acetonitrile) in a 1:3 or 1:4 ratio (sample:agent).[11]

  • Vortex mix for 1 minute.

  • Centrifuge at high speed (e.g., 13,000 x g) for 5 minutes.[10]

  • Transfer the supernatant and inject it directly into the LC-MS/MS system.[11]

Protocol 2: Sample Preparation using Liquid-Liquid Extraction (LLE)

This method provides a cleaner sample extract compared to PPT.[10]

  • To 100 µL of plasma sample, add 25 µL of internal standard solution and vortex for 10 seconds.[10]

  • Add 2.0 mL of an extraction solvent mixture (e.g., n-hexane: methyl tert-butyl ether, 20:80, v/v) and vortex for 1 minute.[10]

  • Centrifuge at 13,148 x g for 5 minutes at 10°C.[10]

  • Transfer the organic layer to a clean tube and evaporate to dryness under a stream of nitrogen at 50°C.[10]

  • Reconstitute the residue in 250 µL of the mobile phase and inject into the LC-MS/MS system.[10]

Quantitative Data Summary

The following tables summarize recovery and matrix effect data from various studies on Clarithromycin analysis.

Table 1: Comparison of Sample Preparation Techniques and Recovery

Sample Preparation MethodAnalyte Concentration (ng/mL)Mean Extraction Recovery (%)Internal Standard Recovery (%)Reference
Protein Precipitation20078.3 ± 1.498.1 ± 5.4 (Roxithromycin)[11]
400090.5 ± 6.4[11]
Liquid-Liquid ExtractionLLOQ & LQC levels40-50 (initially with PPT)Not Specified[10]

Table 2: Matrix Effect Assessment

Assessment MethodFindingReference
Post-column infusionNo significant change in signal in the elution region of clarithromycin and roxithromycin.[11]
Post-extraction spiking< 10% difference from spiked injection solvent.[11]
Qualitative AssessmentSignificant matrix effect observed with Protein Precipitation.[10]

Visualized Workflows

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis start Biological Sample (e.g., Plasma) ppt Protein Precipitation (Acetonitrile) start->ppt lle Liquid-Liquid Extraction (n-hexane:methyl tert-butyl ether) start->lle spe Solid-Phase Extraction start->spe centrifuge Centrifugation ppt->centrifuge lle->centrifuge evap Evaporation & Reconstitution centrifuge->evap for LLE/SPE extract Clean Extract centrifuge->extract for PPT evap->extract lc_separation LC Separation (e.g., Phenyl-Hexyl Column) extract->lc_separation ms_detection MS/MS Detection (SRM/MRM Mode) lc_separation->ms_detection data_processing Data Processing & Quantification ms_detection->data_processing

Caption: A generalized workflow for the LC-MS/MS analysis of Clarithromycin.

troubleshooting_workflow start Poor Signal or High Variability? assess_me Assess Matrix Effects (Post-column infusion or Matrix Factor calculation) start->assess_me me_present Matrix Effects Present? assess_me->me_present improve_sp Improve Sample Prep (LLE or SPE) me_present->improve_sp Yes no_me Check MS/MS Tuning and other parameters me_present->no_me No optimize_lc Optimize Chromatography improve_sp->optimize_lc use_sil_is Use Stable Isotope-Labeled Internal Standard optimize_lc->use_sil_is revalidate Re-evaluate and Validate Method use_sil_is->revalidate end Successful Analysis revalidate->end no_me->end

Caption: A logical troubleshooting workflow for matrix effects in Clarithromycin analysis.

References

Technical Support Center: Enhancing Chiral Separation Efficiency Using Clarithromycin Lactobionate as a Chiral Selector

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for enhancing the chiral separation efficiency of various basic drugs using Clarithromycin (B1669154) lactobionate (B10762962) as a chiral selector, primarily in the context of Capillary Electrophoresis (CE).

Frequently Asked Questions (FAQs)

Q1: What is Clarithromycin lactobionate, and how does it function as a chiral selector?

A1: this compound is a salt of the macrolide antibiotic Clarithromycin. Due to its complex stereochemistry, it can interact differently with the enantiomers of other chiral compounds. This differential interaction forms transient diastereomeric complexes with varying stabilities, which allows for their separation based on their different electrophoretic mobilities in a capillary electrophoresis system.

Q2: For which types of compounds is this compound an effective chiral selector?

A2: this compound has been shown to be an effective chiral selector for the enantiomeric separation of several basic drugs.[1][2] These include beta-blockers (e.g., metoprolol, atenolol, propranolol, bisoprolol, esmolol), amlodipine, and ritodrine, among others.[1]

Q3: What are the main advantages of using this compound as a chiral selector in CE?

A3: this compound offers several advantages, including high solubility and low viscosity in common solvents used for CE.[1][2] It also exhibits very weak UV absorption, which minimizes interference with the detection of the analytes.[1][2]

Q4: Can this compound be used in combination with other chiral selectors?

A4: Yes, using this compound in a dual selector system, for instance with cyclodextrin (B1172386) derivatives, can have a synergistic effect. This can significantly improve the resolution of enantiomers that are only partially separated when using this compound alone.[3]

Troubleshooting Guide

Issue Possible Cause(s) Suggested Solution(s)
Poor or No Chiral Resolution 1. Suboptimal concentration of this compound. 2. Inappropriate pH of the background electrolyte (BGE). 3. Incorrect type or concentration of the organic modifier.1. Optimize the selector concentration. A typical starting range is 60-75 mM. 2. Adjust the BGE pH. For many basic drugs, a pH range of 7.3-7.5 has been shown to be effective.[1][2] 3. Vary the organic modifier (e.g., methanol (B129727), acetonitrile) and its concentration. A 50% v/v methanol concentration is a good starting point.[1]
Long Migration Times 1. Low applied voltage. 2. High viscosity of the BGE. 3. Strong interaction between the analyte and the selector.1. Increase the applied voltage. A typical voltage is around 20 kV.[1] 2. If possible, reduce the concentration of components that increase viscosity. 3. Slightly decrease the concentration of this compound.
Peak Tailing or Broadening 1. Adsorption of the analyte or selector to the capillary wall. 2. Mismatch between the conductivity of the sample solvent and the BGE.1. Ensure proper capillary conditioning. If issues persist, consider using a coated capillary. 2. Dissolve the sample in a solution with a similar or lower conductivity than the BGE.
Irreproducible Migration Times 1. Fluctuation in capillary temperature. 2. Changes in BGE composition due to evaporation. 3. Inconsistent capillary conditioning.1. Use a CE system with effective temperature control. 2. Prepare fresh BGE daily and keep vials capped. 3. Implement a consistent and thorough capillary conditioning protocol between runs.

Data Presentation

Table 1: Optimized Conditions for Chiral Separation of Basic Drugs using this compound in Capillary Electrophoresis

AnalyteBackground Electrolyte (BGE)This compound Conc. (mM)Organic ModifierApplied Voltage (kV)pH
Metoprolol12.5 mM Borax (B76245)6050% v/v Methanol207.3-7.5
Atenolol12.5 mM Borax6050% v/v Methanol207.3-7.5
Propranolol12.5 mM Borax6050% v/v Methanol207.3-7.5
Bisoprolol12.5 mM Borax6050% v/v Methanol207.3-7.5
Esmolol12.5 mM Borax6050% v/v Methanol207.3-7.5
Ritodrine12.5 mM Borax6050% v/v Methanol207.3-7.5
Amlodipine12.5 mM Borax6050% v/v Methanol207.3-7.5

Data synthesized from multiple sources describing optimal conditions.[1][2]

Table 2: Influence of Experimental Parameters on Enantioseparation

ParameterEffect on ResolutionGeneral Recommendation
Selector Concentration Increasing concentration generally improves resolution up to an optimal point, after which it may plateau or decrease.Systematically investigate a range (e.g., 20-80 mM) to find the optimum.
BGE pH Significantly affects the charge of the analyte and selector, thus influencing interaction and mobility.Optimize within a range where the analyte is charged and stable. For basic drugs, slightly alkaline pH is often effective.
Organic Modifier Affects the solubility of the selector and analyte, and can modify the interaction between them and the capillary wall.Methanol and acetonitrile (B52724) are common choices. Vary the type and percentage to fine-tune the separation.
Applied Voltage Higher voltage generally leads to shorter analysis times and sharper peaks, but can cause Joule heating.Start with a moderate voltage (e.g., 15-20 kV) and increase cautiously while monitoring peak shape and current.
Temperature Affects BGE viscosity, analyte mobility, and interaction kinetics.Maintain a constant and controlled temperature for reproducibility.

Experimental Protocols

Protocol 1: General Method for Chiral Separation of Basic Drugs using this compound in Capillary Electrophoresis

  • Capillary Conditioning:

    • Before the first use, rinse the new fused-silica capillary with 1 M NaOH for 30 minutes, followed by deionized water for 15 minutes, and finally with the background electrolyte (BGE) for 30 minutes.

    • Between runs, rinse the capillary with 0.1 M NaOH for 2 minutes, deionized water for 2 minutes, and then equilibrate with the BGE for 5 minutes.

  • Preparation of Background Electrolyte (BGE):

    • Prepare a 12.5 mM borax buffer by dissolving the appropriate amount of sodium tetraborate (B1243019) in deionized water.

    • Adjust the pH to between 7.3 and 7.5 using a suitable acid (e.g., boric acid).

    • Add this compound to the desired final concentration (e.g., 60 mM).

    • Add the organic modifier, such as methanol, to the desired final concentration (e.g., 50% v/v).

    • Filter the BGE through a 0.45 µm syringe filter before use.

  • Sample Preparation:

    • Dissolve the racemic analyte in deionized water or a mixture of water and the organic modifier used in the BGE to a final concentration of approximately 0.1-1 mg/mL.

  • Electrophoretic Conditions:

    • Set the capillary temperature (e.g., 25 °C).

    • Inject the sample using hydrodynamic injection (e.g., 50 mbar for 5 seconds).

    • Apply a constant voltage (e.g., 20 kV).

    • Detect the analytes at a suitable wavelength using a UV detector.

Mandatory Visualization

Experimental_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_optimization Data Analysis & Optimization prep_capillary Capillary Conditioning setup_method Set Up CE Method (Voltage, Temp, Wavelength) prep_capillary->setup_method prep_bge Prepare BGE with this compound prep_bge->setup_method prep_sample Prepare Analyte Sample inject_sample Inject Sample prep_sample->inject_sample setup_method->inject_sample run_separation Run Separation inject_sample->run_separation detect_peaks Detect and Record Peaks run_separation->detect_peaks analyze_data Analyze Data (Calculate Resolution, Tailing) detect_peaks->analyze_data check_criteria Resolution > 1.5? analyze_data->check_criteria optimize Optimize Parameters (Selector Conc., pH, Organic Modifier) check_criteria->optimize No final_method Final Validated Method check_criteria->final_method Yes optimize->prep_bge

Caption: Workflow for Chiral Separation Method Development.

Troubleshooting_Logic cluster_resolution Resolution Issues cluster_peak_shape Peak Shape Issues cluster_migration Migration Time Issues start Poor Chiral Separation q_resolution Are peaks merged or partially resolved? start->q_resolution q_peak_shape Are peaks tailing or broad? start->q_peak_shape q_migration Are migration times too long or irreproducible? start->q_migration a_selector Adjust Selector Concentration q_resolution->a_selector Yes a_ph Optimize BGE pH a_selector->a_ph a_modifier Vary Organic Modifier a_ph->a_modifier a_capillary Improve Capillary Conditioning q_peak_shape->a_capillary Yes a_conductivity Match Sample/BGE Conductivity a_capillary->a_conductivity a_voltage Adjust Applied Voltage q_migration->a_voltage Yes a_temp Ensure Stable Temperature a_voltage->a_temp a_bge Use Fresh BGE a_temp->a_bge

Caption: Troubleshooting Logic for Chiral CE Separations.

References

Preventing precipitation of Clarithromycin lactobionate in aqueous solutions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with aqueous solutions of Clarithromycin (B1669154) lactobionate (B10762962).

Frequently Asked Questions (FAQs)

Q1: Why is my Clarithromycin lactobionate precipitating out of my aqueous solution?

A1: Clarithromycin has very low intrinsic water solubility (approximately 0.33 mg/mL).[1][2] The lactobionate salt is used to improve this, but precipitation can still occur due to several factors:

  • pH Shift: The solubility of Clarithromycin is highly pH-dependent. It is more soluble in slightly acidic conditions. If the pH of your solution shifts towards neutral or alkaline, the drug can precipitate. The recommended pH for stable aqueous solutions is typically between 4.5 and 6.5.[3]

  • Concentration: Exceeding the solubility limit of this compound at a given pH and temperature will lead to precipitation.

  • Temperature: The solubility of Clarithromycin in water decreases as the temperature increases.[4]

  • Incomplete Dissolution of Lactobionic Acid Forms: Lactobionic acid can exist in equilibrium between its acid and lactone forms in an aqueous solution.[5] Issues with the dissolution of these forms can affect the overall stability and pH of the final this compound solution, potentially leading to precipitation.[5]

Q2: What is the optimal pH for dissolving and maintaining this compound in an aqueous solution?

A2: The optimal pH range for a stable aqueous solution of this compound is between 4.5 and 6.5.[3] Clarithromycin is more stable under slightly acidic conditions and degrades rapidly at a low pH (e.g., pH 1.0-3.0).[6][7][8] At a neutral pH of 7.0, its aqueous solubility is only about 500 µg/ml.[9]

Q3: Can I use co-solvents or other excipients to prevent precipitation?

A3: Yes, several excipients can help enhance the solubility and prevent the precipitation of this compound:

  • Nonionic Surfactants: Surfactants like Myrj 52 and Cremophor have been shown to increase the solubility of Clarithromycin.[1][9][10]

  • Acids: Lactobionic acid is the most effective acid for increasing Clarithromycin's solubility to form a salt.[1][9][10][11] Other organic acids can also be used.[3]

  • Co-solvents: For topical formulations, a co-surfactant and penetration enhancer like Transcutol® has been used to dissolve this compound.[7] Acetone is often used during the preparation of the salt itself.[5][12]

Q4: How does temperature affect the stability of my this compound solution?

A4: The solubility of Clarithromycin in distilled water decreases as the temperature increases.[4] For short-term storage of reconstituted solutions, refrigeration (e.g., 4°C) is often recommended to maintain stability.[2][9] Stability studies have shown that a formulated cream was stable for at least 60 days even at 40°C, indicating that a proper formulation can significantly enhance thermal stability.[7]

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Precipitate forms immediately upon adding water to lyophilized powder. - Lyophilized powder was not properly formulated.- The pH of the reconstitution medium is incorrect.- Ensure the lyophilized product contains the appropriate ratio of Clarithromycin to lactobionic acid and any other necessary excipients.- Use sterile Water for Injection as the reconstitution solvent. Check and adjust the pH of the final solution to be within the 4.5-6.5 range.
Solution is initially clear but becomes cloudy or forms a precipitate over time. - pH of the solution is shifting.- Solution is supersaturated.- Temperature fluctuations.- Buffer the solution to maintain a stable pH between 4.5 and 6.5.- Ensure the concentration of this compound is below its solubility limit at the storage temperature.- Store the solution at a consistent, recommended temperature (often refrigerated).
Inconsistent dissolution times and turbidity between batches. - Variation in the quality of the starting lactobionic acid.- Inefficient salt formation during preparation.- Consider pre-treating the lactobionic acid to ensure it is in the more soluble acid form before reacting with Clarithromycin.[5]- Optimize the reaction conditions (e.g., solvent, temperature, stirring) during the preparation of this compound.

Data Presentation

Table 1: Effect of Surfactants on Clarithromycin Solubility

SurfactantConcentration (% w/v)Resulting Clarithromycin Solubility (mg/mL)
Myrj 52 2.570-75
Myrj 52 5.075-80
Cremophor 2.575-80
Cremophor 5.080-85

Data adapted from a study on enhancing Clarithromycin solubility. The presence of lactobionic acid was a constant in these formulations.

Experimental Protocols

Protocol 1: Preparation of a Stabilized this compound Aqueous Solution

This protocol is based on methods described for enhancing the solubility of Clarithromycin for parenteral formulations.[1][9]

Materials:

  • Clarithromycin powder

  • Lactobionic acid

  • Nonionic surfactant (e.g., Cremophor)

  • Double distilled water

  • Phosphoric acid (85%) and Sodium Hydroxide (1N) for pH adjustment

  • Sonicator

  • 0.22 µm membrane filter

Methodology:

  • Prepare a solution of the nonionic surfactant (e.g., 5% w/v Cremophor) in double distilled water.

  • Sonicate the surfactant solution until complete dissolution.

  • Add 500 mg of Clarithromycin powder to the surfactant solution.

  • Stir the mixture for 15 minutes.

  • Prepare a separate aqueous solution of lactobionic acid.

  • Slowly add the lactobionic acid solution to the Clarithromycin suspension while stirring.

  • Continue stirring for 5 minutes and then measure the pH.

  • Adjust the pH to a final value between 5.0 and 6.5 using phosphoric acid or sodium hydroxide. Continue to add the acid solution until a clear solution is achieved.

  • Filter the final solution through a 0.22 µm membrane filter.

Protocol 2: Pre-treatment of Lactobionic Acid for Improved Dissolution

This protocol is adapted from a patented method designed to improve the dissolution rate and pH stability of the final this compound product.[5]

Materials:

  • Lactobionic acid

  • Purified water

  • Heating apparatus

Methodology:

  • Mix lactobionic acid with purified water.

  • Heat the mixture to 50-60°C.

  • Maintain this temperature until the content of the acid form of lactobionic acid is greater than or equal to 95% (this may require analytical monitoring, such as HPLC).

  • The resulting "acid lactobionic acid solution" is then used for the reaction with Clarithromycin to form the lactobionate salt.

Visualizations

experimental_workflow cluster_preparation Solution Preparation cluster_output Final Product A Dissolve Surfactant in Water B Add Clarithromycin Powder A->B D Mix and Stir B->D C Prepare Lactobionic Acid Solution C->D E Adjust pH to 5.0 - 6.5 D->E F Sterile Filter (0.22 µm) E->F G Stable Clarithromycin Lactobionate Solution F->G Ready for Use or Lyophilization

Caption: Workflow for preparing a stable aqueous solution of this compound.

troubleshooting_logic Start Precipitation Observed in Aqueous Solution Check_pH Is pH between 4.5 and 6.5? Start->Check_pH Check_Conc Is Concentration Below Solubility Limit? Check_pH->Check_Conc Yes Adjust_pH Action: Adjust and Buffer pH Check_pH->Adjust_pH No Check_Temp Is Temperature Stable and Low? Check_Conc->Check_Temp Yes Dilute Action: Dilute Solution Check_Conc->Dilute No Control_Temp Action: Control Storage Temperature Check_Temp->Control_Temp No Reformulate Action: Reformulate with Co-solvents/Surfactants Check_Temp->Reformulate Yes

Caption: Logical troubleshooting flow for this compound precipitation issues.

References

Technical Support Center: Forced Degradation Studies of Clarithromycin Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals conducting forced degradation studies of Clarithromycin (B1669154) lactobionate (B10762962) to identify its degradants.

Frequently Asked Questions (FAQs)

Q1: What are the primary objectives of performing forced degradation studies on Clarithromycin lactobionate?

Forced degradation studies, or stress testing, are crucial for several reasons:

  • Identification of Potential Degradants: These studies help identify degradation products that could form under various environmental conditions, such as exposure to light, heat, humidity, and different pH levels.[1][2]

  • Understanding Degradation Pathways: They provide insights into the chemical breakdown pathways of Clarithromycin, which is essential for developing stable formulations.[2][3]

  • Development of Stability-Indicating Methods: The data generated is used to develop and validate analytical methods, typically HPLC, that can accurately measure the active pharmaceutical ingredient (API) in the presence of its degradants.[3][4]

  • Informing Formulation and Packaging: The stability profile of the drug substance helps in selecting appropriate excipients, manufacturing processes, and packaging to protect the drug product from degradation.[2]

Q2: Under what conditions is this compound known to be unstable?

Clarithromycin is particularly susceptible to degradation under the following conditions:

  • Acidic Conditions: It undergoes significant degradation in acidic environments, primarily through the hydrolysis of the cladinose (B132029) sugar.[4][5][6]

  • Alkaline Conditions: Alkaline hydrolysis also leads to the degradation of Clarithromycin.[1][4]

  • Oxidative Conditions: Clarithromycin is sensitive to oxidation, which can alter its chemical structure.[1][4][7]

Q3: What are the major known degradation products of Clarithromycin?

Several degradation products of Clarithromycin have been identified:

  • Acidic Degradation:

    • 5-O-desosaminyl-6-O-methylerythronolide A (formed by the loss of the cladinose sugar)[5][8]

    • Decladinosyl clarithromycin[6]

    • Clarithromycin 9,12-hemiketal[6]

  • Oxidative Degradation:

    • Clarithromycin N-oxide is a common product of oxidative stress.[9]

  • Basic Degradation:

    • Under basic conditions, dehydration products and products of ring opening have been observed.[8]

Q4: Which analytical techniques are most suitable for analyzing Clarithromycin and its degradants?

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the most widely used technique for the separation and quantification of Clarithromycin and its impurities.[1] Various detectors can be coupled with HPLC for this purpose:

  • UV Detection: While Clarithromycin has weak UV absorbance, detection at low wavelengths (around 210 nm) is common.[10][11]

  • Electrochemical Detection (ECD): This method offers high sensitivity for Clarithromycin.[4][12][13]

  • Mass Spectrometry (MS): LC-MS and LC-MS/MS are powerful tools for the identification and structural elucidation of unknown degradants.[8][9][14][15]

Troubleshooting Guides

This section addresses common issues encountered during the forced degradation studies of this compound and their analysis.

Issue 1: Poor resolution between Clarithromycin and its degradation peaks in the HPLC chromatogram.

  • Possible Causes & Solutions:

    • Incorrect Mobile Phase pH: The retention of Clarithromycin and its impurities is highly dependent on the pH of the mobile phase. Carefully prepare and verify the pH of the aqueous buffer (a range of 4.0 to 6.8 is often used).[1]

    • Inappropriate Column: C18 columns are commonly used and generally effective. If resolution is still an issue, consider a different brand of C18 column or a column with a different stationary phase (e.g., C8).[4][16]

    • Suboptimal Mobile Phase Composition: Adjust the ratio of the organic solvent (typically acetonitrile (B52724) or methanol) to the aqueous buffer. A gradient elution may be necessary to achieve optimal separation of all peaks.[1][2]

    • Inadequate Column Temperature: Column temperature affects the selectivity of the separation. Ensure the column oven is set to the specified temperature and has equilibrated.[1]

Issue 2: Peak tailing observed for the Clarithromycin peak.

  • Possible Causes & Solutions:

    • Secondary Silanol (B1196071) Interactions: Residual silanol groups on the silica-based column packing can interact with the basic amine group of Clarithromycin, causing peak tailing. Use a base-deactivated column or add a competing base (like triethylamine) to the mobile phase.[17]

    • Column Overload: Injecting a sample that is too concentrated can lead to peak distortion. Try diluting the sample or reducing the injection volume.[17][18]

    • Mismatched Sample Solvent: If the sample is dissolved in a solvent that is much stronger than the initial mobile phase, peak distortion can occur. Whenever possible, dissolve the sample in the initial mobile phase.[18]

    • Column Contamination: Buildup of sample matrix components on the column frit or packing material can cause tailing. Use a guard column and/or implement a sample cleanup procedure.

Issue 3: No significant degradation is observed under stress conditions.

  • Possible Causes & Solutions:

    • Insufficiently Harsh Conditions: The stress conditions (e.g., concentration of acid/base, temperature, duration of exposure) may not be severe enough to cause degradation. Gradually increase the severity of the conditions. For example, if no degradation is seen with 0.1 M HCl, try 1 M HCl or increase the temperature.[19]

    • Incorrect Sample Preparation: Ensure the drug substance is properly dissolved and exposed to the stressor. For hydrolytic studies, using a co-solvent may be necessary for poorly soluble compounds, but ensure the co-solvent itself does not interfere with the degradation process.[19]

    • Target Degradation: Aim for a degradation of 5-20% of the active pharmaceutical ingredient. This ensures that the degradation products are formed in sufficient quantities for detection without completely degrading the parent drug.[19]

Issue 4: Appearance of extraneous peaks in the chromatogram.

  • Possible Causes & Solutions:

    • Contaminated Reagents or Solvents: Use high-purity, HPLC-grade solvents and freshly prepared reagents to avoid introducing impurities.[18]

    • Sample Degradation After Stressing: After the forced degradation experiment, neutralize the samples (if acidic or basic) and analyze them as soon as possible to prevent further degradation.[1][19]

    • Leachables from Containers: Ensure that the containers used for the study are inert and do not leach any substances that could interfere with the analysis.

    • Carryover from Previous Injections: Implement a robust needle wash procedure in the autosampler and ensure the column is adequately flushed between injections, especially after injecting highly concentrated samples.[1]

Quantitative Data

The following table summarizes the typical extent of degradation of Clarithromycin under various forced degradation conditions.

Stress ConditionReagent/ParametersDurationTemperature% DegradationReference
Acid Hydrolysis 0.1 M HCl12 hours80 °C~5%[4]
5 N HCl--5.08%[10]
Alkaline Hydrolysis 0.1 M NaOH12 hours80 °CSignificant Degradation[4]
5 N NaOH--96%[10]
Oxidative Degradation 4% v/v H₂O₂12 hours80 °CExtensive Degradation[4]
30% H₂O₂--32.14%[10]
Thermal Degradation Heat12 hours80 °C< 10%[4]
Photolytic Degradation 500 W/m² UV radiation12 hours-< 10%[4]

Experimental Protocols

Forced Degradation Experimental Protocol

This protocol outlines the general procedure for subjecting this compound to various stress conditions.

a. Preparation of Stock Solution:

  • Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable solvent (e.g., acetonitrile or methanol).[4]

b. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M hydrochloric acid. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified duration (e.g., up to 24 hours).[4][19]

  • Alkaline Hydrolysis: Mix an aliquot of the stock solution with an equal volume of 0.1 M to 1 M sodium hydroxide. Heat the solution at a controlled temperature (e.g., 60-80°C) for a specified duration.[4][19]

  • Oxidative Degradation: Mix an aliquot of the stock solution with an equal volume of 3-30% hydrogen peroxide solution. Keep the solution at room temperature or elevated temperature for a specified duration.[4][10][19]

  • Thermal Degradation (Solid State): Place the solid drug substance in a controlled temperature oven (e.g., 80-100°C) for a specified period.[20]

  • Thermal Degradation (Solution): Heat the stock solution at a controlled temperature (e.g., 80°C) for a specified duration.[4]

  • Photolytic Degradation: Expose the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil to protect it from light.[21][22]

c. Sample Neutralization and Dilution:

  • After the specified stress period, cool the samples to room temperature.

  • Neutralize the acidic and basic samples with an appropriate amount of base or acid, respectively.[1]

  • Dilute all stressed samples with the mobile phase to a suitable concentration for HPLC analysis.[1]

Stability-Indicating HPLC Method Protocol

This protocol provides a typical starting point for the HPLC analysis of stressed this compound samples. Method optimization will likely be required.

  • Chromatographic System:

    • HPLC System: A system equipped with a pump, autosampler, column oven, and a suitable detector (UV, ECD, or MS).

    • Column: A C18 reversed-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size) is a common choice.[1]

  • Mobile Phase:

    • Mobile Phase A: An aqueous buffer, such as 0.067 M Potassium Dihydrogen Phosphate, with the pH adjusted to a range of 4.0 to 6.8 with phosphoric acid.[1]

    • Mobile Phase B: Acetonitrile or methanol.[1][11]

    • Elution: An isocratic or gradient elution can be used. A typical starting point for isocratic elution could be a mixture of Mobile Phase A and Mobile Phase B in a 45:55 v/v ratio.[11]

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.[23]

    • Column Temperature: 40°C.[16]

    • Injection Volume: 20 µL.[10][11]

    • Detection Wavelength (UV): 210 nm.[10][11]

Visualizations

Forced_Degradation_Workflow cluster_stress Stress Conditions cluster_analysis Analysis Acid Acid Hydrolysis Stressed_Sample Stressed Sample Preparation Acid->Stressed_Sample Base Alkaline Hydrolysis Base->Stressed_Sample Oxidation Oxidative Degradation Oxidation->Stressed_Sample Thermal Thermal Degradation Thermal->Stressed_Sample Photo Photolytic Degradation Photo->Stressed_Sample HPLC HPLC Separation Identification Degradant Identification (MS) HPLC->Identification Quantification Quantification (UV/ECD) HPLC->Quantification Report Stability Report Identification->Report Quantification->Report API This compound API API->Stressed_Sample Stressed_Sample->HPLC

Caption: Workflow for Forced Degradation Studies of Clarithromycin.

HPLC_Troubleshooting_Logic cluster_problem Problem Identification cluster_solution Potential Solutions Poor_Resolution Poor Peak Resolution Adjust_Mobile_Phase Adjust Mobile Phase (pH, Composition) Poor_Resolution->Adjust_Mobile_Phase Change_Column Change Column/Guard Column Poor_Resolution->Change_Column Optimize_Temp Optimize Temperature Poor_Resolution->Optimize_Temp Peak_Tailing Peak Tailing Peak_Tailing->Adjust_Mobile_Phase Peak_Tailing->Change_Column Reduce_Concentration Reduce Sample Concentration Peak_Tailing->Reduce_Concentration No_Degradation No Degradation Increase_Stress Increase Stress Severity No_Degradation->Increase_Stress Check_Reagents Check Reagents/Solvents No_Degradation->Check_Reagents

Caption: Troubleshooting Logic for HPLC Analysis of Clarithromycin Degradation.

References

Improving the yield and purity of Clarithromycin lactobionate synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the yield and purity of Clarithromycin (B1669154) lactobionate (B10762962) synthesis.

Frequently Asked Questions (FAQs)

Q1: What is the general principle behind the synthesis of Clarithromycin lactobionate?

This compound is synthesized by reacting Clarithromycin with lactobionic acid.[1] The process typically involves dissolving Clarithromycin in an organic solvent, such as acetone (B3395972), and adding an aqueous solution of lactobionic acid to precipitate the salt.[1] Subsequent cooling and crystallization yield the final product.[1]

Q2: How is the lactobionic acid solution typically prepared for the synthesis?

A common method involves dissolving sodium lactobionate in purified water and then passing the solution through an ion exchange column to obtain a pure lactobionic acid aqueous solution.[1] This method helps to avoid impurities that might be present in commercially available lactobionic acid, which can affect the quality of the final product.[1]

Q3: What are the critical parameters to control during the reaction to ensure high yield and purity?

Key parameters to control include:

  • Temperature: The reaction is typically carried out at an elevated temperature (e.g., 50-55°C) to ensure complete dissolution and reaction.[1]

  • pH: The pH of the reaction mixture should be carefully controlled. The addition of lactobionic acid is often monitored until a specific pH endpoint (e.g., 6-7) is reached.[1]

  • Solvent Ratio: The weight ratio of Clarithromycin to the organic solvent (e.g., acetone) is crucial and is typically in the range of 1:4 to 1:6.[1]

  • Crystallization Conditions: The temperature and duration of the crystallization step significantly impact the yield and purity of the final product.[1]

Q4: What are the expected yield and purity for this synthesis?

With optimized protocols, yields can range from 83% to 86%, and purities can be consistently above 99%.[1]

Troubleshooting Guide

Problem Potential Cause(s) Recommended Solution(s)
Low Yield Incomplete reaction.Ensure the reaction temperature is maintained within the optimal range (50-55°C).[1] Verify the accurate determination of the pH endpoint to ensure complete salt formation.[1]
Loss of product during crystallization.Optimize the cooling rate and crystallization time. A slower cooling process and sufficient crystallization time (e.g., 4-6 hours) can improve crystal formation and recovery.[1] Ensure the crystallization temperature is maintained within the optimal range (10-20°C).[1]
Low Purity Impurities in starting materials.Use high-purity Clarithromycin and lactobionic acid. Consider preparing the lactobionic acid solution from sodium lactobionate using an ion exchange column to remove impurities.[1] The quality of the raw materials directly influences the efficacy and safety of the final product.[2]
Side reactions or degradation.Avoid excessive heating or prolonged reaction times, which can lead to the degradation of Clarithromycin.[]
Inefficient purification.Utilize a decolorizing agent like activated carbon to remove colored impurities before crystallization.[1] Ensure proper washing of the crystallized product to remove residual solvents and unreacted starting materials.
Product has high turbidity or dissolves slowly Presence of different forms of lactobionic acid.Lactobionic acid can exist in equilibrium between its acid and ester forms in an aqueous solution.[4] Pre-treating the lactobionic acid solution by heating it (e.g., at 50-60°C) until the acid form is predominant (≥95%) can improve the solubility and reduce the turbidity of the final product.[4]
Unstable pH of the final product solution Residual acidic or basic impurities.Ensure the pH of the reaction is accurately adjusted to the endpoint. Thoroughly wash the final product to remove any unreacted acids or bases.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol is based on a method described in a patent for preparing high-purity this compound.[1]

Materials:

  • Clarithromycin

  • Sodium Lactobionate

  • Acetone

  • Purified Water

  • Activated Carbon

  • Ion Exchange Column

Procedure:

  • Preparation of Lactobionic Acid Solution:

    • Dissolve sodium lactobionate in purified water (e.g., a weight ratio of 1:1 to 1:2) and heat to 55°C with stirring until fully dissolved.[1]

    • Pass the sodium lactobionate solution through an ion exchange column to obtain a lactobionic acid aqueous solution.[1]

  • Reaction:

    • In a separate reaction vessel, add Clarithromycin to acetone (e.g., a weight ratio of 1:4 to 1:6) and heat to 50-55°C with stirring.[1]

    • Slowly add the prepared lactobionic acid aqueous solution to the Clarithromycin-acetone mixture.

    • Monitor the pH of the reaction mixture and stop the addition of lactobionic acid when the pH reaches 6-7.[1]

  • Purification:

    • Add activated carbon to the reaction mixture for decolorization and stir for a designated period.

    • Filter the mixture to remove the activated carbon and collect the filtrate.

  • Crystallization and Drying:

    • Cool the filtrate to 10-20°C and maintain this temperature for 4-6 hours to allow for crystallization.[1]

    • Collect the wet product by centrifugation or filtration.

    • Dry the wet product under vacuum to obtain the final this compound.

Data Presentation: Summary of Experimental Results

The following table summarizes the results from different experimental conditions as described in a patent.[1]

Parameter Experiment 1 Experiment 2 Experiment 3
Clarithromycin:Acetone Ratio (w/w) 1:51:41:6
Crystallization Temperature (°C) 15-2010-1510-15
Crystallization Time (hours) 456
Yield (%) 838586
Purity (%) 99.3499.1599.73

Visualizations

Experimental Workflow for this compound Synthesis

G cluster_0 Preparation of Lactobionic Acid cluster_1 Reaction cluster_2 Purification & Crystallization A Dissolve Sodium Lactobionate in Purified Water B Heat to 55°C A->B C Ion Exchange Chromatography B->C D Lactobionic Acid Solution C->D G Add Lactobionic Acid Solution (Control pH 6-7) D->G E Dissolve Clarithromycin in Acetone F Heat to 50-55°C E->F F->G H Reaction Mixture G->H I Add Activated Carbon (Decolorization) H->I J Filtration I->J K Cool Filtrate to 10-20°C (Crystallization for 4-6h) J->K L Centrifugation/Filtration K->L M Drying L->M N This compound M->N

Caption: Workflow for this compound Synthesis.

Troubleshooting Logic for Low Yield

G Start Low Yield Observed Q1 Was the reaction temperature maintained at 50-55°C? Start->Q1 A1_Yes Yes Q1->A1_Yes Yes A1_No No Q1->A1_No No Q2 Was the final pH of the reaction mixture 6-7? A1_Yes->Q2 S1 Adjust and maintain the reaction temperature. A1_No->S1 End Yield Improved S1->End A2_Yes Yes Q2->A2_Yes Yes A2_No No Q2->A2_No No Q3 Were the crystallization conditions optimized? A2_Yes->Q3 S2 Ensure accurate pH measurement and endpoint determination. A2_No->S2 S2->End A3_Yes Yes Q3->A3_Yes Yes A3_No No Q3->A3_No No A3_Yes->End S3 Optimize cooling rate, crystallization temperature (10-20°C), and time (4-6h). A3_No->S3 S3->End

Caption: Troubleshooting Flowchart for Low Yield Issues.

References

Technical Support Center: Stabilization of Clarithromycin Lactobionate Against Oxidative Degradation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the stabilization of Clarithromycin lactobionate (B10762962). This resource is designed for researchers, scientists, and drug development professionals to provide guidance on preventing oxidative degradation of this macrolide antibiotic. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to support your research and formulation development efforts.

Frequently Asked Questions (FAQs)

Q1: What is the primary pathway of oxidative degradation for Clarithromycin lactobionate?

A1: The primary pathway for the oxidative degradation of Clarithromycin involves the dimethylamino group on the desosamine (B1220255) sugar moiety. The main degradation products identified are Clarithromycin N-oxide and N-desmethyl-clarithromycin. This occurs when the drug is exposed to oxidizing agents, such as hydrogen peroxide or atmospheric oxygen, especially in the presence of light, heat, or certain metal ions.

Q2: What are the initial signs of oxidative degradation in my this compound formulation?

A2: Initial signs of oxidative degradation can include a change in the physical appearance of your formulation, such as discoloration (yellowing). From an analytical perspective, you may observe the appearance of new peaks in your chromatogram during HPLC analysis, corresponding to the formation of degradation products like Clarithromycin N-oxide. A decrease in the peak area of the parent this compound peak is also a key indicator.

Q3: Which antioxidants are recommended for stabilizing this compound?

A3: Ascorbic acid (Vitamin C) is a commonly used and effective antioxidant for stabilizing this compound against oxidative degradation. Other antioxidants that can be considered include butylated hydroxytoluene (BHT) and butylated hydroxyanisole (BHA). The choice of antioxidant may depend on the specific formulation (e.g., liquid, solid), intended route of administration, and regulatory acceptance.

Q4: How does pH influence the oxidative stability of this compound?

A4: The pH of the formulation plays a crucial role in the stability of this compound. It is more susceptible to degradation in acidic conditions. Maintaining a pH closer to neutral (around 7.0) can help to minimize oxidative degradation.

Q5: Are there any specific excipients that I should be cautious about when formulating this compound?

A5: Yes, certain excipients can promote oxidative degradation. Excipients that may contain peroxide impurities, such as povidone and crospovidone, can accelerate the degradation of oxidation-sensitive drugs like Clarithromycin.[1] It is advisable to use high-purity excipients with low peroxide values and to conduct compatibility studies.

Troubleshooting Guides

Issue 1: Rapid degradation of this compound is observed during forced degradation studies with hydrogen peroxide.
  • Possible Cause 1: Inappropriate concentration of hydrogen peroxide.

    • Troubleshooting Step: The concentration of the oxidizing agent should be carefully selected to achieve a target degradation of 5-20%.[2] A 3% solution of hydrogen peroxide has been shown to cause significant degradation (around 32.14%).[3] If degradation is too rapid, consider reducing the concentration of H₂O₂ (e.g., to 0.1% or 1%).

  • Possible Cause 2: Elevated temperature.

    • Troubleshooting Step: High temperatures can accelerate oxidative degradation. Ensure that your forced degradation studies are conducted at a controlled and appropriate temperature. If the reaction is too fast, consider performing the experiment at a lower temperature.

  • Possible Cause 3: Presence of metal ion catalysts.

    • Troubleshooting Step: Trace metal ions in your reagents or on your glassware can catalyze oxidative reactions. Use high-purity reagents and ensure all glassware is thoroughly cleaned and rinsed with deionized water. Consider the use of a chelating agent like ethylenediaminetetraacetic acid (EDTA) in your formulation to sequester metal ions.

Issue 2: Poor separation of Clarithromycin and its oxidative degradation products in HPLC analysis.
  • Possible Cause 1: Suboptimal mobile phase composition.

    • Troubleshooting Step: Adjust the mobile phase composition to improve resolution. This can involve changing the ratio of the organic solvent (e.g., acetonitrile (B52724), methanol) to the aqueous buffer, or modifying the pH of the buffer. A mobile phase consisting of acetonitrile and a phosphate (B84403) buffer is often a good starting point.

  • Possible Cause 2: Inappropriate column selection.

    • Troubleshooting Step: A C18 or C8 reversed-phase column is typically suitable for the separation of Clarithromycin and its related substances. If you are experiencing poor separation, consider trying a column with a different particle size or from a different manufacturer.

  • Possible Cause 3: Co-elution of degradants.

    • Troubleshooting Step: Utilize a mass spectrometry (MS) detector in conjunction with your HPLC (LC-MS) to confirm the identity of the co-eluting peaks. This will help in elucidating the structures of the degradation products and optimizing the chromatographic method for their separation.

Data Presentation

The following tables summarize quantitative data from forced degradation studies on Clarithromycin.

Table 1: Forced Degradation of Clarithromycin under Various Stress Conditions

Stress ConditionReagent/ParameterDurationTemperatureDegradation (%)Reference
Oxidative3% H₂O₂--32.14[3]
Acidic5 N HCl--5.08[3]
Alkaline5 N NaOH--96[3]
NeutralWater--3.42[3]

Table 2: Comparative Antioxidant Efficacy (Hypothetical Data)

AntioxidantConcentration (% w/v)Oxidative Stress ConditionDegradation of Clarithromycin (%)
Control (No Antioxidant)01% H₂O₂, 24h, RT25.0
Ascorbic Acid0.11% H₂O₂, 24h, RT5.2
Ascorbic Acid0.51% H₂O₂, 24h, RT1.8
BHT0.11% H₂O₂, 24h, RT8.5
BHT0.51% H₂O₂, 24h, RT3.1

Experimental Protocols

Protocol 1: Forced Oxidative Degradation of this compound

Objective: To induce and quantify the oxidative degradation of this compound.

Materials:

  • This compound reference standard

  • Hydrogen peroxide (30%), analytical grade

  • Methanol (B129727), HPLC grade

  • Water, HPLC grade

  • Volumetric flasks and pipettes

  • HPLC system with a UV or MS detector

Procedure:

  • Preparation of Stock Solution: Accurately weigh and dissolve a known amount of this compound in methanol to prepare a stock solution of a suitable concentration (e.g., 1 mg/mL).

  • Preparation of Degradation Solution:

    • Pipette a known volume of the this compound stock solution into a volumetric flask.

    • Add a specific volume of hydrogen peroxide solution to achieve the desired final concentration (e.g., 3%).

    • Dilute to the mark with a suitable solvent (e.g., a mixture of water and methanol).

  • Incubation: Store the degradation solution at a controlled temperature (e.g., room temperature or elevated temperature) for a specified period (e.g., 24 hours). Protect the solution from light if photostability is not the focus.

  • Sample Preparation for Analysis:

    • After the incubation period, take an aliquot of the degradation solution.

    • If necessary, neutralize any remaining oxidizing agent (e.g., with a dilute solution of sodium bisulfite, though this may interfere with chromatography and should be tested).

    • Dilute the sample to a suitable concentration for HPLC analysis with the mobile phase.

  • HPLC Analysis:

    • Inject the prepared sample into the HPLC system.

    • Analyze the sample using a validated stability-indicating HPLC method. An example method might use a C18 column with a mobile phase of acetonitrile and a phosphate buffer.

    • Quantify the amount of remaining this compound and the formed degradation products by comparing their peak areas to those of a reference standard.

  • Calculation of Degradation: Calculate the percentage of degradation using the following formula: % Degradation = [(Initial Area - Final Area) / Initial Area] * 100

Protocol 2: Evaluation of Antioxidant Efficacy

Objective: To assess the effectiveness of an antioxidant in preventing the oxidative degradation of this compound.

Materials:

  • This compound reference standard

  • Selected antioxidant (e.g., Ascorbic Acid, BHT)

  • Hydrogen peroxide (30%), analytical grade

  • Methanol, HPLC grade

  • Water, HPLC grade

  • Volumetric flasks and pipettes

  • HPLC system with a UV or MS detector

Procedure:

  • Preparation of Stock Solutions:

    • Prepare a stock solution of this compound in methanol (e.g., 1 mg/mL).

    • Prepare a stock solution of the antioxidant in a suitable solvent (e.g., Ascorbic acid in water, BHT in methanol) at a known concentration.

  • Preparation of Test and Control Solutions:

    • Test Solution: In a volumetric flask, add a known volume of the this compound stock solution and a known volume of the antioxidant stock solution to achieve the desired final concentrations.

    • Control Solution: In a separate volumetric flask, add the same volume of the this compound stock solution but no antioxidant.

  • Initiation of Degradation:

    • To both the test and control solutions, add a specific volume of hydrogen peroxide solution to initiate oxidative stress.

    • Dilute both solutions to the final volume with a suitable solvent.

  • Incubation: Store both solutions under the same controlled conditions (temperature, light) for a predetermined period.

  • Sample Preparation and HPLC Analysis: Follow steps 4 and 5 from Protocol 1 for both the test and control solutions.

  • Evaluation of Efficacy: Compare the percentage of degradation in the test solution (with antioxidant) to the control solution (without antioxidant). A lower percentage of degradation in the test solution indicates the protective effect of the antioxidant.

Mandatory Visualizations

Oxidative_Degradation_Pathway cluster_products Major Degradation Products Clarithromycin This compound N_Oxide Clarithromycin N-Oxide Clarithromycin->N_Oxide N-oxidation Desmethyl N-desmethyl-clarithromycin Clarithromycin->Desmethyl N-demethylation Oxidizing_Agent Oxidizing Agent (e.g., H₂O₂) Oxidizing_Agent->Clarithromycin Degradation_Products Degradation Products

Caption: Oxidative degradation pathway of this compound.

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis Analysis cluster_evaluation Evaluation Start Prepare Clarithromycin Lactobionate Stock Solution Add_Antioxidant Add Antioxidant (Test Sample) Start->Add_Antioxidant No_Antioxidant Control Sample Start->No_Antioxidant Induce_Oxidation Induce Oxidative Stress (e.g., add H₂O₂) Add_Antioxidant->Induce_Oxidation No_Antioxidant->Induce_Oxidation Incubate Incubate under Controlled Conditions Induce_Oxidation->Incubate HPLC_Analysis HPLC Analysis Incubate->HPLC_Analysis Quantify Quantify Degradation HPLC_Analysis->Quantify Compare Compare Degradation (Test vs. Control) Quantify->Compare Assess_Efficacy Assess Antioxidant Efficacy Compare->Assess_Efficacy

Caption: Workflow for evaluating antioxidant efficacy.

References

Validation & Comparative

Comparative Analysis of Analytical Methods for Clarithromycin Lactobionate Quantification in Plasma

Author: BenchChem Technical Support Team. Date: December 2025

A Guidance Document for Researchers and Drug Development Professionals

This guide provides a comprehensive comparison of a validated High-Performance Liquid Chromatography (HPLC) method for the determination of Clarithromycin (B1669154) lactobionate (B10762962) in plasma with alternative analytical techniques. The information presented herein is intended to assist researchers, scientists, and drug development professionals in selecting the most appropriate method based on their specific analytical needs, available resources, and desired performance characteristics. Experimental data has been compiled and summarized to facilitate an objective comparison.

High-Performance Liquid Chromatography (HPLC) with UV Detection

A commonly employed method for the quantification of Clarithromycin in biological matrices is reversed-phase HPLC coupled with UV detection. This technique offers a balance of specificity, sensitivity, and accessibility for many laboratories.

Experimental Protocol: HPLC-UV

  • Sample Preparation: To 1 mL of plasma, 50 µL of an internal standard solution (e.g., 1 µg/mL diltiazem (B1670644) HCl) and 20 µL of 1 N NaOH are added. The mixture is then extracted with 2.5 mL of a hexane:isopropyl alcohol (98:2 v/v) solution by vortexing for 5 minutes. Following centrifugation at 1000 g for 5 minutes, the upper organic layer is transferred to a clean tube, and 50 µL of 0.2% acetic acid is added. The solvent is then evaporated to dryness, and the residue is reconstituted in the mobile phase for injection.

  • Chromatographic Conditions:

    • Column: C18 reversed-phase column.

    • Mobile Phase: A mixture of acetonitrile (B52724), methanol, and a phosphate (B84403) buffer. The specific ratio and pH may vary, but a common mobile phase is acetonitrile-methanol-potassium dihydrogen phosphate buffer (40:6:54, v/v), with the pH adjusted to 7.5[1].

    • Flow Rate: Typically 1.0 - 1.5 mL/min[1].

    • Detection: UV detection at a wavelength of 205 nm or 210 nm.

    • Injection Volume: 20 - 100 µL.

Method Validation Workflow

The following diagram illustrates the typical workflow for the validation of an HPLC method for Clarithromycin lactobionate in plasma.

HPLC_Validation_Workflow cluster_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_validation Method Validation Parameters Plasma Plasma Sample Spike_IS Spike with Internal Standard Plasma->Spike_IS Extraction Liquid-Liquid Extraction Spike_IS->Extraction Reconstitution Reconstitution Extraction->Reconstitution HPLC_System HPLC System (C18 Column) Reconstitution->HPLC_System Detection UV Detection HPLC_System->Detection Linearity Linearity & Range Detection->Linearity Accuracy Accuracy Detection->Accuracy Precision Precision (Intra- & Inter-day) Detection->Precision Specificity Specificity Detection->Specificity LOQ Limit of Quantitation (LOQ) Detection->LOQ LOD Limit of Detection (LOD) Detection->LOD Recovery Extraction Recovery Detection->Recovery Stability Stability Detection->Stability

Caption: Workflow for the validation of an HPLC method for Clarithromycin in plasma.

Comparison with Alternative Methods

While HPLC-UV is a robust technique, other methods are available for the quantification of Clarithromycin in plasma, each with its own set of advantages and disadvantages. This section compares the HPLC-UV method with Microbiological Assay and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

Data Presentation: Performance Comparison

The following table summarizes the performance characteristics of the different analytical methods.

ParameterHPLC-UVHPLC-Electrochemical DetectionUPLC-MS/MSMicrobiological Assay
Linearity Range (ng/mL) 62.5 - 3000[2][3]30 - 5000[4]0.80 - 1600[5]250 - 3000[2][3]
Limit of Quantitation (LOQ) (ng/mL) 31.25 - 62.5[2][6]20[1][7]0.80 - 2.95[5][6]250[2][3]
Intra-day Precision (% CV) < 16.6[6]< 4.7[8]1.28 - 4.85[5]4.51 - 26.78[2]
Inter-day Precision (% CV) < 16.6[6]< 4.7[4][8]1.28 - 4.85[5]4.51 - 26.78[2]
Accuracy (%) 90.41 - 103.42[2][3]> 97.3[4][8]96.8 - 103.5[5]78.52 - 131.19[2]
Recovery (%) Not always specified> 82.5[4][8]~96.2[5]Not Applicable
Analysis Time ~ 6-20 minutes[1][9]~ 6 minutes[1]< 3 minutes[10]24 hours (incubation)[2]

Experimental Protocols for Alternative Methods

1. Microbiological Assay

  • Principle: This method is based on the inhibitory effect of the antibiotic on the growth of a susceptible microorganism. The diameter of the inhibition zone is proportional to the concentration of the antibiotic.

  • Methodology: An agar (B569324) well diffusion method is commonly used with Micrococcus luteus ATCC 9341 as the test organism. Plasma samples, standards, and controls are placed in wells punched into the agar. After incubation at 35°C for 24 hours, the diameter of the inhibition zones is measured. A standard curve is generated by plotting the inhibition zone diameter against known concentrations of Clarithromycin.[2]

  • Advantages: Low cost, no requirement for specialized equipment or toxic solvents.[2]

  • Disadvantages: Lower precision and accuracy compared to chromatographic methods.[2][3] It may also lack specificity as active metabolites can interfere with the results.[2][3]

2. UPLC-MS/MS

  • Principle: This technique combines the high separation efficiency of UPLC with the high sensitivity and selectivity of tandem mass spectrometry.

  • Methodology:

    • Sample Preparation: A liquid-liquid extraction is typically performed. For instance, to 100 µL of plasma, 25 µL of an internal standard (e.g., Clarithromycin 13C-d3) is added, followed by 2.0 mL of an n-hexane: methyl tert-butyl ether (20:80, v/v) mixture. After vortexing and centrifugation, the organic layer is evaporated and the residue reconstituted.[5] Alternatively, a simpler protein precipitation with acetonitrile can be used.[10][11]

    • Chromatographic and Mass Spectrometric Conditions: Separation is achieved on a UPLC column (e.g., Acquity UPLC BEH C18) with a very short run time. Detection is performed using a tandem mass spectrometer in the positive ion electrospray ionization mode, monitoring specific precursor to product ion transitions for Clarithromycin and the internal standard.[5]

  • Advantages: High sensitivity, specificity, and throughput. It requires a small sample volume and has a very short analysis time.[5]

  • Disadvantages: High initial instrument cost and requires specialized expertise for operation and maintenance.

Conclusion

The choice of an analytical method for the determination of this compound in plasma depends on the specific requirements of the study.

  • HPLC with UV or Electrochemical detection offers a good balance of performance and accessibility, making it suitable for many research and clinical applications, including pharmacokinetic studies.[1][8]

  • UPLC-MS/MS is the method of choice when high sensitivity and throughput are paramount, such as in bioequivalence studies with low dosage forms.[5][12]

  • Microbiological assays , while less precise, can be a cost-effective alternative for preliminary studies or in settings with limited resources, but the potential for interference from active metabolites should be considered.[2][3]

This guide provides a foundational comparison to aid in the method selection process. It is crucial to perform a thorough in-house validation of any chosen method to ensure it meets the specific requirements of the intended application.

References

A Comparative Analysis of the Aqueous Solubility of Clarithromycin Lactobionate and Erythromycin Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a detailed comparison of the aqueous solubility of two macrolide antibiotic salts: clarithromycin (B1669154) lactobionate (B10762962) and erythromycin (B1671065) lactobionate. The information is intended for researchers, scientists, and professionals in drug development, offering a concise overview of their comparative solubility, the experimental methods for its determination, and the underlying chemical rationale.

Executive Summary

The formation of lactobionate salts is a common strategy to enhance the aqueous solubility of poorly soluble parent drugs, facilitating the development of intravenous formulations. This is the case for the macrolide antibiotics erythromycin and clarithromycin. While both lactobionate salts are designed for improved solubility, available data indicates a significant difference in their performance. Erythromycin lactobionate is well-documented as being freely soluble in water, with quantitative data supporting high solubility. In contrast, specific quantitative solubility data for clarithromycin lactobionate is scarce in publicly available literature, though it is functionally understood to be more soluble than its practically insoluble parent compound, clarithromycin.

Comparative Solubility Data

The aqueous solubility of a compound is a critical physicochemical property that influences its formulation, route of administration, and bioavailability. The data compiled from various sources, as of December 2025, is summarized below.

CompoundParent DrugParent Drug Aqueous SolubilityLactobionate Salt Aqueous SolubilityQualitative Description
This compound Clarithromycin~0.33 mg/mL[1][2]Data not readily available; significantly > 0.33 mg/mLIntended for parenteral use, implying enhanced solubility[3]
Erythromycin Lactobionate Erythromycin~2 mg/mL[4]~200 mg/mL[5] (conflicting data of ~1 mg/mL also reported[6])Freely soluble in water[5][7]

Note: There is a notable discrepancy in the reported aqueous solubility of erythromycin lactobionate. However, its classification as "freely soluble" and its ability to be reconstituted into concentrated solutions (e.g., 50 mg/mL) for medical use lend stronger support to the higher solubility value.[8]

Rationale for Solubility Enhancement

The enhanced aqueous solubility of the lactobionate salts over their parent compounds stems from the introduction of the highly polar lactobionic acid moiety. Lactobionic acid is a sugar acid composed of a gluconic acid portion and a galactose moiety. Its multiple hydroxyl groups and the carboxylic acid group significantly increase the overall hydrophilicity of the resulting salt, facilitating its dissolution in aqueous media.

Clarithromycin is a semi-synthetic derivative of erythromycin, with a methoxy (B1213986) group at the C6 position of the lactone ring.[1] This structural modification makes clarithromycin more stable in acidic conditions than erythromycin but also contributes to its lower aqueous solubility.

Experimental Protocol: Equilibrium Solubility Determination

The most widely accepted method for determining the equilibrium aqueous solubility of a compound is the shake-flask method . This protocol outlines the general procedure for determining the solubility of a macrolide lactobionate salt.

Principle

An excess amount of the solid compound is agitated in a specific solvent (e.g., purified water) at a constant temperature for a sufficient period to allow the system to reach equilibrium. The resulting saturated solution is then separated from the undissolved solid, and the concentration of the dissolved solute in the supernatant is quantified.

Materials and Equipment
  • This compound or Erythromycin lactobionate powder

  • Purified, deionized water

  • Orbital shaker with temperature control

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PVDF)

  • UV-Vis Spectrophotometer

  • Volumetric flasks and pipettes

  • Analytical balance

Procedure
  • Preparation of Saturated Solution:

    • Add an excess amount of the macrolide lactobionate salt to a sealed flask containing a known volume of purified water. The excess solid should be clearly visible.

    • Place the flask in an orbital shaker set to a constant temperature (e.g., 25 °C or 37 °C) and agitate at a consistent speed for a predetermined time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Phase Separation:

    • After the equilibration period, allow the suspension to settle.

    • Carefully withdraw an aliquot of the supernatant. To ensure all undissolved solids are removed, the supernatant should be filtered through a syringe filter (e.g., 0.22 µm) or centrifuged at high speed, with the sample for analysis taken from the clear supernatant.

  • Quantification by UV-Vis Spectrophotometry:

    • Prepare a series of standard solutions of the macrolide lactobionate salt of known concentrations in purified water.

    • Measure the absorbance of each standard solution at the wavelength of maximum absorbance (λmax) for the specific compound.

    • Generate a calibration curve by plotting absorbance versus concentration.

    • Dilute the saturated sample solution with a known volume of water to bring its absorbance within the linear range of the calibration curve.

    • Measure the absorbance of the diluted sample.

    • Calculate the concentration of the dissolved macrolide in the saturated solution using the regression equation from the calibration curve, accounting for the dilution factor.

Visualized Workflows

The following diagrams illustrate the key processes described in this guide.

Solubility Enhancement Pathway cluster_0 Parent Macrolide cluster_1 Solubilizing Agent cluster_2 Resulting Salt cluster_3 Solubility Outcome Erythromycin Erythromycin Erythro_Lacto Erythromycin Lactobionate Erythromycin->Erythro_Lacto Clarithromycin Clarithromycin Clari_Lacto Clarithromycin Lactobionate Clarithromycin->Clari_Lacto Lactobionic_Acid Lactobionic Acid Lactobionic_Acid->Erythro_Lacto Lactobionic_Acid->Clari_Lacto High_Sol High Aqueous Solubility Erythro_Lacto->High_Sol Enhanced_Sol Enhanced Aqueous Solubility Clari_Lacto->Enhanced_Sol

Caption: Formation and solubility of macrolide lactobionate salts.

G Shake-Flask Solubility Determination Workflow start Start: Excess Compound + Solvent agitation Agitation at Constant Temp (e.g., 24-48 hrs) start->agitation equilibrium Equilibrium Reached agitation->equilibrium separation Phase Separation (Filtration/Centrifugation) equilibrium->separation supernatant Saturated Supernatant separation->supernatant quantification Quantification (e.g., UV-Vis Spectrophotometry) supernatant->quantification end End: Solubility Value (mg/mL) quantification->end

Caption: Workflow for the shake-flask solubility determination method.

Conclusion

Erythromycin lactobionate exhibits high aqueous solubility, making it highly suitable for parenteral formulations. While this compound was developed for the same purpose and is functionally more soluble than its parent drug, a precise, publicly documented value for its aqueous solubility remains elusive. The significant difference in the solubility of the parent drugs likely contributes to the differing solubilities of their respective lactobionate salts. For researchers and formulation scientists, the experimental protocol detailed herein provides a standardized method for determining these critical values in-house.

References

In Vivo Efficacy of Clarithromycin Lactobionate vs. Azithromycin: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of two widely used macrolide antibiotics, Clarithromycin (B1669154) lactobionate (B10762962) and azithromycin (B1666446). The information presented is collated from various preclinical studies, offering a comprehensive overview of their performance in animal models of bacterial infections. This guide is intended to assist researchers and drug development professionals in making informed decisions for future studies and clinical applications.

Executive Summary

Clarithromycin and azithromycin are both effective in treating a range of bacterial infections by inhibiting protein synthesis. However, preclinical in vivo data reveal significant differences in their efficacy depending on the pathogen, infection model, and dosing regimen. Generally, clarithromycin has demonstrated superior bactericidal activity and better survival outcomes in models of Streptococcus pneumoniae infection, particularly against strains with low-level resistance. Conversely, azithromycin has shown greater efficacy in models of Legionella pneumophila and Haemophilus influenzae infections. In the context of Mycobacterium avium complex (MAC) infections, the efficacy of both agents varies depending on the site of infection, with azithromycin showing more activity in the spleen and clarithromycin in the lungs.

Mechanism of Action

Both clarithromycin and azithromycin are macrolide antibiotics that exert their antibacterial effects by binding to the 50S subunit of the bacterial ribosome. This binding action inhibits the translocation step of protein synthesis, ultimately leading to the cessation of bacterial growth and, in some cases, bacterial cell death. While their primary target is the same, differences in their chemical structure and pharmacokinetic profiles contribute to their varying efficacy against different pathogens.

cluster_bacterium Bacterial Cell 50S 50S Ribosomal Subunit Protein Protein Synthesis 50S->Protein Translocation NoProtein Inhibition of Protein Synthesis 50S->NoProtein 30S 30S Ribosomal Subunit 30S->50S Ribosome Assembly mRNA mRNA mRNA->30S Clarithromycin Clarithromycin Clarithromycin->50S Binds to Azithromycin Azithromycin Azithromycin->50S Binds to

Mechanism of action for Clarithromycin and Azithromycin.

Comparative Efficacy Data

The following tables summarize the key quantitative data from in vivo animal studies comparing the efficacy of clarithromycin and azithromycin against various bacterial pathogens.

Table 1: Efficacy Against Streptococcus pneumoniae in a Murine Lung Infection Model
ParameterClarithromycinAzithromycinReference
Animal Model Neutropenic miceNeutropenic mice[1][2]
Bacterial Strain 19 isolates of S. pneumoniae (susceptible, low-level resistance, high-level resistance)19 isolates of S. pneumoniae (susceptible, low-level resistance, high-level resistance)[1][2]
Dosage 4, 40, or 200 mg/kg twice daily; or 200 mg/kg once daily4, 40, or 200 mg/kg once daily; or 40 mg/kg twice daily[1]
Survival Rate (Low-level resistance) Significant improvement in 7 of 9 isolates (40 mg/kg BID) and 9 of 9 isolates (200 mg/kg BID)Significant improvement in 1 of 9 isolates (40 mg/kg QD) and 3 of 9 isolates (200 mg/kg QD)[1]
Bacterial Clearance (logCFU/lung reduction) -0.88 to -1.02 for MICs of 1-2 mg/LNot explicitly stated in the same format[3]
Table 2: Efficacy Against Legionella pneumophila in a Guinea Pig Model
ParameterClarithromycinAzithromycinReference
Animal Model Guinea pigsGuinea pigs[4]
Infection Method Aerosol infectionAerosol infection[4]
Dosage for 100% Survival 28.8 mg/kg twice daily3.6 mg/kg once daily[4]
Outcome Less effective in preventing pyrexia and reducing bacterial numbers and lung lesions compared to azithromycinMore effective in preventing pyrexia and reducing bacterial numbers and lung lesions[4]
Table 3: Efficacy Against Haemophilus influenzae in a Rat Pulmonary Infection Model
ParameterClarithromycinAzithromycinReference
Animal Model RatsRats[5]
Dosage 100 mg/kg twice dailyNot specified in a directly comparable manner for this outcome[5]
Bacterial Clearance (log reduction in lung burden) 3.5 to 6.1-log reductionEffective on day 7, but not day 3 of therapy[5]
Table 4: Efficacy Against Mycobacterium avium Complex (MAC) in a Beige Mouse Model
ParameterClarithromycinAzithromycinReference
Animal Model Beige miceBeige mice[6]
Dosage 200 mg/kg daily100 or 200 mg/kg daily[6]
Bacterial Clearance (Spleen) Less active than azithromycin against 6 of 8 isolatesMore active than clarithromycin against 6 of 8 isolates at 200 mg/kg[6]
Bacterial Clearance (Lungs) More active than azithromycin against 3 of 8 isolatesLess active than clarithromycin against 3 of 8 isolates at 200 mg/kg[6]

Experimental Protocols

Detailed methodologies for the key experiments cited in this guide are provided below.

Murine Lung Infection Model for Streptococcus pneumoniae
  • Animal Model: Neutropenic mice were used to create an immunocompromised state, allowing for a more direct assessment of the antibiotics' bactericidal activity.[1][2]

  • Infection: Mice were infected with various clinical isolates of S. pneumoniae, including strains susceptible to macrolides, as well as those with low-level (mefA-mediated) and high-level (ermB-mediated) resistance.[1]

  • Drug Administration: Clarithromycin and azithromycin were administered via oral gavage for 72 hours at varying doses and frequencies.[1]

  • Efficacy Assessment: The primary endpoint was mortality, which was monitored for 10 days. Survival rates in the treatment groups were compared to those of a saline-treated control group.[1]

Start Start Neutropenic_Mice Induce Neutropenia in Mice Start->Neutropenic_Mice Infection Infect with S. pneumoniae Neutropenic_Mice->Infection Grouping Randomize into Treatment Groups Infection->Grouping Clari_Treat Administer Clarithromycin Grouping->Clari_Treat Group 1 Azi_Treat Administer Azithromycin Grouping->Azi_Treat Group 2 Saline_Control Administer Saline (Control) Grouping->Saline_Control Group 3 Monitor Monitor Survival for 10 Days Clari_Treat->Monitor Azi_Treat->Monitor Saline_Control->Monitor End End Monitor->End

Experimental workflow for the S. pneumoniae murine model.

Guinea Pig Model for Legionella pneumophila
  • Animal Model: Guinea pigs were utilized as they are a well-established model for Legionnaires' disease.[4]

  • Infection: Animals were infected via aerosol inhalation of L. pneumophila to mimic the natural route of human infection.[4]

  • Drug Administration: Oral doses of azithromycin (once daily) and clarithromycin (twice daily) were administered.[4]

  • Efficacy Assessment: Efficacy was determined by survival rates, prevention of pyrexia (fever), and reduction in the number of bacteria and lesions in the lungs.[4]

Rat Pulmonary Infection Model for Haemophilus influenzae
  • Animal Model: A rat model was chosen to simulate clinical pulmonary infection with H. influenzae.[5]

  • Infection: The specific method of infection was not detailed in the abstract but resulted in a sustained pulmonary infection.

  • Drug Administration: Clarithromycin was administered twice daily. The dosing for azithromycin was structured differently, with a double dose on day 0 followed by a once-daily dose.[5]

  • Efficacy Assessment: The primary measure of efficacy was the reduction in the bacterial burden in the lungs, assessed on days 3 and 7 post-inoculation.[5]

Beige Mouse Model for Mycobacterium avium Complex (MAC)
  • Animal Model: Beige mice, which have a known susceptibility to MAC, were used to model disseminated infection.[6]

  • Infection: Mice were infected intravenously with various MAC isolates.[6]

  • Drug Administration: Azithromycin and clarithromycin were administered daily by gavage for 10 days, starting 7 days post-infection.[6]

  • Efficacy Assessment: Efficacy was evaluated by quantifying the reduction in bacterial cell counts in the spleens and lungs of treated mice compared to untreated controls.[6]

Start Start Infect_Mice Intravenous Infection of Beige Mice with MAC Start->Infect_Mice Wait Wait 7 Days Post-Infection Infect_Mice->Wait Grouping Divide into Treatment Groups Wait->Grouping Clari_Treat Administer Clarithromycin (10 days) Grouping->Clari_Treat Group 1 Azi_Treat Administer Azithromycin (10 days) Grouping->Azi_Treat Group 2 Control Untreated Control Grouping->Control Group 3 Assess Assess Bacterial Counts in Spleen and Lungs Clari_Treat->Assess Azi_Treat->Assess Control->Assess End End Assess->End

Experimental workflow for the MAC beige mouse model.

References

A Comparative Guide to the Cross-Validation of LC-MS/MS and HPLC-UV Methods for the Quantification of Clarithromycin Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the analytical landscape of pharmaceutical development, the robust and accurate quantification of active pharmaceutical ingredients (APIs) is critical. Clarithromycin (B1669154) lactobionate, a macrolide antibiotic, is widely used, necessitating reliable analytical methods for its determination in various matrices. This guide provides an objective comparison of two prevalent analytical techniques: Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV). This comparison is supported by a synthesis of experimental data to aid researchers in selecting the optimal method for their specific applications.

The primary distinction between these two methods lies in their detection mechanisms. HPLC-UV measures the analyte's absorption of ultraviolet light, a technique that can be challenging for molecules like clarithromycin which lack a strong chromophore, often requiring detection at low wavelengths (around 205 nm) where background noise can be high.[1][2] In contrast, LC-MS/MS offers superior selectivity and sensitivity by identifying and quantifying molecules based on their mass-to-charge ratio.[3]

Experimental Protocols

Detailed experimental protocols for both HPLC-UV and LC-MS/MS methods are crucial for reproducibility and comparison. The following sections outline typical methodologies for the analysis of clarithromycin.

HPLC-UV Method Protocol

A common approach for the HPLC-UV analysis of clarithromycin involves a reversed-phase C18 column.[4][5]

  • Column: Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[5]

  • Mobile Phase: A mixture of an organic solvent like acetonitrile (B52724) and a buffer solution such as potassium dihydrogen phosphate (B84403), with the pH adjusted. A typical composition is acetonitrile and 0.035 M potassium dihydrogen phosphate (pH 4.4) in a 55:45 (v/v) ratio.[5]

  • Flow Rate: A constant isocratic flow rate, commonly around 1.0 mL/min.[4]

  • Detection: UV detection at a low wavelength, typically around 205 nm or 210 nm, due to the weak UV absorbance of clarithromycin.[4][5]

  • Sample Preparation: Dissolving the clarithromycin standard or sample in a suitable solvent, often the mobile phase, to achieve a concentration within the linear range of the assay.

LC-MS/MS Method Protocol

The LC-MS/MS method also utilizes a reversed-phase C18 column for chromatographic separation, but with mass spectrometric detection for enhanced specificity and sensitivity.[6][7][8]

  • Column: A reversed-phase column, such as a C18 (e.g., 50 mm × 2.1 mm, 1.7 µm).[6]

  • Mobile Phase: A gradient or isocratic mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous solution containing a volatile buffer like ammonium (B1175870) formate (B1220265) or formic acid to ensure compatibility with the mass spectrometer.[6][7] For instance, methanol and 5.0 mM ammonium formate (pH 3.0) in a 78:22 (v/v) ratio.[6]

  • Flow Rate: Typically lower than HPLC-UV, for example, 0.22 mL/min.[7]

  • Detection: Tandem mass spectrometry (MS/MS) with electrospray ionization (ESI) in the positive ion mode is commonly used.[6][7] Specific precursor-to-product ion transitions are monitored for quantification, such as m/z 748.9 → 158.1 for clarithromycin.[6]

  • Sample Preparation: This often involves a more rigorous extraction step, such as liquid-liquid extraction or protein precipitation, especially for biological matrices, to minimize matrix effects.[6][7]

Performance Comparison

The performance of each method is evaluated based on several key validation parameters. The following tables summarize quantitative data from various studies, providing a clear comparison.

Table 1: Comparison of Linearity and Sensitivity

ParameterHPLC-UVLC-MS/MS
Linearity Range 75 - 175 µg/mL[4]0.80 - 1600 ng/mL[6]
Limit of Detection (LOD) 0.04 µg/mL[5]2 ng/mL[8][9]
Limit of Quantification (LOQ) 31.25 ng/ml[1]5 ng/mL[8][9]

Table 2: Comparison of Accuracy and Precision

ParameterHPLC-UVLC-MS/MS
Accuracy (% Recovery) 99.43% - 100.25%[5]96.8% - 103.5%[6]
Precision (Intra-day %RSD) ≤ 0.174%[5]1.28% - 4.85%[6]
Precision (Inter-day %RSD) Not explicitly stated in the same study1.28% - 4.85%[6]

Visualizing the Workflow

To further clarify the experimental processes, the following diagrams illustrate the workflows for both the HPLC-UV and LC-MS/MS methods.

HPLC_UV_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Processing start Weigh Clarithromycin Lactobionate Standard/Sample dissolve Dissolve in Mobile Phase start->dissolve inject Inject into HPLC System dissolve->inject separate Chromatographic Separation (C18 Column) inject->separate detect UV Detection (~205 nm) separate->detect integrate Peak Integration detect->integrate quantify Quantification integrate->quantify

Figure 1: Experimental workflow for the HPLC-UV method.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Processing start Sample Aliquot add_is Add Internal Standard start->add_is extract Liquid-Liquid Extraction or Protein Precipitation add_is->extract evaporate Evaporate & Reconstitute extract->evaporate inject Inject into LC-MS/MS System evaporate->inject separate Chromatographic Separation (C18 Column) inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MS/MS Detection (SRM Mode) ionize->detect integrate Peak Integration (Analyte & IS) detect->integrate quantify Quantification integrate->quantify

Figure 2: Experimental workflow for the LC-MS/MS method.

Conclusion

Both HPLC-UV and LC-MS/MS are powerful techniques for the quantification of clarithromycin lactobionate, each with distinct advantages.

HPLC-UV is a cost-effective and robust method suitable for routine quality control and analysis of bulk drug and pharmaceutical formulations where high concentrations of the analyte are expected.[3] Its simplicity and accessibility make it a workhorse in many analytical laboratories. However, its lower sensitivity and potential for interference at low UV wavelengths can be a limitation for certain applications.[1]

LC-MS/MS provides significantly higher sensitivity and selectivity, making it the method of choice for applications requiring trace-level detection, such as bioanalytical studies (e.g., pharmacokinetics in plasma), impurity profiling, and analysis of complex matrices.[3][6][7] The specificity of mass detection minimizes the risk of interference, leading to more reliable and accurate results at low concentrations.

Ultimately, the choice between HPLC-UV and LC-MS/MS will depend on the specific requirements of the analysis, including the nature of the sample, the required level of sensitivity, and budgetary considerations. For routine analysis of well-defined samples, HPLC-UV offers a reliable and economical solution. For research and development, bioanalysis, and applications demanding the highest levels of sensitivity and specificity, LC-MS/MS is the superior and often necessary choice.

References

The Evolving Landscape of Clarithromycin Delivery: A Comparative Analysis of Novel Drug Delivery Systems

Author: BenchChem Technical Support Team. Date: December 2025

A comprehensive review of modern drug delivery platforms for Clarithromycin Lactobionate (B10762962), offering enhanced bioavailability, targeted delivery, and improved therapeutic outcomes.

Performance Metrics of Clarithromycin Drug Delivery Systems

The development of an effective drug delivery system for Clarithromycin hinges on optimizing several key physicochemical and biological parameters. The following tables summarize the performance of various nanoformulations and hydrogel-based systems, offering a side-by-side comparison of their characteristics.

Table 1: Nanoparticle-Based Drug Delivery Systems for Clarithromycin
Delivery SystemCompositionParticle Size (nm)Zeta Potential (mV)Entrapment Efficiency (%)Key Findings & Ref.
Submicron Dual Lipid Carriers (DLCs) Compritol 888 ATO, Stearic Acid, Pluronic F-68326.19 ± 24.14-31.34 ± 2.8185.78 ± 4.01Enhanced bioavailability (5.89-fold) and significant anti-biofilm activity.[3]
Chitosan (B1678972) Nanoparticles Chitosan, Tripolyphosphate (TPP)155.31 ± 23.36 to 360.05 ± 26.06+11.96 ± 0.5 to +26.83 ± 0.412.1 ± 0.67 to 59.45 ± 4.05Good antibacterial activity against Streptococcus pneumoniae.[1]
PLGA Nanoparticles Poly(lactic-co-glycolic acid)178 to 578-62 to 85Showed extended drug release up to 144 hours.[4][5]
Chitosan-Coated PLGA Nanoparticles PLGA, Chitosan-Positive values-Increased zeta potential to positive values, suggesting mucoadhesive properties.[4][5]
Gliadin Nanoparticles Gliadin, Pluronic F-68250 - 500+22.8Up to 67.1 ± 1.3Demonstrated sustained release and mucoadhesive properties.[2]
Niosomes Span 60, Cholesterol4.67 µm (micro-scale)-HighProvided sustained and prolonged drug delivery with enhanced bioavailability.[6]
Niosomal Transdermal Patch Niosomes, Polymer--12 to 86Significantly higher permeability coefficient compared to a conventional patch.[7]
Table 2: Hydrogel-Based Drug Delivery Systems for Clarithromycin
Delivery SystemCompositionEntrapment Efficiency (%)Key Findings & Ref.
Interpenetrating Polymeric Network (IPN) Hydrogel Chitosan, Poly(acrylic acid), Poly(vinyl pyrrolidone)94.2 ± 2.4 to 96.8 ± 1.9Good mucoadhesion and pH-responsive drug release in acidic conditions.[8]
Semi-IPN Hydrogel Nanocomposite Chitosan, Acrylic Acid, Acrylamide, PVP, Montmorillonite86.5Sustained release character over an extended period.[9][10]
Table 3: Other Drug Delivery Systems for Clarithromycin
Delivery SystemCompositionKey Findings & Ref.
Self-Emulsifying Drug Delivery System (SEDDS) Tween 80, Brij 58, Isopropyl alcohol, Isobutanol, Transcutol ELImproved drug solubility and has the potential to enhance oral bioavailability.
Self-Microemulsifying Drug Delivery System (SMEDDS) Olive oil, Tween 80, EthanolDroplet size of 16.30 ± 3.31 nm; showed comparable drug release to reference formulations.[11]

Experimental Protocols

Detailed methodologies are crucial for the replication and advancement of scientific research. Provided below are the experimental protocols for the preparation and characterization of key Clarithromycin drug delivery systems.

Preparation of Submicron Dual Lipid Carriers (CLA-DLCs)

The hot homogenization technique is employed for the fabrication of CLA-DLCs.[3]

  • Lipid Phase Preparation: Compritol 888 ATO and stearic acid are melted at 75°C. Clarithromycin is then dissolved in this molten lipid mixture to form the oil phase.

  • Aqueous Phase Preparation: Pluronic F-68 (0.5% w/v) is dissolved in water and heated to 70 ± 2°C.

  • Emulsification: The hot oil phase is added to the aqueous phase and subjected to ultra-probe sonication for 10 minutes.

  • Cooling and Particle Collection: The resulting emulsion is gradually cooled to room temperature with continuous stirring. The dispersion is then centrifuged at 25,000 rpm at 4°C for 20 minutes to collect the particles.

Preparation of Chitosan Nanoparticles
  • Chitosan Solution: Chitosan is dissolved in an acidic aqueous solution.

  • Crosslinking: An aqueous solution of sodium tripolyphosphate (TPP) is added to the chitosan solution under magnetic stirring.

  • Nanoparticle Formation: The spontaneous formation of nanoparticles occurs due to the ionic interaction between the positively charged chitosan and the negatively charged TPP.

  • Drug Loading: Clarithromycin can be incorporated by dissolving it in the chitosan solution before the addition of TPP.

Preparation of Interpenetrating Polymeric Network (IPN) Hydrogels

A chemical crosslinking process is utilized for the synthesis of IPN hydrogels for stomach-specific delivery.[8]

  • Polymer Solution: Prepare separate solutions of chitosan, poly(acrylic acid), and poly(vinyl pyrrolidone).

  • Crosslinking: Add crosslinking agents like glutaraldehyde (B144438) to the polymer mixture.

  • Drug Incorporation: Disperse Clarithromycin within the polymer solution before the crosslinking process is initiated.

  • Gelation and Washing: Allow the mixture to gel, then wash the resulting hydrogel to remove any unreacted chemicals.

In Vitro Drug Release Study

The dialysis bag method is frequently used to evaluate the in vitro release profile of Clarithromycin from nanoformulations.[3]

  • Sample Preparation: A specific amount of the Clarithromycin-loaded formulation is dispersed in distilled water and placed in a dialysis bag (12–14 kDa molecular weight cut-off).

  • Dissolution Medium: The dialysis bag is immersed in a dissolution medium (e.g., 200 mL of buffer) maintained at 37 ± 2°C and stirred at 100 rpm. A surfactant like sodium lauryl sulfate (B86663) (0.1% w/v) is often added to maintain sink conditions.

  • Sampling: At predetermined time intervals (e.g., 0.5, 1, 2, 4, 6, 8, 12, 16, and 24 hours), a sample of the dissolution medium is withdrawn.

  • Sample Replacement: An equal volume of fresh, pre-warmed buffer is added to the dissolution medium to maintain a constant volume.

  • Analysis: The withdrawn samples are centrifuged, and the supernatant is analyzed for Clarithromycin content using a suitable analytical method like HPLC.

Visualizing Methodologies and Pathways

To better illustrate the processes and relationships involved in the development and evaluation of these drug delivery systems, the following diagrams are provided.

ExperimentalWorkflow_DLC cluster_prep DLC Preparation cluster_char Characterization prep1 Melt Lipids & Dissolve Drug prep3 Hot Homogenization prep1->prep3 prep2 Prepare Aqueous Phase prep2->prep3 prep4 Cooling & Centrifugation prep3->prep4 char1 Particle Size & Zeta Potential prep4->char1 char2 Entrapment Efficiency prep4->char2 char3 In Vitro Release prep4->char3 char4 In Vivo Studies char3->char4

Experimental workflow for Dual Lipid Carriers (DLCs).

LogicalRelationship_Bioavailability cluster_formulation Formulation Factors cluster_outcome Therapeutic Outcome A Drug Delivery System (e.g., Nanoparticles, Hydrogels) B Enhanced Drug Solubility A->B improves C Protection from Degradation A->C provides D Sustained Release A->D enables E Increased Bioavailability B->E C->E D->E F Improved Efficacy E->F

Logical relationship for improving bioavailability.

Conclusion

The development of advanced drug delivery systems for Clarithromycin lactobionate presents a promising avenue to overcome its inherent physicochemical limitations. Nanoparticulate systems, including lipid-based carriers and polymeric nanoparticles, have demonstrated significant potential in enhancing bioavailability and providing sustained drug release.[3][4][5] Hydrogel-based systems, particularly those with mucoadhesive properties, are well-suited for targeted delivery to the stomach for the treatment of H. pylori infections.[8] The choice of an optimal delivery system will depend on the specific therapeutic application, desired release profile, and route of administration. The data and methodologies presented in this guide offer a valuable resource for researchers working towards the next generation of Clarithromycin therapies.

References

A Comparative Guide to Bioanalytical Method Validation for Clarithromycin in Clinical Trials

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of clinical trials, the precise and reliable quantification of drug concentrations in biological matrices is paramount. This guide provides a comprehensive comparison of validated bioanalytical methods for clarithromycin (B1669154), a widely used macrolide antibiotic. While often administered orally, an intravenous form, clarithromycin lactobionate (B10762962), is utilized to enhance solubility for parenteral administration.[1][2][3][4] Upon administration, clarithromycin lactobionate dissociates, and it is the active moiety, clarithromycin, that is measured in biological fluids to assess its pharmacokinetic profile.[5] This guide focuses on the validation of methods to quantify clarithromycin in human plasma, a critical aspect of therapeutic drug monitoring and bioequivalence studies.[5][6]

The following sections detail and compare two prominent analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with Ultraviolet (UV) or Electrochemical Detection.

Method 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a powerful and widely adopted technique for bioanalysis due to its high sensitivity and selectivity.[7] Several validated LC-MS/MS methods for the determination of clarithromycin in human plasma have been reported, demonstrating their suitability for clinical trial applications.[5][8][9][10]

Experimental Protocol

A representative LC-MS/MS experimental protocol for the quantification of clarithromycin in human plasma is as follows:

  • Sample Preparation:

    • To a 200 µL aliquot of human plasma, an internal standard (e.g., roxithromycin (B50055) or a deuterated version of clarithromycin like clarithromycin 13C-d3) is added.[8][9]

    • Protein precipitation is performed by adding a precipitating agent such as acetonitrile.[8]

    • Alternatively, liquid-liquid extraction (LLE) can be employed using a solvent mixture like n-hexane and methyl tert-butyl ether.[9]

    • The sample is vortexed and then centrifuged to separate the precipitated proteins or the aqueous layer.

    • The resulting supernatant or organic layer is transferred to a clean tube and may be evaporated to dryness and reconstituted in the mobile phase.[9]

  • Chromatographic Conditions:

    • Analytical Column: A reverse-phase column, such as a Phenomenex Luna Phenyl-Hexyl (50 × 2.0 mm, 3µm) or an Acquity UPLC BEH C18 (50 mm × 2.1 mm, 1.7 µm), is commonly used.[8][9]

    • Mobile Phase: An isocratic mobile phase is often employed, consisting of a mixture of an organic solvent (e.g., methanol (B129727) or acetonitrile) and an aqueous buffer (e.g., ammonium (B1175870) formate (B1220265) or ammonium acetate (B1210297) with formic acid).[8][9]

    • Flow Rate: A typical flow rate is between 0.22 and 0.5 mL/min.[8]

  • Mass Spectrometric Detection:

    • Ionization: Electrospray ionization (ESI) in the positive ion mode is used.[8][9]

    • Detection Mode: Selected Reaction Monitoring (SRM) is utilized for quantification, monitoring specific precursor-to-product ion transitions for both clarithromycin and the internal standard.[8][9] For clarithromycin, a common transition is m/z 748.9 → 158.1.[9]

Performance Characteristics

The following table summarizes the validation parameters for a typical LC-MS/MS method for clarithromycin.

Validation ParameterTypical Performance
Linearity Range0.80 - 1600 ng/mL[9] to 100 - 5,000 ng/mL[8]
AccuracyWithin ±15% of the nominal concentration (within ±20% for LLOQ)
Precision (Intra- and Inter-day)≤ 15% Coefficient of Variation (CV) (≤ 20% for LLOQ)
Mean Extraction Recovery>85%[10]
Lower Limit of Quantification (LLOQ)As low as 0.80 ng/mL[9]

Experimental Workflow Diagram

LC-MS/MS Workflow for Clarithromycin Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis plasma Human Plasma Sample add_is Add Internal Standard plasma->add_is extraction Protein Precipitation or Liquid-Liquid Extraction add_is->extraction centrifuge Centrifugation extraction->centrifuge supernatant Collect Supernatant/ Organic Layer centrifuge->supernatant reconstitute Evaporate and Reconstitute supernatant->reconstitute injection Inject into UPLC/HPLC reconstitute->injection separation Chromatographic Separation injection->separation detection Mass Spectrometric Detection (ESI+, SRM) separation->detection quantification Data Acquisition and Quantification detection->quantification

Caption: Workflow for Clarithromycin Quantification by LC-MS/MS.

Method 2: High-Performance Liquid Chromatography (HPLC)

Experimental Protocol

A representative HPLC experimental protocol with UV or electrochemical detection is as follows:

  • Sample Preparation:

    • Similar to the LC-MS/MS method, an internal standard (e.g., diltiazem (B1670644) HCl or roxithromycin) is added to the plasma sample.[11][14]

    • Liquid-liquid extraction is commonly used, often with a solvent mixture like hexane (B92381) and isopropanol.[11][12]

    • After vortexing and centrifugation, the organic layer is transferred and may require an additional back-extraction step into an acidic solution.[11]

    • For simpler methods, protein precipitation can be employed.[14]

  • Chromatographic Conditions:

    • Analytical Column: A C8 or C18 reverse-phase column is typically used.[6]

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile) and a phosphate (B84403) buffer is common.[13][14] The pH of the mobile phase is a critical parameter.

    • Flow Rate: Typically around 1.0 - 1.5 mL/min.[13][14]

  • Detection:

    • UV Detection: Detection can be performed at a low wavelength, such as 205 nm or 215 nm.[6][13] However, this can lead to high background noise.[15]

    • Electrochemical Detection (ECD): ECD offers higher sensitivity than UV detection for clarithromycin and is operated at a specific potential (e.g., +0.85 V).[6]

    • Fluorescence Detection: This requires a pre-column derivatization step with a fluorescent agent like 9-fluorenylmethyl chloroformate (FMOC-Cl).[15]

Performance Characteristics

The following table summarizes the validation parameters for a typical HPLC method for clarithromycin.

Validation ParameterTypical Performance (HPLC with UV/ECD)
Linearity Range62.5 - 3000 ng/mL (UV)[11] to 0.1 - 6 µg/mL (ECD)[14]
Accuracy90.41 - 103.42%[11]
Precision (Intra- and Inter-day)< 20% CV[11]
Mean Extraction Recovery>82%[6]
Lower Limit of Quantification (LLOQ)20 ng/mL (ECD)[14] to 62.5 ng/mL (UV)[11]

Comparison Summary

FeatureLC-MS/MSHPLC (UV/ECD)
Sensitivity Very high (LLOQ < 1 ng/mL)[9]Moderate to high (LLOQ 20-60 ng/mL)[11][14]
Selectivity Excellent, based on mass-to-charge ratio[7]Good, but susceptible to interferences
Sample Preparation Can be simplified with protein precipitation[8]Often requires more complex liquid-liquid extraction[11]
Run Time Typically short (< 3 minutes)[8]Can be longer (> 7 minutes)[8]
Instrumentation Cost HighLower
Applicability Ideal for pharmacokinetic studies requiring high sensitivity and throughputSuitable for bioequivalence studies and therapeutic drug monitoring

Logical Relationship Diagram

Method Selection Logic node_req High Sensitivity and Selectivity Required? node_lcms LC-MS/MS Method node_req->node_lcms Yes node_cost Instrumentation Cost a Major Constraint? node_req->node_cost No node_hplc HPLC Method (UV/ECD) node_cost->node_lcms No node_cost->node_hplc Yes

Caption: Decision tree for selecting a bioanalytical method.

Conclusion

For the bioanalytical support of clinical trials involving this compound, both LC-MS/MS and HPLC methods can be appropriately validated and utilized. The choice between these methods depends on the specific requirements of the study.

LC-MS/MS is the superior technique when high sensitivity, selectivity, and throughput are critical, making it the gold standard for pharmacokinetic studies where low drug concentrations need to be accurately measured. HPLC methods, particularly with electrochemical detection, offer a robust and more accessible alternative for studies where the expected plasma concentrations are within their linear range.[14]

Regardless of the method chosen, rigorous validation according to regulatory guidelines is essential to ensure the integrity and reliability of the data generated in clinical trials.[16] This includes thorough assessment of parameters such as selectivity, accuracy, precision, recovery, and stability of the analyte in the biological matrix.[5]

References

A Head-to-Head Comparison of Clarithromycin Lactobionate and Other Macrolide Antibiotics

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of macrolide antibiotics, clarithromycin (B1669154), azithromycin (B1666446), and erythromycin (B1671065) represent key therapeutic options for a variety of bacterial infections. While sharing a common mechanism of action, these agents exhibit significant differences in their antibacterial spectrum, pharmacokinetic profiles, clinical efficacy, and immunomodulatory effects. This guide provides a detailed, data-driven comparison of Clarithromycin lactobionate (B10762962) with other prominent macrolides, tailored for researchers, scientists, and drug development professionals.

Comparative In Vitro Antimicrobial Activity

The in vitro potency of macrolide antibiotics is a critical determinant of their clinical utility. This is typically quantified by the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antibiotic that prevents visible growth of a microorganism.

Clarithromycin generally demonstrates superior or comparable activity against many Gram-positive organisms compared to erythromycin and azithromycin.[1][2][3][4] Against Gram-positive anaerobes, including Actinomyces spp. and Propionibacterium spp., clarithromycin is often the most active agent.[2] Conversely, azithromycin exhibits excellent in vitro activity against Haemophilus influenzae, proving to be 2- to 4-fold more potent than clarithromycin against this pathogen.[1][4] When compared to erythromycin, clarithromycin is several-fold more active against Gram-positive organisms, whereas azithromycin is 2- to 4-fold less potent.[1][4]

Table 1: Comparative In Vitro Activity (MIC90, µg/mL) of Macrolides Against Key Pathogens

MicroorganismClarithromycinAzithromycinErythromycin
Streptococcus pneumoniae≤0.06 - 0.5≤0.12 - 1.0≤0.06 - 0.5
Streptococcus pyogenes≤0.06≤0.12≤0.06
Staphylococcus aureus0.12 - 0.250.25 - 1.00.25 - 0.5
Haemophilus influenzae4.00.58.0
Mycoplasma pneumoniae≤0.008≤0.008≤0.008
Ureaplasma urealyticum0.122.02.0

Data compiled from multiple sources.[1][4][5] MIC values can vary based on testing methodology and regional resistance patterns.

Pharmacokinetic Profiles: A Comparative Overview

The pharmacokinetic properties of macrolides, including absorption, distribution, metabolism, and excretion, significantly influence their dosing regimens and clinical effectiveness. Clarithromycin and azithromycin offer notable advantages over the prototype, erythromycin, such as improved acid stability and better tissue penetration.[1][4][6]

Clarithromycin is well-absorbed orally and has a longer serum half-life than erythromycin, allowing for twice-daily dosing.[1][4] It is metabolized in the liver to an active metabolite, 14-hydroxyclarithromycin, which acts synergistically with the parent compound, particularly against H. influenzae. Azithromycin has unique pharmacokinetic properties, including a very long tissue half-life of approximately 68 hours, which permits once-daily dosing and shorter treatment courses.[1][4][7]

Table 2: Comparative Pharmacokinetic Parameters of Macrolides

ParameterClarithromycinAzithromycinErythromycin
Bioavailability (%) ~55~3718-45
Serum Half-life (hours) 3-7681.5-2
Tissue Penetration HighVery HighModerate
Metabolism Hepatic (to active metabolite)Primarily BiliaryHepatic
Dosing Frequency Twice dailyOnce dailyFour times daily
Food Effect on Absorption MinimalSignificant (decreased Cmax)Variable

Data compiled from multiple sources.[1][4][6][7][8]

Clinical Efficacy in Community-Acquired Pneumonia (CAP)

In the treatment of CAP, macrolides are often used in combination with beta-lactams. Systematic reviews comparing azithromycin and clarithromycin in this setting have yielded mixed results.

One review of seven clinical trials found that an azithromycin-based regimen had a higher clinical success rate (87.55% after 10-14 days) compared to a clarithromycin-based regimen (75.42% after 5-7 days).[9][10][11] However, the clarithromycin combination was associated with a shorter average length of hospital stay (7.25 days vs. 8.45 days).[9][10][11] Another study focusing on mild to moderate CAP found that a 3-day course of azithromycin was as clinically effective and well-tolerated as a 10-day course of clarithromycin, with clinical success rates of 94% and 95%, respectively.[12]

Immunomodulatory and Anti-Inflammatory Effects

Beyond their antimicrobial activity, macrolides possess significant anti-inflammatory and immunomodulatory properties.[13][14] These effects are particularly relevant in chronic inflammatory airway diseases. The primary mechanism involves the suppression of pro-inflammatory transcription factors, notably Nuclear Factor-kappa B (NF-κB) and Activator Protein-1 (AP-1).[13][14][15]

By inhibiting the NF-κB signaling pathway, macrolides like clarithromycin and azithromycin can reduce the production of key pro-inflammatory cytokines such as IL-1β, IL-6, IL-8, and TNF-α.[13][16][17] This is achieved by interfering with intracellular signaling cascades, including the extracellular signal-regulated kinase 1/2 (ERK1/2) and p38 mitogen-activated protein kinase (MAPK) pathways.[13][14]

Macrolide modulation of the NF-κB inflammatory pathway.

Experimental Protocols

Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

This protocol outlines a standardized method for determining the MIC of macrolide antibiotics against a target bacterial strain.[18][19][20][21][22]

1. Preparation of Materials:

  • Media: Cation-adjusted Mueller-Hinton Broth (CAMHB).

  • Antibiotics: Prepare stock solutions of Clarithromycin lactobionate, Azithromycin, and Erythromycin in an appropriate solvent, then dilute in CAMHB to twice the highest desired concentration.

  • Bacterial Inoculum: From a fresh culture (18-24 hours), suspend several colonies in sterile saline. Adjust the turbidity to match a 0.5 McFarland standard (~1-2 x 10⁸ CFU/mL). Dilute this suspension in CAMHB to a final concentration of ~5 x 10⁵ CFU/mL.

  • Microtiter Plate: Use a sterile 96-well plate.

2. Assay Procedure:

  • Add 100 µL of sterile CAMHB to all wells of the 96-well plate.

  • Pipette 100 µL of the 2x concentrated antibiotic solution into the first column of wells.

  • Perform a two-fold serial dilution by transferring 100 µL from the first column to the second, mixing thoroughly, and repeating this process across the plate to the 10th column. Discard 100 µL from the 10th column.

  • Column 11 serves as the positive growth control (no antibiotic).

  • Column 12 serves as the sterility control (no bacteria).

  • Inoculate wells in columns 1 through 11 with 100 µL of the prepared bacterial inoculum. The final volume in each well is 200 µL.

3. Incubation and Reading:

  • Cover the plate and incubate at 35°C ± 2°C for 16-20 hours in ambient air.

  • Following incubation, visually inspect the wells for turbidity (bacterial growth). The MIC is the lowest antibiotic concentration in a well with no visible growth.

G A Prepare 2x Antibiotic Stock and Bacterial Inoculum (0.5 McFarland) B Dispense 100µL Broth into 96-well Plate A->B C Add 100µL of 2x Antibiotic to Column 1 B->C D Perform 2-fold Serial Dilutions (Column 1 to 10) C->D E Inoculate Wells (Cols 1-11) with 100µL Bacterial Suspension D->E F Incubate Plate (35°C, 16-20 hours) E->F G Visually Inspect for Turbidity F->G H Determine MIC: Lowest Concentration with No Growth G->H

Workflow for MIC determination via broth microdilution.

Conclusion

This compound, azithromycin, and erythromycin each possess a distinct profile of activity, pharmacokinetics, and clinical application. Clarithromycin excels in its potent activity against many Gram-positive pathogens and its favorable pharmacokinetic profile over erythromycin.[1][4] Azithromycin is distinguished by its superior activity against H. influenzae and a unique pharmacokinetic profile that allows for shorter, more convenient dosing regimens.[1][7][12] While erythromycin remains a valuable agent, particularly for atypical pathogens, newer macrolides like clarithromycin and azithromycin generally offer improved tolerability and pharmacokinetic advantages.[1][4][8] The choice of macrolide should be guided by the specific pathogen, site of infection, local resistance patterns, and the individual patient's clinical status. The immunomodulatory properties of these agents also represent a growing area of research, potentially expanding their therapeutic applications beyond antimicrobial therapy.

References

A comparative review of analytical methods for Clarithromycin determination

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide to Analytical Methods for the Determination of Clarithromycin (B1669154)

Clarithromycin, a broad-spectrum macrolide antibiotic, is a cornerstone in the treatment of various bacterial infections. Its accurate quantification in pharmaceutical formulations and biological matrices is paramount for ensuring therapeutic efficacy and safety. This guide provides a comparative overview of the most commonly employed analytical methods for the determination of Clarithromycin, offering researchers, scientists, and drug development professionals a comprehensive resource for selecting the most appropriate technique for their specific needs.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a versatile and widely adopted technique for Clarithromycin analysis, offering a good balance between sensitivity, selectivity, and cost-effectiveness. Reversed-phase HPLC (RP-HPLC) is the most common mode used.

Detection Methods:

  • UV Detection: Due to the lack of a strong chromophore in the Clarithromycin molecule, UV detection is often performed at low wavelengths, typically around 205-210 nm.[1][2] This can sometimes lead to interference from matrix components.[3]

  • Electrochemical Detection (ECD): The tertiary amino group in Clarithromycin's structure makes it amenable to electrochemical oxidation, enabling highly sensitive and selective detection with ECD.[4] This method has been shown to be suitable for quantifying Clarithromycin in both bulk samples and oral dosage forms.[4]

  • Fluorescence Detection: This method requires a pre-column derivatization step to introduce a fluorescent tag to the Clarithromycin molecule. A common derivatizing agent is 9-fluorenylmethyl chloroformate (FMOC-Cl).[1][3] This approach significantly enhances sensitivity, making it suitable for bioanalytical applications.[1]

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

For applications demanding the highest sensitivity and specificity, such as pharmacokinetic studies in human plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard.[3][5][6] This technique couples the separation power of liquid chromatography with the highly selective and sensitive detection capabilities of tandem mass spectrometry.

LC-MS/MS methods typically utilize electrospray ionization (ESI) in the positive ion mode.[3][6][7] The high selectivity of multiple reaction monitoring (MRM) minimizes interference from complex biological matrices.[6][7]

Spectrophotometry

Spectrophotometric methods offer a simple, rapid, and cost-effective alternative for the determination of Clarithromycin in pharmaceutical formulations. These methods are generally based on the formation of a colored complex between Clarithromycin and a specific reagent, which can then be quantified by measuring its absorbance at a specific wavelength.

Various reagents have been employed for this purpose, including:

  • o-nitrobenzaldehyde[8]

  • Ferric (III) salts[8]

  • 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ)[8]

  • p-dimethylaminobenzaldehyde

  • Bromothymol blue and Bromocresol purple[9]

  • Marquis reagent[10]

While simple and accessible, spectrophotometric methods may lack the specificity of chromatographic techniques and are more susceptible to interference from excipients in the formulation.

Capillary Electrophoresis (CE)

Capillary Electrophoresis (CE) is a high-resolution separation technique that offers advantages such as short analysis times, low sample and reagent consumption, and high separation efficiency. Capillary Zone Electrophoresis (CZE) is a commonly used mode for the analysis of Clarithromycin.[11][12][13] This method has been successfully applied for the simultaneous analysis of Clarithromycin with other drugs, such as omeprazole (B731) and tinidazole (B1682380), in combined dosage forms.[11][13]

Comparative Performance Data

The following table summarizes the quantitative performance data for the various analytical methods discussed.

MethodLinearity Range (µg/mL)Limit of Detection (LOD) (µg/mL)Limit of Quantification (LOQ) (µg/mL)Accuracy (% Recovery)Precision (%RSD)
HPLC-UV 320 - 480[2]0.04[2]-99.64 - 100.10[14]< 0.18[14]
HPLC-ECD 0.05 - 5.0[2]-0.05[2]-< 5[4]
HPLC-Fluorescence 0.025 - 10[1]-0.025[1]92.7 - 107.3[1]< 16.6[1]
LC-MS/MS 0.005 - 4.0[3][7]0.002[3][7]0.005[3][7]87.8 - 104.0[7]2.5 - 9.6 (inter-day)[3][7]
Spectrophotometry 10 - 70--99.8 - 100.4-
Capillary Electrophoresis 60 - 250[11]0.54[11]45[11]--

Experimental Protocols

RP-HPLC-UV Method
  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: C18 column (e.g., 250 mm x 4.6 mm, 5 µm).[2]

  • Mobile Phase: A mixture of acetonitrile (B52724) and potassium dihydrogen phosphate (B84403) buffer (e.g., 55:45 v/v), with the pH adjusted to 4.4.[15]

  • Flow Rate: 0.6 mL/min.[15]

  • Detection Wavelength: 210 nm.[15]

  • Sample Preparation: Dissolve the sample in the mobile phase, filter through a 0.45 µm filter, and inject.

LC-MS/MS Method for Human Plasma
  • Instrumentation: A liquid chromatography system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.[6]

  • Column: Reversed-phase C18 column (e.g., Atlantis dC18, 2.1 x 100 mm, 3 µm).[3][7]

  • Mobile Phase: A gradient or isocratic mixture of methanol (B129727) and water containing 0.1% formic acid and 5 mM ammonium (B1175870) acetate.[6]

  • Flow Rate: 0.22 mL/min.[6]

  • Ionization Mode: Positive ESI.[3][6][7]

  • MRM Transition: For Clarithromycin: m/z 749 → 158.4.[3][7]

  • Sample Preparation (Protein Precipitation):

    • To a plasma sample, add an internal standard (e.g., roxithromycin (B50055) or a deuterated analog of Clarithromycin).[6][16]

    • Add a precipitating agent like acetonitrile, vortex, and centrifuge.[6]

    • Inject the supernatant directly into the LC-MS/MS system.[6]

Spectrophotometric Method (using p-dimethylaminobenzaldehyde)
  • Reagents: p-dimethylaminobenzaldehyde solution in sulfuric acid.

  • Procedure:

    • Prepare a standard solution of Clarithromycin in methanol.

    • To an aliquot of the drug solution, add the p-dimethylaminobenzaldehyde reagent.

    • A green chromogen will form.

    • Measure the absorbance of the solution at 600 nm against a reagent blank.

    • The concentration is determined using a calibration curve.

Capillary Zone Electrophoresis (CZE) Method
  • Instrumentation: A capillary electrophoresis system with a UV detector.

  • Capillary: Uncoated fused-silica capillary.[17]

  • Background Electrolyte (BGE): 50 mM phosphate buffer at pH 4.5.[11]

  • Applied Voltage: 22 kV.[11]

  • Capillary Temperature: 25 °C.[11]

  • Injection: Hydrodynamic injection.

  • Detection Wavelength: 230 nm.[11]

  • Sample Preparation: Dissolve the sample in the BGE.

Method Selection Workflow

The choice of analytical method for Clarithromycin determination depends on several factors, including the sample matrix, required sensitivity, available instrumentation, and the purpose of the analysis (e.g., routine quality control vs. bioequivalence studies).

Clarithromycin Analysis Method Selection start Start: Define Analytical Needs matrix Sample Matrix? start->matrix pharma Pharmaceutical Formulation matrix->pharma Pharmaceutical biological Biological Fluid (Plasma, Serum) matrix->biological Biological sensitivity Required Sensitivity? high_sens High (ng/mL or lower) sensitivity->high_sens High mod_sens Moderate (µg/mL) sensitivity->mod_sens Moderate instrumentation Available Instrumentation? lcms LC-MS/MS instrumentation->lcms LC-MS/MS available hplc_fluo HPLC-Fluorescence instrumentation->hplc_fluo HPLC-Fluorescence available hplc_ecd HPLC-ECD instrumentation->hplc_ecd HPLC-ECD available hplc_uv HPLC-UV instrumentation->hplc_uv HPLC-UV available spectro Spectrophotometry instrumentation->spectro Spectrophotometer available ce Capillary Electrophoresis instrumentation->ce CE available purpose Purpose of Analysis? purpose->instrumentation pharma->sensitivity biological->sensitivity high_sens->purpose mod_sens->purpose

Caption: Decision tree for selecting an appropriate analytical method for Clarithromycin.

General Analytical Workflow

The general workflow for the analysis of Clarithromycin, regardless of the specific technique employed, follows a series of fundamental steps.

General Analytical Workflow for Clarithromycin cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample_collection Sample Collection (Pharmaceutical or Biological) extraction Extraction / Dilution (LLE, PPT, or simple dilution) sample_collection->extraction separation Chromatographic Separation (HPLC, LC, CE) extraction->separation detection Detection (UV, MS, ECD, Fluorescence) separation->detection quantification Quantification (Peak Area / Height vs. Concentration) detection->quantification reporting Result Reporting quantification->reporting

Caption: A generalized workflow for the analytical determination of Clarithromycin.

References

A Comparative Analysis of Clarithromycin Lactobionate and Clarithromycin Gentisate: Stability and Solubility for Pharmaceutical Applications

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate salt form for a drug candidate is a critical decision that significantly impacts its ultimate developability and clinical performance. Clarithromycin (B1669154), a broad-spectrum macrolide antibiotic, is inherently poorly soluble in water, necessitating the formation of salts to enhance its aqueous solubility for parenteral and other liquid dosage forms. Among the various salt forms, clarithromycin lactobionate (B10762962) and clarithromycin gentisate have emerged as notable candidates. This guide provides a comparative overview of their stability and solubility, supported by available data and outlining key experimental protocols for their evaluation.

Clarithromycin lactobionate is a well-established salt form used in commercially available intravenous formulations. In contrast, clarithromycin gentisate has been explored as an alternative with claims of improved physicochemical properties. A comprehensive evaluation of their characteristics is essential for informed decision-making in pharmaceutical development.

Comparative Overview of Physicochemical Properties

While direct, side-by-side comparative studies with quantitative data for both salts are limited in publicly available literature, a qualitative and quantitative assessment can be compiled from existing research and patent filings.

ParameterClarithromycinThis compoundClarithromycin Gentisate
Aqueous Solubility Practically insoluble in water (approx. 0.33 mg/mL)[1]Significantly increased solubility compared to the free base. Lactobionic acid is reported to be the most effective acid for increasing clarithromycin's solubility.[2]Qualitatively reported to have increased water solubility compared to this compound.[3] Quantitative data is not readily available in public literature.
Stability in Aqueous Solution Unstable in acidic conditions (pH < 5), with rapid degradation at low pH.[4][5]Formulations have been developed with shelf-lives equivalent to 24 months.[2]Qualitatively reported to have better stability compared to this compound.[3] A patent suggests stability for at least 2 years at 10°C in an ethanol-water solution (pH 5.0-8.0).

In-depth Analysis

Solubility: Clarithromycin base is characterized by its low aqueous solubility, a significant hurdle for the development of liquid formulations. The formation of salts with organic acids is a common and effective strategy to overcome this limitation. Studies have demonstrated that lactobionic acid is highly effective in enhancing the water solubility of clarithromycin, making it suitable for intravenous administration.[2] While a Chinese patent application asserts that clarithromycin gentisate possesses even greater water solubility than the lactobionate salt, specific numerical data to support this claim is not provided in the available documentation.[3]

Stability: The stability of clarithromycin is pH-dependent, with significant degradation occurring in acidic environments.[4][5] This instability poses a challenge for the formulation of stable liquid dosage forms. Formulations of this compound have been shown to be stable, with reported shelf-lives of up to two years.[2] The patent literature for clarithromycin gentisate also claims superior stability over the lactobionate form, particularly in an ethanol-water solution at a pH range of 5.0-8.0, where it is stated to be stable for at least two years when stored at 10°C. However, comprehensive, publicly accessible stability studies providing quantitative degradation kinetics for clarithromycin gentisate in various aqueous media are lacking.

Experimental Protocols

For researchers aiming to conduct a direct comparative analysis of these two salts, the following experimental protocols are recommended:

Solubility Determination (Shake-Flask Method)

Objective: To determine the equilibrium solubility of this compound and clarithromycin gentisate in various aqueous media.

Methodology:

  • Prepare a series of buffered solutions at different pH values (e.g., pH 4.0, 5.0, 6.0, 7.0, and 7.4) and purified water.

  • Add an excess amount of the clarithromycin salt to a known volume of each medium in a sealed container.

  • Agitate the containers at a constant temperature (e.g., 25°C or 37°C) for a predetermined period (e.g., 24 or 48 hours) to ensure equilibrium is reached.

  • After equilibration, centrifuge the samples to separate the undissolved solid.

  • Withdraw an aliquot from the supernatant, filter it through a suitable membrane filter (e.g., 0.45 µm), and dilute appropriately.

  • Quantify the concentration of clarithromycin in the diluted samples using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

G cluster_0 Sample Preparation cluster_1 Analysis prep1 Add excess salt to buffer prep2 Agitate at constant temperature prep1->prep2 prep3 Centrifuge and filter supernatant prep2->prep3 analysis1 Dilute aliquot prep3->analysis1 analysis2 Quantify via HPLC analysis1->analysis2

Workflow for Solubility Determination
Stability-Indicating HPLC Method

Objective: To develop and validate a stability-indicating HPLC method for the simultaneous determination of clarithromycin and its degradation products.

Methodology:

  • Chromatographic Conditions:

    • Column: A C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase: A suitable mixture of an organic solvent (e.g., acetonitrile) and an aqueous buffer (e.g., phosphate (B84403) buffer), with the pH adjusted to ensure good peak shape and resolution.

    • Flow Rate: Typically 1.0 mL/min.

    • Detection: UV detection at an appropriate wavelength (e.g., 210 nm).

  • Forced Degradation Studies:

    • Expose solutions of this compound and clarithromycin gentisate to various stress conditions, including acidic (e.g., 0.1 N HCl), basic (e.g., 0.1 N NaOH), oxidative (e.g., 3% H₂O₂), thermal, and photolytic stress.

    • Analyze the stressed samples using the developed HPLC method to ensure that the degradation products are well-resolved from the parent drug peak.

  • Stability Study:

    • Prepare aqueous solutions of both salts at known concentrations and pH values.

    • Store the solutions under different temperature and humidity conditions (e.g., as per ICH guidelines).

    • At specified time intervals, withdraw samples and analyze them using the validated stability-indicating HPLC method to determine the remaining concentration of the parent drug and the formation of any degradation products.

G cluster_0 Method Development cluster_1 Forced Degradation cluster_2 Stability Study dev1 Select Column & Mobile Phase dev2 Optimize Chromatographic Conditions dev1->dev2 stress1 Acid/Base Hydrolysis dev2->stress1 stress2 Oxidation dev2->stress2 stress3 Thermal/Photolytic Stress dev2->stress3 stab1 Store samples at various conditions stress1->stab1 stress2->stab1 stress3->stab1 stab2 Analyze at time intervals stab1->stab2 stab3 Quantify parent drug & degradants stab2->stab3

Workflow for Stability-Indicating HPLC Method

Conclusion

The choice between this compound and clarithromycin gentisate for pharmaceutical development requires a careful evaluation of their respective solubility and stability profiles. While this compound is a proven entity with established use in parenteral products, the claims of superior solubility and stability for clarithromycin gentisate warrant further investigation through direct, quantitative comparative studies. The experimental protocols outlined in this guide provide a framework for researchers to conduct such evaluations, enabling a data-driven selection of the optimal salt form for their specific formulation and therapeutic goals. The lack of publicly available, robust quantitative data for clarithromycin gentisate highlights an opportunity for further research to fully elucidate its potential advantages.

References

A Comparative Guide to the Immunomodulatory Effects of Clarithromycin and Other Macrolides

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the immunomodulatory properties of Clarithromycin versus other common macrolides, namely Azithromycin and Erythromycin (B1671065). The information presented is supported by experimental data to aid in research and development decisions.

Abstract

Macrolide antibiotics, beyond their primary antimicrobial function, exert significant immunomodulatory effects. These properties are particularly relevant in the context of chronic inflammatory diseases. This guide focuses on a comparative analysis of Clarithromycin, a 14-membered macrolide, against Azithromycin (a 15-membered macrolide) and Erythromycin (another 14-membered macrolide). We will delve into their differential impacts on key inflammatory pathways and cellular functions, supported by quantitative data from in vitro studies.

Comparative Analysis of Immunomodulatory Effects

The immunomodulatory actions of macrolides are multifaceted, primarily involving the suppression of pro-inflammatory cytokine production, modulation of inflammatory cell functions, and interference with key signaling pathways.

Inhibition of Pro-inflammatory Cytokine Production

Macrolides are known to inhibit the production of several key pro-inflammatory cytokines. The extent of this inhibition can vary between different macrolides.

Table 1: Comparative Inhibition of Pro-inflammatory Cytokine Production by Macrolides

CytokineMacrolideCell TypeStimulusConcentration% InhibitionReference
IL-6 ClarithromycinHuman MonocytesLPS10 µg/mLSignificant decrease in 60% of individuals[1]
AzithromycinHuman MonocytesLPS10 µg/mLSignificant decrease[1]
ErythromycinHuman Bronchial Epithelial CellsIL-1β10 µg/mlConcentration-dependent suppression[2]
IL-8 ClarithromycinHuman Bronchial Epithelial CellsEndotoxin10 µg/mlInhibition of mRNA and protein[2]
AzithromycinHuman Gingival FibroblastsLPS-Increased IL-8 production
ErythromycinHuman Bronchial Epithelial CellsEndotoxin10 µg/mlInhibition of mRNA and protein[2]
TNF-α ClarithromycinHuman MonocytesLPS10 µg/mLSignificant decrease in 86% of individuals[1]
AzithromycinHuman MonocytesLPS10 µg/mLSignificant decrease in 100% of individuals[1]
ErythromycinRheumatoid Synovial CellsIL-1β-Inhibition of p38 MAPK phosphorylation[2]

LPS: Lipopolysaccharide; IL: Interleukin; TNF: Tumor Necrosis Factor.

Modulation of Neutrophil Function

Neutrophils play a critical role in the inflammatory response. Macrolides can influence their migration, activation, and lifespan.

Table 2: Comparative Effects of Macrolides on Neutrophil Function

FunctionClarithromycinAzithromycinErythromycinReference
Chemotaxis/Migration InhibitionInhibitionInhibition[2]
Oxidative Burst Enhanced chemiluminescence (2.5-20 mcg/ml)InhibitionIncreased phagocytosis at high conc. (20 mcg/ml)
Apoptosis InductionInduction-
Inhibition of NF-κB Signaling Pathway

A central mechanism for the anti-inflammatory effects of macrolides is the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a key transcription factor for numerous pro-inflammatory genes. Macrolides have been shown to suppress the activation and nuclear translocation of NF-κB.[2]

Signaling Pathways and Experimental Workflows

NF-κB Signaling Pathway Modulation by Macrolides

The following diagram illustrates the key steps in the NF-κB signaling pathway and the inhibitory action of macrolides.

NF_kB_Pathway cluster_nucleus Nucleus Stimulus Stimulus Macrolides Macrolides IKK Complex IKK Complex Macrolides->IKK Complex Inhibits IkB IkB IKK Complex->IkB Phosphorylates NF-kB NF-kB Nucleus Nucleus NF-kB->Nucleus Translocates Pro-inflammatory Genes Pro-inflammatory Genes Nucleus->Pro-inflammatory Genes Activates Transcription IkB->NF-kB Releases NF-kB_nuclear NF-kB NF-kB_nuclear->Pro-inflammatory Genes

NF-κB signaling pathway inhibition by macrolides.
Experimental Workflow for Cytokine Measurement

The diagram below outlines a typical experimental workflow for quantifying the effect of macrolides on cytokine production.

Experimental_Workflow A 1. Cell Culture (e.g., Monocytes, Epithelial Cells) B 2. Pre-incubation with Macrolides (Clarithromycin, Azithromycin, etc.) A->B C 3. Stimulation (e.g., LPS, IL-1β) B->C D 4. Incubation C->D E 5. Supernatant Collection D->E F 6. Cytokine Quantification (ELISA) E->F G 7. Data Analysis F->G

General experimental workflow for cytokine analysis.

Detailed Experimental Protocols

Protocol: Measurement of Cytokine Production by ELISA

Objective: To quantify the concentration of a specific cytokine (e.g., IL-6, IL-8, TNF-α) in cell culture supernatants following treatment with macrolides.

Materials:

  • 96-well high-binding ELISA plates

  • Capture antibody (specific to the cytokine of interest)

  • Detection antibody (biotinylated, specific to the cytokine)

  • Recombinant cytokine standard

  • Streptavidin-HRP (Horseradish Peroxidase)

  • TMB (3,3’,5,5’-Tetramethylbenzidine) substrate

  • Stop solution (e.g., 2N H₂SO₄)

  • Wash buffer (e.g., PBS with 0.05% Tween-20)

  • Assay diluent (e.g., PBS with 1% BSA)

  • Cell culture medium, cells, macrolides, and stimulus (e.g., LPS)

Procedure:

  • Coating: Dilute the capture antibody in coating buffer and add 100 µL to each well of the 96-well plate. Incubate overnight at 4°C.

  • Washing: Aspirate the coating solution and wash the plate 3 times with wash buffer.

  • Blocking: Add 200 µL of assay diluent to each well to block non-specific binding sites. Incubate for 1-2 hours at room temperature.

  • Sample and Standard Incubation:

    • Prepare serial dilutions of the recombinant cytokine standard in assay diluent.

    • Aspirate the blocking solution and wash the plate 3 times.

    • Add 100 µL of standards and cell culture supernatant samples to the appropriate wells. Incubate for 2 hours at room temperature.

  • Detection Antibody Incubation: Wash the plate 3 times. Add 100 µL of diluted biotinylated detection antibody to each well. Incubate for 1 hour at room temperature.

  • Streptavidin-HRP Incubation: Wash the plate 3 times. Add 100 µL of diluted Streptavidin-HRP to each well. Incubate for 30 minutes at room temperature in the dark.

  • Substrate Development: Wash the plate 5 times. Add 100 µL of TMB substrate to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.

  • Stopping the Reaction: Add 50 µL of stop solution to each well.

  • Measurement: Read the absorbance at 450 nm using a microplate reader.

  • Analysis: Generate a standard curve from the absorbance values of the standards and calculate the cytokine concentrations in the samples.

Protocol: NF-κB Activation Assay (Nuclear Translocation)

Objective: To determine the effect of macrolides on the translocation of the NF-κB p65 subunit from the cytoplasm to the nucleus.

Materials:

  • Cell line (e.g., A549, HeLa)

  • Macrolides and stimulus (e.g., TNF-α)

  • Nuclear and cytoplasmic extraction buffers

  • Protease and phosphatase inhibitors

  • Primary antibody against NF-κB p65

  • Secondary antibody (HRP-conjugated)

  • Luminol-based substrate for chemiluminescence

  • SDS-PAGE and Western blotting equipment

Procedure:

  • Cell Treatment: Culture cells to 70-80% confluency. Pre-treat cells with various concentrations of macrolides for a specified time, followed by stimulation with an NF-κB activator (e.g., TNF-α).

  • Cell Lysis and Fractionation:

    • Wash cells with ice-cold PBS.

    • Lyse the cells using a cytoplasmic extraction buffer containing protease and phosphatase inhibitors.

    • Centrifuge to pellet the nuclei and collect the supernatant (cytoplasmic fraction).

    • Resuspend the nuclear pellet in nuclear extraction buffer and incubate on ice.

    • Centrifuge to pellet the nuclear debris and collect the supernatant (nuclear fraction).

  • Protein Quantification: Determine the protein concentration of both cytoplasmic and nuclear fractions using a protein assay (e.g., BCA assay).

  • Western Blotting:

    • Separate equal amounts of protein from each fraction by SDS-PAGE.

    • Transfer the proteins to a PVDF membrane.

    • Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST).

    • Incubate the membrane with the primary antibody against NF-κB p65 overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and add the chemiluminescent substrate. Detect the signal using an imaging system.

  • Analysis: Quantify the band intensities for NF-κB p65 in the nuclear and cytoplasmic fractions. A decrease in the nuclear-to-cytoplasmic ratio of NF-κB p65 in macrolide-treated cells compared to the stimulated control indicates inhibition of nuclear translocation.

Conclusion

Clarithromycin, Azithromycin, and Erythromycin all exhibit significant immunomodulatory properties, primarily through the suppression of pro-inflammatory cytokine production and inhibition of the NF-κB signaling pathway. While all three macrolides demonstrate anti-inflammatory effects, the potency and specific effects can differ. For instance, Azithromycin appears to be a potent inhibitor of TNF-α production in monocytes, while Clarithromycin shows a strong inhibitory effect on IL-6.[1] The choice of macrolide for research or therapeutic development in the context of immunomodulation should be guided by the specific inflammatory mediators and pathways of interest. The experimental protocols provided herein offer a standardized approach for the comparative evaluation of these and other immunomodulatory compounds.

References

The Anti-Cancer Potential of Clarithromycin and its Analogs: A Comparative Analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The macrolide antibiotic, Clarithromycin (B1669154), traditionally used to combat bacterial infections, is gaining increasing attention for its potential as an anti-cancer agent. Extensive pre-clinical and clinical research has unveiled its ability to impede tumor growth through various mechanisms, including the induction of apoptosis, inhibition of autophagy and angiogenesis, and modulation of the tumor microenvironment.[1][2][3] This guide provides a comparative analysis of the anti-cancer activity of Clarithromycin and its analogs, supported by experimental data and detailed methodologies, to inform further research and drug development in this promising area of oncology.

Comparative Analysis of Anti-Cancer Activity

While research into the anti-cancer properties of newly synthesized, direct chemical analogs of Clarithromycin is still emerging, comparative data on the cytotoxicity of Clarithromycin and other well-established macrolide antibiotics provides valuable insights. The following table summarizes the available data on the half-maximal inhibitory concentration (IC50) of these compounds in various cancer cell lines. It is important to note that direct comparative studies are limited, and data is often collated from different studies, which may employ varied experimental conditions.

CompoundCell LineCancer TypeIC50 (µM)Reference
Clarithromycin HCT116Colorectal Carcinoma~100(Inferred from dose-response curves in cited literature)
A549Lung Carcinoma>100(Inferred from dose-response curves in cited literature)
MCF7Breast Adenocarcinoma>100(Inferred from dose-response curves in cited literature)
Azithromycin A549Lung Carcinoma>100(Inferred from dose-response curves in cited literature)
HeLaCervical Cancer94.79 ± 2.0 µg/mL
Erythromycin (B1671065) H9c2CardiomyoblastSignificant growth inhibition at 1 and 25 µg/ml[4]

Note: The provided IC50 values are approximate and collated from various sources for comparative purposes. Experimental conditions can significantly influence these values. A study on a non-malignant human liver cell line (Chang) provided a qualitative comparison of cytotoxicity, ranking the macrolides from most to least toxic as: erythromycin estolate > erythromycin-11,12-cyclic carbonate > roxithromycin (B50055) and clarithromycin > erythromycin base and azithromycin.[5]

Key Mechanisms of Anti-Cancer Activity

Clarithromycin and its analogs exert their anti-cancer effects through a multi-pronged approach, targeting several key cellular pathways involved in tumor growth and survival.

Autophagy Inhibition

One of the most well-documented anti-cancer mechanisms of Clarithromycin is the inhibition of autophagy, a cellular process that cancer cells often exploit to survive under stress.[1][6] Clarithromycin is a potent and continuous inhibitor of autophagy in various cancer cells, including myeloma and chronic myeloid leukemia.[1] It is believed to block the fusion of autophagosomes with lysosomes, leading to the accumulation of autophagosomes and ultimately, apoptotic cell death.[1]

Anti-Angiogenesis

Angiogenesis, the formation of new blood vessels, is crucial for tumor growth and metastasis. Clarithromycin has been shown to be a potent inhibitor of tumor-induced angiogenesis.[7] It does not directly affect the proliferation of endothelial cells but rather inhibits their ability to form tube-like structures, a critical step in angiogenesis.[7] This effect has been observed in combination with cytotoxic therapies against solid tumors.[7]

Immunomodulation

Macrolide antibiotics, including Clarithromycin, possess immunomodulatory properties.[8] Clarithromycin can modulate the tumor microenvironment by reducing the levels of pro-inflammatory cytokines such as IL-6 and IL-8.[9] This anti-inflammatory effect can contribute to the suppression of tumor growth and progression.

Signaling Pathways

The anti-cancer activity of Clarithromycin is mediated by its interaction with several key signaling pathways. A significant pathway implicated in its autophagy-inhibiting effect involves the hERG1 potassium channel and the PI3K/Akt signaling cascade.

G Clarithromycin Clarithromycin hERG1 hERG1 K+ Channel Clarithromycin->hERG1 inhibits Autophagy Autophagy Clarithromycin->Autophagy inhibits Apoptosis Apoptosis Clarithromycin->Apoptosis induces PI3K PI3K hERG1->PI3K activates Akt Akt PI3K->Akt activates mTOR mTOR Akt->mTOR activates mTOR->Autophagy inhibits Autophagy->Apoptosis inhibits

Clarithromycin's Inhibition of the Autophagy Pathway

Experimental Protocols

To facilitate reproducible research, this section provides detailed protocols for key in vitro assays used to evaluate the anti-cancer activity of Clarithromycin and its analogs.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

Materials:

  • Cancer cell lines of interest

  • Complete culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Penicillin-Streptomycin solution

  • Trypsin-EDTA solution

  • Phosphate Buffered Saline (PBS)

  • MTT solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment.

  • Drug Treatment: Prepare serial dilutions of Clarithromycin and its analogs in culture medium. After 24 hours, remove the medium from the wells and add 100 µL of the drug solutions at various concentrations. Include a vehicle control (medium with the same concentration of solvent used to dissolve the drugs).

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Carefully remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value, the concentration of the drug that inhibits 50% of cell growth, can be determined by plotting a dose-response curve.

Apoptosis Assay (Annexin V-FITC/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and untreated cancer cells

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • PBS

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after drug treatment by trypsinization (for adherent cells) or centrifugation (for suspension cells).

  • Washing: Wash the cells twice with ice-cold PBS.

  • Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.

  • Staining: Transfer 100 µL of the cell suspension to a flow cytometry tube. Add 5 µL of Annexin V-FITC and 5 µL of PI.

  • Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

  • Dilution: Add 400 µL of 1X Binding Buffer to each tube.

  • Flow Cytometry Analysis: Analyze the samples on a flow cytometer within one hour.

    • Viable cells: Annexin V-negative and PI-negative.

    • Early apoptotic cells: Annexin V-positive and PI-negative.

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

    • Necrotic cells: Annexin V-negative and PI-positive.

Experimental Workflow

The following diagram illustrates a general workflow for the comparative analysis of the anti-cancer activity of Clarithromycin and its analogs.

G cluster_0 In Vitro Screening cluster_1 Data Analysis cluster_2 Mechanism of Action Studies A Select Cancer Cell Lines B Treat with Clarithromycin & Analogs A->B C MTT Assay (Cell Viability) B->C D Apoptosis Assay (Flow Cytometry) B->D E Calculate IC50 Values C->E F Quantify Apoptosis Rates D->F G Comparative Analysis E->G F->G H Western Blot (Signaling Proteins) G->H I Angiogenesis Assays G->I

Experimental workflow for comparative analysis.

Conclusion and Future Directions

Clarithromycin demonstrates significant potential as a repurposed anti-cancer agent, acting through multiple pathways to inhibit tumor growth. While direct comparative data on the anti-cancer activity of its synthetic analogs is currently scarce, the available information on related macrolides suggests that anti-cancer properties may be a class effect. Further research is warranted to synthesize and evaluate novel Clarithromycin derivatives with enhanced anti-cancer efficacy and to conduct direct comparative studies against a broader range of cancer cell lines. Elucidating the structure-activity relationships of these analogs will be crucial for the rational design of more potent and selective anti-cancer macrolides. The experimental protocols and workflow provided in this guide offer a framework for such future investigations, which could ultimately lead to the development of new therapeutic strategies for cancer treatment.

References

Inter-laboratory Validation of a Quantitative Assay for Clarithromycin Lactobionate: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides a comprehensive comparison of analytical methods for the quantitative determination of Clarithromycin (B1669154) lactobionate (B10762962), a macrolide antibiotic. The objective is to offer researchers, scientists, and drug development professionals a detailed overview of key assays, their performance characteristics, and experimental protocols to support informed decisions in quality control and research applications. The comparison primarily focuses on High-Performance Liquid Chromatography (HPLC) and Microbiological Assays, two commonly employed techniques for antibiotic quantification.

Data Presentation

The performance of different analytical methods for Clarithromycin quantification is summarized in the tables below. These values are compiled from various validation studies and offer a comparative look at the accuracy, precision, linearity, and sensitivity of each method.

Table 1: Performance Characteristics of HPLC Methods for Clarithromycin Quantification

ParameterHPLC-UVHPLC with Pre-column DerivatizationHPLC-Amperometric Detection
Linearity Range 75–175 µg/mL[1]0.025-10 µg/mL[2]0.1-6 µg/mL[3]
Accuracy (%) 98.32–101.64%[4]90.41-99.74% (intra-assay), 99.27-103.42% (inter-assay)[5]Within ± 11.5% (inter-batch)[6]
Precision (%RSD) < 2.0%[7]0.88-19.86%[5]< 6% (inter-day and intra-day)[3]
Limit of Quantification (LOQ) 5.230 µg/mL[8]0.025 µg/mL[2]20 ng/mL[3]
Limit of Detection (LOD) -~0.01 µg/mL[2]-

Table 2: Performance Characteristics of Microbiological and Spectrophotometric Methods for Clarithromycin Quantification

ParameterMicrobiological Assay (Agar Well Diffusion)Derivative Spectrophotometry
Linearity Range 250 to 3000 ng/ml[5]5.0 to 60 µg/mL[9]
Accuracy (%) 78.52-131.19 %[5]100% ± 1%[9]
Precision (%RSD) 4.51-26.78%[5]< 2.0%[9]
Limit of Quantification (LOQ) -3.197 µg/mL[9]
Limit of Detection (LOD) -1.055 µg/mL[9]

Experimental Protocols

Detailed methodologies for the key assays are provided below. These protocols are based on established and validated methods reported in the scientific literature.

1. High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is widely used for the quantification of Clarithromycin in bulk and pharmaceutical dosage forms.

  • Chromatographic Conditions:

    • Column: A reversed-phase column, such as a C18 or C8, is typically used. For example, a Capcell Pak C18 column (150 mm × 4.6 mm, 5 µm particle size) can be employed.

    • Mobile Phase: A mixture of an organic solvent (e.g., acetonitrile (B52724), methanol) and a buffer (e.g., potassium dihydrogen phosphate). A common mobile phase is a 55:45 (v/v) mixture of acetonitrile and 0.035 M potassium dihydrogen phosphate (B84403) adjusted to a pH of 4.4.

    • Flow Rate: Typically set around 0.6 to 1.0 mL/min[1].

    • Detection: UV detection at a wavelength of approximately 210 nm[4].

    • Injection Volume: 20 µL is a common injection volume.

  • Sample Preparation:

    • Accurately weigh and dissolve the Clarithromycin lactobionate sample in the mobile phase to achieve a known concentration.

    • For formulated products like tablets, crush the tablets and dissolve the powder in the mobile phase, followed by sonication and filtration through a 0.45 µm filter to remove excipients.

    • Prepare a series of standard solutions of known concentrations to construct a calibration curve.

  • Analysis:

    • Inject the standard solutions and the sample solution into the HPLC system.

    • Record the peak areas from the chromatograms.

    • Plot a calibration curve of peak area versus concentration for the standard solutions.

    • Determine the concentration of Clarithromycin in the sample by interpolating its peak area on the calibration curve.

2. Microbiological Assay (Agar Well Diffusion Method)

This bioassay determines the potency of Clarithromycin by measuring its inhibitory effect on a susceptible microorganism.

  • Materials:

    • Test Organism: Micrococcus luteus ATCC 9341 is a commonly used test organism[5].

    • Culture Medium: Antibiotic assay agar (B569324) is used for the preparation of the plates.

    • Standard and Sample Solutions: Prepare stock solutions of Clarithromycin standard and the test sample in a suitable solvent and then dilute with a buffer to obtain a range of concentrations.

  • Procedure:

    • Prepare agar plates inoculated with a standardized suspension of the test organism.

    • Punch wells of a specific diameter (e.g., 6 mm) into the agar.

    • Pipette a fixed volume (e.g., 100 µL) of the standard solutions and sample solutions into the wells[5].

    • Incubate the plates under specified conditions (e.g., 24 hours at 35°C)[5].

    • Measure the diameter of the inhibition zones around each well.

  • Data Analysis:

    • Plot the logarithm of the concentration of the standard solutions against the diameter of the inhibition zones to generate a standard curve.

    • Determine the potency of the sample by comparing the inhibition zone produced by the sample to the standard curve.

Visualizations

The following diagrams illustrate the workflows of the described analytical methods.

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis start Start weigh Weigh Sample & Standard start->weigh dissolve Dissolve in Mobile Phase weigh->dissolve filter Filter (if necessary) dissolve->filter inject Inject into HPLC System filter->inject separate Chromatographic Separation inject->separate detect UV Detection separate->detect record Record Peak Areas detect->record calibrate Construct Calibration Curve record->calibrate quantify Quantify Sample Concentration calibrate->quantify end End quantify->end

Caption: Workflow for the quantification of Clarithromycin using HPLC.

Microbio_Assay_Workflow cluster_prep Preparation cluster_assay Assay Procedure cluster_data Data Analysis start Start prep_plates Prepare Inoculated Agar Plates start->prep_plates prep_solutions Prepare Standard & Sample Solutions start->prep_solutions punch_wells Punch Wells in Agar prep_plates->punch_wells add_solutions Add Solutions to Wells prep_solutions->add_solutions punch_wells->add_solutions incubate Incubate Plates add_solutions->incubate measure_zones Measure Inhibition Zone Diameters incubate->measure_zones plot_curve Plot Standard Curve measure_zones->plot_curve determine_potency Determine Sample Potency plot_curve->determine_potency end End determine_potency->end

Caption: Workflow for the Microbiological Assay of Clarithromycin.

References

A Comparative Guide to the In Vitro Dissolution Profiles of Clarithromycin Lactobionate Formulations

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide offers an objective comparison of the in vitro dissolution characteristics of different formulations of Clarithromycin lactobionate (B10762962) powder for solution for infusion. The dissolution of these lyophilized products is a critical quality attribute, directly impacting their suitability for parenteral administration. This comparison focuses on reconstitution time and the physical properties of the resulting solution, which are key performance indicators for these formulations.

Data Summary

The dissolution performance of Clarithromycin lactobionate for injection is primarily evaluated by its reconstitution time and the clarity of the resulting solution. The following table summarizes representative data for three hypothetical formulations to illustrate potential variations.

FormulationReconstitution Time (minutes)Appearance of Reconstituted SolutionpH of Reconstituted Solution
Formulation A (Brand) < 5Clear, colorless solution4.8 - 6.5
Formulation B (Generic 1) < 7Clear to slightly opalescent, colorless to slightly yellow solution4.8 - 6.5
Formulation C (Generic 2) 7 - 10Slightly opalescent solution with some undissolved particles4.5 - 7.0

Experimental Protocols

The following is a detailed methodology for the key experiment of determining the reconstitution time and assessing the appearance of the reconstituted solution for this compound for injection.

Objective: To determine the time required for the complete dissolution of the lyophilized powder and to visually inspect the resulting solution for clarity and particulate matter.

Materials:

  • This compound for injection vials (500 mg/vial)

  • Sterile Water for Injection (SWFI)

  • Calibrated stopwatch

  • Vortex mixer (optional)

  • Light source for visual inspection (as per USP <790>)

  • pH meter

Procedure:

  • Preparation: Allow the vials of this compound and the Sterile Water for Injection to reach room temperature (20-25°C).

  • Reconstitution:

    • Using a sterile syringe, withdraw 10 mL of SWFI.

    • Inject the 10 mL of SWFI into the vial containing the lyophilized this compound powder.

    • Simultaneously start the stopwatch.

    • Gently swirl the vial by hand or use a vortex mixer at a low speed to facilitate dissolution. Avoid vigorous shaking to prevent foaming.

  • Observation:

    • Continuously observe the contents of the vial during the reconstitution process.

    • Stop the stopwatch as soon as the last of the powder has completely dissolved, and the solution is free from visible particles. This is the reconstitution time.

    • A reconstitution time of not more than 7 minutes is generally considered acceptable.[1]

  • Visual Inspection:

    • Immediately after reconstitution, visually inspect the solution against a black and white background under a suitable light source.

    • The solution should be clear to slightly opalescent and colorless to slightly yellow.[1] Note the presence of any undissolved particles, fibers, or haziness.

  • pH Measurement:

    • After reconstitution, the pH of the solution can be measured using a calibrated pH meter. The typical pH range for reconstituted this compound is between 4.8 and 6.5.

Experimental Workflow

The following diagram illustrates the key steps in the in vitro dissolution testing of this compound for injection, focusing on the reconstitution process.

G cluster_prep Preparation cluster_recon Reconstitution cluster_eval Evaluation A Equilibrate Vial and SWFI to Room Temperature B Inject 10 mL SWFI into Vial A->B Proceed C Start Stopwatch B->C D Gently Swirl/Vortex B->D E Observe for Complete Dissolution D->E F Stop Stopwatch (Record Reconstitution Time) E->F Complete Dissolution G Visually Inspect Solution (Clarity, Color, Particles) F->G H Measure pH G->H

In Vitro Dissolution Workflow

This guide provides a framework for the comparative evaluation of in vitro dissolution profiles of different this compound formulations. For parenteral products, rapid and complete dissolution is paramount for safety and efficacy. Therefore, a thorough assessment of reconstitution time and the physical characteristics of the resulting solution is essential in formulation development and quality control.

References

A Critical Evaluation of Clarithromycin Lactobionate as a Chiral Separating Agent

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals: A Comparative Guide to Chiral Separation Performance

The enantioselective separation of pharmacologically active compounds is a critical aspect of drug development and quality control. The biological activity of chiral drugs often resides in a single enantiomer, while the other may be inactive or even elicit adverse effects. Capillary electrophoresis (CE) has emerged as a powerful technique for chiral separations, owing to its high efficiency, low sample consumption, and operational flexibility. The choice of a suitable chiral selector is paramount for achieving successful enantioseparation. This guide provides a critical evaluation of Clarithromycin (B1669154) lactobionate (B10762962), a macrolide antibiotic, as a chiral separating agent in CE, comparing its performance with established alternatives.

Clarithromycin Lactobionate: An Emerging Chiral Selector

Clarithromycin, a semi-synthetic macrolide antibiotic, has demonstrated considerable potential as a chiral selector in capillary electrophoresis, particularly for the enantioseparation of basic drugs.[1][2] Its utility is attributed to its complex stereochemistry, featuring a 14-membered lactone ring, two sugar moieties, and multiple chiral centers, which allows for a variety of potential interactions with chiral analytes, including hydrogen bonding, dipole-dipole interactions, and steric repulsion. The lactobionate salt form enhances its aqueous solubility, a desirable characteristic for a chiral selector used as a background electrolyte (BGE) additive in CE.[1]

Advantages of this compound as a chiral selector include its high solubility, the low viscosity of its solutions, and its weak UV absorption, which minimizes interference with the detection of analytes.[1]

Performance Comparison: this compound vs. Alternatives

A direct, quantitative comparison of this compound with other chiral selectors under identical experimental conditions is not extensively available in the current literature. However, by compiling data from various studies, we can assess its performance relative to commonly used chiral selectors such as cyclodextrins and glycopeptide antibiotics for the separation of representative basic drugs, particularly β-blockers.

Data Presentation: Enantioseparation of Propranolol (B1214883) and other β-Blockers

The following table summarizes the performance of this compound and other chiral selectors in the enantioseparation of propranolol and other β-blockers. It is important to note that the experimental conditions vary between studies, which can significantly influence the separation parameters.

AnalyteChiral SelectorMethodResolution (Rs)Selectivity (α)Efficiency (N)Reference
Propranolol This compound CEExcellent Separation (numerical data not provided)--[1]
PropranololAmylose tris(3,5-dimethylphenylcarbamate) (ChiralPak IA)HPLC1.75--[3][4]
Propranololα-Acid Glycoprotein (AGP)HPLC>1.5--[5]
Propranololβ-CyclodextrinHPLC3.0--[5]
Metoprolol This compound CEExcellent Separation (numerical data not provided)--[1]
Atenolol This compound CEExcellent Separation (numerical data not provided)--[1]
Bisoprolol This compound CEExcellent Separation (numerical data not provided)--[1]
Esmolol This compound CEExcellent Separation (numerical data not provided)--[1]
Labetalol This compound CEPartial Enantioresolution--[1]
LabetalolSulfated β-CyclodextrinCEComplete Resolution of 4 isomers--[6]

Observations:

  • This compound has been reported to provide "excellent separation" for a range of β-blockers in capillary electrophoresis.[1] However, specific quantitative data for resolution (Rs), selectivity (α), and efficiency (N) are often not provided in the literature, making direct comparisons challenging.

  • For the enantioseparation of propranolol, HPLC methods using polysaccharide-based (ChiralPak IA) and protein-based (AGP) chiral stationary phases, as well as cyclodextrin-based phases, have demonstrated good resolution, with Rs values of 1.75 and 3.0, respectively.[3][4][5]

  • Sulfated β-cyclodextrins have been shown to be effective for the complete separation of all four isomers of labetalol, a drug with two chiral centers, for which this compound only achieved partial resolution.[1][6] This suggests that for more complex chiral separations, other selectors might be more suitable.

Experimental Protocols

Detailed experimental protocols are crucial for reproducing and comparing results. Below is a representative methodology for the enantioseparation of basic drugs using this compound in capillary electrophoresis, synthesized from recurring conditions reported in the literature.[1][2]

Representative Experimental Protocol: Enantioseparation of Metoprolol using Capillary Electrophoresis with this compound

1. Instrumentation:

  • A standard capillary electrophoresis system equipped with a UV detector.

  • Uncoated fused-silica capillary (e.g., 50 µm i.d., 30-50 cm total length).

  • Data acquisition and analysis software.

2. Reagents and Solutions:

  • Chiral Selector Solution: Prepare a stock solution of this compound in methanol (B129727) or a suitable aqueous/organic mixture.

  • Background Electrolyte (BGE): A typical BGE consists of a buffer (e.g., 12.5 mM borax (B76245) buffer, pH 7.3-7.5) mixed with an organic modifier (e.g., 50% v/v methanol) and the chiral selector (e.g., 60 mM this compound).[1]

  • Sample Solution: Dissolve the racemic analyte (e.g., metoprolol) in the BGE or a compatible solvent to a final concentration of approximately 0.1-1 mg/mL.

  • Capillary Conditioning Solutions: 0.1 M NaOH, deionized water.

3. Capillary Conditioning:

  • Before the first use, and daily, flush the capillary sequentially with 0.1 M NaOH (10 min), deionized water (10 min), and finally with the BGE (15 min).

  • Between runs, flush the capillary with the BGE for a shorter duration (e.g., 2-3 min) to ensure reproducibility.

4. Electrophoretic Conditions:

  • Applied Voltage: Typically in the range of 15-25 kV.[1]

  • Temperature: Maintain a constant capillary temperature, for example, at 25°C.

  • Injection: Hydrodynamic injection (e.g., 50 mbar for 5 seconds).

  • Detection: UV detection at a wavelength appropriate for the analyte (e.g., 220 nm for metoprolol).

5. Data Analysis:

  • Identify the peaks corresponding to the two enantiomers in the electropherogram.

  • Calculate the resolution (Rs), selectivity (α), and number of theoretical plates (N) to evaluate the separation performance.

Mandatory Visualization

The following diagrams illustrate the key concepts and workflows discussed in this guide.

Chiral_Recognition_Mechanism cluster_Selector This compound (Chiral Selector) cluster_Analyte Racemic Analyte CS Macrolide Structure Multiple Chiral Centers Hydroxyl & Methoxy Groups Sugar Moieties Interaction Transient Diastereomeric Complex Formation CS->Interaction Non-covalent Interactions (H-bonding, steric, etc.) R_Enantiomer R-Enantiomer R_Enantiomer->Interaction Interaction 1 (Stronger) S_Enantiomer S-Enantiomer S_Enantiomer->Interaction Interaction 2 (Weaker) Separation Differential Migration in Electric Field Interaction->Separation

Caption: Proposed chiral recognition mechanism.

CE_Workflow cluster_Prep Preparation cluster_Analysis Analysis cluster_Data Data Processing BGE_Prep Prepare BGE with This compound Capillary_Prep Condition Capillary BGE_Prep->Capillary_Prep Sample_Prep Prepare Analyte Solution Sample_Prep->Capillary_Prep Injection Inject Sample Capillary_Prep->Injection Separation Apply Voltage & Separate Injection->Separation Detection UV Detection Separation->Detection Electropherogram Generate Electropherogram Detection->Electropherogram Peak_Analysis Peak Integration & Analysis Electropherogram->Peak_Analysis Calc Calculate Rs, α, N Peak_Analysis->Calc

Caption: Experimental workflow for chiral CE.

Conclusion and Future Perspectives

This compound is a promising and effective chiral selector for the enantioseparation of basic drugs by capillary electrophoresis. Its favorable physicochemical properties and versatile interaction capabilities make it a valuable tool in the analytical chemist's toolbox. However, the existing literature highlights a need for more systematic and quantitative comparative studies. Future research should focus on:

  • Direct Head-to-Head Comparisons: Performing studies that directly compare the enantioseparation performance of this compound with other chiral selectors (e.g., various cyclodextrins, glycopeptide antibiotics) for a wide range of analytes under identical conditions.

  • Quantitative Data Reporting: Consistently reporting key separation parameters such as resolution (Rs), selectivity (α), and efficiency (N) to facilitate objective comparisons and method validation.

  • Mechanism Elucidation: Further investigating the chiral recognition mechanisms between this compound and different analytes to enable more rational method development.

By addressing these areas, the full potential of this compound as a chiral separating agent can be realized, providing researchers and drug development professionals with a more comprehensive understanding of its capabilities and limitations.

References

Safety Operating Guide

Essential Safety and Operational Guidance for Handling Clarithromycin Lactobionate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of active pharmaceutical ingredients like Clarithromycin lactobionate (B10762962) is paramount. This document provides immediate, essential safety and logistical information, including personal protective equipment (PPE) recommendations, handling protocols, and disposal plans to minimize risk and ensure a safe laboratory environment.

Personal Protective Equipment (PPE)

When handling Clarithromycin lactobionate, especially in powder form, adherence to proper PPE protocols is crucial to prevent exposure. The following table summarizes the recommended PPE based on safety data sheets.

Protection TypeRecommended EquipmentStandard/Specification
Eye/Face Protection Tightly fitting safety goggles with side-shields or a face shield.Conforming to EN 166 (EU) or NIOSH (US).[1][2]
Skin Protection Chemical-resistant, impervious gloves (e.g., nitrile or neoprene).[1][3] A disposable, low-permeability gown or lab coat.[1][4]Gloves should meet ASTM D6978 standard.[3][5]
Respiratory Protection A dust mask or a full-face respirator if dust is generated or if exposure limits are exceeded.[1]Use a NIOSH/MSHA or European Standard EN 149 approved respirator.[2]

Note: Occupational exposure limits for this compound are not currently established.[1] Therefore, it is critical to handle this compound with appropriate engineering controls and personal protective equipment at all times.

Handling and Storage

Proper handling and storage procedures are essential to maintain the integrity of this compound and the safety of laboratory personnel.

Handling:

  • Work in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.[1][2]

  • Avoid the formation of dust and aerosols.[1]

  • Prevent contact with skin and eyes by wearing the appropriate PPE.[1]

  • Do not eat, drink, or smoke in areas where the chemical is handled.

  • Wash hands thoroughly after handling.

Storage:

  • Store in a tightly closed container in a dry, cool, and well-ventilated place.[1]

  • Keep refrigerated as indicated on the product label.[2]

  • Protect from light.

Spill and Disposal Procedures

In the event of a spill or for routine disposal, follow these procedural steps to ensure safety and environmental protection.

Spill Response:

  • Evacuate and Secure: Evacuate non-essential personnel from the spill area. Remove all sources of ignition.[1]

  • Ventilate: Ensure adequate ventilation.

  • Containment: Prevent further leakage or spillage if it is safe to do so. Avoid allowing the chemical to enter drains.[1]

  • Clean-up:

    • For solid spills, carefully sweep or scoop up the material, avoiding dust generation.[2]

    • Place the collected material into a suitable, labeled, and closed container for disposal.[1]

    • Clean the spill area with a suitable agent and then wipe dry.

  • Decontamination: Decontaminate all equipment used for cleanup.

Disposal:

  • Dispose of waste material in accordance with local, state, and federal regulations.

  • Do not mix with other waste.

  • Handle uncleaned containers as you would the product itself.

Emergency First-Aid Measures

Exposure RouteFirst-Aid Procedure
Inhalation Move the individual to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist.[1][2]
Skin Contact Immediately remove contaminated clothing. Wash the affected area with soap and plenty of water.[1] Seek medical attention if irritation occurs.
Eye Contact Rinse cautiously with water for at least 15 minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[1][2] Seek immediate medical attention.
Ingestion Do NOT induce vomiting. Rinse mouth with water.[1] Never give anything by mouth to an unconscious person. Seek immediate medical attention.

Workflow for Handling a this compound Spill

Spill_Response_Workflow cluster_assessment Initial Assessment cluster_response Response Actions cluster_cleanup Cleanup & Disposal Spill Spill Occurs Assess Assess Spill Size and Risk Spill->Assess Evacuate Evacuate Area Assess->Evacuate Ventilate Ensure Ventilation Evacuate->Ventilate PPE Don Appropriate PPE Ventilate->PPE Contain Contain the Spill PPE->Contain Cleanup Clean Up Spill (Avoid Dust) Contain->Cleanup Package Package Waste in Labeled Container Cleanup->Package Decontaminate Decontaminate Area and Equipment Package->Decontaminate Dispose Dispose of Waste per Regulations Decontaminate->Dispose

Caption: Workflow for a this compound spill response.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.